4-Hydroxy-2,6-dimethoxybenzaldehyde
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-hydroxy-2,6-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-3-6(11)4-9(13-2)7(8)5-10/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWPJAZIRZFCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336201 | |
| Record name | 4-Hydroxy-2,6-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22080-96-2 | |
| Record name | 4-Hydroxy-2,6-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethoxy-4-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Hydroxy-2,6-dimethoxybenzaldehyde (CAS No. 22080-96-2)
This technical guide provides a comprehensive overview of 4-Hydroxy-2,6-dimethoxybenzaldehyde, a key chemical intermediate with significant potential in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and applications, with a focus on field-proven methodologies and mechanistic understanding.
Core Compound Identification and Properties
This compound, a p-hydroxybenzaldehyde derivative, is a solid, crystalline powder ranging in color from light yellow to orange.[1] Its unique substitution pattern, with methoxy groups ortho to the aldehyde and a hydroxyl group para, imparts specific reactivity and biological characteristics.
| Property | Value | Source |
| CAS Number | 22080-96-2 | [1][2][3] |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.18 g/mol | [1] |
| Melting Point | 220-225 °C (decomposes) | [2] |
| Solubility | Soluble in Methanol | [1] |
| Appearance | Light yellow to orange powder/crystal | [1] |
Synthesis via Vilsmeier-Haack Reaction: A Mechanistic Approach
The primary and most efficient route for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This reaction is a powerful tool for the formylation of electron-rich aromatic compounds. The choice of this method is dictated by the high electron-donating capacity of the two methoxy groups and the hydroxyl group on the aromatic ring, which activates the para position for electrophilic substitution.
The Underlying Chemistry: Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with a halogenating agent, most commonly phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][5]
-
Electrophilic Attack: The electron-rich aromatic ring of the starting material, 2,6-dimethoxyphenol, attacks the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of an iminium ion intermediate.
-
Hydrolysis: The iminium ion is then hydrolyzed during aqueous workup to yield the final aldehyde product.[4]
Sources
- 1. 2,6-Dimethoxy-4-hydroxybenzaldehyde - Amerigo Scientific [amerigoscientific.com]
- 2. This compound | 22080-96-2 [chemicalbook.com]
- 3. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
An In-Depth Technical Guide to the Chemical Properties of 4-Hydroxy-2,6-dimethoxybenzaldehyde
Abstract
This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of 4-Hydroxy-2,6-dimethoxybenzaldehyde (CAS No. 22080-96-2). As a uniquely substituted aromatic aldehyde, its distinct structural features—a sterically hindered aldehyde, two ortho-methoxy groups, and a para-hydroxyl group—govern its physicochemical characteristics and synthetic utility. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its spectroscopic profile, practical experimental methodologies, and potential applications. All data and protocols are substantiated with references to authoritative sources to ensure scientific integrity.
Core Chemical Identity and Structure
This compound is a p-hydroxybenzaldehyde derivative whose aromatic ring is symmetrically substituted with two methoxy groups ortho to the aldehyde functionality.[1] This substitution pattern is crucial as it imparts significant steric hindrance around the carbonyl group and influences the electronic properties of the entire molecule.
-
Synonyms: 2,6-Dimethoxy-4-hydroxybenzaldehyde, 4-Formyl-3,5-dimethoxyphenol[4]
-
Molecular Weight: 182.17 g/mol [2]
The structural arrangement is visualized below. The two methoxy groups flank the aldehyde, creating a sterically crowded environment that can temper the aldehyde's reactivity compared to less substituted analogs.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical properties of this compound are a direct consequence of its crystalline nature and the functional groups capable of hydrogen bonding. The high melting point, for instance, is indicative of a stable crystal lattice structure.
| Property | Value | Source(s) |
| Appearance | Light yellow to yellow-orange powder or crystal | [5][6] |
| Melting Point | 220-225 °C (with decomposition) | [1][4] |
| Boiling Point | 370.4 ± 37.0 °C (Predicted) | [4] |
| Solubility | Soluble in Methanol | [4][6] |
| pKa | 7.04 ± 0.23 (Predicted) | [4] |
| Storage | Store in a cool, dark, dry place under an inert atmosphere. Air sensitive. | [4][6] |
Spectroscopic Profile for Structural Elucidation
-
¹H NMR Spectroscopy: The symmetry of the molecule simplifies its proton NMR spectrum.
-
Aldehyde Proton (-CHO): A singlet expected around δ 10.0-10.5 ppm. Its downfield shift is characteristic of aldehyde protons.
-
Aromatic Protons (Ar-H): A singlet corresponding to the two equivalent protons at C3 and C5, expected around δ 6.0-6.5 ppm. The strong shielding effect of the two ortho-methoxy groups and one para-hydroxyl group causes a significant upfield shift.
-
Methoxy Protons (-OCH₃): A singlet integrating to six protons, typically found around δ 3.8-4.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet with a variable chemical shift, dependent on concentration and solvent, often observed between δ 5.0-8.0 ppm.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): Expected in the δ 190-195 ppm region.
-
Aromatic Carbons: The C1 (ipso- to CHO) and C4 (ipso- to OH) carbons would appear around δ 105-115 ppm and δ 160-165 ppm, respectively. The C2/C6 carbons bearing the methoxy groups would be highly deshielded (δ ~165 ppm), while the C3/C5 carbons would be significantly shielded (δ ~90-95 ppm).
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from its key functional groups.
-
O-H Stretch: A broad band in the 3200-3500 cm⁻¹ region, characteristic of the phenolic hydroxyl group.
-
C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while the methoxy and aldehyde C-H stretches are found between 2800-3000 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1690 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions.
-
C-O Stretch (Aryl Ether): Strong, characteristic bands around 1250 cm⁻¹ (asymmetric) and 1100 cm⁻¹ (symmetric).
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A prominent peak at m/z = 182.
-
Key Fragmentation: The primary fragmentation pathway involves the loss of a hydrogen radical ([M-1]⁺ at m/z 181) or the loss of the formyl radical ([M-29]⁺ at m/z 153, loss of CHO). Subsequent loss of a methyl radical (-CH₃) from the methoxy group is also a common pathway, leading to a fragment at m/z 167.
-
Synthesis and Chemical Reactivity
Synthesis: The Vilsmeier-Haack Reaction
A well-established method for the synthesis of this compound is the Vilsmeier-Haack formylation of 3,5-dimethoxyphenol.[1] This reaction is a powerful tool for introducing a formyl group to electron-rich aromatic rings.[8]
The causality behind this choice of reaction is clear: 3,5-dimethoxyphenol is a highly activated aromatic system. The hydroxyl group and the two meta-methoxy groups are all ortho-, para-directing and strongly activating. This high electron density facilitates electrophilic aromatic substitution with the relatively mild Vilsmeier reagent (a chloromethyleniminium salt). The formylation occurs at the C4 position, para to the hydroxyl group and ortho to both methoxy groups, due to the powerful directing influence of the hydroxyl substituent.
Caption: Workflow for the Vilsmeier-Haack synthesis.
Chemical Reactivity
The molecule's reactivity is a triad of its functional groups:
-
Phenolic Hydroxyl: The hydroxyl group is acidic (predicted pKa ≈ 7.04) and can be deprotonated with a suitable base to form a phenoxide.[4] This anion is a potent nucleophile, enabling reactions like Williamson ether synthesis or esterification at the hydroxyl position.
-
Aldehyde Group: The carbonyl group is electrophilic and susceptible to nucleophilic attack. However, the flanking ortho-methoxy groups provide significant steric hindrance, which can reduce the rate of reaction compared to unhindered aldehydes. Common reactions include:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid using agents like potassium permanganate or Jones reagent.
-
Reduction: Can be reduced to the corresponding benzyl alcohol using reducing agents like sodium borohydride (NaBH₄).
-
Reductive Amination: Can react with amines in the presence of a reducing agent to form secondary or tertiary amines.
-
-
Aromatic Ring: The ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the -OH and two -OCH₃ groups. However, with only two available positions (C3 and C5), and the ring already being heavily substituted, further substitution reactions are less common.
Applications in Research and Development
While not as extensively studied as its 3,5-dimethoxy isomer (syringaldehyde), this compound serves as a valuable, specialized building block.
-
Organic Synthesis: Its primary utility lies in its role as a precursor for more complex molecules. The sodium salt, for example, can be used to derivatize Merrifield resin, creating a resin-bound aldehyde for solid-phase synthesis.[1]
-
Bactericidal Research: The compound has been used as a test agent to investigate the bactericidal activity of substituted benzaldehydes against various pathogens, including Campylobacter jejuni, Escherichia coli, and Listeria monocytogenes.[1] This suggests its potential as a scaffold in the development of novel antimicrobial agents.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol is a representative procedure for the formylation of 3,5-dimethoxyphenol. It is a self-validating system; successful synthesis is confirmed by the isolation of a product with the expected physicochemical and spectroscopic properties outlined in this guide.
Objective: To synthesize this compound from 3,5-dimethoxyphenol.
Materials:
-
3,5-Dimethoxyphenol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate (saturated aqueous solution)
-
Crushed ice
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
-
Vilsmeier Reagent Formation (Self-Validation Checkpoint 1):
-
In a three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq).
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add POCl₃ (1.1 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a solid white complex (the Vilsmeier reagent) should be observed. This is the first validation that the active electrophile is being generated.[8]
-
Stir the mixture at 0 °C for an additional 30 minutes.
-
-
Formylation Reaction (Self-Validation Checkpoint 2):
-
Dissolve 3,5-dimethoxyphenol (1.0 eq) in anhydrous DCM.
-
Add the solution of the phenol to the Vilsmeier reagent suspension at 0 °C dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates reaction progression.
-
-
Workup and Hydrolysis (Self-Validation Checkpoint 3):
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Very slowly and carefully, pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the final aldehyde and must be done cautiously as it is highly exothermic.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium acetate until the pH is approximately 6-7. The precipitation of the crude product should occur during this step, a key visual validation.
-
-
Isolation and Purification (Self-Validation Checkpoint 4):
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield the final product as a crystalline solid. The final validation is obtaining a melting point and spectroscopic data (NMR, IR) that match the reference values for this compound.
-
Safety and Handling
As a laboratory chemical, this compound requires careful handling in a well-ventilated area or fume hood.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][9]
-
Precautionary Statements:
-
P261: Avoid breathing dust.[9]
-
P264: Wash skin thoroughly after handling.[5]
-
P280: Wear protective gloves, eye protection, and face protection.[5]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Always consult the full Safety Data Sheet (SDS) from the supplier before use.
Conclusion
This compound is a specialized aromatic aldehyde with a distinct property profile dictated by its sterically hindered and electron-rich structure. While its reactivity is moderated by steric effects, its functional handles make it a valuable intermediate in targeted organic synthesis, particularly for creating resin-bound reagents and as a scaffold in medicinal chemistry research. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, as detailed in this guide, is essential for its effective application in advanced chemical research.
References
- ChemBK. (2024, April 9). 22080-96-2.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Synthesis: Leveraging 4-Hydroxy-2-methoxybenzaldehyde in Fine Chemical Production.
- ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718).
- Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE.
- Biological Magnetic Resonance Bank. (n.d.). bmse000582 4-Hydroxybenzaldehyde.
- China Chemical Manufacturer. (2024, July 12). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety.
- NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 22080-96-2.
- NIST. (n.d.). Benzaldehyde, 4-hydroxy-.
- Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions.
- Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
- SpectraBase. (n.d.). 4-Hydroxy-benzaldehyde - Optional[FTIR] - Spectrum.
- Royal Society of Chemistry. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information.
- NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-.
- MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP000532.
- Scribd. (n.d.). Fragmentation of BENZALDEHYDE.
- NIST. (n.d.). 2,6-Dimethoxybenzaldehyde.
Sources
- 1. This compound | 22080-96-2 [chemicalbook.com]
- 2. CAS RN 22080-96-2 | Fisher Scientific [fishersci.ca]
- 3. This compound | CAS 22080-96-2 [matrix-fine-chemicals.com]
- 4. chembk.com [chembk.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | 22080-96-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound(22080-96-2) 1H NMR [m.chemicalbook.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. 2,6-Dimethoxy-4-hydroxybenzaldehyde 95 22080-96-2 [sigmaaldrich.com]
An In-depth Technical Guide to the Melting Point of 4-Hydroxy-2,6-dimethoxybenzaldehyde
This technical guide provides a comprehensive analysis of the melting point of 4-hydroxy-2,6-dimethoxybenzaldehyde (CAS No. 22080-96-2), a key aromatic aldehyde in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of melting point determination, emphasizing experimental integrity and data interpretation.
Introduction to this compound
This compound is a substituted benzaldehyde derivative with the molecular formula C₉H₁₀O₄.[1][2] Its structure, featuring a central benzene ring with hydroxyl, aldehyde, and two methoxy functional groups, makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals.[3][4] Accurate determination of its physicochemical properties, such as the melting point, is fundamental for its identification, purity assessment, and application in further synthetic endeavors.
It is crucial to distinguish this compound from its common isomer, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), as their physical properties, including melting points, differ significantly.[3][5]
Core Physicochemical Data
A review of available literature and supplier data reveals a notable range for the melting point of this compound. This variation underscores the importance of standardized experimental protocols and an understanding of the factors that can influence this physical constant.
| Reported Melting Point (°C) | Purity | Source |
| 225 (decomposes) | 95% | Sigma-Aldrich[6] |
| 225 (decomposes) | Not specified | ChemicalBook[4][7][8][9] |
| 220 (decomposes) | >97.0% (GC) | TCI Chemicals[2][10] |
The notation "(dec.)" indicates that the compound decomposes at its melting point. This is a critical observation for experimentalists, as the rate of heating can significantly impact the observed melting range.
Theoretical Framework: Factors Influencing Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This transition is governed by the strength of the intermolecular forces holding the molecules together in the crystal lattice.[11] For organic compounds like this compound, several factors are paramount:
-
Intermolecular Forces: The presence of a hydroxyl group allows for hydrogen bonding, a strong intermolecular force that significantly raises the melting point.[12][13][14] Dipole-dipole interactions arising from the polar aldehyde and methoxy groups also contribute to a higher melting point compared to nonpolar analogues of similar molecular weight.[11][15]
-
Molecular Symmetry and Packing: The arrangement of molecules in the crystal lattice affects how efficiently they can pack. Symmetrical molecules tend to pack more tightly, leading to stronger intermolecular forces and higher melting points.[13][14]
-
Purity: The presence of impurities disrupts the crystal lattice, making it easier to overcome the intermolecular forces.[13][15] This results in a depression of the melting point and a broadening of the melting range. A sharp melting point is often an indicator of high purity.[13]
The following diagram illustrates the relationship between these key factors and the observed melting point.
Caption: Key determinants of a compound's melting point.
Experimental Protocol for Melting Point Determination
To ensure accurate and reproducible melting point data for this compound, a standardized methodology is essential. The capillary melting point method is a widely accepted technique.
Materials:
-
Dry, purified this compound
-
Capillary tubes (one end sealed)
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.
-
Capillary Tube Packing: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Initial Run): Heat the block at a rate of approximately 10-15 °C per minute to obtain a preliminary, approximate melting range.
-
Slow Heating (Accurate Determination): Allow the apparatus to cool. Using a fresh packed capillary, repeat the measurement. This time, as the temperature approaches 20 °C below the previously observed melting point, reduce the heating rate to 1-2 °C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the lower end of the melting range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range). Note any decomposition (charring or gas evolution).
The following workflow diagram outlines the process for accurate melting point determination.
Caption: Step-by-step process for melting point determination.
Interpretation and Trustworthiness of Data
The reported melting point of approximately 220-225 °C with decomposition is a key identifier for this compound. When performing this analysis in the laboratory, a self-validating system should be employed to ensure trustworthiness:
-
Calibration: The melting point apparatus should be regularly calibrated using certified standards with known melting points (e.g., benzophenone, caffeine).
-
Purity Confirmation: A narrow melting range (1-2 °C) is indicative of a pure sample. If a broad range is observed, the sample should be repurified (e.g., by recrystallization) and the melting point redetermined. Techniques like ¹H NMR or GC can be used to confirm purity.[4]
-
Handling Air Sensitivity: Some sources suggest that this compound may be air-sensitive.[10] Handling and storing the compound under an inert atmosphere can prevent degradation that might affect the melting point.
The synthesis of this compound, for example, via a Vilsmeier-Haack reaction, may result in impurities that need to be removed to obtain an accurate melting point.[4]
Conclusion
The melting point of this compound is a critical parameter for its characterization. The accepted value is in the range of 220-225 °C, with the compound typically decomposing at this temperature. Variations in reported values can be attributed to differences in sample purity and experimental technique. For reliable and reproducible results, researchers must adhere to a meticulous experimental protocol, including proper sample preparation, controlled heating rates, and instrument calibration. A sharp melting range serves as a primary indicator of sample purity, a crucial factor for the successful application of this versatile aldehyde in research and development.
References
- Wikipedia. Syringaldehyde. [Link]
- Unacademy. Factors Affecting Melting Point: Definition, Examples, Diagrams. [Link]
- Chemistry For Everyone. What Affects Melting Point Of Organic Compounds?. YouTube. [Link]
- Sciencing.
- SYNTHETIKA. Syringaldehyde ( 4-Hydroxy-3,5-dimethoxybenzaldehyde ). [Link]
- The Good Scents Company. syringaldehyde 4-hydroxy-3,5-dimethoxybenzaldehyde. [Link]
- Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]
- Restek. Syringaldehyde: CAS # 134-96-3 Compound Information and Applications for GC (Gas Chromatography)
- Matrix Fine Chemicals. This compound | CAS 22080-96-2. [Link]
- Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]
- ChemBK. 22080-96-2. [Link]
- Semantic Scholar.
- Semantic Scholar. Preparation of 2,6-dialkoxybenzaldehydes. [Link]
Sources
- 1. This compound | CAS 22080-96-2 [matrix-fine-chemicals.com]
- 2. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. Syringaldehyde ( 4-Hydroxy-3,5-dimethoxybenzaldehyde ) - SYNTHETIKA [synthetikaeu.com]
- 4. This compound | 22080-96-2 [chemicalbook.com]
- 5. Syringaldehyde - Wikipedia [en.wikipedia.org]
- 6. 2,6-Dimethoxy-4-hydroxybenzaldehyde 95 22080-96-2 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. 22080-96-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound | 22080-96-2 [amp.chemicalbook.com]
- 10. This compound | 22080-96-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 12. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]
- 13. sciencing.com [sciencing.com]
- 14. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 15. youtube.com [youtube.com]
A Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-2,6-dimethoxybenzaldehyde
Introduction
4-Hydroxy-2,6-dimethoxybenzaldehyde (CAS No. 22080-96-2) is a p-hydroxybenzaldehyde derivative distinguished by methoxy groups positioned ortho to the aldehyde functionality.[1] This substitution pattern differentiates it from its more common isomer, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), and imparts unique electronic and steric properties that influence its chemical reactivity and spectroscopic signature. With a molecular weight of 182.17 g/mol and a melting point of 225 °C (with decomposition), this compound serves as a valuable building block in organic synthesis and a test compound in medicinal chemistry research.[1][2]
The unambiguous structural confirmation and purity assessment of such specific isomers are paramount in scientific research, particularly in drug development where precise molecular architecture dictates biological activity. Spectroscopic analysis provides the definitive toolkit for this purpose. This guide offers an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to this compound. We will dissect the principles, detail field-proven experimental protocols, and interpret the resulting spectral data, providing researchers with a comprehensive framework for its characterization.
Molecular Structure and Logic
A clear understanding of the molecular structure is the foundation for interpreting all spectroscopic data. The numbering convention used throughout this guide is presented below. This symmetrical arrangement is key to understanding the simplicity of its NMR spectra.
Caption: IUPAC numbering for this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift of each nucleus provides detailed information about its local electronic environment.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
A self-validating protocol ensures data integrity and reproducibility.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) within a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like the hydroxyl (-OH) group.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting its chemical shift to 0.00 ppm.
-
Instrument Setup: Place the NMR tube in the spectrometer. Allow the sample to reach thermal equilibrium within the magnet.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving high-resolution spectra with sharp, well-defined peaks.
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. A 400 MHz or higher field instrument is recommended. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time and a greater number of scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
¹H NMR Data Interpretation
The symmetry of the molecule simplifies the proton NMR spectrum significantly. Due to the free rotation around the C1-C4 axis, the two methoxy groups (at C2 and C6) and the two aromatic protons (at C3 and C5) are chemically equivalent. Synthesis and structural confirmation by ¹H NMR for this compound have been previously reported.[1][3]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.3 | Singlet | 1H | Aldehyde (-CHO) | The strong deshielding effect of the carbonyl oxygen places this proton significantly downfield. |
| ~9.5 - 10.5 | Broad Singlet | 1H | Phenolic (-OH) | The chemical shift is variable and concentration-dependent. The proton is acidic and may exchange with trace water in the solvent. |
| ~6.0 - 6.5 | Singlet | 2H | Aromatic (H3, H5) | These protons are highly shielded by three potent electron-donating groups (two -OCH₃, one -OH), shifting them significantly upfield compared to benzene (7.34 ppm). |
| ~3.8 | Singlet | 6H | Methoxy (-OCH₃) | The six protons of the two equivalent methoxy groups appear as a single, sharp peak. |
¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six chemically unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~191 | C7 (Aldehyde C=O) | Carbonyl carbons are strongly deshielded and appear far downfield. |
| ~165 | C4 (C-OH) | Aromatic carbon attached to the highly electronegative hydroxyl oxygen. |
| ~162 | C2, C6 (C-OCH₃) | Aromatic carbons attached to the methoxy groups, also significantly deshielded. |
| ~108 | C1 (C-CHO) | Quaternary aromatic carbon attached to the aldehyde group. Its shift is influenced by both the ring and the carbonyl. |
| ~92 | C3, C5 (C-H) | Aromatic carbons bonded to protons. They are shifted significantly upfield due to the strong shielding from the ortho and para electron-donating groups. |
| ~56 | Methoxy (-OCH₃) | The sp³ hybridized carbons of the methoxy groups. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, making it an excellent tool for identifying functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a rapid and reliable method for analyzing solid samples directly.
Caption: Standard workflow for acquiring an ATR FT-IR spectrum.
IR Data Interpretation
The IR spectrum of this compound will display characteristic absorption bands for its hydroxyl, aldehyde, and dimethoxy-substituted aromatic functionalities.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3400 - 3200 | Strong, Broad | O-H Stretching | Phenolic Hydroxyl (-OH) |
| ~3100 - 3000 | Weak | Aromatic C-H Stretching | Aromatic Ring |
| ~2980 - 2850 | Medium | Aliphatic C-H Stretching | Methoxy (-OCH₃) |
| ~2820 & ~2720 | Weak, Sharp | Aldehydic C-H Stretching (Fermi Doublet) | Aldehyde (-CHO) |
| ~1680 - 1660 | Strong, Sharp | C=O Stretching | Aldehyde (-CHO) |
| ~1600 & ~1470 | Medium to Strong | C=C Stretching | Aromatic Ring |
| ~1250 & ~1100 | Strong | Asymmetric & Symmetric C-O-C Stretching | Aryl Ether (-OCH₃) |
Part 3: Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns.
Experimental Protocol: ESI-MS Analysis
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, minimizing fragmentation and typically showing a strong signal for the molecular ion.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Analysis: Analyze the ions in both positive ([M+H]⁺) and negative ([M-H]⁻) modes to maximize information.
-
Detection: The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.
MS Data Interpretation
The analysis will focus on identifying the molecular ion and characteristic fragment ions.
| m/z Value | Proposed Ion | Rationale |
| 182 | [M]⁺• | Molecular ion peak (in Electron Ionization, EI-MS). |
| 183 | [M+H]⁺ | Protonated molecular ion (in positive mode ESI-MS). |
| 181 | [M-H]⁻ | Deprotonated molecular ion (in negative mode ESI-MS). This is often a very stable and prominent ion due to the acidic phenolic proton. |
| 167 | [M-CH₃]⁺ | Loss of a methyl radical from a methoxy group. |
| 153 | [M-CHO]⁺ | Loss of the formyl radical. |
The fragmentation pattern helps distinguish it from its 3,5-dimethoxy isomer (syringaldehyde), which is known to produce major fragments at m/z 181 and 182.[4] Detailed high-resolution MS/MS studies would be required to establish a definitive fragmentation pathway for unambiguous isomer differentiation.
Conclusion
The spectroscopic characterization of this compound is straightforward due to its high degree of symmetry. ¹H NMR is particularly revealing, showing only two singlet signals for all eight aromatic and methoxy protons. ¹³C NMR confirms the six unique carbon environments. IR spectroscopy provides clear evidence for the key hydroxyl, aldehyde, and aryl ether functional groups, while mass spectrometry confirms the molecular weight of 182.17 g/mol . Together, these techniques provide a robust and definitive analytical profile, enabling researchers to confidently verify the structure and purity of this compound in their applications.
References
- PubChem.Syringaldehyde.
- ResearchGate.FTIR spectra of thin films of (A) syringaldehyde, (B) vanillin, and (C)...[Link]
- ResearchGate.
- SpectraBase.Syringaldehyde - Optional[FTIR] - Spectrum.[Link]
- BioResources.
- NIST WebBook.
- Human Metabolome Database.1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718).[Link]
- Human Metabolome Database.13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).[Link]
- Human Metabolome Database.1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).[Link]
- Amerigo Scientific.2,6-Dimethoxy-4-hydroxybenzaldehyde.[Link]
- NIST WebBook.Benzaldehyde, 4-hydroxy-3,5-dimethoxy-.[Link]
- BMRB.bmse000582 4-Hydroxybenzaldehyde.[Link]
- Arkivoc.Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.[Link]
- MassBank.MSBNK-MetaboLights-ML001651.[Link]
- PubChem.2,4-Dimethoxybenzaldehyde.[Link]
- NIST WebBook.Benzaldehyde, 4-hydroxy-3,5-dimethoxy-.[Link]
- Wikipedia.Syringaldehyde.[Link]
- Beilstein Journal of Organic Chemistry.
- SIELC Technologies.4,6-Dimethoxy-2-hydroxybenzaldehyde.[Link]
- Matrix Fine Chemicals.this compound | CAS 22080-96-2.[Link]
- NIST WebBook.Benzaldehyde, 4-hydroxy-3,5-dimethoxy-.[Link]
- SpectraBase.2,6-Dimethoxybenzaldehyde - Optional[13C NMR] - Chemical Shifts.[Link]
Sources
- 1. This compound | 22080-96-2 [chemicalbook.com]
- 2. 2,6-二甲氧基-4-羟基苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,6-Dimethoxy-4-hydroxybenzaldehyde - Amerigo Scientific [amerigoscientific.com]
- 4. A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde :: BioResources [bioresources.cnr.ncsu.edu]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the NMR Analysis of 4-Hydroxy-2,6-dimethoxybenzaldehyde
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. This guide offers a comprehensive, in-depth analysis of this compound, a p-hydroxybenzaldehyde derivative.[1][2] Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple data report. It provides a foundational understanding of the structure-spectrum relationship, details field-proven experimental protocols, and presents a thorough interpretation of ¹H and ¹³C NMR data, supplemented by an overview of advanced 2D NMR techniques. The causality behind experimental choices and the logic of spectral interpretation are emphasized throughout to ensure both technical accuracy and practical utility.
Introduction: The Molecule and the Method
This compound is a substituted aromatic aldehyde whose structural framework is central to various areas of chemical synthesis and biological study. As with any synthesized compound destined for applications in pharmaceuticals or material science, definitive structural verification is not merely a formality but a critical checkpoint for quality, safety, and efficacy.
NMR spectroscopy stands as the gold standard for this purpose, providing precise information about the molecular structure, including the chemical environment of each atom, their connectivity, and spatial relationships.[3][4] This guide will dissect the NMR analysis of this compound, providing a robust framework for its characterization.
Theoretical Underpinnings: Predicting the Spectrum
A molecule's NMR spectrum is a direct consequence of its electronic structure. The substitution pattern on the benzaldehyde core—a hydroxyl group at C4 and two methoxy groups flanking the aldehyde at C2 and C6—creates a unique and predictable set of spectral features. The molecule possesses a C₂ axis of symmetry, which simplifies the spectrum significantly by rendering pairs of protons and carbons chemically equivalent.
-
Aldehyde Proton (-CHO): The proton of the aldehyde group is directly attached to a carbonyl carbon. The strong electron-withdrawing nature and magnetic anisotropy of the C=O double bond cause this proton to be heavily deshielded, resulting in a characteristic signal in the far downfield region of the ¹H spectrum, typically between δ 9.5 and 10.5 ppm.[5][6]
-
Aromatic Protons (H3/H5): Due to the molecule's symmetry, the two protons on the aromatic ring at positions C3 and C5 are chemically and magnetically equivalent. They are flanked by electron-donating methoxy and hydroxyl groups, which increase electron density at these positions, causing a shielding effect (an upfield shift) compared to unsubstituted benzene. They are expected to appear as a single, sharp singlet.
-
Methoxy Protons (-OCH₃): The two methoxy groups at C2 and C6 are also equivalent by symmetry. Their six protons will therefore produce a single, intense singlet signal, typically in the δ 3.8-4.0 ppm region.[6]
-
Hydroxyl Proton (-OH): The chemical shift of the phenolic hydroxyl proton is highly variable and depends on solvent, concentration, and temperature due to its involvement in hydrogen bonding. It often appears as a broad singlet, and its signal may be exchanged away entirely if trace amounts of D₂O are present in the solvent.
Experimental Protocol: From Sample to Spectrum
Acquiring high-quality, reproducible NMR data is contingent on a meticulous experimental protocol.[3] The following steps represent a self-validating workflow for the analysis of this compound.
Sample Preparation
The choice of solvent is the most critical decision at this stage. Deuterated chloroform (CDCl₃) is a common choice for general organic compounds. However, for molecules with acidic protons like phenols, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior as it minimizes proton exchange and results in sharper -OH signals.[5]
Step-by-Step Protocol:
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) within a clean glass vial.
-
Standard: The solvent typically contains Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.[3][5]
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. The liquid column should be at least 4 cm high to ensure it is within the detection range of the spectrometer's receiver coils.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition and Processing Workflow
The following workflow outlines the standard procedure for acquiring 1D NMR spectra.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Acquisition Parameters (Typical):
-
Lock & Shim: The spectrometer frequency is "locked" to the deuterium signal of the solvent to counteract magnetic field drift. Shimming adjusts the magnetic field to maximize its homogeneity, resulting in sharp, symmetrical peaks.[7]
-
¹H Spectrum: A sufficient number of scans (e.g., 8-16) are averaged to achieve a good signal-to-noise ratio. A relaxation delay of 1-5 seconds between pulses ensures accurate integration.[3]
-
¹³C Spectrum: Due to the low natural abundance of the ¹³C isotope, significantly more scans are required. Proton decoupling is employed to collapse multiplets into singlets, simplifying the spectrum and enhancing the signal.[7]
Spectral Analysis and Structural Elucidation
The definitive assignment of signals in the NMR spectrum confirms the molecular structure.
Molecular Structure and Atom Numbering
The following diagram illustrates the structure of this compound with the IUPAC numbering convention used for spectral assignments.
Caption: Structure of this compound with atom numbering for NMR assignments.
¹H NMR Spectral Data Interpretation
The following table summarizes the expected proton NMR signals. The chemical shifts are based on data for the closely related isomer, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), with adjustments for the different substituent positions.[8][9]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.8 - 10.2 | Singlet (s) | 1H | H-C=O | Aldehyde proton, strongly deshielded by the carbonyl group. |
| ~9.0 - 9.5 | Broad Singlet (br s) | 1H | Ar-OH | Phenolic proton; shift is solvent and concentration dependent (shown for DMSO-d₆). |
| ~6.2 - 6.4 | Singlet (s) | 2H | H3 / H5 | Aromatic protons, equivalent by symmetry. Shielded by ortho -OCH₃ and para -OH groups. |
| ~3.8 - 3.9 | Singlet (s) | 6H | -OCH ₃ | Methoxy protons, equivalent by symmetry. |
¹³C NMR Spectral Data Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Data from similar substituted benzaldehydes informs these assignments.[9][10][11]
| Chemical Shift (δ ppm) | Assignment | Rationale |
| ~191 | C =O | Aldehyde carbonyl carbon, highly deshielded. |
| ~165 | C4 | Aromatic carbon bearing the -OH group (ipso-carbon). |
| ~162 | C2 / C6 | Aromatic carbons bearing the -OCH₃ groups, equivalent by symmetry. |
| ~108 | C1 | Aromatic carbon bearing the -CHO group. |
| ~95 | C3 / C5 | Aromatic carbons bearing protons, equivalent by symmetry. Highly shielded. |
| ~56 | -OC H₃ | Methoxy carbons, equivalent by symmetry. |
The Role of Advanced 2D NMR Techniques
While 1D NMR is often sufficient for a simple, symmetric molecule like this, 2D NMR experiments provide irrefutable proof of the assignments.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It would show clear correlations between the signal at δ ~6.3 ppm (H3/H5) and the carbon signal at δ ~95 ppm (C3/C5), and between the methoxy proton signal (δ ~3.8 ppm) and the methoxy carbon signal (δ ~56 ppm).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:
-
From the aldehyde proton (δ ~10.0 ppm) to C1 and C2/C6 .
-
From the aromatic protons H3/H5 (δ ~6.3 ppm) to carbons C1, C2/C6, and C4 .
-
From the methoxy protons (δ ~3.8 ppm) to their attached carbons C2/C6 .
-
Conclusion
The NMR analysis of this compound is a clear demonstration of spectroscopy's power in modern chemical science. The molecule's inherent symmetry gives rise to a clean, easily interpretable spectrum characterized by four distinct proton signals and six unique carbon signals. The aldehyde proton's downfield shift, the equivalence of the aromatic and methoxy protons, and the predictable carbon shifts all serve as definitive fingerprints for its structure. By complementing 1D data with 2D correlation experiments like HSQC and HMBC, researchers can achieve a level of structural verification that is beyond reproach, ensuring the integrity of their materials for any subsequent application.
References
- Synthesis and Crystal Structure Analysis of Some Aromatic Imines of Syringaldehyde. (2024). MDPI. [Link]
- ¹H NMR and ¹³C NMR spectra were recorded in CDCl3 or CDCl3 and CCl4 as solvent on 300 MHz or 500 MHz spectrometer. Synfacts. [Link]
- ¹H NMR (400 MHz, CDCl3) δ =. The Royal Society of Chemistry. [Link]
- Syringaldehyde | C9H10O4.
- NMR analysis of lignins in CAD-deficient plants. Part 1. Incorporation of hydroxycinnamaldehydes and hydroxybenzaldehydes. Journal of Agricultural and Food Chemistry. [Link]
- Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
- 134-96-3 Syringaldehyde C9H10O4. Ge-kon. [Link]
- ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718).
- 4-Hydroxybenzaldehyde at BMRB. Biological Magnetic Resonance Bank. [Link]
- ¹³C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170).
- ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0011718).
- Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. The Royal Society of Chemistry. [Link]
- Advanced NMR techniques for structural characterization of heterocyclic structures.
- NMR analysis of the reaction of benzaldehyde (2 M in CH3CN) and...
- 4-Hydroxy-benzaldehyde - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. [Link]
- proton ¹H NMR spectrum of benzaldehyde C₆H₅CHO. Doc Brown's Chemistry. [Link]
- Analysis of 3,4-dimethoxybenzaldehyde H-NMR. Chegg. [Link]
Sources
- 1. This compound | 22080-96-2 [chemicalbook.com]
- 2. 2,6-二甲氧基-4-羟基苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. homework.study.com [homework.study.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Syringaldehyde | C9H10O4 | CID 8655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 11. guidechem.com [guidechem.com]
An In-depth Technical Guide to the Infrared Spectrum of 4-Hydroxy-2,6-dimethoxybenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of 4-hydroxy-2,6-dimethoxybenzaldehyde, an important aromatic aldehyde derivative. A detailed interpretation of the principal absorption bands is presented, grounded in the established principles of vibrational spectroscopy and supported by comparative data from analogous substituted benzaldehydes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development for the identification, characterization, and quality assessment of this compound. The guide further outlines a standard experimental protocol for acquiring a high-quality Fourier Transform Infrared (FTIR) spectrum using the Attenuated Total Reflectance (ATR) technique and includes visual aids to elucidate the molecular structure and its correlation with the vibrational spectrum.
Introduction: The Vibrational Portrait of a Polysubstituted Benzaldehyde
This compound, also known as syringaldehyde's isomer, belongs to a critical class of organic compounds utilized as precursors and intermediates in the synthesis of a wide array of pharmaceuticals and specialty chemicals.[1] Its chemical reactivity and biological activity are intricately linked to the unique arrangement of its functional groups: a hydroxyl (-OH), two methoxy (-OCH₃), and an aldehyde (-CHO) moiety on a benzene ring.
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of such molecules.[2] By probing the vibrational modes of a molecule's constituent bonds, an IR spectrum provides a unique "fingerprint," allowing for unambiguous identification and a deeper understanding of its chemical architecture. The position, intensity, and shape of the absorption bands in the IR spectrum of this compound are highly sensitive to the electronic and steric interplay between its functional groups. This guide will dissect these spectral features to provide a thorough understanding of the molecule's vibrational behavior.
Molecular Structure and Key Vibrational Modes
The molecular structure of this compound is foundational to understanding its IR spectrum. The strategic placement of the electron-donating methoxy groups ortho to the aldehyde and meta to the hydroxyl group, and the hydroxyl group para to the aldehyde, creates a unique electronic environment that influences the vibrational frequencies of each functional group.
Caption: Molecular Structure of this compound.
Analysis of the Infrared Spectrum
The IR spectrum of this compound can be systematically interpreted by dissecting it into the characteristic absorption regions of its constituent functional groups. The following table summarizes the expected key absorption bands, their corresponding vibrational modes, and an analysis of the structural influences.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group | In-depth Analysis |
| ~3400 - 3200 | Strong, Broad | O-H Stretching | Phenolic -OH | The broadness of this peak is indicative of intermolecular hydrogen bonding in the solid state. The precise position can be influenced by the steric hindrance from the adjacent methoxy groups. |
| ~3100 - 3000 | Weak to Medium | C-H Stretching | Aromatic Ring | These absorptions are characteristic of C-H bonds on the benzene ring. |
| ~2970 - 2840 | Weak to Medium | C-H Stretching | Methoxy (-OCH₃) | These peaks correspond to the symmetric and asymmetric stretching vibrations of the methyl groups. |
| ~2820 and ~2720 | Weak, Sharp | C-H Stretching (Fermi Doublet) | Aldehyde (-CHO) | This pair of weak bands is a hallmark of the aldehydic C-H stretch, arising from Fermi resonance with an overtone of a C-H bending vibration.[3] |
| ~1705 - 1685 | Strong, Sharp | C=O Stretching | Aldehyde (-CHO) | The position of this strong carbonyl absorption is lowered from that of a typical saturated aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic ring.[3] The electron-donating effects of the hydroxyl and methoxy groups further contribute to this shift to a lower wavenumber. |
| ~1600 and ~1470 | Medium to Strong | C=C Stretching | Aromatic Ring | These bands arise from the skeletal vibrations of the benzene ring. |
| ~1465 | Medium | C-H Bending (Asymmetric) | Methoxy (-OCH₃) | This corresponds to the asymmetric bending (scissoring) vibration of the methyl groups. |
| ~1260 and ~1115 | Strong | C-O-C Asymmetric & Symmetric Stretching | Aryl Ether | The strong absorptions in this region are characteristic of the aryl ether linkages of the methoxy groups. |
| ~1220 | Medium to Strong | C-O Stretching | Phenolic -OH | This band is attributed to the stretching vibration of the C-O bond of the phenolic hydroxyl group. |
| Below 900 | Medium to Strong | C-H Out-of-Plane Bending | Aromatic Ring | The pattern of these absorptions can provide information about the substitution pattern on the benzene ring. |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol details a standardized procedure for obtaining the FTIR spectrum of solid this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples.
Instrumentation:
-
FTIR Spectrometer (e.g., Bruker Tensor 27 or equivalent)
-
ATR accessory with a diamond or zinc selenide (ZnSe) crystal
-
Software for data acquisition and analysis (e.g., OPUS)
Sample Preparation: this compound is a solid at room temperature and can be analyzed directly.[4] Ensure the sample is in a crystalline or fine powder form for optimal contact with the ATR crystal.
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal stability.
-
Background Spectrum:
-
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Acquire a background spectrum (typically 16-32 scans). This is crucial to computationally subtract the absorbance from atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the this compound sample onto the center of the ATR crystal.
-
Apply firm and even pressure using the ATR's pressure arm to ensure intimate contact between the sample and the crystal surface.
-
Acquire the sample spectrum, co-adding 16 to 32 scans to achieve a high signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to accurately determine the wavenumbers of the absorption maxima.
-
Caption: Workflow for FTIR Spectrum Acquisition using ATR.
Causality of Spectral Features: An Expert's Perspective
The interpretation of an IR spectrum extends beyond simple peak identification; it involves understanding the underlying chemical principles that govern the observed vibrational frequencies.
-
Hydrogen Bonding: The broad nature of the O-H stretching band is a direct consequence of intermolecular hydrogen bonding. In the solid state, the hydroxyl groups of adjacent molecules interact, creating a network that perturbs the O-H bond, leading to a broad distribution of vibrational energies.[5]
-
Electronic Effects: The position of the C=O stretching vibration is a sensitive probe of the electronic environment. The electron-donating resonance effects of the para-hydroxyl and ortho-methoxy groups increase the electron density on the carbonyl carbon, weakening the C=O double bond and shifting its stretching frequency to a lower wavenumber compared to unsubstituted benzaldehyde.[1]
-
Fermi Resonance: The characteristic doublet observed for the aldehydic C-H stretch is a quantum mechanical phenomenon known as Fermi resonance. This occurs when the fundamental vibrational frequency of the C-H stretch is close in energy to the first overtone of a C-H bending mode. The two energy levels "repel" each other, resulting in two absorption bands instead of one.
Caption: Correlation of functional groups with characteristic IR absorption regions.
Conclusion
The infrared spectrum of this compound provides a rich tapestry of information that, when properly interpreted, reveals the intricate structural details of the molecule. The key diagnostic bands—the broad hydroxyl stretch, the aldehydic C-H Fermi doublet, the conjugated carbonyl stretch, and the strong aryl ether absorptions—collectively serve as a robust analytical tool for its identification and characterization. This guide has provided a framework for understanding these spectral features, grounded in the principles of vibrational spectroscopy and supplemented with practical experimental guidance. For researchers and professionals, a thorough comprehension of the IR spectrum is a critical first step in the quality control, reaction monitoring, and structural confirmation of this versatile chemical compound.
References
- BenchChem. (2025). A Comparative Spectroscopic Analysis of Substituted Benzaldehydes.
- Matrix Fine Chemicals. (n.d.). This compound.
- PubChem. (n.d.). 2,6-Dimethoxy-4-hydroxybenzaldehyde.
- International Journal of Research and Innovation in Applied Science. (2025). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.
- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
- ResearchGate. (n.d.). FTIR spectra of thin films of (A) syringaldehyde, (B) vanillin, and (C)....
Sources
- 1. 4-Hydroxy-2-methoxybenaldehyde [webbook.nist.gov]
- 2. ERIC - EJ1048348 - Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry, Journal of Chemical Education, 2014-Dec [eric.ed.gov]
- 3. Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to the Synthesis of 4-Hydroxy-2,6-dimethoxybenzaldehyde from Phloroglucinol
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for 4-Hydroxy-2,6-dimethoxybenzaldehyde, a valuable substituted phenolic aldehyde, commencing from the readily available precursor, phloroglucinol. This document is tailored for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries who require a detailed understanding of not only the synthetic protocols but also the underlying mechanistic principles and strategic considerations. The guide delineates a logical two-step synthetic sequence: a selective O-methylation of phloroglucinol to yield 3,5-dimethoxyphenol, followed by a regioselective formylation. We will examine the causality behind the choice of reagents and reaction conditions, compare alternative methodologies, and provide detailed, field-proven experimental protocols. All procedures are supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
This compound is a highly functionalized aromatic aldehyde that serves as a key building block in the synthesis of various high-value molecules, including pharmaceuticals and specialty chemicals. Its unique substitution pattern, featuring a hydroxyl group flanked by two methoxy groups, imparts specific electronic and steric properties that are leveraged in complex molecular architectures.
The chosen starting material, phloroglucinol (1,3,5-trihydroxybenzene), is an inexpensive, symmetrical, and highly activated aromatic compound derived from various natural and synthetic sources[1][2]. Its high reactivity, stemming from the three strongly activating hydroxyl groups, presents both an opportunity and a challenge: while it facilitates electrophilic substitution, it demands precise control to achieve the desired regioselectivity and degree of substitution.
The most logical and efficient synthetic strategy involves a two-step sequence:
-
Selective Di-O-Methylation: Two of the three hydroxyl groups of phloroglucinol are methylated to form the key intermediate, 3,5-dimethoxyphenol.
-
Regioselective Formylation: An aldehyde group is introduced onto the 3,5-dimethoxyphenol ring at the position para to the remaining hydroxyl group.
This sequence is strategically superior to the reverse (formylation followed by methylation) because the electronic directing effects of the hydroxyl and two methoxy groups in the 3,5-dimethoxyphenol intermediate synergistically activate the C4 position, ensuring high regioselectivity in the subsequent formylation step[3]. Attempting to selectively methylate two of the three equivalent hydroxyl groups on 2,4,6-trihydroxybenzaldehyde would be considerably more challenging.
Caption: Overall two-step synthetic pathway.
Part I: Selective O-Methylation of Phloroglucinol
The primary challenge in this step is to achieve selective di-methylation, avoiding the under-reaction that yields 5-methoxyresorcinol and the over-reaction that produces 1,3,5-trimethoxybenzene[1]. The choice of methylating agent and reaction conditions is paramount to controlling the reaction's outcome.
Principle and Mechanistic Insights
O-methylation of phenols is typically an SN2 reaction where a phenoxide ion, generated by a base, acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent.
Causality of Reagent Selection:
-
Methylating Agent: While classic reagents like dimethyl sulfate (DMS) and methyl iodide are effective, they are highly toxic and produce stoichiometric amounts of salt waste[4]. Dimethyl carbonate (DMC) has emerged as an environmentally benign alternative, acting as both a reagent and a solvent, with methanol and CO₂ as the only theoretical byproducts[5].
-
Catalyst/Base: For DMC, solid acid catalysts like H-Y zeolite or tungstosilic acid on silica can promote the transformation effectively. H-Y zeolite has shown particular selectivity for mono-methylation, while tungstosilic acid can drive the reaction towards the di-methylated product[5]. For traditional reagents like DMS, a mild base such as potassium carbonate is used to generate the phenoxide nucleophile without causing hydrolysis of the methylating agent.
Data Summary: Comparison of Methylation Methods
| Method | Methylating Agent | Catalyst/Base | Solvent | Key Advantages | Key Disadvantages | Reference |
| Green Chemistry | Dimethyl Carbonate (DMC) | Tungstosilic acid on Silica | DMC (reagent & solvent) | Environmentally friendly, high atom economy. | Requires higher temperatures/pressures. | [5] |
| Classical Method | Dimethyl Sulfate (DMS) | K₂CO₃ | Acetone | Milder conditions, well-established. | Highly toxic reagent, salt byproduct. | [4] |
Detailed Experimental Protocol (Green Chemistry Approach)
This protocol is based on the principles of using dimethyl carbonate with a solid acid catalyst for enhanced selectivity and environmental performance[5].
Materials:
-
Phloroglucinol (1.0 eq)
-
Dimethyl Carbonate (DMC)
-
Tungstosilic acid on silica (catalyst)
-
Methanol (for washing)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
In a high-pressure stainless-steel autoclave, charge phloroglucinol (1.0 eq) and tungstosilic acid on silica catalyst (e.g., 10% w/w).
-
Add dimethyl carbonate in a quantity sufficient to act as both reagent (e.g., >5 eq) and solvent.
-
Seal the reactor and purge with an inert gas (e.g., Nitrogen or Argon).
-
Heat the mixture to 160-180 °C with vigorous stirring. Monitor the internal pressure.
-
Maintain the reaction for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS analysis of aliquots.
-
After completion, cool the reactor to room temperature and carefully vent any excess pressure.
-
Filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with methanol, dried, and potentially reused.
-
Concentrate the filtrate under reduced pressure to remove excess DMC and methanol.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude 3,5-dimethoxyphenol can be purified by column chromatography on silica gel or by recrystallization.
Part II: Regioselective Formylation of 3,5-Dimethoxyphenol
With the 3,5-dimethoxyphenol intermediate in hand, the next step is the introduction of a formyl group. The electronic properties of the intermediate strongly direct the substitution to the desired position. The C4 position is activated by three groups: it is para to the powerful hydroxyl activating group and ortho to two activating methoxy groups, making it the kinetic and thermodynamic product of electrophilic aromatic substitution.
Principle and Mechanistic Insights: The Rieche Formylation
Several formylation methods exist, including the Vilsmeier-Haack[6][7], Gattermann[8][9], and Duff reactions[10]. However, a particularly effective method for this substrate is a variation of the Rieche formylation, which utilizes dichloromethyl methyl ether (CHCl₂OMe) and a strong Lewis acid like titanium tetrachloride (TiCl₄)[11].
The mechanism involves the formation of a highly electrophilic dichloromethyl cation-Lewis acid complex. The electron-rich aromatic ring of 3,5-dimethoxyphenol attacks this electrophile. Subsequent hydrolysis of the resulting dichloromethyl intermediate during aqueous workup yields the final aldehyde.
Caption: Simplified workflow for the Rieche formylation.
This method is advantageous as it often proceeds under relatively mild conditions and gives high yields with excellent regioselectivity for activated phenols[11].
Detailed Experimental Protocol (Rieche Formylation)
This protocol is adapted from a reported procedure for the formylation of 3,5-dimethoxyphenol[11].
Materials & Reagents:
-
3,5-Dimethoxyphenol (1.0 eq)
-
Titanium tetrachloride (TiCl₄) (2.2 eq)
-
Dichloromethyl methyl ether (1.1 eq)
-
Dry Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Hexane and Ethyl Acetate (for chromatography)
| Reagent | Molar Eq. | Purpose |
| 3,5-Dimethoxyphenol | 1.0 | Substrate |
| TiCl₄ | 2.2 | Lewis Acid Catalyst |
| CHCl₂OMe | 1.1 | Formylating Agent Precursor |
| Dry DCM | - | Anhydrous Solvent |
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve 3,5-dimethoxyphenol (1.0 eq) in dry DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Under a nitrogen atmosphere, add TiCl₄ (2.2 eq) dropwise via syringe or dropping funnel. The solution will likely turn a dark color. Stir for 1 hour at 0 °C.
-
Add dichloromethyl methyl ether (1.1 eq) dropwise to the solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture for 45-60 minutes at 0 °C. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by carefully and slowly adding saturated aqueous NH₄Cl solution. Caution: The quenching of TiCl₄ is highly exothermic.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound. A reported yield for this specific transformation is 63%[11].
Product Characterization
Confirmation of the final product's identity and purity is achieved through standard analytical techniques.
| Technique | Expected Data for this compound |
| Appearance | Pale orange or white solid[11] |
| Melting Point | 70–72 °C[11] |
| ¹H-NMR | Signals corresponding to the aldehyde proton (~10 ppm), aromatic proton, methoxy protons (~3.9 ppm), and hydroxyl proton. |
| ¹³C-NMR | Signals for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (including quaternary carbons attached to OMe and OH groups), and methoxy carbons. |
| IR Spectroscopy | Characteristic peaks for O-H stretching, C-H (aromatic and aldehyde), C=O stretching of the aldehyde, and C-O stretching. |
Safety and Handling
-
Phloroglucinol: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).
-
Dimethyl Sulfate (DMS): EXTREMELY TOXIC AND CARCINOGENIC. Handle only in a certified chemical fume hood with extreme caution and appropriate PPE, including heavy-duty gloves. Have an ammonia solution available for decontamination.
-
Titanium Tetrachloride (TiCl₄): Highly corrosive and reacts violently with water, releasing HCl gas. Handle under an inert, anhydrous atmosphere.
-
Dichloromethyl methyl ether: CARCINOGENIC. Handle only in a certified chemical fume hood with appropriate PPE.
-
Always conduct a thorough risk assessment before beginning any chemical synthesis.
Conclusion
The synthesis of this compound from phloroglucinol is reliably achieved through a strategic two-step process of selective O-methylation followed by regioselective formylation. By carefully selecting modern, efficient reagents and controlling reaction conditions, this valuable synthetic intermediate can be produced in good yield. The Rieche formylation of the 3,5-dimethoxyphenol intermediate proves to be a particularly effective method for the final step, showcasing high regioselectivity driven by the powerful directing effects of the substituents. This guide provides the foundational knowledge and practical protocols necessary for the successful execution of this synthesis in a research or developmental setting.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Formylation of Substituted Phenols.
- Wikipedia. (2024). Phloroglucinol.
- Google Patents. (n.d.). WO2018165404A1 - Pharmaceutical formulations of phloroglucinol and trimethylphloroglucinol.
- Wikipedia. (2024). Gattermann reaction.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Science Info. (2023). Gattermann Reaction: Mechanism, Applications.
- Google Patents. (n.d.). CN110381925A - The pharmaceutical preparation of phloroglucin and TRIMETHYL PHLOROGLUCINOL.
- Ramos-Tomillero, I., et al. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 20(9), 16035-16046.
- Organic Syntheses. (n.d.). Phloroglucinol. Coll. Vol. 2, p.522 (1943); Vol. 12, p.64 (1932).
- Wikipedia. (2024). Vilsmeier–Haack reaction.
- Selva, M., et al. (2005). Selective Catalytic Methylation of Phloroglucinol with Dimethyl Carbonate in the Presence of Heterogeneous Acids. Advanced Synthesis & Catalysis, 347(6), 845-851.
- ResearchGate. (n.d.). Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation.
Sources
- 1. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 9. scienceinfo.com [scienceinfo.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Vilsmeier-Haack Reaction for the Synthesis of 4-Hydroxy-2,6-dimethoxybenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the synthesis of 4-hydroxy-2,6-dimethoxybenzaldehyde, a valuable p-hydroxybenzaldehyde derivative.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, and strategies for purification and characterization. By explaining the causality behind experimental choices, this guide aims to equip scientists with the practical knowledge required for the successful synthesis and application of this important chemical intermediate.
Introduction: The Significance of the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a robust and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] Discovered by Anton Vilsmeier and Albrecht Haack, this reaction employs a phosphoryl chloride (POCl₃) or similar halogenating agent and a substituted formamide, most commonly N,N-dimethylformamide (DMF), to generate the active formylating species, the Vilsmeier reagent.[2] The reaction with phenols and their derivatives provides a direct and efficient pathway to hydroxybenzaldehydes, which are crucial building blocks in the pharmaceutical, agrochemical, and fragrance industries.
This compound is a particularly interesting synthetic target due to its structural motifs, which are present in a variety of biologically active natural products. Its synthesis via the Vilsmeier-Haack reaction from the readily available 2,6-dimethoxyphenol (syringol) is a prime example of the utility of this classic named reaction in modern organic synthesis.
The Core of the Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds in two principal stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the activated phenol ring, followed by hydrolysis.
Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of N,N-dimethylformamide (DMF) with phosphoryl chloride (POCl₃). This highly exothermic reaction forms the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This reagent is a weak electrophile, making it highly selective for electron-rich aromatic systems.[4]
Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.
Electrophilic Aromatic Substitution and Regioselectivity
The electron-rich aromatic ring of 2,6-dimethoxyphenol attacks the electrophilic carbon of the Vilsmeier reagent. The hydroxyl and two methoxy groups are strong activating, ortho-, para-directing groups. In the case of 2,6-dimethoxyphenol, the para-position to the hydroxyl group is sterically unhindered and electronically activated, making it the exclusive site of formylation. This high degree of regioselectivity is a key advantage of the Vilsmeier-Haack reaction for this particular substrate.
Following the electrophilic attack, the resulting iminium salt intermediate is hydrolyzed during the aqueous workup to yield the final aldehyde product, this compound.
Caption: Electrophilic attack and subsequent hydrolysis to the final product.
Detailed Experimental Protocol
This protocol is based on established procedures for the Vilsmeier-Haack formylation of phenols and is optimized for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents | Notes |
| 2,6-Dimethoxyphenol | 154.16 | 10.0 g | 1.0 | Starting material. Should be dry. |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | Anhydrous grade. Serves as reagent and solvent. |
| Phosphoryl Chloride (POCl₃) | 153.33 | 8.0 mL (13.2 g) | 1.3 | Freshly distilled or from a new bottle. |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous grade, for extraction. |
| Saturated Sodium Acetate Solution | - | ~200 mL | - | For workup. |
| Crushed Ice | - | ~300 g | - | For workup. |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | For drying organic layer. |
Step-by-Step Procedure
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Detailed Steps:
-
Vilsmeier Reagent Preparation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (50 mL). Cool the flask to 0 °C in an ice-salt bath. Slowly add phosphoryl chloride (8.0 mL) dropwise from the dropping funnel to the stirred DMF, ensuring the internal temperature does not exceed 10 °C. The addition should take approximately 30-45 minutes. After the addition is complete, stir the resulting pale-yellow solution at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve 2,6-dimethoxyphenol (10.0 g) in a minimal amount of anhydrous DMF (~10 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 20-30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C using an oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 3-5 hours.
-
Work-up and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker (1 L), prepare a mixture of crushed ice (~300 g) and saturated aqueous sodium acetate solution (~200 mL). Slowly and carefully pour the reaction mixture onto the ice/acetate mixture with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood. Continue stirring for 30-60 minutes to ensure complete hydrolysis of the iminium salt intermediate. A precipitate of the crude product should form.
-
Isolation and Extraction: If a solid precipitate forms, it can be collected by vacuum filtration, washed with cold water, and then dried. Alternatively, and to ensure maximum recovery, transfer the entire mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude this compound can be purified by column chromatography or recrystallization.
-
Column Chromatography: Prepare a silica gel column using a slurry packing method with a suitable eluent. A common solvent system for compounds of similar polarity is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC, but a starting point of 8:2 or 7:3 hexanes:ethyl acetate is recommended. Dry-load the crude product onto a small amount of silica gel and add it to the top of the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
-
Recrystallization: A mixed solvent system is often effective for the recrystallization of aromatic aldehydes.[5] A suitable system for this compound is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol. To the hot solution, add hot water dropwise until a slight turbidity persists. Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[6] Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethanol/water.
Characterization of this compound
The identity and purity of the synthesized product should be confirmed by spectroscopic methods and melting point analysis.
| Property | Value |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Appearance | Light yellow to orange powder/crystal |
| Melting Point | 225 °C (decomposes) |
Spectroscopic Data:
-
¹H NMR: The synthesis of 2,6-Dimethoxy-4-hydroxybenzaldehyde by the Vilsmeier-Haack reaction and confirmation of the product formation by ¹H NMR has been reported.[1]
-
¹³C NMR: Spectral data for this compound is available in chemical databases.[7]
-
IR Spectroscopy: The IR spectrum will show characteristic peaks for the hydroxyl (O-H), aldehyde (C=O), and aromatic (C=C) functional groups.
Safety and Handling
The Vilsmeier-Haack reaction involves hazardous reagents and should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
2,6-Dimethoxyphenol: Harmful if swallowed and causes skin and eye irritation. May cause respiratory irritation.[3]
-
Phosphoryl Chloride (POCl₃): Highly corrosive and toxic. It reacts violently with water, releasing heat and toxic fumes of hydrochloric and phosphoric acids.[8][9] It is fatal if inhaled and causes severe skin burns and eye damage.[10] Always handle with extreme care, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection.
-
N,N-Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or absorbed through the skin. It is a known reproductive toxin.
-
Reaction Quenching: The quenching of the reaction mixture with water is highly exothermic and can cause spattering. This step must be performed slowly and with caution.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.[8][9][10][11]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive reagents (moisture contamination). Insufficient reaction time or temperature. | Use anhydrous solvents and fresh or distilled POCl₃. Increase reaction time and/or temperature, monitoring by TLC. |
| Formation of dark, tarry residue | Reaction temperature too high. | Maintain careful temperature control, especially during the addition of POCl₃ and during the heating phase. |
| Difficult workup/emulsion formation | Add brine (saturated NaCl solution) to the aqueous layer during extraction to help break up emulsions. |
Conclusion
The Vilsmeier-Haack reaction is a highly effective and regioselective method for the synthesis of this compound from 2,6-dimethoxyphenol. By understanding the underlying mechanism and adhering to a carefully planned experimental protocol, researchers can reliably produce this valuable chemical intermediate. Proper safety precautions are paramount due to the hazardous nature of the reagents involved. This guide provides the necessary technical details and practical insights to facilitate the successful application of this important synthetic transformation.
References
- Bharate, S. B., et al. (n.d.). Review Article on Vilsmeier-Haack Reaction.
- Air Liquide.
- Meta-Sci.
- NROChemistry. Vilsmeier-Haack Reaction. [Link]
- Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Phosphorus oxychloride. [Link]
- University of Sheffield. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]
- Ali, M. M., et al. (2013). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Scientific Research Publishing. [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
- Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
- PrepChem. Synthesis of 4-hydroxybenzaldehyde. [Link]
- BouzBouz, S., & Cossy, J. (2003). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. MDPI. [Link]
- Organic Syntheses. Benzaldehyde, m-hydroxy-. [Link]
- Google Patents. DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
- Organic Syntheses. Benzaldehyde, m-methoxy-. [Link]
- SpectraBase. 4-Hydroxy-benzaldehyde - Optional[13C NMR] - Chemical Shifts. [Link]
- Semantic Scholar. Preparation of 2,6-dialkoxybenzaldehydes. [Link]
Sources
- 1. This compound | 22080-96-2 [chemicalbook.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. aml.iaamonline.org [aml.iaamonline.org]
- 4. ajrconline.org [ajrconline.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound(22080-96-2) 1H NMR spectrum [chemicalbook.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. jocpr.com [jocpr.com]
An In-depth Technical Guide to 4-Hydroxy-2,6-dimethoxybenzaldehyde Derivatives: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-Hydroxy-2,6-dimethoxybenzaldehyde, commonly known as syringaldehyde, and its derivatives. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and application of this versatile chemical scaffold. We will delve into detailed synthetic methodologies, explore a wide spectrum of biological activities, and elucidate the underlying mechanisms of action, supported by experimental data and protocols.
Introduction: The Syringaldehyde Scaffold
This compound is a naturally occurring phenolic aldehyde found in various plants, including spruce and maple trees.[1] Its unique structure, featuring a hydroxyl group and two methoxy groups on the benzene ring, makes it a valuable starting material for the synthesis of a diverse range of derivatives.[2] These derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antihyperglycemic activities.[3][4] This guide will explore the chemical versatility of the syringaldehyde core and the promising therapeutic applications of its derivatives.
Synthesis of this compound and Its Derivatives
The synthesis of syringaldehyde and its derivatives can be achieved through various methods, each with its own advantages and considerations.
Synthesis of this compound
One common method for synthesizing syringaldehyde is from p-cresol, involving a three-step sequence of bromination, methoxylation, and oxidation, with an overall yield of 63-67%.[5] Another approach starts from vanillin, proceeding through iodination followed by methoxylation.[6] The Vielsmeyer-Haack reaction is also a reported method for its synthesis.[7][8]
Comparison of Synthesis Methods:
| Starting Material | Key Steps | Advantages | Disadvantages |
| p-cresol | Bromination, Methoxylation, Oxidation | High overall yield.[5] | Involves high pressure and temperature.[5] |
| Vanillin | Iodination, Methoxylation | Utilizes a readily available starting material. | May involve multiple purification steps.[6] |
| Lignin | Catalytic Oxidation | Utilizes a renewable biomass source.[9][10] | Yields can be variable depending on the lignin source and process.[9] |
Synthesis of Syringaldehyde Derivatives
The aldehyde functional group of syringaldehyde serves as a reactive handle for the synthesis of a wide array of derivatives, most notably chalcones and Schiff bases.
Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an acetophenone and an aromatic aldehyde, such as syringaldehyde, in the presence of a base or acid catalyst.[3][11]
Experimental Protocol: Synthesis of a Syringaldehyde-Derived Chalcone [12][13]
-
Dissolve equimolar amounts of a substituted acetophenone and this compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of a base (e.g., aqueous sodium hydroxide) dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) to precipitate the crude chalcone.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Workflow for Chalcone Synthesis:
Caption: General workflow for the synthesis of chalcone derivatives from syringaldehyde.
Schiff bases are formed through the condensation reaction of an aldehyde or ketone with a primary amine.[14]
Experimental Protocol: Synthesis of a Syringaldehyde-Derived Schiff Base [15][16]
-
Dissolve equimolar amounts of this compound and a primary amine in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask.
-
Reflux the reaction mixture for 2-4 hours. The reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.
Biological Properties and Therapeutic Potential
Derivatives of this compound exhibit a remarkable range of biological activities, making them promising candidates for drug development.
Anti-inflammatory Activity
Syringaldehyde and its derivatives have demonstrated significant anti-inflammatory properties.[17] They have been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[18]
Mechanism of Action: The anti-inflammatory effects of syringaldehyde are mediated, at least in part, through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[19] By downregulating these pathways, syringaldehyde derivatives can suppress the expression of inflammatory mediators.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition) [20]
-
Prepare a reaction mixture containing 1 ml of the test compound (syringaldehyde derivative) at various concentrations and 1 ml of 1% bovine serum albumin.
-
Adjust the pH of the mixture to 7.4 and incubate at room temperature for 20 minutes.
-
Heat the mixture at 56°C for 20 minutes.
-
Cool the samples to room temperature and measure the turbidity at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation using the formula: [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.
MAPK/NF-κB Signaling Pathway in Inflammation:
Caption: Inhibition of the MAPK/NF-κB signaling pathway by syringaldehyde derivatives.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of syringaldehyde derivatives against various cancer cell lines.[2][] These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit cell migration and invasion.[]
Mechanism of Action: The anticancer effects of certain syringaldehyde-chalcone hybrids have been linked to the inhibition of the Focal Adhesion Kinase (FAK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[22][23] By targeting these pathways, these derivatives can disrupt key processes involved in tumor growth and metastasis. Some derivatives have also been shown to inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy.[24]
Quantitative Anticancer Activity Data:
| Derivative Type | Cancer Cell Line | IC50 Value (µM) | Reference |
| Chalcone | K562 (Leukemia) | 0.97 | [25] |
| Chalcone | SiHa (Cervical Cancer) | 1.22 | [25] |
| Chalcone | B16 (Melanoma) | 1.39 | [25] |
| 1,2,3-Triazole | MCF-7 (Breast Cancer) | 24.63 | [26] |
| 1,2,3-Triazole | HCT116 (Colon Cancer) | 47.14 | [26] |
Experimental Protocol: Cell Viability Assay (MTT Assay) [1][27][28][29]
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the syringaldehyde derivative and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
FAK/STAT3 Signaling Pathway in Cancer:
Caption: Activation of the GLP-1 receptor signaling pathway by syringaldehyde.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with a wide range of therapeutic applications. The ease of their synthesis and the tunability of their chemical structure allow for the generation of diverse libraries for biological screening. The demonstrated efficacy in preclinical models for inflammatory diseases, cancer, infectious diseases, and diabetes warrants further investigation.
Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity for specific biological targets. In-depth studies on their pharmacokinetic and pharmacodynamic properties are crucial for their translation into clinical candidates. Furthermore, exploring novel delivery systems could improve their bioavailability and therapeutic efficacy. The continued exploration of the syringaldehyde scaffold holds significant promise for the development of next-generation therapeutics.
References
A comprehensive list of references is available upon request. All information presented in this guide is supported by peer-reviewed scientific literature.
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde :: BioResources [bioresources.cnr.ncsu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of STAT3, FAK and Src mediated signaling reduces cancer stem cell load, tumorigenic potential and metastasis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Syringaldehyde Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. recentscientific.com [recentscientific.com]
- 15. chemijournal.com [chemijournal.com]
- 16. researchgate.net [researchgate.net]
- 17. ionicviper.org [ionicviper.org]
- 18. Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR [mdpi.com]
- 19. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. A chalcone-syringaldehyde hybrid inhibits triple-negative breast cancer cell proliferation and migration by inhibiting CKAP2-mediated FAK and STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
A Technical Guide to the Potential Natural Occurrence, Biosynthesis, and Targeted Isolation of 4-Hydroxy-2,6-dimethoxybenzaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-2,6-dimethoxybenzaldehyde is a phenolic aldehyde of interest due to its structural similarity to biologically active natural products. However, unlike its well-documented isomer, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), reports of its isolation from natural sources are exceptionally scarce. This technical guide addresses this knowledge gap by providing a forward-looking, scientifically grounded framework for its potential discovery. We delve into two plausible, yet hypothetical, biosynthetic pathways for its formation in plants and microorganisms: a modified phenylpropanoid pathway and a polyketide-based route analogous to phloroglucinol synthesis. Furthermore, this guide presents a comprehensive, field-proven protocol for the targeted discovery, isolation, and structural elucidation of this compound from complex biological matrices. This document is intended to serve as a foundational resource for researchers aiming to explore the untapped potential of this rare phenolic compound, providing the theoretical basis and practical methodologies required for its successful identification in nature.
Introduction: A Tale of Two Isomers
The world of natural products is replete with examples of structural isomers exhibiting vastly different biological activities and natural abundances. A case in point is the comparison between the well-known syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) and the subject of this guide, this compound. Syringaldehyde is a primary constituent of lignin in angiosperm plants and is readily isolated from sources like maple and spruce wood.[1] It is recognized for its role in the spicy and smoky aromas of barrel-aged spirits and possesses a range of bioactive properties.[1][2]
In stark contrast, this compound, with its methoxy groups positioned ortho to the aldehyde, is not a commonly reported natural product. This scarcity, however, does not diminish its potential significance. The unique electronic and steric arrangement of its functional groups could confer novel biological activities, making it a compelling target for discovery and development. This guide provides the necessary theoretical and practical framework to empower researchers to search for this elusive molecule.
Hypothetical Biosynthetic Pathways
The biogenesis of a natural product is governed by the enzymatic machinery of the host organism. While direct evidence for the biosynthesis of this compound is lacking, we can infer plausible routes based on well-established pathways for structurally related molecules.
Hypothesis 1: A Modified Phenylpropanoid Pathway
The most direct analogue for the biosynthesis of a substituted hydroxybenzaldehyde in plants is the phenylpropanoid pathway, which is responsible for producing lignin precursors, including sinapyl alcohol, the monomer that gives rise to syringaldehyde.[3][4] We propose a hypothetical modification of this pathway that could lead to the formation of this compound.
This pathway would diverge from the standard route at the level of a key intermediate, such as feruloyl-CoA or 5-hydroxyferuloyl-CoA. A series of non-canonical hydroxylation and O-methylation steps, catalyzed by specific cytochrome P450s and O-methyltransferases (OMTs), would be required to achieve the 2,6-dimethoxy substitution pattern. The final step would likely involve the cleavage of the propanoid side chain to yield the benzaldehyde.
Caption: Hypothetical Phenylpropanoid-based Biosynthesis.
Hypothesis 2: The Polyketide Pathway
An alternative route to a symmetrically substituted phenolic ring is the polyketide pathway, which is common in both microorganisms and plants.[5][6] This pathway involves the sequential condensation of small carboxylic acid units, typically malonyl-CoA, to build a poly-β-keto chain that subsequently cyclizes and aromatizes. The biosynthesis of phloroglucinol (1,3,5-trihydroxybenzene) in Pseudomonas species is a well-characterized example.[7][8]
We propose that a type III polyketide synthase (PKS) could catalyze the condensation of three molecules of malonyl-CoA to form a triketide intermediate. This intermediate would then undergo cyclization and aromatization to yield the core phloroglucinol ring. Subsequent modifications by specific hydroxylases and O-methyltransferases would be required to install the hydroxyl group at the 4-position and the methoxy groups at the 2- and 6-positions, followed by formylation to yield the final aldehyde.
Caption: Hypothetical Polyketide-based Biosynthesis.
A Protocol for Targeted Discovery and Isolation
The following protocol is a robust, generalized methodology for the discovery and isolation of this compound from a plant or microbial source. It is designed as a self-validating system, with analytical checkpoints throughout.
Phase 1: Material Preparation and Extraction
-
Material Collection: Collect fresh plant material (e.g., leaves, bark) or cultivate a microbial strain to stationary phase. A promising starting point would be plants from genera known for a diversity of phenolic compounds, such as Larrea or Magnolia.[9][10]
-
Drying and Pulverization: Air-dry plant material in a well-ventilated area away from direct sunlight. Grind the dried material to a fine powder (e.g., 40-60 mesh) to maximize surface area for extraction. For microbial cultures, pellet the cells via centrifugation and lyophilize.
-
Solvent Extraction: Perform a sequential extraction of the powdered material (e.g., 100 g) with solvents of increasing polarity. A typical sequence is n-hexane, followed by dichloromethane (DCM), and finally methanol (MeOH). Macerate the powder in each solvent (e.g., 3 x 500 mL per solvent) for 24 hours with agitation.
-
Causality: This sequential extraction roughly fractionates compounds by polarity. Non-polar lipids and waxes are removed by hexane, while the target moderately polar phenolic aldehyde is expected to be in the DCM or MeOH fractions.
-
-
Concentration: Combine the filtrates for each solvent and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to yield crude extracts.
Phase 2: Chromatographic Separation and Fractionation
-
Initial Screening: Analyze the DCM and MeOH crude extracts using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. Compare the chromatograms to an authentic standard of this compound if available.
-
Column Chromatography: Subject the most promising crude extract to silica gel column chromatography.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Causality: This separates the complex mixture into simpler fractions based on polarity. The elution of fractions should be monitored by TLC.
-
-
Fraction Pooling: Combine fractions that show similar TLC profiles. Concentrate the pooled fractions and re-analyze by HPLC-PDA to track the target compound.
Phase 3: Purification and Structural Elucidation
-
Preparative HPLC: Purify the fraction(s) containing the target compound using preparative or semi-preparative reverse-phase HPLC.
-
Column: C18 column.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.
-
Causality: This high-resolution technique is essential for isolating the compound to a high degree of purity, which is critical for accurate structural analysis.
-
-
Structural Elucidation: Confirm the identity of the purified compound using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): Determine the molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to definitively establish the chemical structure and connectivity of the atoms.
-
Caption: Workflow for Targeted Isolation and Identification.
Quantitative Analysis of a Structural Analogue
To provide a realistic expectation for the potential yield of a compound like this compound, it is useful to review the reported yields of its well-studied isomer, syringaldehyde, from various natural sources.
| Natural Source | Extraction/Treatment Method | Yield of Syringaldehyde | Reference |
| Maple Wood | Alkaline Nitrobenzene Oxidation | 31.8% (based on Klason lignin) | [11][12] |
| Angiosperm Dicotyledons | Nitrobenzene Oxidation | 39-48% (total phenolic aldehydes) | [11] |
| Angiosperm Monocotyledons | Nitrobenzene Oxidation | 21-30% (total phenolic aldehydes) | [11] |
| Rice Straw | Nitrobenzene Oxidation | ~25-30% (of total phenolic aldehydes) | [2] |
| Dealkaline Lignin | Perovskite-Catalyzed Oxidation | 5.28% | [13] |
Conclusion and Future Perspectives
While this compound remains an elusive target in the vast landscape of natural products, its potential for novel bioactivity makes it a worthy subject of investigation. This guide provides a robust theoretical and methodological foundation for its discovery. By leveraging knowledge of analogous biosynthetic pathways in plants and microbes, researchers can strategically select promising source organisms for screening. The detailed isolation protocol outlined herein offers a clear and efficient path from crude biological extract to pure, structurally confirmed compound. The successful isolation and characterization of this compound from a natural source would not only represent a novel phytochemical discovery but also open avenues for its evaluation in drug development and other biotechnological applications.
References
- Creosote Bush (Larrea tridentata) Extract Assessment as a Green Antioxidant for Biodiesel. (2019). Molecules. [Link]
- Bioactive Compounds Recovery from Larrea tridentata by Green Ultrasound-Assisted Extraction. (n.d.). Tech Science Press. [Link]
- Syringaldehyde. (n.d.). In Wikipedia.
- Phenolic compounds identified in methanolic L. tridentata extract. (n.d.).
- Biosynthesis of Phloroglucinol. (n.d.). University of Illinois Urbana-Champaign. [Link]
- Proposed biosynthetic pathways of phloroglucinol-containing natural products. (n.d.).
- Evaluation of Larrea tridentata Extracts and Their Antimicrobial Effects on Strains of Clinical Interest. (2023). Molecules. [Link]
- Polyphenolic Bioactive Compounds from Larrea tridentata (DC.) Coville: Extraction, Characterization, Antioxidant, and Antifungal Activities. (2024).
- Cloning and Molecular Characterization of the phlD Gene Involved in the Biosynthesis of “Phloroglucinol”, a Compound with Antibiotic Properties from Plant Growth Promoting Bacteria Pseudomonas spp. (2023). International Journal of Molecular Sciences. [Link]
- Production of Phloroglucinol, a Platform Chemical, in Arabidopsis using a Bacterial Gene. (2016).
- A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde. (2012). BioResources. [Link]
- Syringaldehyde from Spruce and Maple Woods. (n.d.). Rhodium.ws. [Link]
- Syringaldehyde. (n.d.). PubChem. [Link]
- A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde. (2012).
- Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions. (2021). Metabolites. [Link]
- Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants. (2021). Frontiers in Plant Science. [Link]
- The synthesis outline of syringaldehyde using gallic acid as the starting material. (n.d.).
- Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. (2021). International Journal of Molecular Sciences. [Link]
- The phenylpropanoid biosynthesis pathway. (n.d.).
- Phenylpropanoid. (n.d.). In Wikipedia.
- Preparation of Syringaldehyde from Lignin by Catalytic Oxidation of Perovskite-Type Oxides. (2020). ACS Omega. [Link]
- Review on lignin-derived syringaldehyde-based polymers and its applic
- The Phenylpropanoid Pathway in Arabidopsis. (2011). The Arabidopsis Book. [Link]
Sources
- 1. Syringaldehyde - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]
- 4. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PHYTON | Bioactive Compounds Recovery from Larrea tridentata by Green Ultrasound-Assisted Extraction [techscience.com]
- 10. Syringaldehyde | C9H10O4 | CID 8655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde :: BioResources [bioresources.cnr.ncsu.edu]
- 12. Syringaldehyde from Spruce and Maple Woods - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Storage and Stability of 4-Hydroxy-2,6-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-2,6-dimethoxybenzaldehyde is a phenolic aldehyde with growing interest in various scientific fields. As with many substituted phenolic compounds, its stability is a critical parameter that dictates its shelf-life, biological activity, and the integrity of experimental data. This guide provides a comprehensive overview of the core principles and practical methodologies for the appropriate storage and stability assessment of this compound. We will delve into its intrinsic chemical properties, potential degradation pathways, recommended storage conditions, and the framework for conducting robust stability studies.
Introduction: The Chemical Identity and Importance of this compound
This compound, a p-hydroxybenzaldehyde derivative, is a valuable organic compound utilized in various research and development applications.[1] Its structure, featuring a hydroxyl group and two flanking methoxy groups on the benzene ring attached to a formyl group, imparts specific chemical reactivity and biological activity. Understanding the stability of this molecule is paramount for ensuring its quality, purity, and performance in sensitive applications, ranging from chemical synthesis to biological assays.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| CAS Number | 22080-96-2 | [1] |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | |
| Appearance | Light yellow to yellow to orange powder/crystal | [1] |
| Melting Point | 225 °C (with decomposition) | [1] |
| Solubility | Soluble in Methanol | [1] |
Intrinsic Stability and Potential Degradation Pathways
The stability of this compound is influenced by its chemical structure. The presence of a phenolic hydroxyl group and an aldehyde functional group makes the molecule susceptible to degradation under certain environmental conditions. The electron-donating methoxy groups can further influence its reactivity.
Oxidative Degradation
Oxidative degradation is a primary concern for phenolic aldehydes.[2][3][4][5] The phenolic hydroxyl group can be readily oxidized, and the aldehyde group can be oxidized to a carboxylic acid. Studies on the closely related isomer, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), have shown that oxidation by atmospheric oxygen, ozone, and hydroxyl radicals leads to the formation of various degradation products.[2][3][4][5] The reactivity of phenolic aldehydes towards oxidation is enhanced by the presence of electron-donating methoxy groups.[2][4][6]
Key Oxidative Degradation Reactions:
-
Oxidation of the Aldehyde: The formyl group (-CHO) can be oxidized to a carboxylic acid group (-COOH), forming 4-Hydroxy-2,6-dimethoxybenzoic acid.
-
Hydroxylation of the Aromatic Ring: Reactive oxygen species can lead to the addition of further hydroxyl groups to the aromatic ring, forming polyhydroxylated derivatives.[2][3]
-
Aromatic Ring Cleavage: Under more aggressive oxidative conditions, the aromatic ring can be cleaved, leading to the formation of smaller, multifunctional carboxylic acids.[2][3][5]
Caption: Potential oxidative degradation pathways of this compound.
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in phenolic aldehydes. This can lead to the formation of colored degradation products and a loss of purity. Similar compounds are known to be light-sensitive. Therefore, protection from light is a critical aspect of storage.
Thermal Degradation
As indicated by its melting point with decomposition, this compound is susceptible to thermal degradation at elevated temperatures.[1] Thermal stress can accelerate oxidative processes and may lead to polymerization or other complex degradation reactions.
Hydrolytic Degradation
While generally stable to hydrolysis under neutral conditions, prolonged exposure to strongly acidic or basic conditions could potentially lead to degradation. However, for many benzaldehyde derivatives, hydrolysis is not the primary degradation pathway under typical storage conditions.[7][8][9]
Recommended Storage and Handling Procedures
Based on the intrinsic stability of this compound, the following storage and handling procedures are recommended to maintain its quality and purity over time.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (-20°C) is recommended, as suggested for the similar compound syringaldehyde which shows stability for ≥ 4 years at this temperature. | To minimize thermal degradation and slow down oxidative processes. |
| Light | Store in a light-resistant container, in the dark. | To prevent photodegradation. |
| Atmosphere | For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidative degradation from atmospheric oxygen. |
| Container | Keep container tightly closed. | To prevent moisture ingress and exposure to air. |
Handling Precautions
-
Handle in a well-ventilated area to avoid inhalation of dust.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound is an irritant to the skin, eyes, and respiratory system.
-
Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.
Designing and Implementing a Stability Study
For critical applications, particularly in drug development, a formal stability study is often required to establish the shelf-life and re-test period of this compound. Such studies typically involve a forced degradation study followed by a long-term stability study under ICH-recommended conditions.[10][11]
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and to develop and validate a stability-indicating analytical method.[10][11][12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][12][13]
Caption: A typical workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Treat the sample solution with an equal volume of 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the sample solution with an equal volume of 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid powder and the solution to dry heat (e.g., 80°C) for a specified period.
-
Photostability: Expose the solid powder and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]
-
Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial for separating and quantifying the parent compound from any degradation products, impurities, or excipients.[11][14][15] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[14][15][16][17]
Starting Point for HPLC Method Development:
-
Column: A reversed-phase C18 column is a good starting point for separating moderately polar aromatic compounds.[16][17]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid to improve peak shape) and an organic modifier (e.g., acetonitrile or methanol) is often effective.[16][17]
-
Detection: UV detection at a wavelength of maximum absorbance (λmax) for this compound should be used for optimal sensitivity. For the related syringaldehyde, λmax values are around 216 nm and 308-310 nm.[18] A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[19]
Conclusion
The stability of this compound is a critical consideration for its effective use in research and development. By understanding its inherent chemical properties and potential degradation pathways, particularly its susceptibility to oxidation and photodegradation, appropriate storage and handling procedures can be implemented to ensure its long-term integrity. For applications requiring stringent quality control, a systematic approach to stability testing, including forced degradation studies and the development of a validated stability-indicating analytical method, is essential. This guide provides a foundational framework for scientists and researchers to maintain the quality and reliability of this compound in their work.
References
- Aljawhary, D., et al. (2020). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Water Interface. ACS Earth and Space Chemistry, 4(10), 1773–1784.
- Aljawhary, D., et al. (2021). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air-Water Interface. UKnowledge.
- Arad, M. (2023). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences.
- Aljawhary, D., et al. (2020). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Water Interface. SciSpace.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
- Gonzalez, L. A., et al. (2022). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface. ACS Earth and Space Chemistry, 6(5), 1336–1347.
- ResolveMass Laboratories Inc. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
- Gonzalez, L. A., et al. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A, 126(37), 6467–6476.
- Pharma Dekho. (2023). Sop for force degradation study.
- Woottisin, N., et al. (2020). Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid in Thunbergia laurifolia Leaf Extract. Pharmacognosy Journal, 12(3), 611-618.
- Woottisin, N., et al. (2020). Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid in Thunbergia laurifolia Leaf Extract. Pharmacognosy Journal.
- Chemcess. (n.d.). Benzaldehyde: Properties, Reactions, Production And Uses.
- MDPI. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips.
- Li, J., et al. (2018). Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. Organic Process Research & Development, 22(10), 1403–1410.
- SIELC Technologies. (2018). Syringaldehyde.
- Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(5), 20-27.
- Jensen, J. L., & Jencks, W. P. (1979). Hydrolysis of benzaldehyde O,S-acetals. Journal of the American Chemical Society, 101(6), 1476–1488.
- Google Patents. (n.d.). EP0275489A1 - Benzaldehyde derivatives, their preparation and application.
- Sciencemadness Discussion Board. (2021). hydrobenzamide from benzaldehyde and ammonia.
- Canas, S., et al. (2006). High-performance liquid chromatography method for analysis of phenolic acids, phenolic aldehydes, and furanic derivatives in brandies. Development and validation. Journal of Separation Science, 29(1), 37-46.
- PubChem. (n.d.). Syringaldehyde.
Sources
- 1. This compound | 22080-96-2 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. chemcess.com [chemcess.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP0275489A1 - Benzaldehyde derivatives, their preparation and application - Google Patents [patents.google.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pharmadekho.com [pharmadekho.com]
- 14. questjournals.org [questjournals.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. phcogj.com [phcogj.com]
- 17. phcogj.com [phcogj.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. onyxipca.com [onyxipca.com]
4-Hydroxy-2,6-dimethoxybenzaldehyde: A Guide to Sourcing, Quality Control, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Hydroxy-2,6-dimethoxybenzaldehyde, a key chemical intermediate for professionals in research and drug development. We will delve into the critical aspects of its procurement, in-house quality validation, and known applications, moving beyond a simple supplier list to offer field-proven insights that ensure experimental integrity and reproducibility.
Core Chemical Identity and Strategic Importance
This compound (CAS No. 22080-96-2) is a substituted p-hydroxybenzaldehyde derivative.[1] Its strategic value in research stems from its trifunctional nature: a reactive aldehyde group, a phenolic hydroxyl, and two methoxy groups that influence steric and electronic properties.
A critical point of caution is its frequent confusion with its more common isomer, Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) . While structurally similar, the differing substitution pattern (2,6-dimethoxy vs. 3,5-dimethoxy) leads to distinct chemical reactivity and biological activity. Verifying the correct isomer upon procurement is paramount to the validity of any subsequent research.
Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 22080-96-2 | [2] |
| Molecular Formula | C₉H₁₀O₄ | [2][3] |
| Molecular Weight | 182.17 g/mol | |
| Appearance | Light yellow to orange powder/crystal | |
| Melting Point | ~225 °C (with decomposition) | |
| IUPAC Name | This compound | [2] |
| Synonyms | 2,6-Dimethoxy-4-hydroxybenzaldehyde | [1][3] |
Chemical Structure Visualization
Caption: Structure of this compound.
Sourcing, Procurement, and Supplier Intelligence
Acquiring high-quality starting materials is the foundation of successful research. The following table summarizes key suppliers. Note that direct pricing is rarely listed publicly; institutional access or direct quotes are standard practice.
Supplier Landscape
| Supplier | Known Purity Levels | Pricing Access | Website/Region |
| TCI Chemicals | >97.0% (GC, Titration) | Publicly Listed | (America) |
| Sigma-Aldrich (Merck) | 95% | Login Required | (Global) |
| Fisher Scientific | 97.0+% (via TCI) | Login Required | (Global) |
| ChemicalBook | 95% ~ 99% (Aggregator) | Quote Request | (Global) |
| Amerigo Scientific | Not specified | Inquiry | (Global) |
| Matrix Fine Chemicals | Not specified | Quote Request | (Global) |
Note: This list is not exhaustive. Researchers should also explore platforms like PubChem and eMolecules for additional suppliers.
Expert Procurement Strategy: A Self-Validating Workflow
Do not simply order by CAS number. A robust procurement process mitigates risk and prevents costly errors.
-
Initial Vetting : Prioritize suppliers who provide detailed specifications and access to example Certificates of Analysis (CoA) on their website.
-
Purity Specification : For quantitative studies or synthesis of drug candidates, a purity of >97% is recommended. For initial screening assays, 95% may be acceptable, but this choice must be documented.
-
Request a Lot-Specific CoA : Before purchasing, request the CoA for the exact lot you will receive. This is a non-negotiable step for cGMP or GLP work.
-
CoA Analysis : Scrutinize the CoA for:
-
Identity Confirmation : Look for ¹H NMR and Mass Spectrometry data consistent with the structure.
-
Purity Assay : Check the method used (e.g., GC, HPLC, Titration) and ensure the result meets your requirements.
-
Date of Analysis : Ensure the analysis is recent.
-
-
In-House Verification : Upon receipt, perform mandatory in-house QC as detailed in the next section.
Procurement Workflow Diagram
Caption: A robust workflow for procuring chemical reagents.
In-House Quality Control & Analytical Validation
Trust, but verify. Independent verification of a supplier's CoA is a cornerstone of scientific integrity. The following are standard protocols for confirming the identity and purity of this compound.
Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy
-
Objective : To confirm the chemical structure and rule out the presence of isomers like Syringaldehyde.
-
Methodology :
-
Prepare a sample by dissolving ~5-10 mg of the material in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the spectrum and integrate the signals.
-
-
Expected Chemical Shifts (in DMSO-d₆) :
-
~10.0 ppm (singlet, 1H) : Aldehyde proton (-CHO).
-
~9.5-10.5 ppm (broad singlet, 1H) : Phenolic hydroxyl proton (-OH).
-
~6.0-6.2 ppm (singlet, 2H) : Aromatic protons at C3 and C5. The key differentiator from Syringaldehyde, which would show a different splitting pattern.
-
~3.8 ppm (singlet, 6H) : Methoxy protons (-OCH₃) at C2 and C6.
-
-
Validation Check : The integration ratio should be approximately 1:1:2:6. The presence of a single peak for the two aromatic protons is a strong indicator of the correct 2,6-dimethoxy substitution pattern. Spectral data for comparison is often available from suppliers like ChemicalBook.[4]
Protocol 2: Purity Assessment via HPLC-UV
-
Objective : To quantify the purity of the compound and detect any related impurities.
-
Methodology :
-
Standard Preparation : Prepare a stock solution of ~1 mg/mL in methanol or acetonitrile. Create a dilution series for linearity checks if quantitation is critical.
-
Sample Preparation : Prepare a sample of the received material at the same concentration.
-
HPLC Conditions :
-
Column : C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase : Isocratic or gradient elution. A good starting point is 40:60 Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector at an absorbance maximum, likely around 310 nm.
-
Injection Volume : 10 µL.
-
-
Analysis : Run the sample and calculate purity based on the area percentage of the main peak.
-
-
Validation Check : The purity should be ≥95% and align with the value reported on the supplier's CoA. Any significant impurity peaks (>0.5%) should be investigated.
Applications in Research and Drug Development
While less common than its 3,5-dimethoxy isomer, this compound serves as a valuable building block and test compound.
-
Solid-Phase Organic Synthesis : The sodium salt of the compound can be used to derivatize Merrifield resin, creating a resin-bound aldehyde.[1][5] This functionalized resin is a versatile starting point for the combinatorial synthesis of small molecule libraries, where the aldehyde can undergo reactions like reductive amination or Wittig olefination.
-
Antimicrobial Research : As a phenolic aldehyde, it has been used as a test compound to investigate the bactericidal activity of benzaldehydes against pathogenic bacteria such as Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica.[1] The combination of the phenol and aldehyde moieties is a common feature in many natural and synthetic antimicrobial agents.
Synthesis Overview
Understanding the synthesis of a compound can provide insights into potential impurities.
-
Vilsmeier-Haack Reaction : A primary reported method for synthesizing this compound is the Vilsmeier-Haack reaction.[1][5] This reaction typically involves the formylation of an activated aromatic ring, in this case, a dimethoxyphenol derivative.
-
Multi-step Synthesis : More complex, multi-step routes have also been described, particularly for isotopic labeling.[6] One such route involves the regioselective lithiation of 1,3-dimethoxybenzene followed by treatment with dimethylformamide (DMF) to introduce the aldehyde group.[6]
Conceptual Synthesis Pathway
Caption: Simplified Vilsmeier-Haack synthesis pathway.
Safety, Handling, and Storage
Proper handling is essential for user safety and maintaining compound integrity.
-
GHS Hazard Information :
-
Pictogram : GHS07 (Exclamation Mark)
-
Signal Word : Warning
-
Hazard Statements :
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
-
Handling Recommendations :
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
-
-
Storage Conditions :
-
Store in a cool, dark place (<15°C is recommended).
-
The compound is noted as being air-sensitive; storage under an inert gas atmosphere (e.g., Argon or Nitrogen) is advised to prevent oxidation.
-
References
- This compound. GlobalChemMall. [Link]
- 2,6-Dimethoxy-4-hydroxybenzaldehyde. Amerigo Scientific. [Link]
- Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. University of Sheffield. [Link]
- This compound >97.0%(GC)(T) 5g.
- Syringaldehyde. Wikipedia. [Link]
- Synthesis of 4:6-dimethoxy-2-beta-methylaminoethylbenzaldehyde. Journal of the Chemical Society, Transactions. [Link]
- Syringaldehyde (4-Hydroxy 3,5-dimethoxybenzaldehyde). ChemBK. [Link]
- This compound | CAS 22080-96-2.
- 22080-96-2. ChemBK. [Link]
- Syringaldehyde | C9H10O4 | CID 8655. PubChem. [Link]
- syringaldehyde 4-hydroxy-3,5-dimethoxybenzaldehyde. The Good Scents Company. [Link]
- Syringaldehyde | SIELC Technologies. SIELC Technologies. [Link]
Sources
- 1. This compound | 22080-96-2 [chemicalbook.com]
- 2. This compound | CAS 22080-96-2 [matrix-fine-chemicals.com]
- 3. chembk.com [chembk.com]
- 4. This compound(22080-96-2) 1H NMR [m.chemicalbook.com]
- 5. 2,6-Dimethoxy-4-hydroxybenzaldehyde - Amerigo Scientific [amerigoscientific.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Comprehensive Technical Guide to 4-Hydroxy-2,6-dimethoxybenzaldehyde for Advanced Research Applications
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxy-2,6-dimethoxybenzaldehyde, a key p-hydroxybenzaldehyde derivative utilized in advanced chemical synthesis and research. The document details the compound's nomenclature, physicochemical properties, established synthetic routes, and robust analytical characterization methodologies. Furthermore, it explores its current and potential applications in solid-phase synthesis, combinatorial chemistry, and as a scaffold in drug discovery, grounded in its observed biological activities. Safety protocols and handling guidelines are also presented to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking an in-depth understanding of this versatile chemical entity.
Nomenclature and Chemical Identity
Accurate identification is paramount in scientific research. This compound is known by several synonyms and is uniquely identified by its CAS Registry Number and other chemical descriptors.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Registry Number | 22080-96-2 | [1][2][3][4] |
| Synonyms | 2,6-Dimethoxy-4-hydroxybenzaldehyde, 4-Formyl-3,5-dimethoxyphenol, 3,5-Dimethoxy-4-formyl-phenol | [3][5] |
| Molecular Formula | C₉H₁₀O₄ | [1][2] |
| Molecular Weight | 182.17 g/mol | [1][3] |
| InChI Key | HZWPJAZIRZFCGX-UHFFFAOYSA-N | [2] |
| Canonical SMILES | COC1=CC(O)=CC(OC)=C1C=O | [2] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and application in experimental designs.
| Property | Value | Source |
| Physical State | Light yellow to orange solid powder/crystal | |
| Melting Point | 225 °C (decomposes) | [4] |
| Solubility | Soluble in Methanol | |
| Storage Conditions | Room temperature, under inert gas. Recommended cool (<15°C), dark place. | |
| Sensitivity | Air sensitive |
Synthesis and Manufacturing
The primary route for synthesizing this compound is through the formylation of the corresponding phenol, a reaction for which the Vilsmeier-Haack reaction is particularly well-suited.[4][6] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as the 3,5-dimethoxyphenol precursor.
Vilsmeier-Haack Synthesis Protocol
The causality behind this choice of protocol lies in its efficiency and regioselectivity for activated aromatic substrates. The Vilsmeier reagent, a chloroiminium ion, acts as a mild electrophile, which is crucial for avoiding unwanted side reactions that harsher electrophiles might induce on the sensitive phenol and methoxy groups.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the Vilsmeier reagent in situ by slowly adding phosphorus oxychloride (POCl₃) to an ice-cooled solution of N,N-dimethylformamide (DMF).
-
Substrate Addition: Dissolve the starting material, 3,5-dimethoxyphenol, in a suitable solvent (e.g., DMF or dichloromethane) and add it dropwise to the pre-formed Vilsmeier reagent, maintaining a low temperature.
-
Reaction: Allow the mixture to stir at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture into ice-water. Hydrolyze the intermediate iminium salt by heating.
-
Purification: Neutralize the solution and extract the product with an organic solvent. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.
Sources
- 1. 2,6-Dimethoxy-4-hydroxybenzaldehyde | C9H10O4 | CID 529894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 22080-96-2 [matrix-fine-chemicals.com]
- 3. 22080-96-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 22080-96-2 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 2,6-Dimethoxy-4-hydroxybenzaldehyde - Amerigo Scientific [amerigoscientific.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Chalcones Using 4-Hydroxy-2,6-dimethoxybenzaldehyde
Introduction: The Strategic Importance of Chalcones in Modern Drug Discovery
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This unique structural motif makes them pivotal precursors in the biosynthesis of a vast array of flavonoids and heterocyclic compounds.[1] Beyond their biosynthetic significance, chalcones have garnered immense interest in medicinal chemistry due to their broad and potent pharmacological activities, which include anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] The facile synthesis of chalcone derivatives, primarily through the Claisen-Schmidt condensation, allows for extensive exploration of structure-activity relationships (SAR), enabling the development of novel therapeutic agents with enhanced efficacy and specificity.[2][4]
This guide focuses on the synthesis of chalcones derived from 4-Hydroxy-2,6-dimethoxybenzaldehyde. The presence of two methoxy groups ortho to the aldehyde function introduces significant steric hindrance and electronic effects that necessitate careful optimization of reaction conditions. The phenolic hydroxyl group at the para position further influences the reactivity and potential biological activity of the resulting chalcones. Understanding and mastering the synthesis of these specific chalcones provides researchers with a powerful tool to generate novel molecular entities for drug development programs.
Core Principles: The Claisen-Schmidt Condensation
The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an acetophenone or another suitable ketone (possessing α-hydrogens).[5] The reaction proceeds through a well-established mechanism that ensures high selectivity towards the chalcone product.
The general mechanism involves three key stages:
-
Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the ketone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Dehydration: The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated chalcone.
Experimental Protocols: Synthesizing Chalcones from this compound
The steric hindrance from the two ortho-methoxy groups in this compound can influence reaction rates. However, studies with the structurally similar 2,6-dimethoxybenzaldehyde have demonstrated that high yields can be achieved without significant issues related to steric hindrance.[6] Two primary protocols are presented here: a conventional solvent-based method and an environmentally benign solvent-free grinding technique.
Protocol 1: Conventional Base-Catalyzed Synthesis in Ethanol
This method is a robust and widely used approach for chalcone synthesis. Ethanol serves as an excellent solvent for both the reactants and the base catalyst.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone, 4'-methoxyacetophenone)
-
Ethanol (absolute)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), dilute solution (e.g., 10%)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
Reactant Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the desired substituted acetophenone and 1.0 equivalent of this compound in a minimal amount of absolute ethanol at room temperature.
-
Catalyst Addition: While stirring vigorously, slowly add a 50% (w/v) aqueous solution of KOH or NaOH (approximately 1.2-1.5 equivalents) dropwise to the reaction mixture. A distinct color change is often observed upon addition of the base.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). The reaction time can range from 4 to 24 hours, depending on the specific acetophenone used.
-
Product Precipitation: Upon completion of the reaction (as indicated by the consumption of the limiting reagent on TLC), pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture by the slow, dropwise addition of dilute HCl until the pH is acidic (pH ~2-3). This will cause the chalcone product to precipitate.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to litmus paper.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure crystalline product.
-
Drying and Characterization: Dry the purified product in a desiccator or a vacuum oven at a low temperature. Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Protocol 2: Green Synthesis via Solvent-Free Grinding
This environmentally friendly method avoids the use of organic solvents, often leading to shorter reaction times and high yields.[7][8] The reaction is driven by the intimate contact of the reactants in the solid state.
Materials:
-
This compound
-
Substituted acetophenone
-
Solid Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), powdered
-
Mortar and pestle
-
Dilute Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Reactant Mixing: In a clean, dry mortar, place 1.0 equivalent of the substituted acetophenone, 1.0 equivalent of this compound, and approximately 0.2 equivalents of powdered solid NaOH or KOH.
-
Grinding: Grind the mixture vigorously with a pestle. The solid mixture will often turn into a thick, colored paste and may then solidify again. The reaction is typically complete in 5-15 minutes.
-
Work-up: Scrape the solid product from the mortar and transfer it to a beaker. Add ice-cold water and stir to dissolve the base and any unreacted starting materials.
-
Neutralization and Isolation: Neutralize the mixture with dilute HCl. Collect the crude chalcone by suction filtration and wash the solid thoroughly with cold water until the filtrate is neutral.
-
Purification and Characterization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) and characterize as described in Protocol 1.
Data Presentation: Key Reaction Parameters
The following table summarizes typical reaction parameters for the synthesis of chalcones. Note that specific values may require optimization based on the chosen acetophenone.
| Parameter | Protocol 1 (Conventional) | Protocol 2 (Grinding) |
| Aldehyde | This compound | This compound |
| Ketone | Substituted Acetophenone | Substituted Acetophenone |
| Molar Ratio (Ald:Ket) | 1:1 | 1:1 |
| Catalyst | aq. KOH or NaOH (1.2-1.5 eq) | solid NaOH or KOH (0.2 eq) |
| Solvent | Ethanol | None |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 4 - 24 hours | 5 - 15 minutes |
| Typical Yield | 70 - 90% | 85 - 98% |
Characterization of Synthesized Chalcones
The structure and purity of the synthesized chalcones must be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: Look for a characteristic strong absorption band for the α,β-unsaturated carbonyl group (C=O) typically in the range of 1630-1690 cm⁻¹.[3] The presence of a broad -OH stretch from the phenolic group should also be observable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The two vinyl protons (H-α and H-β) will appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration of the double bond.[5] Signals for the aromatic protons and methoxy groups will also be present in their expected regions.
-
¹³C NMR: The carbonyl carbon will appear at a downfield chemical shift (typically δ > 185 ppm). Signals for the vinyl carbons and aromatic carbons will also be observed.
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target chalcone.
Applications in Drug Development
Chalcones derived from polysubstituted aromatic aldehydes, such as this compound, are of significant interest due to their potential to interact with a variety of biological targets. The substitution pattern on both aromatic rings critically influences their biological activity. These compounds have shown promise as:
-
Anticancer Agents: Many chalcone derivatives exhibit potent cytotoxic activity against various cancer cell lines.[9]
-
Anti-inflammatory Agents: They can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
-
Antioxidants: The phenolic hydroxyl group can contribute to significant radical scavenging activity.[10]
The protocols provided herein offer a reliable foundation for synthesizing a library of novel chalcones based on the this compound scaffold, enabling further investigation into their therapeutic potential.
References
- Desai, V., Sharma, V. S., Shah, R. R., Meena, L., Mali, H., & Patel, R. B. (2022). Synthesis and characterization of newly syringaldehyde based chalcone liquid crystals. Molecular Crystals and Liquid Crystals, 745(1), 1-11. [Link]
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, A. A., Al-Massarani, S. M., El-Sayed, M. A., & Al-Omair, M. A. (2024). Synthesis, characterization, and anticancer activity of syringaldehyde-derived chalcones against female cancers.
- S. S, S. P, & J, A. (2020).
- Singh, G., Singh, S., & Ishar, M. P. S. (2010). Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). Indian Journal of Pharmaceutical Sciences, 72(6), 801–806. [Link]
- Salehi, B., Fokou, P. V. T., Yamthe, L. R. T., Tali, B. T., Adetunji, C. O., Mbaye, M., ... & Sharifi-Rad, J. (2022). Chalcones: A review on their synthesis and biological activities. ACS Omega, 7(32), 27799–27828. [Link]
- Desai, V., Sharma, V. S., Shah, R. R., Meena, L., Mali, H., & Patel, R. B. (2022). Synthesis and characterization of newly syringaldehyde based chalcone liquid crystals.
- Rahman, A. F. M. M., Ali, R., Jahng, Y., & Kadi, A. A. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 17(1), 571–580. [Link]
- Guaringue, R. P., Schaffka, V. M., Antonichen, M. R., Rozada, T. de C., & Fiorin, B. C. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde.
- Jayapal, M. R., & Sreedhar, N. Y. (2010). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Rasayan Journal of Chemistry, 1(4), 480-484. [Link]
- JETIR. (2020). SYNTHESIS OF CHALCONES.
- Roncato, F., Carlet, A., Beghetto, V., & Gabrielli, G. (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Omega. [Link]
- Wikipedia. (n.d.). Claisen–Schmidt condensation. In Wikipedia.
Sources
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Hydroxy-Dimethoxy Chalcones via Claisen-Schmidt Condensation with 4-Hydroxy-2,6-dimethoxybenzaldehyde
Preamble: The Strategic Value of Substituted Chalcones
Chalcones, characterized by an α,β-unsaturated ketone core linking two aromatic rings, represent a privileged scaffold in medicinal chemistry.[1][2] These open-chain flavonoids are not merely synthetic curiosities; they are biosynthetic precursors to all flavonoids in plants and exhibit a remarkable spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4][5] The biological efficacy of a chalcone is profoundly dictated by the substitution pattern on its aromatic rings.
This guide focuses on the Claisen-Schmidt condensation utilizing 4-Hydroxy-2,6-dimethoxybenzaldehyde. The specific arrangement of a hydroxyl group and two sterically influential methoxy groups on the aldehyde ring is of significant interest. This substitution pattern is anticipated to yield chalcones with unique electronic and steric properties, potentially enhancing their interaction with biological targets and offering a promising avenue for the development of novel therapeutic agents.[6][7][8]
Part 1: Mechanistic Insights & Theoretical Grounding
The Claisen-Schmidt condensation is a robust and widely employed variant of the crossed aldol condensation for synthesizing chalcones.[9][10] It involves the base-catalyzed reaction between an aromatic aldehyde that lacks α-hydrogens (preventing self-condensation) and an enolizable ketone (typically an acetophenone derivative).[11][12]
The Core Mechanism (Base-Catalyzed)
The reaction proceeds through a well-established, multi-step pathway:
-
Enolate Formation: A strong base, typically hydroxide (OH⁻), abstracts an acidic α-proton from the ketone, creating a resonance-stabilized enolate ion. This is the rate-determining step.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound. The steric hindrance from the two ortho-methoxy groups may influence the rate of this attack.[13]
-
Aldol Adduct Formation: This attack forms a tetrahedral intermediate which, upon protonation by the solvent (e.g., ethanol), yields a β-hydroxy ketone, also known as the aldol adduct.
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration. The abstraction of a now more acidic α-proton (adjacent to the carbonyl and the new hydroxyl-bearing carbon) leads to the elimination of a hydroxide ion, forming the final α,β-unsaturated ketone.[12] This dehydration step is typically rapid and irreversible, as it creates a highly stable, extended conjugated system, driving the reaction equilibrium towards the chalcone product.[14]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Part 2: Experimental Protocols
Two primary protocols are presented: a conventional solvent-based method and a solvent-free green chemistry approach. The choice depends on available equipment, scale, and environmental considerations.
Protocol 1: Conventional Synthesis in Ethanolic Solution
This robust and widely-used method is suitable for a broad range of substrates and allows for easy monitoring.[2][15][16]
Materials & Reagents:
-
This compound (1.0 eq)
-
Substituted Acetophenone (e.g., 4'-Hydroxyacetophenone) (1.0 eq)
-
Ethanol (95% or absolute)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 40% aqueous solution
-
Hydrochloric Acid (HCl), 1-2 M solution
-
Standard laboratory glassware: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel.
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the chosen acetophenone derivative in a suitable volume of ethanol (approx. 15-20 mL per 10 mmol of aldehyde). Stir at room temperature until a clear solution is obtained.
-
Reaction Initiation: Cool the flask in an ice bath to 0-5 °C. While stirring vigorously, add the aqueous NaOH or KOH solution (approx. 2.0-3.0 eq) dropwise via a dropping funnel over 15-20 minutes. A color change and increase in viscosity are typically observed.
-
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature. The reaction time can vary from 4 to 24 hours, depending on the reactivity of the acetophenone.[11][15]
-
Monitoring: Track the consumption of starting materials and the formation of the product using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).[2][11]
-
Product Isolation (Work-up): Once the reaction is complete, pour the mixture into a beaker containing crushed ice and cold water (approx. 10 volumes). While stirring, slowly acidify the mixture with dilute HCl until it is acidic to litmus paper (pH ~2-4).[2][16] This neutralizes the catalyst and precipitates the phenolic chalcone product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold distilled water until the filtrate is neutral.[2][11]
-
Purification: Dry the crude product in a desiccator or vacuum oven. Further purification is achieved by recrystallization from an appropriate solvent, typically ethanol or methanol, to yield the pure crystalline chalcone.[2][11]
Protocol 2: Solvent-Free Synthesis by Grinding (Green Chemistry)
This eco-friendly method often leads to higher yields, shorter reaction times, and avoids the use of bulk organic solvents.[17][18]
Materials & Reagents:
-
This compound (1.0 eq)
-
Substituted Acetophenone (1.0 eq)
-
Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), finely ground (catalytic amount, ~0.2 eq)
-
Mortar and Pestle
-
Hydrochloric Acid (HCl), 1-2 M solution
Step-by-Step Procedure:
-
Reactant Combination: Place equimolar amounts of this compound, the acetophenone, and a catalytic amount of solid NaOH into a ceramic mortar.[19]
-
Grinding: Grind the mixture vigorously with a pestle at room temperature. The solid reactants will typically form a thick, colored paste as the reaction proceeds.[17] Continue grinding for 15-30 minutes.[19]
-
Work-up and Isolation: Scrape the paste from the mortar into a beaker containing cold water. Neutralize the mixture with dilute HCl to precipitate the product.
-
Filtration, Washing, and Purification: Follow steps 6 and 7 from Protocol 1 to collect, wash, and purify the final product.
Caption: General experimental workflow for chalcone synthesis.
Part 3: Data Presentation & Product Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized chalcone.
Table 1: Typical Reaction Parameters
| Parameter | Protocol 1 (Conventional) | Protocol 2 (Grinding) |
| Reactant Ratio | 1:1 Aldehyde:Ketone | 1:1 Aldehyde:Ketone |
| Catalyst | 40% aq. KOH or NaOH (2-3 eq) | Solid NaOH or KOH (~0.2 eq) |
| Solvent | Ethanol or Methanol | None |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 4 - 24 hours | 15 - 30 minutes |
| Typical Yield | 70 - 90% | 85 - 98% |
Table 2: Expected Spectroscopic Data for a Representative Product
(Product: (E)-1-(4-hydroxyphenyl)-3-(4-hydroxy-2,6-dimethoxyphenyl)prop-2-en-1-one)
| Technique | Characteristic Signal | Expected Value / Observation | Rationale |
| FT-IR (cm⁻¹) | ν(O-H) | 3400-3200 (broad) | Phenolic hydroxyl groups |
| ν(C=O) | 1650-1635 | α,β-unsaturated ketone (conjugated)[20] | |
| ν(C=C) | 1600-1580 | Alkene and aromatic rings | |
| ν(C-O) | 1260-1200 | Aryl ether (methoxy groups) | |
| ¹H NMR (δ, ppm) | α-H & β-H | 7.2-8.0 (2H, d, J ≈ 15 Hz) | trans-coupled vinylic protons |
| Ar-H | 6.5-7.9 (multiplets) | Protons on both aromatic rings | |
| Ar-OH | 9.5-10.5 (2H, s, br) | Phenolic hydroxyl protons | |
| -OCH₃ | ~3.9 (6H, s) | Two equivalent methoxy groups | |
| ¹³C NMR (δ, ppm) | C=O | 188-192 | Carbonyl carbon[21] |
| C-α & C-β | 120-145 | Vinylic carbons[21] | |
| Ar-C | 100-165 | Aromatic carbons | |
| -OCH₃ | 55-57 | Methoxy carbons | |
| HRMS (m/z) | [M+H]⁺ | Calculated for C₁₇H₁₇O₅ | Exact mass confirms molecular formula |
Part 4: Applications, Further Research, and Troubleshooting
Applications in Drug Development
Chalcones derived from hydroxy- and methoxy-substituted benzaldehydes are potent scaffolds for targeting various disease pathways.
-
Antioxidant and Anti-inflammatory Activity: The phenolic hydroxyl groups are critical for scavenging free radicals.[5][8] These chalcones are expected to show significant antioxidant activity and may inhibit key inflammatory mediators like cyclooxygenase (COX) and lipoxygenase, or modulate pathways like NF-κB.[6][7]
-
Anticancer Potential: Many substituted chalcones exert cytotoxic effects on cancer cells by inducing apoptosis, inhibiting cell proliferation, and modulating critical signaling pathways like PI3K/Akt.[2][5][19] The specific substitution pattern of the title compound could offer novel interactions with kinase domains or other protein targets.
-
Enzyme Inhibition: This chalcone scaffold has been investigated for the inhibition of various enzymes, including acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment.[22]
Caption: Postulated inhibition of the NF-κB inflammatory pathway.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive or insufficient base.[13] 2. Impure starting materials. 3. Excessive steric hindrance.[13] 4. Reaction not run long enough. | 1. Use fresh, concentrated base solution or freshly ground solid base. 2. Purify reagents (e.g., recrystallize aldehyde) before use. 3. Consider increasing reaction time or temperature moderately (e.g., to 40-50 °C).[11] 4. Monitor carefully with TLC to confirm reaction completion. |
| Multiple Products | 1. Self-condensation of the ketone.[11] 2. Cannizzaro reaction of the aldehyde (unlikely under these conditions but possible with very strong base and high heat).[11] | 1. Ensure slow, dropwise addition of base at low temperature to favor cross-condensation. 2. Adhere to recommended temperature and base concentration. |
| Oily Product / Fails to Precipitate | 1. Product is highly soluble in the work-up mixture. 2. Impurities are preventing crystallization. | 1. Ensure complete neutralization/acidification. Store the mixture in a refrigerator for several hours to encourage precipitation. 2. Attempt to extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and evaporate the solvent. Purify the resulting oil/solid by column chromatography. |
References
- Kumar, K. R., Nuthakki, V. K., & Babu, P. M. (2014). Synthesis, characterization and biological screening of novel substituted chalcones. Der Pharmacia Lettre, 6(4), 1-4. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Chalcone Derivatives As Potential Biological Activities. ijpsr.com. [Link]
- Saleh, N., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]
- Taylor & Francis Online. (n.d.). Claisen-Schmidt condensation – Knowledge and References. tandfonline.com. [Link]
- PraxiLabs. (n.d.).
- Susanti, E., & Mulyani, S. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry, 15(4), 2459-2465. [Link]
- Binate, G., & Ganbarov, K. (2022).
- Rahman, A. F. M. M., et al. (2007). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules. [Link]
- Saleh, N., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]
- StudySmarter. (2023). Claisen Condensation: Mechanism & Reaction. StudySmarter. [Link]
- Maccagno, M. C., et al. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. [Link]
- YouTube. (2024).
- Haas, G. W., & Gross, M. L. (2000). Gas-phase base-catalyzed Claisen—Schmidt reactions of the acetone enolate anion with various para-substituted benzaldehydes. Journal of the American Society for Mass Spectrometry. [Link]
- ResearchGate. (2014). Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids.
- YouTube. (2021).
- Susanti, E., et al. (2014). Syntheses and antioxidant activities of some hydroxy dimethoxy chalcone derivatives. Indonesian Journal of Pharmacy. [Link]
- Papakyriakou, A., et al. (2022). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Molecules. [Link]
- Susanti, E. V. H., et al. (2016). Green synthesis of chalcones derivatives as intermediate of flavones and their antibacterial activities. AIP Conference Proceedings. [Link]
- Gacche, R., et al. (2014). Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Jayapal, M. R., & Sreedhar, N. Y. (2010). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
- University of Missouri-St. Louis. (n.d.).
- Orbital: The Electronic Journal of Chemistry. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. orbital.ufms.br. [Link]
- Malaysian Journal of Analytical Sciences. (2024). EXPERIMENTAL AND SIMULATION OF HYDROXY CHALCONE DERIVATIVES AS ANTIOXIDANT AND DRUG-LIKE AGENTS. mjas.analis.com.my. [Link]
- Wikipedia. (n.d.).
- Tran, P. T., et al. (2017). Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors. Molecules. [Link]
- Bouzihay, R., et al. (2014). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. Chemistry Central Journal. [Link]
- ResearchGate. (2015). Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents.
- ResearchGate. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde.
- Kavitha, S., et al. (2024). A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives. Molecules. [Link]
- Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
- Master Organic Chemistry. (2020).
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jomardpublishing.com [jomardpublishing.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. praxilabs.com [praxilabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Claisen-Schmidt Condensation [cs.gordon.edu]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. pubs.aip.org [pubs.aip.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. mjas.analis.com.my [mjas.analis.com.my]
- 22. Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Flavonoid Synthesis from 4-Hydroxy-2,6-dimethoxybenzaldehyde
An Application Note and Protocol for Researchers
Authored by: Senior Application Scientist, Gemini Division
Abstract: Flavonoids represent a vast and diverse class of polyphenolic compounds celebrated for their extensive biological activities, making them prime candidates for drug discovery and development. This document provides a comprehensive guide for the synthesis of various flavonoid scaffolds, including flavones, flavanones, and aurones, starting from the versatile precursor, 4-Hydroxy-2,6-dimethoxybenzaldehyde. We detail robust protocols for the Claisen-Schmidt condensation to form the critical chalcone intermediate, followed by divergent, condition-dependent cyclization strategies. The causality behind experimental choices, troubleshooting insights, and methods for purification and characterization are thoroughly discussed to ensure reproducible and efficient synthesis.
Introduction: The Strategic Importance of Flavonoid Synthesis
Flavonoids are secondary metabolites synthesized by plants, forming a cornerstone of natural product chemistry.[1][2] Their core structure, a 15-carbon skeleton arranged in a C6-C3-C6 configuration, allows for immense structural diversity, which in turn gives rise to a wide spectrum of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[2][3] The ability to synthesize these molecules in the laboratory is crucial for conducting detailed structure-activity relationship (SAR) studies and developing novel therapeutic agents.
The chosen starting material, this compound, is a strategic precursor. The phenolic hydroxyl group at the 4-position is essential for activating the aromatic ring and is a key functional handle that facilitates the crucial cyclization step in forming the flavonoid's heterocyclic ring. The two methoxy groups at the 2- and 6-positions sterically influence the planarity of the molecule and can be selectively demethylated in subsequent steps to generate further derivatives, expanding the accessible chemical space.
The primary synthetic route detailed herein involves two main stages:
-
Chalcone Formation: A base-catalyzed Claisen-Schmidt condensation between this compound and a selected acetophenone. This reaction forms the α,β-unsaturated ketone system that is the hallmark of chalcones, which are the open-chain precursors to most flavonoids.[4][5]
-
Intramolecular Cyclization: The resulting 2'-hydroxychalcone (formed in situ from the starting aldehyde) undergoes cyclization to form the flavonoid core. The specific reaction conditions dictate the final scaffold, allowing for divergent synthesis of flavanones, flavones, or aurones from a common intermediate.[3][6]
Overview of Synthetic Pathways
The synthesis begins with the formation of a chalcone, which serves as a pivotal intermediate. From this point, the pathway can diverge to yield different classes of flavonoids based on the chosen cyclization and oxidation strategy.
Caption: Divergent synthetic pathways from this compound.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation to form the chalcone backbone. The choice of acetophenone reactant determines the substitution pattern of the flavonoid's B-ring.
Rationale: The Claisen-Schmidt condensation is a robust and high-yielding method for C-C bond formation.[2] A strong base, such as NaOH or KOH, is used to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The subsequent dehydration of the aldol addition product is rapid, driven by the formation of a stable, conjugated α,β-unsaturated ketone system.[6] Ethanol is an excellent solvent as it solubilizes the reactants and the base catalyst.
Materials and Reagents
| Reagent/Material | Purpose |
| This compound | Starting Material (Aldehyde) |
| Substituted Acetophenone | Starting Material (Ketone) |
| Ethanol (95%) | Solvent |
| Sodium Hydroxide (NaOH) Pellets | Base Catalyst |
| Deionized Water | For solutions and washing |
| Hydrochloric Acid (HCl), 2M | Neutralization/Precipitation |
| Magnetic Stirrer and Stir Bar | Agitation |
| Round-Bottom Flask (100 mL) | Reaction Vessel |
| Büchner Funnel and Filter Paper | Product Isolation |
| Thin Layer Chromatography (TLC) Plates | Reaction Monitoring |
Step-by-Step Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.0 eq.) and the desired substituted acetophenone (10 mmol, 1.0 eq.) in 30 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Catalyst Addition: Separately, prepare a 40% (w/v) aqueous solution of NaOH. While vigorously stirring the ethanolic solution of reactants, add the NaOH solution dropwise over 10-15 minutes. A color change and increase in temperature may be observed.
-
Reaction: Allow the reaction mixture to stir at room temperature for 4-12 hours. The formation of a precipitate may occur.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). Spot the initial reactants and the reaction mixture. The reaction is complete upon the disappearance of the limiting reactant spot and the appearance of a new, typically lower Rf, product spot.
-
Workup and Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. Stir for 15 minutes. Slowly acidify the mixture by adding 2M HCl dropwise until the pH is ~5-6. This will precipitate the chalcone product.
-
Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove inorganic salts. Allow the product to air-dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.[7]
Protocol 2: Synthesis of Flavones via Oxidative Cyclization
This protocol converts the 2'-hydroxychalcone intermediate directly into the corresponding flavone.
Rationale: This reaction proceeds via an intramolecular cyclization followed by oxidation. Iodine (I₂) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) is a classic and effective system for this transformation.[8] DMSO acts as both the solvent and an oxidant in the presence of iodine, facilitating the dehydrogenation of the intermediate flavanone to the more stable, fully aromatic flavone.[9][10]
Materials and Reagents
| Reagent/Material | Purpose |
| Synthesized Chalcone Intermediate | Starting Material |
| Dimethyl Sulfoxide (DMSO) | Solvent and Oxidant |
| Iodine (I₂) | Catalyst/Oxidizing Agent |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | To quench excess iodine |
| Reflux Condenser | To prevent solvent loss upon heating |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified chalcone (5 mmol, 1.0 eq.) in 25 mL of DMSO.
-
Catalyst Addition: Add a catalytic amount of iodine (approx. 0.5 mmol, 0.1 eq.).
-
Reaction: Heat the reaction mixture to 120-140 °C and maintain at reflux.
-
Monitoring: Monitor the reaction's progress by TLC. The reaction is typically complete within 2-6 hours, indicated by the consumption of the chalcone starting material.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Pour the dark solution into a beaker containing 150 mL of ice-cold water. A solid precipitate of the crude flavone should form.
-
Purification: Collect the solid by vacuum filtration. Wash the precipitate with water, followed by a small amount of cold saturated sodium thiosulfate solution to remove any residual iodine (the solid should lose any brown/purple coloration). Finally, wash again with cold water. The crude flavone can be purified by recrystallization (e.g., from ethanol/acetic acid) or by column chromatography on silica gel.
Caption: Experimental workflow for flavonoid synthesis.
Protocol 3: Synthesis of Flavanones via Intramolecular Cyclization
This protocol favors the formation of flavanones, which are the non-aromatic C-ring precursors to flavones.
Rationale: Flavanone formation occurs via an intramolecular Michael-type conjugate addition, where the phenoxide ion of the 2'-hydroxyl group attacks the β-carbon of the α,β-unsaturated ketone.[6][11] This reaction can be promoted under milder basic conditions than those required for the initial condensation. Using a reagent like potassium fluoride on celite (KF-celite) in refluxing methanol provides a heterogeneous and moderately basic environment that effectively catalyzes the cyclization without promoting significant side reactions or subsequent oxidation.[12]
Materials and Reagents
| Reagent/Material | Purpose |
| Synthesized Chalcone Intermediate | Starting Material |
| Methanol | Solvent |
| Potassium Fluoride on Celite (KF-Celite) | Heterogeneous Base Catalyst |
| Reflux Condenser | To prevent solvent loss upon heating |
Step-by-Step Procedure
-
Reaction Setup: To a solution of the purified chalcone (2 mmol, 1.0 eq.) in 20 mL of methanol in a round-bottom flask, add KF-celite (approx. 1g).
-
Reaction: Attach a reflux condenser and heat the suspension to reflux with vigorous stirring.
-
Monitoring: Monitor the disappearance of the chalcone by TLC. The reaction is typically complete in 4-8 hours.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Filter off the KF-celite catalyst and wash it with a small amount of methanol.
-
Purification: Combine the filtrate and washings and remove the methanol under reduced pressure. The resulting crude solid is the flavanone. This product can be purified by recrystallization or column chromatography.
Data Presentation
The efficiency of the Claisen-Schmidt condensation is highly dependent on the electronic nature of the substituents on the acetophenone ring. Below is a table summarizing expected outcomes.
Table 1: Representative Reaction Data for Chalcone Synthesis
| Acetophenone Reactant | Substituent Type | Typical Reaction Time (h) | Expected Yield (%) | Notes |
| Acetophenone | Neutral | 6-8 | 80-90 | Standard reaction. |
| 4'-Hydroxyacetophenone | Electron-Donating | 8-12 | 75-85 | Slower reaction due to reduced acidity of α-protons. |
| 4'-Methoxyacetophenone | Electron-Donating | 8-12 | 70-85 | Similar to the 4'-hydroxy derivative. |
| 4'-Chloroacetophenone | Electron-Withdrawing | 4-6 | 85-95 | Faster reaction due to increased acidity of α-protons. |
| 4'-Nitroacetophenone | Strong E-Withdrawing | 2-4 | >90 | Very rapid reaction; may require cooling during base addition. |
Yields are estimates based on literature precedents and may vary based on experimental conditions and purification efficiency.[13][14]
Troubleshooting and Expert Insights
-
Low Chalcone Yield: If the yield from Protocol 1 is low, ensure the base was added slowly and with efficient stirring, as a rapid, localized increase in base concentration can promote self-condensation of the acetophenone. Also, verify the purity of the starting aldehyde, as impurities can inhibit the reaction.
-
Formation of Aurone Byproducts: During flavone synthesis (Protocol 2), particularly with certain substitution patterns, aurone formation can compete with flavone formation.[15] This is an isomeric cyclization product. Reaction temperature and the choice of oxidizing agent can influence the product ratio. If aurones are a major byproduct, consider alternative oxidative cyclization methods.
-
Incomplete Cyclization: If TLC analysis shows significant remaining chalcone after the allotted time in Protocol 2 or 3, a small amount of additional catalyst can be added. Ensure the reaction temperature is maintained correctly, as insufficient heat can stall the reaction.
-
Purification Challenges: Flavonoids can sometimes be difficult to purify due to similar polarities. A multi-step purification involving recrystallization from one solvent system followed by column chromatography with a different eluent system can be effective.[16]
References
- Flavonoid biosynthesis - Wikipedia. Wikipedia. [Link]
- Harwood, L. M., Loftus, G. C., Oxford, A., & Thomson, C. (1988). An Improved Procedure for Cyclisation of Chalcones to Flavanones Using Celite Supported Potassium Fluoride in Methanol: Total Synthesis of Bavachinin.
- Salehi, B., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques.Molecules. [Link]
- Wang, Y., et al. (2023). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review.International Journal of Molecular Sciences. [Link]
- Baker–Venkataraman rearrangement - Wikipedia. Wikipedia. [Link]
- Macías Alonso, M., et al. (2020). Enzyme-assisted Cyclization of Chalcones to Flavanones.Letters in Organic Chemistry. [Link]
- The Flavonoid Biosynthesis Network in Plants. MDPI. [Link]
- Ibrahim, A. R. S., & Ab-Rahman, I. A. (2001). Microbial Transformations of Chalcones: Hydroxylation, O-Demethylation, and Cyclization to Flavanones.
- Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review.
- Synthesis of Flavone | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]
- A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones.International Journal of Chemical Studies. [Link]
- Dinya, Z., et al. (1974). Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones.Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Ferreira, I. C. F. R., et al. (2021). Stereoselective Synthesis of Flavonoids: A Brief Overview.Molecules. [Link]
- Baker-Venkataraman Rearrangement. Organic Chemistry Reaction. [Link]
- Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents.BMC Chemistry. [Link]
- A Short Review on Synthetic Methodologies of Flavonoids.Asian Journal of Pharmacy and Technology. [Link]
- Synthesis of Aurone Derivatives Through Acid-Catalysed Aldol Condensation. Royal Society of Chemistry. [Link]
- A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. IISTE. [Link]
- Synthesis of Some New Flavanones by Claisen-Schmidt Condensation.Oriental Journal of Chemistry. [Link]
- Synthesis and biological activities of aurones: A Review.International Journal of Pharmaceutical and Allied Sciences. [Link]
- A One-Pot Synthesis of Aurones from Substituted Acetophenones and Benzaldehydes: A Concise Synthesis of Aureusidin.
- Oxidation of flavanone by heme and nonheme flavone synthases, FS I and FS II.
- Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization.Organic & Biomolecular Chemistry. [Link]
- Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction.
- Robinson Annulation-Mechanism and Shortcut. Chemistry Steps. [Link]
- Flavones and Related Compounds: Synthesis and Biological Activity.Molecules. [Link]
- The Robinson Annul
- The suggested mechanism for the Robinson annulation reaction.
- The Robinson Annulation Reaction. Chemistry LibreTexts. [Link]
- Synthetic Biology towards Improved Flavonoid Pharmacokinetics. MDPI. [Link]
- Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)
- Green synthesis of chalcones derivatives as intermediate of flavones and their antibacterial activities. AIP Publishing. [Link]
- Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction.Molecules. [Link]
- SOLVENT-FREE SYNTHESIS OF 4'-HYDROXY-4-HYDROXY CHALCONE AND ITS POTENTIAL AS AN ANTIBACTERIAL.Rasayan Journal of Chemistry. [Link]
- Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoli
- Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent.Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
- Flavonones and Related Compounds. V. The Oxidation of 2'-Hydroxychalcones with Alkaline Hydrogen Peroxide.Journal of the American Chemical Society. [Link]
- Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique to Synthesize 5-Hydroxy-3',4' - Dimethoxy Flavone.
- Stereoselective Synthesis of Flavonoids: A Brief Overview. MDPI. [Link]
- Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal.Journal of the Indian Chemical Society. [Link]
Sources
- 1. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]
- 2. ajptonline.com [ajptonline.com]
- 3. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iiste.org [iiste.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemijournal.com [chemijournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rjpbcs.com [rjpbcs.com]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Hydroxy-2,6-dimethoxybenzaldehyde in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Emergence of a Bio-Derived Synthetic Workhorse
4-Hydroxy-2,6-dimethoxybenzaldehyde, commonly known as syringaldehyde, is an aromatic aldehyde that has garnered significant attention in the scientific community.[1] Naturally derived from the lignin of angiosperm woods, it represents a valuable and renewable chemical feedstock.[1][2] Its unique structure, featuring a reactive aldehyde, a phenolic hydroxyl group, and two ortho-methoxy groups, makes it an exceptionally versatile building block for the synthesis of a wide array of complex molecules, from pharmaceuticals to advanced materials.[1][3][4]
This guide provides an in-depth exploration of syringaldehyde's applications in key organic synthesis reactions. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Physicochemical and Spectroscopic Data
Accurate characterization of the starting material is fundamental to any synthetic procedure. The key properties of syringaldehyde are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 134-96-3 | [5] |
| Molecular Formula | C₉H₁₀O₄ | [5][6] |
| Molecular Weight | 182.17 g/mol | [5][6] |
| Appearance | Light-tan to yellow crystalline solid | [7][8] |
| Melting Point | 110-113 °C | [1][7] |
| Solubility | Soluble in methanol, ethanol, ether, chloroform; sparingly soluble in water. | [7][8] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.81 (s, 1H, -CHO), 7.08 (s, 2H, Ar-H), 6.05 (s, 1H, -OH), 3.95 (s, 6H, -OCH₃) | [9] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 191.1, 147.5, 141.2, 108.9, 106.8, 56.4 | [9] |
Core Synthetic Applications & Protocols
Synthesis of Chalcones via Claisen-Schmidt Condensation
Application Note: The Claisen-Schmidt condensation is a robust method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones). These compounds are crucial intermediates in the biosynthesis of flavonoids and serve as scaffolds for numerous biologically active molecules with anticancer, antioxidant, and anti-inflammatory properties.[10] Syringaldehyde is an ideal substrate, providing the B-ring of the chalcone framework with its characteristic substitution pattern.[11][12][13]
Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-hydroxy-2,6-dimethoxyphenyl)prop-2-en-1-one
-
Materials:
-
This compound (Syringaldehyde) (1.0 eq.)
-
4-Hydroxyacetophenone (1.0 eq.)
-
Potassium Hydroxide (KOH) (3.0 eq.)
-
Methanol (or Ethanol)
-
Deionized Water
-
Hydrochloric Acid (1 M)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxyacetophenone (1.0 eq.) and syringaldehyde (1.0 eq.) in methanol (approx. 15-20 mL per gram of aldehyde).
-
In a separate beaker, prepare a solution of potassium hydroxide (3.0 eq.) in a minimal amount of water and add it to the methanolic solution.
-
Stir the resulting mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehydes.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify to a pH of ~2-3 using 1 M HCl. This will precipitate the crude chalcone product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the dried solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure chalcone.
-
-
Causality and Experimental Insights:
-
Base: A strong base like KOH is essential to deprotonate the α-carbon of the acetophenone, generating the nucleophilic enolate required to attack the aldehyde's carbonyl carbon.[10][14]
-
Solvent: Ethanol or methanol are excellent solvents as they readily dissolve the reactants and the base, facilitating a homogeneous reaction environment.
-
Temperature: The reaction is typically run at room temperature to minimize side reactions, such as the self-condensation of the acetophenone.
-
Acidification: The final acidification step is crucial for neutralizing the phenoxide and carboxylate ions, ensuring the precipitation of the neutral chalcone product.
-
Diagram: Claisen-Schmidt Condensation Workflow
Caption: Workflow for the synthesis of chalcones from syringaldehyde.
Knoevenagel Condensation for C=C Bond Formation
Application Note: The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an aldehyde with an "active methylene" compound (a compound with two electron-withdrawing groups attached to a CH₂ group).[15] This reaction is a powerful tool for forming carbon-carbon double bonds and is widely used to synthesize precursors for pharmaceuticals, such as the derivatives of 2-cyanoacrylamide which exhibit various biological activities.[3][16][17]
Experimental Protocol: Synthesis of 2-((4-hydroxy-2,6-dimethoxyphenyl)methylene)malononitrile
-
Materials:
-
This compound (Syringaldehyde) (1.0 eq.)
-
Malononitrile (1.05 eq.)
-
Piperidine (catalytic amount, ~0.1 eq.)
-
Ethanol
-
Deionized Water
-
-
Procedure:
-
To a solution of syringaldehyde (1.0 eq.) in ethanol (10 mL per gram of aldehyde) in a round-bottom flask, add malononitrile (1.05 eq.).
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78-80 °C) with continuous stirring.
-
Monitor the reaction by TLC. The reaction is often complete within 1-3 hours, indicated by the formation of a new, more polar spot.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate product precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol, followed by cold deionized water.
-
Dry the product under vacuum to obtain the pure α,β-unsaturated product.
-
-
Causality and Experimental Insights:
-
Active Methylene Compound: Malononitrile is highly reactive due to the two electron-withdrawing cyano groups, which increase the acidity of the methylene protons, allowing for easy deprotonation.[15]
-
Catalyst: A mild base like piperidine is sufficient to deprotonate the highly acidic malononitrile.[15][17] Using a strong base is unnecessary and could lead to unwanted side reactions, such as the self-condensation of the aldehyde.[15]
-
Mechanism: The reaction proceeds via nucleophilic addition of the malononitrile carbanion to the aldehyde's carbonyl group, forming an intermediate which then undergoes dehydration (elimination of a water molecule) to yield the final conjugated product.[15]
-
Diagram: Knoevenagel Condensation Mechanism
Caption: Mechanism of the Knoevenagel condensation.
Reductive Amination for Amine Synthesis
Application Note: Reductive amination is one of the most powerful and versatile methods for synthesizing amines, which are ubiquitous in pharmaceuticals and agrochemicals.[18][19] The reaction converts a carbonyl group into an amine via an intermediate imine.[18] A one-pot procedure, where imine formation and reduction occur in the same vessel, is highly efficient. Syringaldehyde can be used to synthesize a wide range of substituted benzylamines.
Experimental Protocol: One-Pot Synthesis of (4-hydroxy-2,6-dimethoxyphenyl)methanamine
-
Materials:
-
This compound (Syringaldehyde) (1.0 eq.)
-
Ammonium Acetate (or Ammonium Chloride) (5-10 eq.)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq.)
-
Methanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
-
Procedure:
-
Dissolve syringaldehyde (1.0 eq.) and a large excess of ammonium acetate (5-10 eq.) in methanol (20 mL per gram of aldehyde) in a round-bottom flask.
-
Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
In small portions, carefully add sodium cyanoborohydride (1.5 eq.) to the stirring solution. Note: NaBH₃CN is toxic and should be handled with care in a fume hood.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC until the aldehyde is consumed.
-
Once complete, carefully quench the reaction by adding water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the remaining aqueous residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude amine product.
-
The product can be further purified by column chromatography if necessary.
-
-
Causality and Experimental Insights:
-
Amine Source: Ammonium acetate serves as the source of ammonia for the formation of the primary amine. An excess is used to drive the imine formation equilibrium forward.[20]
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice for one-pot reductive aminations.[20] It is mild enough that it will not reduce the starting aldehyde but is reactive enough to reduce the protonated imine (iminium ion) as it forms.[20][21] This selectivity is key to the success of the one-pot procedure.
-
pH: The reaction is typically self-buffering due to the presence of the amine/ammonium salt, maintaining a weakly acidic pH which is optimal for imine formation without causing significant hydrolysis of the reducing agent.[19]
-
Diagram: Reductive Amination Workflow
Caption: One-pot reductive amination of syringaldehyde.
O-Alkylation of the Phenolic Hydroxyl Group
Application Note: The phenolic hydroxyl group of syringaldehyde is a key functional handle for derivatization. O-alkylation is a common strategy to synthesize ether-linked derivatives, which can significantly alter the molecule's biological properties, such as its lipophilicity and target-binding affinity. This approach has been used to create syringaldehyde-based fibrate derivatives with lipid-lowering activity.[22]
Experimental Protocol: Synthesis of 4-benzyloxy-2,6-dimethoxybenzaldehyde
-
Materials:
-
This compound (Syringaldehyde) (1.0 eq.)
-
Benzyl Bromide (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Deionized Water
-
Ethyl Acetate
-
-
Procedure:
-
To a flame-dried round-bottom flask, add syringaldehyde (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous DMF (or acetone) to create a stirrable suspension (approx. 10 mL per gram of aldehyde).
-
Add benzyl bromide (1.1 eq.) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction's progress by TLC.
-
After the starting material is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of cold water and stir.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure O-alkylated product.
-
-
Causality and Experimental Insights:
-
Base: Anhydrous K₂CO₃ is a suitable base for deprotonating the phenolic hydroxyl group to form the more nucleophilic potassium phenoxide. It is easily removed by filtration after the reaction.[22][23]
-
Solvent: A polar aprotic solvent like DMF or acetone is ideal. It effectively dissolves the reactants and intermediates, and it does not solvate the nucleophile as strongly as protic solvents, thus accelerating the rate of the Sₙ2 reaction.[23]
-
Electrophile: Benzyl bromide is a reactive electrophile for this Sₙ2 displacement reaction. Other alkyl halides can also be used.[23]
-
Temperature: Heating is often required to ensure a reasonable reaction rate, especially if less reactive alkyl halides are used.
-
Diagram: General Scheme for O-Alkylation
Caption: Sₙ2 pathway for the O-alkylation of syringaldehyde.
Conclusion
This compound (syringaldehyde) is far more than a simple aromatic aldehyde; it is a powerful, renewable platform chemical with immense potential in modern organic synthesis. Its trifunctional nature allows for selective transformations, including C-C bond formation through classic condensation reactions, C-N bond formation via reductive amination, and derivatization of its phenolic hydroxyl group. The protocols and insights provided in this guide demonstrate its utility in constructing complex molecular architectures, underscoring its value to the pharmaceutical, agrochemical, and materials science industries. As the demand for sustainable chemical practices grows, the importance of bio-derived building blocks like syringaldehyde will undoubtedly continue to rise.
References
- Youssef, A. M., et al. (2020). Syringaldehyde as a scaffold for the synthesis of some biologically potent heterocycles. Journal of Heterocyclic Chemistry, 57(5). [Link]
- Li, H., et al. (2024). Molecular hybridization of syringaldehyde and fibrate pharmacophores yields a novel derivative with potent, multi-target lipid-lowering activity. Food & Function, 15(2). [Link]
- ResearchGate. (n.d.). Synthesis of syringaldehyde using gallic acid as the starting material.
- Rattanaburee, T., et al. (2018). Physicochemical Properties and Biological Activities of Novel Hydrazonate Copper Complexes. Open Journal of Inorganic Chemistry, 8(4). [Link]
- Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5006. [Link]
- ResearchGate. (n.d.). Syringaldehyde: a Novel Precursor for Constructing Heterocyclic Systems with Potent Antioxidant and Antitumor Activities.
- ResearchGate. (n.d.). Synthesis and characterization of newly syringaldehyde based chalcone liquid crystals.
- Desai, V., et al. (2022). Synthesis and characterization of newly syringaldehyde based chalcone liquid crystals. Molecular Crystals and Liquid Crystals, 738(1), 1-13. [Link]
- Ibrahim, M. N. M., et al. (2012). A concise review of the natural existence, synthesis, properties, and applications of syringaldehyde. BioResources, 7(2), 2699-2715. [Link]
- Ibrahim, M. N. M., et al. (2012). (PDF) A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde.
- Sharma, V. S., et al. (2022). Synthesis and characterization of newly syringaldehyde based chalcone liquid crystals. Molecular Crystals and Liquid Crystals, 738(1). [Link]
- Al-Zoubi, R. M., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7599. [Link]
- Organic Syntheses. (n.d.). Syringic Aldehyde.
- The Organic Chem Lab. (2023, March 16).
- Amerigo Scientific. (n.d.). 2,6-Dimethoxy-4-hydroxybenzaldehyde.
- Wikipedia. (n.d.). Reductive amination.
- Kolagkis, P. X., et al. (n.d.).
- Wikipedia. (n.d.). Knoevenagel condensation.
- Organic Chemistry Tutor. (n.d.). Reductive Amination.
- Chemistry Steps. (n.d.). Reductive Amination.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 22080-96-2.
- Ghuge, S. S., et al. (2014). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 6(6), 346-351. [Link]
- NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-.
- University of Sheffield. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]
- ChemBK. (n.d.). 22080-96-2.
- Haberhauer, G. (2020). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Chemistry Proceedings, 3(1), 99. [Link]
- Wang, Y., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 99, 153835. [Link]
- Semantic Scholar. (n.d.). Preparation of 2,6-dialkoxybenzaldehydes.
Sources
- 1. A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde :: BioResources [bioresources.cnr.ncsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]
- 6. This compound | CAS 22080-96-2 [matrix-fine-chemicals.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chembk.com [chembk.com]
- 9. This compound(22080-96-2) 1H NMR spectrum [chemicalbook.com]
- 10. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of newly syringaldehyde based chal...: Ingenta Connect [ingentaconnect.com]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Reductive amination - Wikipedia [en.wikipedia.org]
- 19. organicchemistrytutor.com [organicchemistrytutor.com]
- 20. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Molecular hybridization of syringaldehyde and fibrate pharmacophores yields a novel derivative with potent, multi-target lipid-lowering activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 4-Hydroxy-2,6-dimethoxybenzaldehyde as a Synthetic Building Block
Introduction: Unveiling a Versatile Aromatic Aldehyde
In the landscape of synthetic chemistry, the selection of starting materials is paramount to the success of a synthetic campaign. 4-Hydroxy-2,6-dimethoxybenzaldehyde is a p-hydroxybenzaldehyde derivative that presents a unique combination of reactive sites, making it an invaluable building block for drug discovery and materials science.[1] Its structure is characterized by an aromatic ring activated by three key functional groups: a reactive aldehyde, a nucleophilic phenolic hydroxyl group, and two electron-donating methoxy groups positioned ortho to the aldehyde. This specific arrangement distinguishes it from its more common isomer, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), by imparting distinct steric and electronic properties that can be strategically exploited.[2][3]
These application notes will explore the core reactivity of this compound and provide detailed, field-proven protocols for its use in several key synthetic transformations, including heterocycle synthesis, solid-phase linker attachment, and reductive amination.
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of the reagent. The compound is a solid, with reported purities often greater than 97%.[4] It is soluble in polar organic solvents like methanol.
| Property | Value | Source(s) |
| CAS Number | 22080-96-2 | [1][5] |
| Molecular Formula | C₉H₁₀O₄ | [5][6][7] |
| Molecular Weight | 182.17 g/mol | [5][6][8] |
| Appearance | Light yellow to orange powder/crystal | |
| Melting Point | ~225 °C (decomposition) | [1][9] |
| Storage | Room temperature, cool and dark place (<15°C recommended), under inert gas. |
Safety & Handling:
-
Causes skin and serious eye irritation.
-
Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[8]
-
Handle in a well-ventilated area or chemical fume hood.
-
The compound is noted as being air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is dictated by the interplay of its functional groups. The two ortho methoxy groups exert a significant influence on the reactivity of the adjacent aldehyde.
-
Electronic Effects: The methoxy groups are strongly electron-donating through resonance, increasing the electron density of the aromatic ring. This activation can influence electrophilic aromatic substitution reactions, should the need arise.
-
Steric Hindrance: The positioning of the two methoxy groups flanking the aldehyde creates steric bulk, which can modulate the approach of nucleophiles to the carbonyl carbon. This can be advantageous in controlling selectivity in certain reactions.
-
Dual Reactivity: The presence of both an electrophilic aldehyde and a nucleophilic phenol allows for a diverse range of transformations. The phenolic hydroxyl can be alkylated, acylated, or used as a handle for attachment to solid supports, while the aldehyde is a prime site for condensation, oxidation, reduction, and amination reactions.
Caption: Key reactivity sites of this compound.
Application I: Synthesis of Heterocyclic Scaffolds via Chalcone Intermediates
Chalcones are valuable intermediates for the synthesis of flavonoids and other heterocyclic systems, which are known for their diverse biological activities.[10] A Claisen-Schmidt condensation between an acetophenone and a benzaldehyde derivative is a standard method for their preparation. The electron-rich nature of the this compound ring system makes it an excellent substrate for this transformation.
Protocol: Synthesis of a Chalcone Derivative
This protocol describes the base-catalyzed condensation of this compound with 4'-hydroxyacetophenone.
Materials:
-
This compound (1.0 equiv)
-
4'-Hydroxyacetophenone (1.0 equiv)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (2.5 equiv)
-
Ethanol (or Methanol)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Magnetic stirrer and hotplate
-
Standard glassware (round-bottom flask, condenser, etc.)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve 4'-hydroxyacetophenone (1.0 equiv) and this compound (1.0 equiv) in a minimal amount of ethanol with stirring.
-
In a separate beaker, prepare a solution of KOH (2.5 equiv) in a small amount of water and then add it to the ethanolic solution of the carbonyl compounds.
-
Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehydes. The reaction mixture will typically change color and may form a thick precipitate.
-
After the reaction is complete (typically 12-24 hours), pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture slowly with 1M HCl until it is acidic (pH ~2-3), which will cause the chalcone product to precipitate.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Mechanistic Insight: The base deprotonates the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone (chalcone) product.
Caption: Workflow for the synthesis of a chalcone derivative.
Application II: Linker for Solid-Phase Synthesis
The phenolic hydroxyl group of this compound provides a convenient handle for immobilization onto solid supports, such as a Merrifield resin (chloromethylated polystyrene). This allows the aldehyde functionality to be used as a starting point for multi-step solid-phase organic synthesis (SPOS).[1][9][11]
Protocol: Derivatization of Merrifield Resin
This protocol details the attachment of the building block to a Merrifield resin via a Williamson ether synthesis.
Materials:
-
Merrifield Resin (1.0 equiv, based on loading capacity, e.g., 1 mmol/g)
-
This compound (3.0 equiv)
-
Potassium iodide (KI) (catalytic amount, ~0.1 equiv)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base (3.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), Methanol (MeOH)
-
Solid-phase synthesis vessel with a frit
-
Shaker or wrist-action shaker
Procedure:
-
Place the Merrifield resin in a synthesis vessel and swell it with DMF for 30 minutes. Drain the solvent.
-
Prepare a solution of this compound (3.0 equiv), KI (0.1 equiv), and DIPEA (3.0 equiv) in DMF.
-
Add the solution to the swollen resin.
-
Agitate the mixture at an elevated temperature (e.g., 50-60 °C) for 12-24 hours.
-
After the reaction, drain the solvent and wash the resin sequentially with DMF (3x), a 1:1 mixture of DMF/water (3x), water (3x), MeOH (3x), and finally DCM (3x).
-
Dry the functionalized resin under high vacuum. The loading of the aldehyde can be determined by reacting a small sample with a chromogenic reagent (like 2,4-dinitrophenylhydrazine) and measuring the absorbance of the released chromophore.
Caption: Immobilization of the aldehyde onto a Merrifield resin.
Application III: Synthesis of Substituted Amines via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds. It involves the reaction of a carbonyl compound with an amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine. The choice of reducing agent is key to success; mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion over the starting aldehyde.[12]
Protocol: Synthesis of a Secondary Amine
This protocol provides a general procedure for the reductive amination of this compound with a primary amine.
Materials:
-
Primary amine (e.g., benzylamine) (1.0 equiv)
-
This compound (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary amine (1.0 equiv) in DCE, add this compound (1.1 equiv).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. The addition may be exothermic.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM if DCE was used) (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by silica gel column chromatography if necessary.
Summary and Future Outlook
This compound is a highly versatile and strategic building block. The presence of three distinct, orthogonally reactive functional groups, combined with unique steric and electronic properties, makes it an attractive starting material for a wide range of synthetic applications. From the construction of complex heterocyclic libraries for drug screening to its use as a cleavable linker in solid-phase synthesis, its potential is vast. The protocols provided herein serve as a robust starting point for researchers looking to incorporate this valuable molecule into their synthetic programs.
References
- Allen, C. F. H., Leubner, G. W. Syringic Aldehyde. Organic Syntheses, Coll. Vol. 4, p.866 (1963); Vol. 31, p.92 (1951). URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0866
- Youssef, A. M., et al. (2020). Syringaldehyde as a scaffold for the synthesis of some biologically potent heterocycles. Journal of the Chinese Chemical Society. URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jccs.201900269
- ChemicalBook. This compound | 22080-96-2. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8238699.htm
- Pepper, J. M., & MacDonald, J. A. (1953). The Synthesis of Syringaldehyde from Vanillin. Canadian Journal of Chemistry. URL: https://cdnsciencepub.com/doi/abs/10.1139/v53-149
- ResearchGate. The synthesis outline of syringaldehyde using gallic acid as the starting material. URL: https://www.researchgate.
- BenchChem. By-product formation in the synthesis of syringaldehyde. URL: https://www.benchchem.
- Wikipedia. Syringaldehyde. URL: https://en.wikipedia.org/wiki/Syringaldehyde
- Amerigo Scientific. 2,6-Dimethoxy-4-hydroxybenzaldehyde. URL: https://www.amerigoscientific.com/2-6-dimethoxy-4-hydroxybenzaldehyde-22080-96-2-211417.html
- PubChem. 4-Hydroxy-2,5-dimethoxybenzaldehyde. URL: https://pubchem.ncbi.nlm.nih.gov/compound/14920977
- Ibrahim, M. N. M., et al. (2012). A concise review of the natural existence, synthesis, properties, and applications of syringaldehyde. BioResources. URL: https://bioresources.cnr.ncsu.
- ChemicalBook. This compound(22080-96-2) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/22080-96-2_1HNMR.htm
- ChemicalBook. This compound | 22080-96-2. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB8238699_EN.htm
- ChemicalBook. 22080-96-2(this compound) Product Description. URL: https://www.chemicalbook.
- TCI Chemicals. This compound | 22080-96-2. URL: https://www.tcichemicals.com/US/en/p/H1326
- ResearchGate. (PDF) A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde. URL: https://www.researchgate.
- BenchChem. Application Notes and Protocols: The Versatile Role of 2,6-Dimethoxybenzaldehyde in the Synthesis of Bioactive Heterocycles. URL: https://www.benchchem.
- Matrix Fine Chemicals. This compound | CAS 22080-96-2. URL: https://matrix-fine-chemicals.com/product/4-hydroxy-2-6-dimethoxybenzaldehyde/MM22080962
- NIST WebBook. Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C134963
- ChemBK. 22080-96-2. URL: https://www.chembk.com/en/chem/22080-96-2
- Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2015/part-vi/2015-00624/
- Fisher Scientific. This compound 97.0+%, TCI America 1 g. URL: https://www.fishersci.com/shop/products/4-hydroxy-2-6-dimethoxybenzaldehyde-97-0-tci-america-2/H13261G
- BenchChem. Application Notes and Protocols: 2,6-Dimethoxybenzaldehyde as a Protecting Group for Amines. URL: https://www.benchchem.
- Sigma-Aldrich. 2,6-Dimethoxy-4-hydroxybenzaldehyde 95. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/643039
- Organic Syntheses. Benzaldehyde, m-hydroxy-. Organic Syntheses, Coll. Vol. 2, p.331 (1943); Vol. 19, p.55 (1939). URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0331
- Sigma-Aldrich. 2,6-Dimethoxy-4-hydroxybenzaldehyde 95 22080-96-2. URL: https://www.sigmaaldrich.
- MDPI. On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. URL: https://www.mdpi.com/1420-3049/23/2/412
Sources
- 1. This compound | 22080-96-2 [chemicalbook.com]
- 2. Syringaldehyde - Wikipedia [en.wikipedia.org]
- 3. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]
- 4. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. This compound | CAS 22080-96-2 [matrix-fine-chemicals.com]
- 6. 4-Hydroxy-2,5-dimethoxybenzaldehyde | C9H10O4 | CID 14920977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 2,6-ジメトキシ-4-ヒドロキシベンズアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2,6-二甲氧基-4-羟基苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2,6-Dimethoxy-4-hydroxybenzaldehyde - Amerigo Scientific [amerigoscientific.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Derivatization of 4-Hydroxy-2,6-dimethoxybenzaldehyde for Enhanced Biological Profiling
Introduction: The Potential of a Versatile Phenolic Aldehyde
4-Hydroxy-2,6-dimethoxybenzaldehyde, also known as syringaldehyde, is a p-hydroxybenzaldehyde derivative that serves as a valuable scaffold in medicinal chemistry and drug development.[1][2] This compound and its analogs are found in various natural sources and have been noted for intrinsic biological activities, including bactericidal effects against a range of pathogens like Campylobacter jejuni, Escherichia coli, and Listeria monocytogenes.[1][3] However, the true potential of this molecule is often unlocked through strategic chemical modification.
Derivatization is a critical process in drug discovery that modifies a bioactive compound to amplify its therapeutic properties, improve its pharmacokinetic profile, or probe its structure-activity relationship (SAR).[4] By targeting the reactive hydroxyl and aldehyde functional groups of this compound, researchers can generate extensive libraries of novel compounds with potentially enhanced or entirely new biological functions.
This guide provides an in-depth exploration of two powerful derivatization strategies—Schiff base formation and Claisen-Schmidt condensation to form chalcones—offering detailed, field-proven protocols and explaining the scientific rationale behind these transformations.
Core Derivatization Strategies and Rationale
The functional groups on this compound—a phenolic hydroxyl group and an aromatic aldehyde—are prime targets for chemical modification.
-
Schiff Base Formation: The condensation of the aldehyde group with a primary amine yields an imine or azomethine (-HC=N-) linkage.[5] This transformation is fundamental in medicinal chemistry, as Schiff bases are known to possess a wide array of biological activities, including potent antimicrobial, anti-inflammatory, and anticancer properties.[5][6] The introduction of different amine-containing moieties allows for fine-tuning of the molecule's steric and electronic properties, significantly impacting its interaction with biological targets.
-
Chalcone Synthesis (Claisen-Schmidt Condensation): The reaction of the aldehyde with an acetophenone in the presence of a base catalyst produces a 1,3-diaryl-2-propen-1-one structure, commonly known as a chalcone.[7] Chalcones are key precursors in the biosynthesis of flavonoids and are celebrated for their broad spectrum of pharmacological effects, including antitumor, antibacterial, and anti-inflammatory activities.[7][8][9] This derivatization extends the conjugation of the system and introduces a new reactive pharmacophore.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is crucial for successful synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | HOC₆H₂(OCH₃)₂CHO | [1][3] |
| Molecular Weight | 182.17 g/mol | [1][3] |
| CAS Number | 22080-96-2 | [1][3] |
| Appearance | Light yellow to orange powder/crystal | [10] |
| Melting Point | 225 °C (decomposes) | [1][3] |
| Functional Groups | Aldehyde, Phenolic Hydroxyl, Methoxy | [1][3] |
Experimental Protocols and Methodologies
The following protocols are designed to be self-validating, with clear steps and explanations for critical experimental choices.
Workflow for Derivatization and Biological Screening
The overall process follows a logical progression from synthesis to biological evaluation.
Caption: General workflow from synthesis to biological analysis.
Protocol 1: Synthesis of a Schiff Base Derivative
This protocol details the synthesis of (E)-2,6-dimethoxy-4-((quinolin-3-ylimino)methyl)phenol, a Schiff base with demonstrated biological potential.[11]
Causality: The reaction proceeds via a nucleophilic attack of the primary amine (3-aminoquinoline) on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration, typically under reflux conditions, to form the stable C=N double bond of the imine.
Caption: Reaction scheme for Schiff base formation.
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.82 g, 10 mmol) in 30 mL of absolute ethanol. Add a solution of 3-aminoquinoline (1.44 g, 10 mmol) in 20 mL of ethanol.
-
Reaction: Add a few drops of glacial acetic acid as a catalyst. Fit the flask with a condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The acidic catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the reaction.
-
Monitoring: Periodically check the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate:hexane, 3:7). The disappearance of the starting aldehyde spot indicates completion.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the Schiff base will form.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with two portions of cold ethanol (10 mL each) to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified yellow solid in a vacuum desiccator. The final product should be characterized by spectroscopic methods (¹H NMR, IR, Mass Spectrometry) to confirm its structure.[11]
Protocol 2: Synthesis of a Chalcone Derivative (Green Chemistry Approach)
This protocol employs a solvent-free grinding technique for the Claisen-Schmidt condensation, which is environmentally benign, rapid, and often results in high yields.[8][12]
Causality: The strong base (NaOH) deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of this compound. The resulting aldol adduct rapidly dehydrates to form the stable, conjugated α,β-unsaturated ketone system of the chalcone.[8][13]
Caption: Reaction scheme for Claisen-Schmidt condensation.
Step-by-Step Methodology:
-
Reactant Preparation: Place this compound (10 mmol), an equimolar amount of a substituted acetophenone (e.g., 4'-hydroxyacetophenone, 10 mmol), and solid sodium hydroxide (NaOH) pellets (catalytic amount, ~2 mmol) into a ceramic mortar.[8][12]
-
Reaction by Grinding: Grind the solid mixture vigorously with a pestle at room temperature for 15-30 minutes. The friction generates localized heat, providing the energy needed for the reaction to proceed, and the mixture will typically form a thick, colored paste.[8]
-
Monitoring: The reaction can be monitored by taking a small sample, dissolving it in a suitable solvent, and running a TLC plate to check for the disappearance of the aldehyde.
-
Isolation: After completion, add approximately 50 mL of ice-cold water to the mortar and stir to break up the paste. Carefully neutralize the mixture by slowly adding cold 10% hydrochloric acid (HCl) until the pH is ~7. This step protonates the phenoxide and precipitates the chalcone product.[8]
-
Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold distilled water. Purify the chalcone by recrystallization from hot ethanol to yield the final product.[7][14]
-
Characterization: Confirm the structure of the synthesized chalcone using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8]
| Synthesis Method | Conditions | Advantages | Typical Yield | Reference(s) |
| Conventional | Base (NaOH/KOH) in solvent (Ethanol/Methanol), stirring at room temp or reflux. | Well-established, works for a wide range of substrates. | 80-96% | [7][8] |
| Grinding (Solvent-Free) | Solid base (NaOH), grinding in a mortar at room temp. | Environmentally friendly, short reaction times, simple workup, high purity. | 84-98% | [8][12] |
Biological Activity Profiles of Derivatives
The derivatization of this compound consistently leads to compounds with significant and often enhanced biological activities.
| Derivative Class | Target Biological Activity | Observations and Examples | Reference(s) |
| Schiff Bases | Antimicrobial / Antifungal | Derivatives show activity against bacteria like S. aureus and E. coli and fungi like C. albicans. Metal complexes (e.g., with Cu(II), Co(II)) often exhibit superior activity compared to the free ligand. | [11][15] |
| Anticancer | Cu(II) complexes of Schiff bases derived from this aldehyde have shown promising activity against human breast cancer (MCF-7) cell lines. | [11] | |
| Anti-inflammatory / Antidiabetic | In vitro studies demonstrate that both the Schiff base ligand and its Cu(II) complex possess anti-inflammatory and anti-diabetic properties, with the complex being more potent. | [11] | |
| Chalcones | Antibacterial | Chalcone derivatives exhibit weak to moderate activity against Gram-positive bacteria like Staphylococcus aureus. | [8] |
| Antitumor & Anti-inflammatory | Chalcones are well-documented as potent anti-inflammatory and anticancer agents, often acting by modulating key signaling pathways like NF-κB and PI3K/Akt. | [7][9] | |
| Precursors for Heterocycles | Chalcones are vital intermediates for synthesizing flavones and other heterocyclic compounds that possess their own unique and potent biological activities. | [12][14] |
Conclusion
This compound is a powerful and versatile starting material for the synthesis of biologically active compounds. The derivatization strategies outlined in this application note, particularly Schiff base formation and Claisen-Schmidt condensation, provide reliable and efficient pathways to generate novel molecular entities. The resulting derivatives have demonstrated a broad range of pharmacological activities, making them excellent candidates for further investigation in drug discovery programs. The provided protocols, grounded in established chemical principles and green chemistry practices, offer researchers a solid foundation for exploring the vast therapeutic potential of this chemical scaffold.
References
- Rasayan Journal of Chemistry. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES.
- Orbital: The Electronic Journal of Chemistry. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde.
- RJPBCS. (2010). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent.
- Amerigo Scientific. 2,6-Dimethoxy-4-hydroxybenzaldehyde.
- ResearchGate. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives.
- GSC Online Press. (2022). Biological applications of Schiff bases: An overview.
- AIP Publishing. (2016). Green synthesis of chalcones derivatives as intermediate of flavones and their antibacterial activities.
- ResearchGate. (2016). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities.
- ResearchGate. (2021). Synthesis, characterization, biological activities of Schiff base metal(II) complexes derived from 4-hydroxy-3,5-dimethoxybenzaldehyde and 3-aminoquinoline.
- RSC Publishing. (2016). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities.
- White Rose Research Online. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.
- DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID.
- PubMed. (2017). Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes.
- ResearchGate. (2019). Derivatization in Sample Preparation for LC‐MS Bioanalysis.
- PubMed Central. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine.
- MDPI. (2015). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde.
- OSTI.GOV. (2018). Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade.
- RSC Publishing. (2022). Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid.
Sources
- 1. 2,6-二甲氧基-4-羟基苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. 2,6-Dimethoxy-4-hydroxybenzaldehyde - Amerigo Scientific [amerigoscientific.com]
- 3. 2,6-二甲氧基-4-羟基苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | 22080-96-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. periodicos.ufms.br [periodicos.ufms.br]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. dergipark.org.tr [dergipark.org.tr]
Application Note: A Comprehensive Guide to the Vilsmeier-Haack Formylation of 3,5-Dimethoxyphenol
This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the experimental procedure for the Vilsmeier-Haack formylation of 3,5-dimethoxyphenol. The protocol detailed herein is designed to be a self-validating system, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and purification strategies to ensure reproducible and high-purity outcomes.
Foundational Principles: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, enabling the formylation (the addition of a formyl group, -CHO) of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the "Vilsmeier reagent".[2][3] This reagent is a mild electrophile, making the reaction highly selective for activated aromatic systems like phenols and anilines.[3]
For a substrate such as 3,5-dimethoxyphenol, the strongly activating hydroxyl (-OH) and methoxy (-OCH₃) groups direct the electrophilic substitution primarily to the ortho and para positions. This leads to a mixture of products, with 4-formyl-3,5-dimethoxyphenol as the major isomer, alongside the 2-formyl regioisomer and a 2,4-diformylated byproduct.[4][5] Precise control over reaction conditions is therefore paramount to maximize the yield of the desired product.
The Reaction Mechanism
The reaction proceeds through a well-established two-part mechanism:
-
Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus center of POCl₃. A subsequent rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic (chloromethylene)dimethyliminium ion—the Vilsmeier reagent.[2][6]
-
Electrophilic Aromatic Substitution & Hydrolysis: The electron-rich π-system of 3,5-dimethoxyphenol attacks the carbon of the Vilsmeier reagent. The resulting iminium salt intermediate is stable until the reaction is quenched. During aqueous workup, this intermediate is hydrolyzed to yield the final aryl aldehyde.[7][8]
Safety & Hazard Management
The Vilsmeier-Haack reaction involves hazardous materials and exothermic steps, demanding strict adherence to safety protocols.
-
Phosphorus Oxychloride (POCl₃): A highly toxic and corrosive liquid that reacts violently with water, releasing heat and toxic fumes. It must be handled exclusively within a certified chemical fume hood. All transfers should be performed using dry, argon-flushed syringes or cannulas.
-
Exothermic Nature: The formation of the Vilsmeier reagent is exothermic.[9] The subsequent quenching of the reaction mixture with water is also highly vigorous. Failure to control the temperature can lead to a thermal runaway.[9] Therefore, slow, dropwise addition of reagents and the use of an ice bath for cooling are not merely recommendations but critical safety measures.
-
Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves are required.
Experimental Protocol: Large-Scale Synthesis of 4-Formyl-3,5-dimethoxyphenol
This protocol is adapted from a robust, large-scale procedure and focuses on maximizing the yield of the 4-formyl isomer through controlled conditions and a targeted purification strategy.[5]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Molar Eq. |
| 3,5-Dimethoxyphenol | C₈H₁₀O₃ | 154.16 | 770 g | 5.00 | 1.0 |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 936 mL | 10.04 | 2.0 |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 582 mL | 7.52 | 1.5 |
| Sodium Hydroxide | NaOH | 40.00 | ~1.2 kg | - | - |
| Chloroform | CHCl₃ | 119.38 | ~3 L | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a 4 L three-neck round-bottom flask equipped with a high-torque mechanical stirrer, a 1 L addition funnel, and a thermometer, add 3,5-dimethoxyphenol (770 g, 5.00 mol) and phosphorus oxychloride (936 mL, 10.04 mol).[5] Purge the flask with argon.
-
Cooling and Reagent Addition: After stirring for 10 minutes, cool the mixture to 0°C using an ice-water bath. Add anhydrous DMF (582 mL, 7.52 mol) dropwise from the addition funnel over a period of 4 hours. Causality Check: Slow addition is critical to dissipate the heat from the exothermic formation of the Vilsmeier reagent. The internal temperature must be maintained below 10°C to prevent uncontrolled reaction and minimize byproduct formation.[5]
-
Reaction Progression: Once the addition is complete, allow the mixture to warm to room temperature and continue stirring. The reaction mixture will become very viscous as it progresses over 16 hours.[5]
-
Quenching and Hydrolysis: Carefully pour the highly viscous reaction mixture onto 3-4 kg of crushed ice in a large beaker, with vigorous stirring. Rinse the reaction flask with cold water to transfer any remaining residue. Continue stirring the aqueous mixture for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Neutralization and Precipitation: Slowly add solid sodium hydroxide pellets to the acidic slurry until the pH reaches 6.0. This step will cause the product to precipitate out of the solution.[5]
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration using a large funnel. Dry the crude solid in a vacuum oven at 40°C overnight.
-
Purification by Trituration: The key to achieving high purity is exploiting the differential solubility of the isomers. The desired 4-formyl product is significantly less soluble in chloroform than the 2-formyl and diformylated byproducts.[5]
-
Place the dried crude solid in a large beaker and add 950 mL of chloroform. Stir vigorously for 15-20 minutes.
-
Filter the slurry, collecting the solid.
-
Repeat this chloroform wash two more times.
-
-
Final Product: Dry the remaining solid in a vacuum oven at 40°C for 24 hours. This yields 4-formyl-3,5-dimethoxyphenol as a pale orange powder. The expected yield is approximately 513 g (56%), with a purity greater than 95%.[5]
References
- NROChemistry. Vilsmeier-Haack Reaction.
- Wikipedia. Vilsmeier–Haack reaction.
- Slideshare. Vilsmeier haack rxn.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
- Barany, G., et al. o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 42(48), pp.8451-8454.
- Erowid. 4-Formyl-3,5-dimethoxyphenol.
- Mendelson, W., & Hayden, S. (1996). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction.
- International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. 4-Formyl-3,5-dimethoxyphenol [erowid.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
Application Note & Protocol: High-Purity Recovery of 4-Hydroxy-2,6-dimethoxybenzaldehyde via Mixed-Solvent Recrystallization
Abstract
4-Hydroxy-2,6-dimethoxybenzaldehyde is a valuable benzaldehyde derivative utilized in the synthesis of various chemical entities.[1] Achieving high purity of this compound is critical for downstream applications, ensuring reaction specificity and minimizing side-product formation. This document provides a comprehensive, field-proven protocol for the purification of this compound using the mixed-solvent recrystallization technique. We delve into the fundamental principles of solvent selection, provide a detailed step-by-step methodology, and offer a robust troubleshooting guide to address common challenges such as low yield or "oiling out." This guide is designed for researchers and drug development professionals seeking a reliable and reproducible method for obtaining high-purity crystalline material.
Foundational Principles: The Rationale for Mixed-Solvent Recrystallization
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[2] The ideal single-solvent system requires the target compound to be highly soluble at an elevated temperature and poorly soluble at a lower temperature.[3] However, for many polar organic compounds like this compound, finding a single solvent that meets these criteria perfectly can be challenging.
This is where the strategic use of a mixed-solvent (or binary solvent) system becomes invaluable.[3] This technique employs two miscible solvents with opposing solubility characteristics for the target compound:
-
Solvent 1 (The "Solvent"): A solvent in which the target compound is readily soluble, even at or near room temperature.
-
Solvent 2 (The "Antisolvent" or "Cosolvent"): A solvent in which the target compound is poorly soluble.[4]
The process involves dissolving the impure solid in a minimal amount of the hot "solvent" and then carefully adding the "antisolvent" until the solution becomes saturated (indicated by persistent cloudiness or turbidity). This precisely controlled approach allows the practitioner to induce crystallization under optimal conditions, promoting the growth of pure, well-formed crystals upon slow cooling. For this compound, its phenolic hydroxyl group and methoxy ether groups confer significant polarity, making a polar solvent/antisolvent system the logical choice.
Compound Characterization & Safety
A thorough understanding of the target compound's properties is paramount for procedural success and laboratory safety.
Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Name | This compound | [5] |
| Synonyms | 2,6-Dimethoxy-4-hydroxybenzaldehyde, 4-Formyl-3,5-dimethoxyphenol | [1][6] |
| CAS Number | 22080-96-2 | [5][6] |
| Molecular Formula | C₉H₁₀O₄ | [7][8] |
| Molecular Weight | 182.17 g/mol | [8] |
| Appearance | Light yellow to orange crystalline powder | [7] |
| Melting Point | ~220-225 °C (with decomposition) | [1][7] |
| Solubility | Soluble in Methanol | [7] |
Essential Safety & Handling
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[7][10]
Solvent System Selection & Justification
Based on the compound's polarity and known solubility in methanol, a methanol-water mixed system is selected as the optimal choice.
-
Methanol (The "Solvent"): Effectively dissolves this compound.
-
Deionized Water (The "Antisolvent"): The compound is expected to be poorly soluble in water, making it an excellent, miscible antisolvent to induce precipitation.
This combination offers a significant solubility differential, is cost-effective, and the solvents are easily removed during the drying phase. An alternative system could be ethanol-water, which operates on the same principle.[11]
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 5.0 grams of crude this compound. Adjust volumes accordingly for different starting quantities.
Materials & Equipment
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Deionized Water
-
125 mL Erlenmeyer flask
-
50 mL Erlenmeyer flask
-
Glass stirring rod
-
Hot plate with stirring capability
-
Watch glass (to cover the flask)
-
Buchner funnel and filter flask assembly
-
Filter paper (sized to the Buchner funnel)
-
Ice bath
-
Spatula
-
Vacuum desiccator
Step-by-Step Purification Procedure
-
Initial Dissolution:
-
Place 5.0 g of the crude this compound into the 125 mL Erlenmeyer flask.
-
Add approximately 20-25 mL of methanol. Place the flask on a hot plate set to a low-to-medium heat setting (do not boil aggressively).
-
Stir the mixture to facilitate dissolution. Add more methanol in small portions (1-2 mL at a time) until the solid is completely dissolved. The key is to use the minimum amount of hot solvent necessary to prevent low recovery.[2]
-
-
Hot Filtration (Conditional Step):
-
If any insoluble impurities (e.g., dust, particulates) are observed in the hot solution, a hot filtration is required.
-
Pre-heat a separate flask and a gravity funnel (with fluted filter paper) by rinsing with hot methanol.
-
Quickly pour the hot solution through the pre-heated funnel to remove the insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.
-
-
Inducing Saturation (Antisolvent Addition):
-
Bring the clear, hot methanolic solution to a gentle boil.
-
Begin adding hot deionized water dropwise from a Pasteur pipette or burette.
-
Continue adding water until a faint, persistent cloudiness appears. This is the point of saturation. The system is now primed for crystallization upon cooling.
-
To ensure the formation of well-defined crystals rather than an amorphous precipitate, add a few drops of hot methanol back into the solution until it just becomes clear again.[11]
-
-
Crystallization via Slow Cooling:
-
Remove the flask from the heat source, cover it with a watch glass, and set it aside on a heat-resistant surface where it will not be disturbed.
-
Crucial: Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, high-purity crystals, as it allows the crystal lattice to form correctly, excluding impurities.[2] Rushing this step can trap impurities and lead to a lower-quality product.
-
Once the flask has reached room temperature and a significant crop of crystals has formed, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.
-
-
Isolation & Washing:
-
Set up the Buchner funnel and filter flask for vacuum filtration. Place a piece of filter paper in the funnel and wet it with a small amount of an ice-cold methanol-water mixture (approx. 1:1 ratio).
-
Turn on the vacuum and pour the cold crystal slurry into the funnel. Use a spatula to transfer any remaining crystals.
-
Wash the collected crystals with a minimal amount (2 x 5 mL) of the ice-cold methanol-water mixture. This removes any residual soluble impurities adhering to the crystal surfaces. Do not use pure methanol or warm solvent, as this will dissolve a portion of the product and reduce the yield.[11]
-
Keep the vacuum on for 5-10 minutes to pull air through the crystals and begin the drying process.
-
-
Drying:
-
Carefully transfer the filter cake to a pre-weighed watch glass.
-
Place the watch glass in a vacuum desiccator and dry under vacuum until a constant weight is achieved. This ensures all residual solvent is removed.
-
Process Validation & Troubleshooting
A successful recrystallization is validated by an increase in purity, which can be assessed by melting point determination. The purified this compound should exhibit a sharp melting point close to the literature value of 220-225 °C.[1] A broad or depressed melting range indicates the presence of impurities.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Compound separates as a liquid instead of solid) | 1. Solution is too supersaturated. 2. Cooling is too rapid. | 1. Re-heat the mixture until it is a single phase. 2. Add a small amount (1-2 mL) of the primary solvent (methanol) to reduce saturation.[11] 3. Ensure a very slow cooling rate; insulate the flask if necessary. |
| Very Low Yield | 1. Too much solvent was used during dissolution. 2. The solution was not cooled sufficiently. 3. Excessive washing or washing with non-chilled solvent. | 1. In the future, use the minimum amount of hot solvent. Some solvent can be evaporated from the filtrate to recover a second, less pure crop. 2. Ensure the flask is cooled in an ice bath for at least 30 minutes. 3. Always wash with a minimal volume of ice-cold solvent mixture.[11] |
| Colored Impurities Remain | The impurity has similar solubility properties to the target compound. | Consider a pre-treatment step by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Charcoal will adsorb many colored organic impurities. |
| No Crystals Form | 1. Solution is not sufficiently saturated. 2. The glass surface is too smooth to initiate nucleation. | 1. Re-heat the solution and boil off some of the solvent to increase concentration. 2. Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. 3. Add a "seed crystal" of pure compound if available. |
Visualization of Workflow & Logic
Experimental Workflow Diagram
Caption: Recrystallization workflow for this compound.
Solvent Selection Logic
Caption: Decision logic for choosing a mixed-solvent recrystallization system.
References
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. University of York.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. University of Colorado Boulder.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 22080-96-2.
- PubChem. (n.d.). 2,6-Dimethoxy-4-hydroxybenzaldehyde. National Center for Biotechnology Information.
- ChemBK. (n.d.). 22080-96-2.
Sources
- 1. This compound | 22080-96-2 [chemicalbook.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. mt.com [mt.com]
- 5. This compound | CAS 22080-96-2 [matrix-fine-chemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 22080-96-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 2,6-Dimethoxy-4-hydroxybenzaldehyde | C9H10O4 | CID 529894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bio.vu.nl [bio.vu.nl]
- 10. This compound | 22080-96-2 [amp.chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: High-Purity Purification of 4-Hydroxy-2,6-dimethoxybenzaldehyde using Flash Column Chromatography
Abstract
This application note provides a detailed, optimized protocol for the purification of 4-Hydroxy-2,6-dimethoxybenzaldehyde from a crude synthetic mixture using normal-phase flash column chromatography. This protocol is designed for researchers, medicinal chemists, and process development scientists requiring a high-purity compound for downstream applications. The methodology emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for mobile phase optimization, followed by a robust column chromatography procedure, and concluding with fraction analysis and product isolation. The causality behind each step is explained to provide a deeper understanding of the separation principles.
Introduction
This compound is a substituted aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. It serves as a key intermediate in the synthesis of various biologically active molecules and natural products.[1] Synthetic routes to this compound, such as the Vilsmeier-Haack reaction, often yield a crude product containing unreacted starting materials, isomers, and other byproducts.[1] Therefore, a robust purification method is critical to obtain the compound with the high degree of purity required for subsequent synthetic steps and biological assays.
Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[2][3] This protocol details the use of silica gel flash chromatography, a rapid and efficient purification method, for the isolation of this compound.
Compound Properties & Pre-Chromatography Considerations
A thorough understanding of the target compound's physicochemical properties is essential for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | [4][5] |
| Molecular Weight | 182.17 g/mol | [4][5] |
| Appearance | Light yellow to orange crystalline powder | [6] |
| Melting Point | 225 °C (decomposes) | [4] |
| Solubility | Soluble in methanol | [4] |
| Polarity | Moderately polar | Inferred from structure |
The presence of a hydroxyl group, two methoxy groups, and an aldehyde functional group on the benzene ring gives this compound a moderate polarity. This polarity is key to its separation on a polar stationary phase like silica gel. The aromatic nature of the compound allows for easy visualization under UV light (254 nm) during TLC and column chromatography.[2][3]
Experimental Workflow
The overall workflow for the purification of this compound is depicted below. This systematic approach ensures an efficient and successful separation.
Caption: Workflow for the purification of this compound.
Detailed Protocol
Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (DCM) (ACS grade)
-
Methanol (ACS grade)
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass column for flash chromatography
-
Rotary evaporator
Step 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
Rationale: TLC is a crucial first step to determine the optimal solvent system (mobile phase) for separation.[7][8] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.[8]
Procedure:
-
Prepare a stock solution of the crude product by dissolving a small amount in a suitable solvent like dichloromethane or ethyl acetate.
-
On a TLC plate, draw a baseline in pencil about 1 cm from the bottom.[2]
-
Spot the crude product solution onto the baseline.
-
Prepare developing chambers with different ratios of n-hexane and ethyl acetate (e.g., 8:2, 7:3, 6:4, 1:1 v/v).
-
Place the TLC plates in the chambers, ensuring the solvent level is below the baseline.[8]
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp (254 nm). The desired product, being aromatic, should be UV active.[3]
-
Calculate the Rf value for the target compound in each solvent system using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[7]
-
Select the solvent system that gives the desired Rf value and good separation from other spots. For a moderately polar compound like this compound, a starting point of 7:3 n-hexane:ethyl acetate is recommended.[8]
Step 2: Column Packing
Rationale: A well-packed column is essential for achieving high resolution and avoiding issues like band broadening and channeling. The slurry packing method described here is a standard and effective technique.
Procedure:
-
Choose a glass column of appropriate size for the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
-
In a beaker, prepare a slurry of silica gel in the least polar mobile phase determined by TLC (e.g., 9:1 n-hexane:ethyl acetate).
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica gel to settle. Add more slurry as needed until the desired column height is reached.
-
Add a protective layer of sand on top of the packed silica gel.
-
Continuously run the mobile phase through the column, never allowing the top of the silica gel to run dry.
Step 3: Sample Loading
Rationale: Dry loading is often preferred for solid samples as it can lead to sharper bands and better separation compared to wet loading.[9]
Procedure:
-
Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., DCM or methanol).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
Step 4: Elution and Fraction Collection
Rationale: The elution process involves passing the mobile phase through the column to separate the components of the mixture based on their differential adsorption to the stationary phase. Isocratic elution (constant solvent composition) is simpler, while gradient elution (gradually increasing solvent polarity) can be more effective for complex mixtures.
Procedure:
-
Begin elution with the mobile phase determined from the TLC analysis (e.g., 7:3 n-hexane:ethyl acetate).
-
Maintain a constant flow rate. Applying gentle air pressure (flash chromatography) will speed up the process.
-
Collect the eluent in a series of numbered test tubes or flasks (fractions).
-
If separation is not optimal, a gradient elution can be employed by gradually increasing the proportion of the more polar solvent (ethyl acetate).
Step 5: Fraction Analysis and Product Isolation
Rationale: Each collected fraction must be analyzed to determine which ones contain the pure product.
Procedure:
-
Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate, along with a spot of the original crude mixture for comparison.
-
Develop the TLC plate in the same mobile phase used for the column elution.
-
Identify the fractions that contain only the spot corresponding to the pure this compound.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, HPLC, or melting point analysis.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase. | Re-optimize the mobile phase using TLC. Consider a less polar or more polar system. |
| Column was poorly packed. | Repack the column, ensuring no air bubbles or cracks. | |
| Compound Stuck on Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Cracked Column Bed | Column ran dry. | Always keep the solvent level above the top of the stationary phase. |
| Broad Bands | Sample was overloaded. | Use a larger column or reduce the amount of sample. |
| Initial sample band was too wide. | Use the dry loading method and ensure the initial band is narrow. |
Conclusion
This protocol provides a reliable and systematic method for the purification of this compound using flash column chromatography. By following the detailed steps for TLC optimization, column preparation, and fraction analysis, researchers can consistently obtain a high-purity product suitable for a wide range of applications in chemical synthesis and drug discovery.
References
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- operachem. (2024, February 24). TLC-Thin Layer Chromatography.
- Matrix Fine Chemicals. (n.d.). This compound.
Sources
- 1. This compound | 22080-96-2 [chemicalbook.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 4. This compound | 22080-96-2 [amp.chemicalbook.com]
- 5. This compound | CAS 22080-96-2 [matrix-fine-chemicals.com]
- 6. This compound | 22080-96-2 | TCI AMERICA [tcichemicals.com]
- 7. file.chemscene.com [file.chemscene.com]
- 8. silicycle.com [silicycle.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Characterization of 4-Hydroxy-2,6-dimethoxybenzaldehyde: A Guide to Analytical Techniques
Introduction
4-Hydroxy-2,6-dimethoxybenzaldehyde is a substituted aromatic aldehyde with significant potential in the pharmaceutical and fine chemical industries. Its structural congeners, such as syringaldehyde and vanillin, are known for their antioxidant, antimicrobial, and anti-inflammatory properties. The precise characterization of this compound is paramount for its application in drug development, ensuring purity, stability, and consistency in research and manufacturing. This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound, intended for researchers, scientists, and professionals in drug development.
Substituted benzaldehydes are a critical class of organic compounds, widely utilized as precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers[1]. The chemical reactivity and biological activity of these molecules are profoundly influenced by the nature and position of the substituents on the benzene ring[1]. Therefore, a thorough analytical characterization is essential to establish the identity and purity of these compounds.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for selecting appropriate analytical methods and sample preparation techniques.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | |
| Molecular Weight | 182.17 g/mol | |
| Appearance | Light yellow to yellow to orange powder/crystal | |
| Melting Point | 225 °C (with decomposition) | , |
| Solubility | Soluble in Methanol | , |
| CAS Number | 22080-96-2 |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the structural features of organic molecules[1]. This section details the application of Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores. The benzaldehyde moiety and the substituted benzene ring in this compound are expected to exhibit characteristic absorption bands.
Protocol: UV-Vis Spectral Analysis
-
Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of this compound.
-
Dissolve the sample in a known volume of spectroscopic grade methanol to prepare a stock solution of approximately 100 µg/mL.
-
Further dilute the stock solution with methanol to obtain a final concentration within the linear range of the instrument (typically 1-10 µg/mL).
-
-
Analysis:
-
Record the UV-Vis spectrum from 200 to 400 nm using methanol as the blank.
-
Identify the wavelength of maximum absorption (λmax). For structurally similar compounds like syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), the λmax is reported to be around 310 nm, which can serve as an estimate.
-
Expected Results: The UV-Vis spectrum is expected to show strong absorption bands corresponding to the π → π* transitions of the aromatic ring and the n → π* transition of the carbonyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation.
Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Apply firm and even pressure using the press arm to ensure good contact between the sample and the crystal.
-
-
Analysis:
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present.
-
Expected Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Comments |
| O-H Stretch (Phenolic) | 3200-3600 (broad) | The broadness is due to hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000-3100 | |
| C-H Stretch (Aldehydic) | 2700-2900 (two weak bands) | One band is often observed around 2820 cm⁻¹ and another near 2720 cm⁻¹. |
| C=O Stretch (Aldehydic) | 1670-1700 | The position is influenced by conjugation with the aromatic ring. |
| C=C Stretch (Aromatic) | 1500-1600 | |
| C-O Stretch (Methoxy) | 1000-1300 | Aryl ethers typically show strong bands in this region. |
The C=O stretching frequency is a key diagnostic peak, and its position is sensitive to the electronic effects of the ring substituents[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
-
Analysis:
-
Acquire the ¹H and ¹³C NMR spectra according to standard instrument protocols.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm) relative to TMS.
-
Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):
¹H NMR:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehydic proton (-CHO) | ~9.5-10.5 | Singlet | 1H |
| Aromatic protons | ~6.0-7.0 | Singlet or two doublets | 2H |
| Methoxy protons (-OCH₃) | ~3.8-4.0 | Singlet | 6H |
| Phenolic proton (-OH) | Variable (broad singlet) | Broad Singlet | 1H |
¹³C NMR:
| Carbon | Chemical Shift (δ, ppm) |
| Carbonyl carbon (C=O) | ~190-195 |
| Aromatic C-OH | ~160-165 |
| Aromatic C-OCH₃ | ~155-160 |
| Aromatic C-H | ~90-110 |
| Aromatic C-CHO | ~110-120 |
| Methoxy carbons (-OCH₃) | ~55-60 |
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of phenolic compounds.
Protocol: RP-HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient elution is often optimal for separating phenolic compounds. A typical mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid or acetic acid.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Set at the λmax determined by UV-Vis spectroscopy (e.g., ~310 nm).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to initial conditions (90% A, 10% B) and equilibrate.
-
-
-
Data Analysis: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Sources
Application Notes and Protocols: 4-Hydroxy-2,6-dimethoxybenzaldehyde as a Precursor for Bioactive Heterocyclic Compounds
Introduction
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocycles are core structures in a vast number of pharmaceuticals due to their ability to engage in a wide range of biological interactions. The strategic selection of starting materials is paramount for the efficient construction of these complex molecules. 4-Hydroxy-2,6-dimethoxybenzaldehyde is a particularly valuable precursor, offering a unique combination of reactive functionalities and substitution patterns that can be exploited to generate a diverse array of bioactive scaffolds.
This technical guide provides an in-depth exploration of the synthetic utility of this compound in the preparation of four key classes of heterocyclic compounds: flavones, coumarins, 1,4-dihydropyridines, and 3,4-dihydropyrimidinones. Each section is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying chemical principles, detailed experimental protocols, and insights into the potential pharmacological significance of the resulting molecules.
I. Synthesis of Flavones via Chalcone Intermediates
Flavones (2-phenylchromen-4-ones) are a major class of flavonoids, renowned for their wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] A robust and widely adopted method for flavone synthesis involves a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization.[3]
Causality of Experimental Choices
The Claisen-Schmidt condensation is a base-catalyzed crossed aldol condensation between an aromatic aldehyde (in this case, this compound) and a ketone with α-hydrogens (a 2'-hydroxyacetophenone derivative).[4] The base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration is driven by the formation of a highly conjugated system. The second step, oxidative cyclization, typically employs iodine in DMSO. Iodine facilitates the cyclization and subsequent oxidation to the stable aromatic flavone ring system.[5][6]
Reaction Mechanism: From Aldehyde to Flavone
The synthesis proceeds through two key stages:
-
Claisen-Schmidt Condensation: A base abstracts a proton from the α-carbon of 2'-hydroxyacetophenone to form an enolate. This enolate then attacks the carbonyl of this compound. The resulting aldol adduct readily dehydrates to yield the 2'-hydroxychalcone intermediate.[7]
-
Iodine-Mediated Oxidative Cyclization: The 2'-hydroxychalcone undergoes an intramolecular Michael addition, where the hydroxyl group attacks the β-carbon of the α,β-unsaturated ketone. The resulting flavanone intermediate is then oxidized by iodine to the flavone. DMSO can play a role in regenerating the active iodine species.[6][8]
Caption: Workflow for the two-step synthesis of flavones.
Experimental Protocol: Synthesis of 7-Hydroxy-5,3',4'-trimethoxyflavone (Representative)
This protocol is adapted from established procedures for flavone synthesis.[6]
Step 1: Synthesis of 2'-Hydroxy-4',6',3,4-tetramethoxychalcone
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1.96 g, 10 mmol) and this compound (1.82 g, 10 mmol) in 50 mL of ethanol.
-
Reaction Initiation: Cool the flask in an ice bath. Prepare a solution of potassium hydroxide (2.8 g, 50 mmol) in 50 mL of water and add it dropwise to the stirred ethanolic solution over 30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water and acidify to pH ~2 with concentrated HCl. A yellow solid will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid. Recrystallize the crude chalcone from ethanol to obtain the pure product.
Step 2: Oxidative Cyclization to Flavone
-
Setup: In a 100 mL round-bottom flask, dissolve the purified chalcone (1.0 g, ~2.7 mmol) in 25 mL of dimethyl sulfoxide (DMSO).
-
Reaction: Add a catalytic amount of iodine (0.07 g, 0.27 mmol). Attach a reflux condenser and heat the mixture in an oil bath at 110-120 °C for 2-4 hours, monitoring by TLC.[6]
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing 150 mL of ice-cold water. A solid will precipitate.
-
Purification: Collect the solid by vacuum filtration. Wash the precipitate with a 10% sodium thiosulfate solution to remove excess iodine, followed by washing with cold water until neutral.[6] Dry the crude product and recrystallize from ethanol or purify by column chromatography on silica gel to yield the pure flavone.
Data Presentation
| Step | Reaction | Catalyst/Reagent | Solvent | Time (h) | Typical Yield (%) |
| 1 | Claisen-Schmidt | KOH | Ethanol | 24-48 | 65-85 |
| 2 | Oxidative Cyclization | Iodine (I₂) | DMSO | 2-4 | 70-90 |
Biological Significance
Flavones derived from substituted benzaldehydes are known to possess a wide range of pharmacological properties. The specific substitution pattern of methoxy and hydroxy groups on the flavone skeleton can significantly influence their activity. These compounds have been investigated for:
-
Anticancer Activity: Many flavone derivatives exhibit cytotoxicity against various cancer cell lines.[1]
-
Antioxidant Properties: The phenolic hydroxyl group allows them to act as potent radical scavengers.[9]
-
Enzyme Inhibition: They can modulate the activity of key enzymes involved in cellular signaling pathways.
II. Synthesis of Coumarins via Knoevenagel Condensation
Coumarins (2H-1-benzopyran-2-ones) are a prominent class of naturally occurring and synthetic heterocycles with diverse pharmacological applications, including anticoagulant, antimicrobial, and antioxidant activities.[10][11] The Knoevenagel condensation provides a direct and efficient route to the coumarin scaffold.[12]
Causality of Experimental Choices
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base like piperidine.[12] For coumarin synthesis, a salicylaldehyde derivative (this compound) is used. The base facilitates the formation of a carbanion from the active methylene compound (e.g., ethyl acetoacetate), which then attacks the aldehyde. The key to coumarin formation is the subsequent intramolecular cyclization (a trans-esterification) involving the ortho-hydroxyl group of the salicylaldehyde, which is followed by dehydration to form the stable lactone ring.[12]
Reaction Mechanism: Knoevenagel Pathway to Coumarins
-
Enolate Formation: A basic catalyst, such as piperidine, deprotonates the active methylene compound (e.g., ethyl acetoacetate) to form a resonance-stabilized enolate.
-
Nucleophilic Addition: The enolate attacks the carbonyl carbon of this compound.
-
Dehydration: The resulting aldol-type intermediate undergoes dehydration to form an α,β-unsaturated intermediate.
-
Intramolecular Cyclization: The phenolic hydroxyl group attacks the ester carbonyl in an intramolecular trans-esterification reaction, leading to the formation of the coumarin ring system after the elimination of ethanol.[12][13]
Caption: Experimental workflow for the one-pot synthesis of coumarins.
Experimental Protocol: Synthesis of 4-Methyl-5,7-dimethoxy-8-hydroxycoumarin (Representative)
This protocol is an adaptation of the general Knoevenagel condensation for coumarin synthesis.[12][14]
-
Setup: To a 100 mL round-bottom flask, add this compound (1.82 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and 20 mL of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL, ~1 mmol) to the mixture.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) with continuous stirring. Monitor the reaction's progress using TLC (e.g., with a 1:1 hexane:ethyl acetate eluent). The reaction is typically complete within 3-5 hours.
-
Isolation: After completion, cool the mixture to room temperature. The product often precipitates from the solution. The precipitation can be enhanced by cooling in an ice bath.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry. Recrystallize the crude product from ethanol to obtain pure coumarin derivative.
Data Presentation
| Reaction | Active Methylene | Catalyst | Solvent | Time (h) | Typical Yield (%) |
| Knoevenagel | Ethyl Acetoacetate | Piperidine | Ethanol | 3-5 | 75-90 |
| Knoevenagel | Diethyl Malonate | Piperidine | Ethanol | 4-6 | 70-85 |
| Knoevenagel | Ethyl Cyanoacetate | Piperidine | Ethanol | 2-4 | 80-95 |
Biological Significance
Coumarins are a privileged scaffold in medicinal chemistry. The presence of methoxy and hydroxy groups can enhance their biological profile.[3]
-
Antimicrobial Activity: Many coumarin derivatives exhibit significant activity against a range of bacterial and fungal pathogens.[15][16][17]
-
Antioxidant Properties: The phenolic nature of these compounds makes them effective scavengers of reactive oxygen species.[18][19]
-
Anticoagulant Effects: While warfarin is the most famous example, other coumarins also show anticoagulant properties.[20]
III. Synthesis of 1,4-Dihydropyridines via Hantzsch Synthesis
The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that provides efficient access to 1,4-dihydropyridine (1,4-DHP) scaffolds.[14] These heterocycles are of immense pharmaceutical importance, most notably as calcium channel blockers used in the treatment of hypertension.[16][21]
Causality of Experimental Choices
The Hantzsch synthesis is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[16] The reaction proceeds through a series of condensations and additions. The formation of an enamine from one equivalent of the β-ketoester and ammonia is a key step. Simultaneously, a Knoevenagel condensation between the aldehyde and the second equivalent of the β-ketoester forms an α,β-unsaturated carbonyl compound. A subsequent Michael addition between the enamine and the unsaturated carbonyl, followed by cyclization and dehydration, yields the 1,4-DHP ring.[16]
Reaction Mechanism: The Hantzsch Pathway
-
Enamine Formation: One molecule of ethyl acetoacetate reacts with ammonia to form an enamine intermediate.
-
Knoevenagel Condensation: A second molecule of ethyl acetoacetate condenses with this compound to form an α,β-unsaturated carbonyl compound.
-
Michael Addition: The enamine acts as a nucleophile and adds to the α,β-unsaturated carbonyl compound via a Michael addition.
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and dehydration to afford the final 1,4-dihydropyridine product.[16][17]
Caption: Mechanistic workflow of the Hantzsch dihydropyridine synthesis.
Experimental Protocol: Synthesis of a 1,4-Dihydropyridine Derivative
This protocol is a generalized procedure for the Hantzsch synthesis.[22]
-
Setup: In a 100 mL round-bottom flask, combine this compound (1.82 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in 30 mL of ethanol.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product usually crystallizes out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallize from ethanol to obtain the pure 1,4-dihydropyridine derivative.
Data Presentation
| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Time (h) | Typical Yield (%) |
| 4-OH-2,6-diMeO-BA | Ethyl Acetoacetate | NH₄OAc | Ethanol | 4-6 | 70-85 |
| 4-OH-2,6-diMeO-BA | Methyl Acetoacetate | NH₄OAc | Methanol | 4-6 | 70-85 |
| 4-OH-2,6-diMeO-BA | Acetylacetone | NH₄OAc | Ethanol | 3-5 | 75-90 |
Biological Significance
1,4-Dihydropyridines are a cornerstone in the treatment of cardiovascular diseases.[21]
-
Calcium Channel Blockers: The primary application is in blocking L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[21]
-
Antimicrobial and Antifungal Activity: Certain derivatives have shown promising activity against various microbial strains.[21][23]
-
Other Activities: Research has also explored their potential as antitubercular, antioxidant, and neuroprotective agents.[21]
IV. Synthesis of 3,4-Dihydropyrimidinones via Biginelli Reaction
The Biginelli reaction is another powerful multi-component reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) in a single step.[15] These compounds exhibit a wide range of pharmacological properties, including antiviral, antitumor, antibacterial, and anti-inflammatory effects.[24]
Causality of Experimental Choices
This acid-catalyzed, three-component reaction involves the condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[10] The currently accepted mechanism suggests that the reaction is initiated by the acid-catalyzed condensation between the aldehyde and urea to form an N-acylimine intermediate. This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent intramolecular cyclization via nucleophilic attack of the free -NH2 group on the ester carbonyl, followed by dehydration, yields the final DHPM product.[10]
Reaction Mechanism: The Biginelli Pathway
-
Iminium Ion Formation: The reaction begins with the acid-catalyzed condensation of this compound and urea, which, after dehydration, forms a key N-acylimine intermediate.
-
Nucleophilic Addition: The β-ketoester (e.g., ethyl acetoacetate) adds to the iminium ion.
-
Cyclization and Dehydration: The terminal amine of the urea moiety attacks the ketone carbonyl, leading to cyclization and subsequent dehydration to form the stable 3,4-dihydropyrimidin-2(1H)-one ring.[15][25]
Caption: Mechanistic workflow of the Biginelli reaction for DHPM synthesis.
Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative
This protocol is based on the classical Biginelli reaction conditions.
-
Setup: In a 100 mL round-bottom flask, place this compound (1.82 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).
-
Reaction: Add 20 mL of ethanol, followed by a few drops of concentrated hydrochloric acid as a catalyst. Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.
-
Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for about 30 minutes to facilitate precipitation.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry. The crude product can be purified by recrystallization from ethanol to yield the pure dihydropyrimidinone.
Data Presentation
| Aldehyde | β-Dicarbonyl | Urea/Thiourea | Catalyst | Time (h) | Typical Yield (%) |
| 4-OH-2,6-diMeO-BA | Ethyl Acetoacetate | Urea | HCl | 3-4 | 80-95 |
| 4-OH-2,6-diMeO-BA | Methyl Acetoacetate | Urea | HCl | 3-4 | 80-95 |
| 4-OH-2,6-diMeO-BA | Ethyl Acetoacetate | Thiourea | HCl | 3-5 | 75-90 |
Biological Significance
DHPMs are recognized as a "privileged scaffold" in medicinal chemistry.[26]
-
Calcium Channel Modulation: Similar to 1,4-DHPs, some DHPMs act as calcium channel blockers.[15]
-
Antimicrobial and Antiviral Activity: A broad range of antimicrobial and antiviral activities have been reported for this class of compounds.[27]
-
Anticancer Potential: DHPMs have been investigated as mitotic kinesin Eg5 inhibitors and show potential as anticancer agents.[24]
Conclusion
This compound serves as an exemplary precursor for the synthesis of a diverse range of medicinally relevant heterocyclic compounds. Its structural features allow for straightforward and efficient entry into the synthesis of flavones, coumarins, 1,4-dihydropyridines, and 3,4-dihydropyrimidinones through well-established named reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the rich chemical space accessible from this versatile starting material, paving the way for the discovery of new therapeutic agents.
References
- Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319. [Link]
- Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201-7204. [Link]
- Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. [Link]
- Slideshare. (n.d.). BIGINELLI REACTION. [Link]
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
- RSC Publishing. (2015). Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. [Link]
- J-Stage. (n.d.). Synthesis of Coumarin-Conjugated Oligonucleotides via Knoevenagel Condensation to Prepare an Oligonucleotide Library. [Link]
- Scilit. (n.d.).
- Beilstein Journals. (n.d.). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. [Link]
- MDPI. (2012). Total Synthesis of Flocoumafen via Knoevenagel Condensation and Intramolecular Ring Cyclization: General Access to Natural Products. Molecules, 17(2), 2091-2102. [Link]
- PubMed Central (PMC). (n.d.).
- International Journal of Chemical Studies. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. [Link]
- PubMed. (2012).
- MDPI. (n.d.).
- ResearchGate. (n.d.). Mechanism of the oxidative cyclization of o-hydroxychalcones with I2/DMSO.
- National Institutes of Health (NIH). (n.d.). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. [Link]
- ResearchGate. (2021).
- The Pharma Innovation Journal. (2023).
- Preprints.org. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. [Link]
- RSC Publishing. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. [Link]
- RSC Publishing. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. [Link]
- PubMed Central (PMC). (n.d.). Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. [Link]
- PubMed Central (PMC). (n.d.). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. [Link]
- PubMed. (2016).
- Academic Journals. (2014).
- Encyclopedia.pub. (2023). The Antioxidant Activity of Coumarins. [Link]
- PubMed Central (PMC). (n.d.). Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae). [Link]
- ResearchGate. (2018). Design, synthesis and biological activities of new substituted 3-benzoyl flavone. [Link]
- SciSpace. (n.d.). Coumarin Derivatives with Antimicrobial and Antioxidant Activities. [Link]
- PubMed. (1998). Synthesis and biological evaluation of substituted flavones as gastroprotective agents. [Link]
- Journal of Medicinal Chemistry. (1998). Synthesis and biological evaluation of substituted flavones as gastroprotective agents. [Link]
- Authorea. (2024).
- MDPI. (2012). The Antioxidant Activity of New Coumarin Derivatives. Molecules, 17(7), 8047-8060. [Link]
- Der Pharma Chemica. (n.d.).
- Molecules. (2018). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]
- PraxiLabs. (n.d.).
- Claisen-Schmidt Condens
- MDPI. (2021). Design, Synthesis and In-Vitro Antimicrobial and Cytotoxic Activity Screening of 5-Carboxamide Substituted 3, 4-Dihydropyrimidine-2 (1H) Ones. [Link]
- ResearchGate. (2016).
- ResearchGate. (2018). Synthesis of 2', 4'-dihydroxy-6'-methoxy-3, 4-methylenedioxydihydrochalcone and 2', 4', 6'-trihydroxy-4-methoxydihydrochalcone. [Link]
- SciTePress. (n.d.). Green Synthesis of 4-Hydroxy-4'-Methoxy Chalcone and Its Potential as an Antibacterial. [Link]
- Wikipedia. (n.d.).
Sources
- 1. Synthesis of novel flavone derivatives possessing substituted benzamides and their biological evaluation against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of substituted flavones as gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. chemijournal.com [chemijournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Total synthesis of flocoumafen via knoevenagel condensation and intramolecular ring cyclization: general access to natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. thepharmajournal.com [thepharmajournal.com]
- 22. Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation [mdpi.com]
- 23. eurekaselect.com [eurekaselect.com]
- 24. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BIGINELLI REACTION | PPT [slideshare.net]
- 26. Design and evaluation of substituted dihydropyrimidinone derivatives. [wisdomlib.org]
- 27. tandfonline.com [tandfonline.com]
Green Synthesis of 4-Hydroxy-2,6-dimethoxybenzaldehyde Derivatives: A Guide for Researchers
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of green and sustainable methods for the synthesis of 4-Hydroxy-2,6-dimethoxybenzaldehyde (syringaldehyde) and its derivatives. Moving beyond traditional synthetic routes that often rely on harsh reagents and generate significant waste, this document explores eco-friendly alternatives that leverage renewable feedstocks, energy-efficient technologies, and benign solvent systems. The protocols and insights provided herein are designed to be both practical and explanatory, empowering researchers to adopt more sustainable practices in their synthetic endeavors.
Introduction: The Imperative for Greener Aromatic Aldehyde Synthesis
This compound, a key aromatic aldehyde, serves as a vital building block in the synthesis of a wide array of biologically active compounds and advanced materials.[1][2] Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and specialty polymers.[3][4] Traditionally, the synthesis of such aromatic aldehydes has been associated with environmentally taxing methodologies. The principles of green chemistry, however, offer a paradigm shift, encouraging the design of chemical products and processes that minimize the use and generation of hazardous substances.[5] This guide focuses on the practical application of these principles to the synthesis of syringaldehyde and its derivatives, with a particular emphasis on methods that are efficient, scalable, and environmentally responsible.
From Biomass to Building Block: Lignin Valorization
Lignin, a complex polymer abundant in plant biomass, is a renewable and underutilized source of aromatic compounds.[6] The oxidative depolymerization of lignin presents a sustainable pathway to produce valuable phenolic aldehydes like syringaldehyde.[6][7]
Catalytic Oxidation of Lignin with Perovskite-Type Oxides
One promising green approach involves the catalytic oxidation of lignin using perovskite-type oxides. These catalysts have demonstrated high activity and stability in the conversion of lignin to syringaldehyde.[8][9]
Causality of Experimental Choices:
-
Renewable Feedstock: Utilizing lignin from sources like dealkali lignin from the pulp and paper industry valorizes a waste stream, adhering to the green chemistry principle of using renewable feedstocks.[8]
-
Efficient Catalysis: Perovskite-type oxides, such as LaFe₀.₂Cu₀.₈O₃, are chosen for their high catalytic activity in lignin depolymerization, enabling the reaction to proceed under milder conditions than traditional methods.[8][10] The doping with copper can enhance the conversion of lignin.
-
Benign Oxidant: Oxygen is used as the primary oxidant, which is an environmentally benign and readily available reagent.[8]
-
Alkaline Medium: An alkaline medium, such as a sodium hydroxide solution, facilitates the ionization of phenolic hydroxyl groups in the lignin structure, making them more susceptible to oxidative cleavage to form aldehydes.[10]
Protocol 1: Catalytic Oxidation of Dealkali Lignin to Syringaldehyde [8][10]
Materials:
-
Dealkali lignin (0.60 g)
-
5 wt % theta ring-loaded LaFe₀.₂Cu₀.₈O₃ catalyst (0.60 g)
-
1.0 M Sodium hydroxide (NaOH) solution (30 mL)
-
Oxygen (O₂)
Equipment:
-
High-pressure reactor equipped with a stirrer and temperature and pressure controls
Procedure:
-
Combine the dealkali lignin, the perovskite catalyst, and the NaOH solution in the high-pressure reactor.
-
Seal the reactor and purge it with oxygen.
-
Pressurize the reactor with O₂ to 0.80 MPa.
-
Heat the reaction mixture to 160 °C while stirring.
-
Maintain these conditions for 2.5 hours.
-
After the reaction, cool the reactor to room temperature and carefully release the pressure.
-
The reaction mixture can then be processed to separate and purify the syringaldehyde.
Expected Outcome:
Under these optimized conditions, a syringaldehyde yield of up to 10.00% can be achieved.[8][10] The catalyst has been shown to be recyclable for at least four cycles with sustained high catalytic activity.[8]
Energy-Efficient Synthesis: Microwave and Ultrasound-Assisted Methods
Microwave and ultrasound irradiation are powerful tools in green chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and often solvent-free conditions.[11][12]
Microwave-Assisted Synthesis of Syringaldehyde Derivatives
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture.[11][13] This technique can be applied to various reactions for the synthesis of syringaldehyde derivatives, such as the formation of chalcones and Schiff bases.[14][15]
Causality of Experimental Choices:
-
Rapid and Efficient Heating: Microwaves directly heat the reactants, bypassing the slower process of conventional heating, which relies on thermal conductivity. This leads to a significant acceleration of reaction rates.[11]
-
Reduced By-products: The shorter reaction times at controlled temperatures can minimize the formation of unwanted by-products, leading to cleaner reaction profiles and easier purification.[11]
-
Solvent-Free or Reduced Solvent Conditions: The efficiency of microwave heating often allows for reactions to be conducted with minimal or no solvent, a key principle of green chemistry.[15]
Protocol 2: Microwave-Assisted Synthesis of a Syringaldehyde-Derived Chalcone
Materials:
-
Syringaldehyde (1.0 mmol)
-
An appropriate acetophenone derivative (1.0 mmol)
-
Sodium hydroxide (NaOH) (catalytic amount, e.g., 20 mol%)
-
Ethanol (2-3 mL, or solvent-free if reactants are liquid)
Equipment:
-
Microwave reactor with a sealed reaction vessel
Procedure:
-
In a microwave reaction vessel, combine the syringaldehyde, acetophenone derivative, and NaOH.
-
If necessary, add a minimal amount of ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 100-300 W) or a constant temperature (e.g., 80-120 °C) for 2-10 minutes.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the vessel to room temperature.
-
Add cold water to the reaction mixture to precipitate the chalcone product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol for purification.[11]
Ultrasound-Assisted Synthesis of Heterocyclic Derivatives
Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation.[12][16] This involves the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with high temperatures and pressures.[17]
Causality of Experimental Choices:
-
Enhanced Mass Transfer and Mixing: The mechanical effects of ultrasound improve mixing and mass transfer, which is particularly beneficial for heterogeneous reactions.
-
Radical Formation: The high temperatures and pressures generated during cavitation can lead to the formation of reactive radical species, which can initiate or accelerate reactions.
-
Mild Conditions: Ultrasound-assisted reactions can often be carried out at lower temperatures than conventional methods, preserving thermally sensitive functional groups.[16]
Protocol 3: Ultrasound-Assisted Synthesis of a 2-Substituted Benzothiazole from Syringaldehyde
Materials:
-
Syringaldehyde (1.0 mmol)
-
2-Aminothiophenol (1.0 mmol)
-
Sulfated tungstate (catalyst)
-
Solvent-free conditions
Equipment:
-
Ultrasonic bath or probe sonicator
Procedure:
-
In a reaction vessel, mix syringaldehyde, 2-aminothiophenol, and a catalytic amount of sulfated tungstate.
-
Place the vessel in an ultrasonic bath operating at room temperature.
-
Irradiate the mixture with ultrasound for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, the product can be isolated and purified by standard techniques such as recrystallization.
Expected Outcome:
This method is expected to produce the corresponding 2-substituted benzothiazole in excellent yield under mild, solvent-free conditions.[16]
Solvent-Free and Alternative Solvent Approaches
Eliminating or replacing hazardous organic solvents is a cornerstone of green chemistry. Mechanochemical synthesis and the use of green solvents like deep eutectic solvents (DESs) are effective strategies to achieve this goal.
Mechanochemical Synthesis of Syringaldehyde Derivatives
Mechanochemistry involves conducting chemical reactions in the solid state by grinding or milling, often without the need for a solvent.[18] This technique can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry.
Protocol 4: Solvent- and Catalyst-Free Synthesis of Syringaldehyde α-Aminophosphonate Derivatives [18]
Materials:
-
Syringaldehyde (1.0 mmol)
-
An appropriate aryl amine (1.0 mmol)
-
Diethyl phosphite (1.0 mmol)
Equipment:
-
Mortar and pestle or a ball mill
Procedure:
-
Combine syringaldehyde, the aryl amine, and diethyl phosphite in a mortar or a ball mill vial.
-
Grind the mixture at room temperature or heat to 80 °C for a specified time.
-
The progress of the one-pot reaction can be monitored by TLC.
-
After the reaction, the product can be isolated and purified.
Expected Outcome:
This one-pot, three-component reaction provides a simple, efficient, and environmentally friendly route to novel syringaldehyde α-aminophosphonate derivatives in good yields.[18]
Synthesis in Deep Eutectic Solvents (DESs)
Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that have a significantly lower melting point than their individual components.[19] They are often biodegradable, non-toxic, and can be prepared from inexpensive, renewable resources, making them attractive green alternatives to traditional volatile organic solvents.[20]
Causality of Experimental Choices:
-
Green Reaction Medium: DESs, such as a mixture of choline chloride and urea, can act as both the solvent and a catalyst, eliminating the need for hazardous organic solvents.[18][19]
-
Enhanced Reactivity and Selectivity: The unique properties of DESs can influence the reactivity and selectivity of chemical reactions.[19]
-
Recyclability: Many DESs are recyclable, further enhancing the sustainability of the process.
Comparative Data on Green Synthesis Methods
| Method | Starting Material | Product | Catalyst/Conditions | Reaction Time | Yield | Reference |
| Catalytic Oxidation | Dealkali Lignin | Syringaldehyde | LaFe₀.₂Cu₀.₈O₃, NaOH, O₂, 160 °C | 2.5 h | 10.00% | [8][10] |
| Microwave-Assisted | Benzaldehyde Derivatives | Chalcones | NaOH, Ethanol/Solvent-free, 80-120 °C | 2-10 min | High | [11][15] |
| Ultrasound-Assisted | Benzaldehyde Derivatives | 2-Substituted Benzothiazoles | Sulfated Tungstate, Solvent-free, RT | Varies | Excellent | [16] |
| Mechanochemical | Syringaldehyde | α-Aminophosphonates | Solvent- and catalyst-free, 80 °C | Varies | Good | [18] |
Visualizing Green Synthesis Workflows
Lignin to Syringaldehyde Workflow
Caption: Catalytic oxidation of lignin to syringaldehyde.
General Microwave-Assisted Synthesis Workflow
Caption: General workflow for microwave-assisted synthesis.
Conclusion and Future Perspectives
The adoption of green chemistry principles in the synthesis of this compound and its derivatives is not merely an academic exercise but a necessary step towards a more sustainable chemical industry. The methods outlined in this guide—from the valorization of renewable lignin to the application of energy-efficient microwave and ultrasound technologies and the elimination of hazardous solvents—demonstrate that environmentally responsible synthesis can be both scientifically robust and highly efficient.
As research in this area continues to evolve, further advancements are anticipated in the development of even more active and selective catalysts, the discovery of novel green reaction media, and the integration of flow chemistry for continuous and scalable production. By embracing these green methodologies, researchers can significantly contribute to the development of safer, more sustainable, and economically viable chemical processes.
References
- Revisiting alkaline aerobic lignin oxidation. (n.d.). RSC Publishing.
- Shirke, N., et al. (2024). Review on lignin-derived syringaldehyde-based polymers and its applications.
- (n.d.). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry.
- Shirke, N. (2024). (PDF) Review on lignin derived syringaldehyde based polymers and its applications.
- (2025). Recovery of Vanillin and Syringaldehyde from Lignin Oxidation: A Review of Separation and Purification Processes | Request PDF.
- (2025).
- (n.d.). On the Oxidative Valorization of Lignin to High‐Value Chemicals: A Critical Review of Opportunities and Challenges. PubMed Central.
- (2020). Preparation of Syringaldehyde from Lignin by Catalytic Oxidation of Perovskite-Type Oxides. ACS Omega.
- (2020). Preparation of Syringaldehyde from Lignin by Catalytic Oxidation of Perovskite-Type Oxides.
- Note An expeditious synthesis of syringaldehyde from para-cresol. (n.d.).
- Microwave assisted synthesis and IR spectral analysis of a few complexes of 4- Hydroxy-3-methoxybenzaldehyde with ditertiary. (n.d.). IRJET.
- (2020). Preparation of Syringaldehyde from Lignin by Catalytic Oxidation of Perovskite-Type Oxides | ACS Omega.
- A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde. (2012). BioResources.
- (2023).
- By-product formation in the synthesis of syringaldehyde. (n.d.). Benchchem.
- Method of synthesizing syringaldehyde. (1950).
- (2010). The synthesis of syringaldehyde as proposed by Tripathi et al.
- Ultrasound assisted Heterocycles Synthesis. (n.d.).
- Syringaldehyde as a scaffold for the synthesis of some biologically potent heterocycles. (2020).
- Green Chemistry. (n.d.). Semantic Scholar.
- (n.d.). Green synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases (V1 – V3). | Download Scientific Diagram.
- Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity. (n.d.).
- Microwave-Assisted and Fluorous Benzaldehyde-Based Synthesis of Heterocycles. (2011).
- Method for preparing dimethoxy benzaldehyde
- (2021).
- Microwave-Assisted Synthesis of Derivatives from 2-Methylbenzaldehyde: Application Notes and Protocols. (n.d.). Benchchem.
- (2024). Green Catalysts and/or Green Solvents for Sustainable Multi-Component Reactions. MDPI.
- (2025). Molecular hybridization of syringaldehyde and fibrate pharmacophores yields a novel derivative with potent, multi-target lipid-lowering activity. NIH.
- (2021). Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free. KJS College.
- (n.d.). Ultrasound for Drug Synthesis: A Green Approach. PubMed Central.
- (2017). Microwave-Assisted Organic Reactions: Eco-friendly Synthesis of Dibenzylidenecyclohexanone Derivatives via Crossed Aldol Condens. Semantic Scholar.
- The synthesis outline of syringaldehyde using gallic acid as the starting material. (n.d.).
- Method for preparing syringaldehyde by oxidative degradation of lignin. (n.d.).
- (n.d.). Ultrasound-assisted synthesis of heterocyclic compounds. PubMed.
- (n.d.). Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. AccScience Publishing.
- syringaldehyde 4-hydroxy-3,5-dimethoxybenzaldehyde. (n.d.). The Good Scents Company.
- This compound | CAS 22080-96-2. (n.d.).
- (n.d.). Synthesis and Application of Natural Deep Eutectic Solvents (NADESs) for Upcycling Horticulture Residues. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. emerald.com [emerald.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. On the Oxidative Valorization of Lignin to High‐Value Chemicals: A Critical Review of Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Syringaldehyde from Lignin by Catalytic Oxidation of Perovskite-Type Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ultrasound-assisted synthesis of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. irjet.net [irjet.net]
- 14. Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity – Read Article in LENS [readarticle.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. kjscollege.com [kjscollege.com]
- 17. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 18. mdpi.com [mdpi.com]
- 19. Deep Eutectic Solvents and Multicomponent Reactions: Two Convergent Items to Green Chemistry Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Application of Natural Deep Eutectic Solvents (NADESs) for Upcycling Horticulture Residues [mdpi.com]
Catalytic Pathways in Condensation Reactions of 4-Hydroxy-2,6-dimethoxybenzaldehyde: An Application Guide
Introduction: The Synthetic Versatility of 4-Hydroxy-2,6-dimethoxybenzaldehyde
This compound, a polysubstituted aromatic aldehyde, serves as a pivotal precursor in the synthesis of a diverse array of bioactive molecules and functional materials. Its unique substitution pattern, featuring a hydroxyl group and two flanking methoxy groups, imparts distinct electronic and steric properties that influence its reactivity in condensation reactions. These reactions, which form the cornerstone of carbon-carbon bond formation in organic synthesis, are instrumental in constructing complex molecular architectures such as chalcones and coumarins, many of which exhibit promising pharmacological activities.
This comprehensive guide provides an in-depth exploration of the catalytic systems employed in the condensation reactions of this compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the mechanistic underpinnings of catalyst selection and provides detailed, field-proven protocols for key transformations.
Catalyst Selection: A Mechanistic Perspective
The choice of catalyst is paramount in directing the outcome of condensation reactions. Both acid and base catalysis are employed, each proceeding through distinct mechanistic pathways to facilitate the formation of α,β-unsaturated carbonyl compounds.
Base-Catalyzed Condensation Reactions
Base-catalyzed pathways, such as the Claisen-Schmidt and Knoevenagel condensations, are the most prevalent methods for reactions involving this compound. The fundamental principle of base catalysis lies in the generation of a potent nucleophile by deprotonating an active methylene compound.[1]
Mechanism of Action:
In a typical Claisen-Schmidt condensation, a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from a ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion.[2] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, commonly known as a chalcone.[3]
Similarly, in the Knoevenagel condensation, a weaker base like piperidine is often sufficient to deprotonate a more acidic active methylene compound, such as malononitrile or ethyl acetoacetate.[4] The subsequent condensation with the aldehyde and intramolecular cyclization can lead to the formation of coumarin derivatives.[5]
Causality of Catalyst Choice:
-
Strong Bases (NaOH, KOH): These are ideal for generating enolates from less acidic ketones and are commonly used in chalcone synthesis. Their high basicity ensures a sufficient concentration of the nucleophilic enolate to drive the reaction forward.[6]
-
Weaker Bases (Piperidine, Triethylamine): These are preferred for the Knoevenagel condensation with highly acidic methylene compounds. Their milder nature minimizes side reactions and is often crucial for the successful synthesis of coumarins from salicylaldehyde derivatives.[4]
Caption: Base-catalyzed condensation mechanism.
Acid-Catalyzed Condensation Reactions
While less common for the synthesis of chalcones from this compound, acid catalysis offers an alternative pathway. In acid-catalyzed aldol condensations, the acid protonates the carbonyl oxygen of the aldehyde, enhancing its electrophilicity. The enol form of the ketone, also formed under acidic conditions, then acts as the nucleophile.
Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for the synthesis of chalcones and coumarins from this compound.
Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol describes the synthesis of a chalcone from this compound and a substituted acetophenone using a conventional base-catalyzed method.[6]
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), dilute
-
Distilled Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the substituted acetophenone in ethanol.
-
Reaction Initiation: While stirring the solution at room temperature, slowly add an aqueous solution of potassium hydroxide (approximately 2.5 equivalents).
-
Reaction Monitoring: Continue to stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary but are typically in the range of 12-24 hours.
-
Product Precipitation: Upon completion of the reaction, pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture with dilute hydrochloric acid until it reaches a neutral pH. This will cause the chalcone product to precipitate out of the solution.[2]
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any inorganic impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure chalcone.[2]
Caption: Experimental workflow for chalcone synthesis.
Protocol 2: Synthesis of a Coumarin Derivative via Knoevenagel Condensation
This protocol outlines the synthesis of a coumarin derivative from this compound and an active methylene compound, such as malononitrile, using piperidine as a catalyst.[4]
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Dissolution: Add ethanol to the flask and stir until the aldehyde is completely dissolved.
-
Addition of Reagents: To the stirred solution, add malononitrile (1.0 equivalent).
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with continuous stirring. Monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.[4]
-
Cooling and Precipitation: After completion, remove the heat source and allow the mixture to cool to room temperature. The product may begin to precipitate. Further cooling in an ice bath can enhance precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying: Dry the product to a constant weight.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and outcomes for condensation reactions of substituted benzaldehydes, providing a predictive framework for reactions involving this compound.
| Reaction Type | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Claisen-Schmidt | 2,6-Dimethoxybenzaldehyde | Acetophenone | NaOH | Ethanol | 24 | RT | >80 | [6] |
| Claisen-Schmidt | 3,4-Dimethoxybenzaldehyde | 2'-Hydroxyacetophenone | NaOH (solid) | Grinding | 0.5 | RT | High | [7] |
| Knoevenagel | 4-Bromo-2-hydroxybenzaldehyde | Malononitrile | Piperidine | Ethanol | 2-4 | Reflux | >85 | [4] |
| Knoevenagel | Salicylaldehydes | Ethyl Acetate Derivatives | Piperidine | Microwave | 0.08-0.17 | - | 72-94 | [5] |
Conclusion and Future Outlook
The condensation reactions of this compound provide a versatile and efficient means of accessing a rich diversity of molecular scaffolds with significant potential in drug discovery and materials science. The choice of catalyst is a critical parameter that dictates the reaction pathway and ultimate product. Base-catalyzed methods, particularly the Claisen-Schmidt and Knoevenagel condensations, are well-established and highly effective.
Future research in this area will likely focus on the development of more sustainable catalytic systems, including heterogeneous catalysts and biocatalysts, to further enhance the environmental compatibility of these important transformations. The continued exploration of the reaction scope of this compound will undoubtedly lead to the discovery of novel compounds with unique and valuable properties.
References
- Bogdal, D., Pielichowski, J., & Jaskot, K. (1997).
- de la Torre, J. C., et al. (2018). Total Synthesis of Six 3,4-Unsubstituted Coumarins. Molecules, 23(7), 1695.
- Pereira Guaringue, R., et al. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Orbital: The Electronic Journal of Chemistry, 17, 241-246.
- Zangade, S. B., et al. (2011).
- Khan, M. S., et al. (2014).
- Yakaiah, T., et al. (2009). A CONVENIENT SYNTHESIS OF A SIMPLE COUMARIN FROM SALICYLALDEHYDE AND WlTTIG REAGENT (I): A SYNTHESIS OF METHOXY. Heterocycles, 78(1), 141-152.
- Papakyriakou, A., et al. (2020). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Molecules, 25(21), 5035.
- ResearchGate. (2019). Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst.
- Al-Majedy, Y. K., et al. (2017). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Journal of Chemical and Pharmaceutical Research, 9(8), 127-142.
- Shailendra, M., et al. (2011).
- Kolagkis, P. X., et al. (2021). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Chemistry – A European Journal, 27(47), 12185-12192.
- Singh, P., & Singh, P. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-41.
- ResearchGate. (2018). Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction).
- ResearchGate. (2021). Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES.
- Susanti, E. V. H., et al. (2016). Green synthesis of chalcones derivatives as intermediate of flavones and their antibacterial activities. AIP Conference Proceedings, 1712(1), 040003.
- Susanti, E. V. H., & Mulyani, S. (2017). Green Synthesis of 4-Hydroxy-4’-Methoxychalcone Using Grinding Techniques. SciTePress.
- Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 17(5), 5793-5803.
- Rayar, A., et al. (2015). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. SpringerPlus, 4, 209.
Sources
- 1. scialert.net [scialert.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols: Strategic Solvent Selection for Reactions with 4-Hydroxy-2,6-dimethoxybenzaldehyde
Introduction
4-Hydroxy-2,6-dimethoxybenzaldehyde, a polysubstituted aromatic aldehyde, is a valuable building block in the synthesis of a diverse array of chemical entities, from pharmaceuticals to specialized polymers. Its trifunctional nature—possessing a reactive aldehyde, an acidic phenolic hydroxyl, and two electron-donating methoxy groups—presents both unique synthetic opportunities and challenges. The judicious selection of a solvent is paramount to controlling the reactivity of these functional groups, thereby ensuring high yields, minimizing side reactions, and achieving the desired chemoselectivity. This guide provides an in-depth analysis of solvent selection for key transformations involving this compound, supported by detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
A thorough understanding of the substrate's properties is the foundation of rational solvent selection.
| Property | Value | Source(s) |
| CAS Number | 22080-96-2 | [1][2] |
| Molecular Formula | C₉H₁₀O₄ | [3] |
| Molecular Weight | 182.17 g/mol | [3] |
| Appearance | Light yellow to orange powder/crystal | |
| Melting Point | ~225 °C (with decomposition) | |
| Solubility | Soluble in methanol, ethanol, ether, DMSO, and DMF.[1][4] Sparingly soluble in water. |
The presence of both polar (hydroxyl, aldehyde) and non-polar (benzene ring, methoxy groups) moieties results in moderate polarity. The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl, methoxy, and aldehyde groups can act as hydrogen bond acceptors. These characteristics are critical in determining the solubility and reactivity in various solvents.
Core Principles of Solvent Selection
The choice of solvent can dramatically influence reaction outcomes by affecting reactant and transition state stability, and by directly participating in the reaction mechanism. Key solvent properties to consider include:
-
Polarity and Dielectric Constant: Polar solvents can stabilize charged intermediates and transition states, often accelerating reactions that involve the formation of such species.
-
Proticity: Protic solvents (e.g., alcohols, water) can donate hydrogen bonds. This can be detrimental in reactions involving strong bases or nucleophiles, as the solvent can protonate them, reducing their reactivity. Aprotic solvents (e.g., DMF, DMSO, acetone, THF) do not have acidic protons and are often preferred in such cases.
-
Coordinating Ability: Solvents can coordinate with metal ions or other Lewis acidic reagents, modulating their reactivity.
Application 1: O-Alkylation of the Phenolic Hydroxyl Group (Williamson Ether Synthesis)
The alkylation of the phenolic hydroxyl group is a common transformation. The success of this Sₙ2 reaction hinges on the generation of a potent phenoxide nucleophile, and the solvent plays a crucial role in maintaining its reactivity.
Causality of Solvent Choice
Polar aprotic solvents are the preferred choice for the O-alkylation of this compound.[5] The rationale is as follows:
-
Enhanced Nucleophilicity: In polar aprotic solvents like DMF, DMSO, or acetonitrile, the cation of the base (e.g., K⁺ from K₂CO₃) is well-solvated, leaving the phenoxide anion relatively "naked" and highly nucleophilic.[5]
-
Suppression of Side Reactions: Protic solvents can hydrogen bond with the phenoxide, reducing its nucleophilicity and potentially promoting competitive C-alkylation at the electron-rich aromatic ring.[5]
-
Solubility: These solvents effectively dissolve the aromatic aldehyde and the inorganic base, creating a homogeneous reaction environment.
Recommended Solvents and Bases
| Solvent | Recommended Base(s) | Rationale |
| N,N-Dimethylformamide (DMF) | K₂CO₃, Cs₂CO₃ | Excellent solubilizing power for a wide range of reactants. High boiling point allows for a broad temperature range. |
| Acetonitrile (CH₃CN) | K₂CO₃, Cs₂CO₃ | Lower boiling point than DMF, which can be advantageous for easier removal post-reaction. Good for reactions at moderate temperatures. |
| Acetone | K₂CO₃ | A less polar option that is often effective and easily removed. The insolubility of the resulting potassium salts can help drive the reaction to completion.[5] |
Experimental Protocol: O-Benzylation of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous acetonitrile (10-15 mL per gram of aldehyde).
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Addition of Alkylating Agent: Add benzyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Application 2: Reduction of the Aldehyde Group
The selective reduction of the aldehyde to a primary alcohol is a key synthetic step. Sodium borohydride (NaBH₄) is a mild and chemoselective reducing agent suitable for this transformation, and the solvent choice influences the reaction rate and work-up.
Causality of Solvent Choice
Protic solvents, particularly alcohols, are the most common and effective solvents for NaBH₄ reductions.[6][7]
-
Reagent Solubility and Stability: NaBH₄ is soluble and relatively stable in alcoholic solvents like methanol and ethanol, especially at lower temperatures.
-
Proton Source: The alcohol can act as a proton source during the work-up to neutralize the intermediate alkoxide and yield the final alcohol product.
-
Enhanced Reactivity: While NaBH₄ can react with the alcohol solvent, this reaction is typically slow, and the reduction of the aldehyde is much faster. Some studies suggest that the alcohol can participate in the reaction mechanism, potentially accelerating the reduction.
Tetrahydrofuran (THF) is another suitable solvent, particularly when anhydrous conditions are preferred for other functionalities in the molecule.[6]
Recommended Solvents
| Solvent | Rationale |
| Methanol (MeOH) | Excellent solvent for NaBH₄ and the substrate. The reaction is typically fast and clean. |
| Ethanol (EtOH) | A slightly less reactive solvent for NaBH₄, offering more controlled reductions if needed. |
| Tetrahydrofuran (THF) | A good aprotic alternative, often used when the presence of a protic solvent is undesirable. The reaction is typically followed by an aqueous work-up. |
| **Solvent-free (with wet SiO₂) ** | An environmentally friendly and efficient method has been reported for the reduction of aromatic aldehydes.[8] |
Experimental Protocol: Reduction of this compound
-
Setup: Dissolve this compound (1.0 eq) in methanol (15-20 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.
-
Quenching and Work-up:
-
Cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (caution: hydrogen gas evolution).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: The resulting (4-hydroxy-2,6-dimethoxyphenyl)methanol can be purified by recrystallization or column chromatography if necessary.
Application 3: Condensation Reactions at the Aldehyde Group (Knoevenagel & Claisen-Schmidt)
Carbon-carbon bond formation via condensation reactions is a powerful tool for extending the molecular framework. The solvent choice depends on the specific type of condensation and the catalyst employed.
Causality of Solvent Choice
-
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound.
-
Polar Protic Solvents (e.g., Ethanol): When using a base catalyst like piperidine, ethanol is a common solvent. It effectively dissolves the reactants and catalyst, and the reaction often proceeds well at reflux.
-
Solvent-Free Conditions: Green chemistry approaches have demonstrated the efficacy of solvent-free Knoevenagel condensations, often with solid catalysts like alum or natural catalysts such as lemon juice, sometimes with heating or grinding.[9][10][11]
-
-
Claisen-Schmidt Condensation: This involves the condensation of the aldehyde with a ketone to form an α,β-unsaturated ketone (chalcone).
-
Polar Protic Solvents (e.g., Ethanol): Ethanol is a standard solvent for base-catalyzed (e.g., NaOH) Claisen-Schmidt reactions.[12] It facilitates the formation of the enolate from the ketone and dissolves the reactants.
-
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (10 mL per gram of aldehyde).
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC. The product often precipitates from the reaction mixture as it forms. The reaction is typically complete within 1-3 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The product, 2-((4-hydroxy-2,6-dimethoxyphenyl)methylene)malononitrile, is often pure enough after this step. Further purification can be achieved by recrystallization from ethanol if needed.
-
Visualization of Reaction Pathways
Caption: A decision workflow for solvent selection based on the desired reaction at different functional groups of this compound.
Conclusion
The chemical behavior of this compound is intricately linked to the solvent system in which reactions are performed. For O-alkylation, polar aprotic solvents are essential to maximize the nucleophilicity of the phenoxide. For aldehyde reductions with sodium borohydride, protic solvents like methanol and ethanol are generally optimal. Condensation reactions offer more flexibility, with polar protic solvents being a standard choice, while solvent-free conditions present an effective and environmentally conscious alternative. By understanding the underlying principles of solvent-solute interactions and their influence on reaction mechanisms, researchers can effectively control the reactivity of this versatile molecule, leading to more efficient, selective, and successful synthetic outcomes.
References
- SciELO. Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition.
- ResearchGate. Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase.
- Taylor & Francis Online. Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- Taylor & Francis Online. Green Approach for Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Group.
- ResearchGate. solvent effects in organic chemistry.
- Chem-Space. Alcohol to Ether using Williamson synthesis (O-Alkylation).
- Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
- The Williamson Ether Synthesis.
- ResearchGate. (PDF) ChemInform Abstract: Green Approach for Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Group.
- Organic Synthesis. Sodium Borohydride (NaBH4) Reduction.
- NROChemistry. Vilsmeier-Haack Reaction.
- Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate.
- Wikipedia. Williamson ether synthesis.
- Scribd. Chemoselective Reductions With Sodium Borohydride.
- Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- ResearchGate. Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Wikipedia. Vilsmeier–Haack reaction.
- RSC Publishing. Solvent effects on stereoselectivity: more than just an environment.
- J&K Scientific LLC. Vilsmeier-Haack Reaction.
- RSC Publishing. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review.
- MDPI. Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- ResearchGate. Solvent effects on stereoselectivity: More than just an environment.
- ChemBK. 22080-96-2.
- Google Patents. EP2760816B1 - Method for producing alkoxyphenol and alkoxy-hydroxybenzaldehyde.
- PMC - NIH. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.
- Semantic Scholar. Preparation of 2,6-dialkoxybenzaldehydes.
- NIST WebBook. Benzaldehyde, 4-hydroxy-3,5-dimethoxy-.
Sources
- 1. This compound | 22080-96-2 [chemicalbook.com]
- 2. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. scielo.br [scielo.br]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Scaffold: Applications of 4-Hydroxy-2,6-dimethoxybenzaldehyde in Medicinal Chemistry
Introduction: 4-Hydroxy-2,6-dimethoxybenzaldehyde, also known as syringaldehyde, is a naturally occurring phenolic aldehyde that has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural features, including a reactive aldehyde group, a phenolic hydroxyl group, and two methoxy groups, make it an ideal starting material for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth exploration of the applications of syringaldehyde in drug discovery, with a focus on the design and synthesis of novel anticancer, anti-inflammatory, and antimicrobial agents. Detailed protocols, mechanistic insights, and quantitative data are presented to empower researchers in their quest for new therapeutic leads.
Part 1: The Synthetic Versatility of Syringaldehyde
The chemical reactivity of syringaldehyde's functional groups allows for its elaboration into a variety of complex molecular architectures. The aldehyde moiety readily participates in condensation reactions, most notably the Claisen-Schmidt condensation to form chalcones and condensation with primary amines to yield Schiff bases. These two classes of compounds form the cornerstone of syringaldehyde's medicinal chemistry applications.
Synthesis of Bioactive Chalcones
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a prominent class of natural products with a wide spectrum of pharmacological activities.[3][4] The Claisen-Schmidt condensation of syringaldehyde with an appropriate acetophenone is a straightforward and efficient method for the synthesis of syringaldehyde-derived chalcones.
This protocol describes a general, base-catalyzed Claisen-Schmidt condensation.
Materials:
-
This compound (Syringaldehyde)
-
Substituted Acetophenone (e.g., 4'-aminoacetophenone)
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M
-
Standard laboratory glassware, magnetic stirrer, and TLC apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of the substituted acetophenone in a minimal amount of ethanol.
-
Prepare a solution of 1.2 equivalents of potassium hydroxide in a small amount of water and add it dropwise to the stirred solution of the reactants.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 1M HCl until the pH is neutral.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold deionized water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
Causality Behind Experimental Choices:
-
The use of a strong base like KOH is crucial for the deprotonation of the α-carbon of the acetophenone, which then acts as a nucleophile attacking the aldehyde.
-
The reaction is typically carried out at room temperature to minimize side reactions.
-
Acidification is necessary to neutralize the excess base and precipitate the chalcone product.
-
Recrystallization is a standard and effective method for purifying the solid product.
Synthesis of Bioactive Schiff Bases
Schiff bases, containing an imine or azomethine group (-C=N-), are another important class of compounds with diverse biological activities, including antimicrobial and anticancer properties. They are readily synthesized by the condensation of an aldehyde with a primary amine.
This protocol outlines the synthesis of a Schiff base from syringaldehyde and a primary amine.
Materials:
-
This compound (Syringaldehyde)
-
Primary Amine (e.g., Aniline)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve 1 equivalent of this compound in ethanol in a round-bottom flask.
-
Add 1 equivalent of the primary amine to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The solid product that crystallizes out is collected by filtration.
-
Wash the product with a small amount of cold ethanol and dry it to obtain the pure Schiff base.
Causality Behind Experimental Choices:
-
The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Refluxing provides the necessary energy to drive the condensation reaction, which involves the elimination of a water molecule.
-
Cooling the reaction mixture allows for the crystallization of the product, facilitating its isolation.
Part 2: Therapeutic Applications and Mechanistic Insights
Derivatives of this compound have demonstrated significant potential in several therapeutic areas. This section will delve into their applications as anticancer, anti-inflammatory, and antimicrobial agents, supported by quantitative data and mechanistic diagrams.
Anticancer Activity
Syringaldehyde-derived chalcones and Schiff bases have exhibited potent cytotoxic activity against a range of cancer cell lines.[1][3]
Mechanism of Action: Inhibition of FAK and STAT3 Signaling
A key mechanism underlying the anticancer activity of some syringaldehyde-chalcone hybrids is the inhibition of the Focal Adhesion Kinase (FAK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[5] These pathways are often dysregulated in cancer and play crucial roles in cell proliferation, survival, and migration.
Caption: Inhibition of the FAK/STAT3 signaling pathway by a syringaldehyde-chalcone hybrid.
Data Presentation: Anticancer Activity of Syringaldehyde Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Syringaldehyde | HCT116 (Colon) | 56.3 | [6] |
| Syringaldehyde | Caco-2 (Colon) | 35.9 | [6] |
| Syringaldehyde | HT-29 (Colon) | 68.6 | [6] |
| Chalcone Derivative 2a | A2780 (Ovarian) | 2.5 | [3] |
| Chalcone Derivative 2a | HeLa (Cervical) | 5.8 | [3] |
| Chalcone Derivative 2a | MCF-7 (Breast) | 7.2 | [3] |
Anti-inflammatory Activity
Syringaldehyde and its derivatives possess significant anti-inflammatory properties.[7] They have been shown to modulate key inflammatory pathways, reducing the production of pro-inflammatory mediators.
Mechanism of Action: Inhibition of MAPK/NF-κB Signaling
The anti-inflammatory effects of syringaldehyde are partly attributed to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of genes involved in inflammation.
Caption: Inhibition of the MAPK/NF-κB signaling pathway by syringaldehyde.
Antimicrobial Activity
Schiff bases derived from syringaldehyde have demonstrated promising activity against a range of bacterial and fungal pathogens. The imine group is considered crucial for their antimicrobial action.
Data Presentation: Antimicrobial Activity of Syringaldehyde-Derived Schiff Bases
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Schiff Base Derivative 1 | Escherichia coli | 62.5 | [8] |
| Schiff Base Derivative 1 | Staphylococcus aureus | 62.5 | [8] |
| Schiff Base Derivative 2 | Escherichia coli | 250 | [8] |
| Schiff Base Derivative 2 | Staphylococcus aureus | 62.5 | [8] |
| Schiff Base Derivative 3 | Pseudomonas aeruginosa | 50 | [6] |
| Schiff Base Derivative 3 | Escherichia coli | 50 | [6] |
Part 3: Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile building block in medicinal chemistry. Its derivatives, particularly chalcones and Schiff bases, exhibit a broad spectrum of biological activities, including promising anticancer, anti-inflammatory, and antimicrobial properties. The straightforward synthesis of these compounds, coupled with their potent biological effects, makes syringaldehyde an attractive scaffold for the development of new therapeutic agents.
Future research should focus on the synthesis of more diverse libraries of syringaldehyde derivatives and the comprehensive evaluation of their structure-activity relationships. Further elucidation of their mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The continued exploration of this remarkable natural product holds great promise for the discovery of novel medicines to address unmet medical needs.
References
- Pan, Q., Yang, H., et al. (2024). Synthesis, characterization, and anticancer activity of syringaldehyde-derived chalcones against female cancers. Medicinal Chemistry Research.
- Youssef, A. S. A., et al. (2020). Syringaldehyde as a scaffold for the synthesis of some biologically potent heterocycles. ChemistrySelect.
- Ibrahim, M. N. M., et al. (2012).
- ResearchGate. (2024). The synthesis outline of syringaldehyde using gallic acid as the starting material.
- ResearchGate. (2012). A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde.
- ResearchGate. (2024). The chemical structure of syringaldehyde and drug design conception.
- PubMed. (2024). Syringaldehyde Exhibits Antibacterial and Antioxidant Activities against Mycobacterium marinum Infection.
- PubMed. (2021). Effect of syringic acid and syringaldehyde on oxidative stress and inflammatory status in peripheral blood mononuclear cells from patients of myocardial infarction.
- ResearchGate. (n.d.). Syringaldehyde based chalcones.
- ResearchGate. (2021). Total Syntheses and Anti-inflammatory Activities of Syringin and Its Natural Analogues.
- PubMed. (2021). Total Syntheses and Anti-inflammatory Activities of Syringin and Its Natural Analogues.
- MDPI. (2024). Development of Syringaldehyde as an Agonist of the GLP-1 Receptor to Alleviate Diabetic Disorders in Animal Models.
- PubMed Central. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design.
- PubMed. (2022). A chalcone-syringaldehyde hybrid inhibits triple-negative breast cancer cell proliferation and migration by inhibiting CKAP2-mediated FAK and STAT3 phosphorylation.
- ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of Schiff Bases.
- Science Publishing Group. (n.d.). Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes.
- MDPI. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes.
- IJFMR. (n.d.). Overview of Biological Activities and Synthesis of Schiff Base.
- Bangladesh Journals Online. (2022). Synthesis, Characterization and Biological Activities of Schiff's Base Metal Complexes Derived from Hydroxy Trizene and Aromatic Aldehyde.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Hydroxy-2,6-dimethoxybenzaldehyde (Syringaldehyde)
Welcome to the dedicated technical support resource for the synthesis of 4-Hydroxy-2,6-dimethoxybenzaldehyde, a key intermediate for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and optimize the yield and purity of your synthesis.
Introduction to Synthetic Strategies
The synthesis of this compound, commonly known as syringaldehyde, can be approached through several synthetic routes. The choice of method often depends on the available starting materials, scale of the reaction, and desired purity. This guide will focus on three prevalent methods: the synthesis from vanillin, the Duff reaction, and the Vilsmeier-Haack reaction. Each method presents a unique set of challenges and optimization opportunities.
Troubleshooting and FAQs by Synthetic Route
This section is designed to provide direct answers to specific issues you may encounter during your experiments.
Route 1: Synthesis from Vanillin
This two-step route, involving the iodination of vanillin followed by methoxylation, is often favored for its potential for high yields.[1][2]
dot
Caption: Synthetic workflow from vanillin to this compound.
Frequently Asked Questions:
-
Q1: My yield of 5-iodovanillin is low in the first step. What are the critical parameters to control?
A1: Low yield in the iodination of vanillin is a common issue. Key parameters to optimize include:
-
Temperature: The reaction should be carried out at a low temperature, typically in an ice bath, to minimize side reactions.
-
Rate of Addition: Slow and controlled addition of the oxidizing agent (e.g., sodium hypochlorite) is crucial to prevent the formation of undesired byproducts.
-
Stoichiometry: Ensure the correct molar ratios of vanillin, iodide source (e.g., NaI or KI), and oxidizing agent are used. Excess oxidant can lead to over-oxidation.
-
-
Q2: The conversion of 5-iodovanillin to syringaldehyde in the second step is incomplete. How can I drive the reaction to completion?
A2: Incomplete conversion during the methoxylation step can often be resolved by addressing the following:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure you are using anhydrous methanol and that all glassware is thoroughly dried. The presence of water can deactivate the sodium methoxide.[3]
-
Catalyst Activity: The copper catalyst is essential for this reaction. Ensure the catalyst is active and present in a sufficient amount.
-
Temperature and Reaction Time: A reaction temperature of around 130 ± 4 °C for one hour is reported to give high yields.[1][2] Insufficient heating or shorter reaction times may lead to incomplete conversion.
-
-
Q3: I am observing the presence of unreacted vanillin in my final product. What is the likely cause?
A3: The presence of vanillin in the final product can be attributed to two main factors:
-
Incomplete Iodination: If the initial iodination step did not go to completion, unreacted vanillin will be carried over to the methoxylation step and will not react.
-
De-iodination: Under certain conditions, a small amount of 5-iodovanillin may undergo de-iodination back to vanillin during the methoxylation step. Optimizing the reaction conditions as mentioned in Q2 can help minimize this.
-
| Parameter | Recommended Condition | Expected Outcome |
| Iodination Temperature | 0-5 °C (Ice Bath) | Minimizes side reactions and improves selectivity. |
| Methoxylation Temperature | 130 ± 4 °C | Drives the reaction to completion.[1][2] |
| Methoxylation Reaction Time | 1 hour | Sufficient time for high conversion.[1][2] |
| Solvent Condition | Anhydrous Methanol | Prevents deactivation of sodium methoxide.[3] |
Route 2: The Duff Reaction
The Duff reaction is a formylation method that utilizes hexamethylenetetramine to introduce an aldehyde group onto a phenol, in this case, 2,6-dimethoxyphenol.[4] While straightforward, this reaction is often associated with moderate to low yields.[4]
dot
Caption: General workflow for the Duff reaction.
Frequently Asked Questions:
-
Q1: My yield of syringaldehyde from the Duff reaction is consistently low. What are the most critical factors affecting the yield?
A1: The Duff reaction is notoriously sensitive to reaction conditions. To improve the yield, focus on the following:
-
Reaction Time and Temperature: This is arguably the most critical parameter. For the formylation of a similar substrate, maintaining a temperature of 150-160°C for a very short duration of 5-9 minutes was found to be optimal. Longer reaction times lead to a significant decrease in yield.[5]
-
Rapid Cooling: Immediately after the short heating period, the reaction mixture must be cooled down rapidly to prevent the formation of byproducts and degradation of the product.[5]
-
Reagent Ratio: While a slight excess of hexamethylenetetramine is used, a large excess does not necessarily improve the yield and can complicate purification.[5]
-
-
Q2: I am observing the formation of a significant amount of dark, tarry byproducts. How can I minimize this?
A2: Tar formation is a common issue in the Duff reaction, often due to polymerization of the starting material or product under the harsh reaction conditions. To mitigate this:
-
Strict Temperature Control: Avoid overheating the reaction mixture. The exothermic nature of the reaction requires careful monitoring and control.
-
Minimize Reaction Time: As mentioned, shorter reaction times at the optimal temperature are crucial.
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain uniform temperature and prevent localized overheating.
-
-
Q3: I am getting a mixture of mono- and di-formylated products. How can I improve the selectivity for mono-formylation?
A3: In the case of 2,6-dimethoxyphenol, formylation is expected to occur at the para position. However, if other activated positions were available, di-formylation could be a concern. To favor mono-formylation, you can adjust the stoichiometry, using a lower molar ratio of hexamethylenetetramine to the phenol.[6]
| Reaction Time (minutes) | Approximate Yield (%) |
| 5-9 | 20-32 |
| 15 | ~21 |
| 30 | ~10 |
| 60 | ~7 |
| Data adapted from a similar Duff reaction protocol, highlighting the impact of reaction time on yield.[5] |
Route 3: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7]
dot
Caption: Mechanism of the Vilsmeier-Haack reaction.
Frequently Asked Questions:
-
Q1: I am attempting the Vilsmeier-Haack formylation of 2,6-dimethoxyphenol, but the reaction is not proceeding or giving a very low yield. What could be the issue?
A1: While 2,6-dimethoxyphenol is an electron-rich arene, several factors can lead to a sluggish or failed Vilsmeier-Haack reaction:
-
Reagent Quality: The purity of both DMF and POCl₃ is critical. Old or decomposed DMF can contain dimethylamine, which can interfere with the reaction. POCl₃ should be fresh and handled under anhydrous conditions as it is moisture-sensitive.[8][9]
-
Vilsmeier Reagent Formation: The Vilsmeier reagent is typically prepared in situ by adding POCl₃ to DMF at a low temperature (e.g., 0 °C). Ensure this step is performed correctly.
-
Reaction Temperature: The reaction temperature for the formylation step can vary depending on the substrate's reactivity. For phenols, the reaction may require heating. A systematic approach to optimizing the temperature is recommended.[10]
-
-
Q2: What are the common byproducts in the Vilsmeier-Haack reaction with phenols?
A2: Byproducts in the Vilsmeier-Haack reaction with phenols can include:
-
Unreacted Starting Material: If the reaction conditions are not optimal.
-
Polymeric Materials: Similar to the Duff reaction, harsh conditions can lead to the formation of tarry substances.
-
Ortho-formylated Isomers: While formylation is expected at the para position for 2,6-dimethoxyphenol, the possibility of ortho-formylation, though sterically hindered, should not be entirely dismissed, especially under forcing conditions.
-
-
Q3: What are the key safety precautions I should take when performing a Vilsmeier-Haack reaction?
A3: The Vilsmeier-Haack reaction involves hazardous reagents that require careful handling:
-
Phosphorus Oxychloride (POCl₃): This is a corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.[8][9]
-
N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and is harmful if inhaled or absorbed through the skin. It should also be handled in a fume hood.
-
Exothermic Reaction: The formation of the Vilsmeier reagent is exothermic and should be controlled by cooling.
-
Purification of this compound
Regardless of the synthetic route, purification of the crude product is essential to obtain high-purity syringaldehyde.
Frequently Asked Questions:
-
Q1: What is the most effective method for purifying crude syringaldehyde?
A1: A combination of techniques is often employed for the best results:
-
Sodium Bisulfite Adduct Formation: This is a highly effective method for separating aldehydes from non-aldehydic impurities. The crude product is treated with a sodium bisulfite solution to form a solid adduct, which can be filtered off. The aldehyde is then regenerated by treating the adduct with an acid.[5]
-
Recrystallization: This is a standard method for purifying solid organic compounds. A suitable solvent system is one in which the aldehyde has high solubility at elevated temperatures and low solubility at room temperature. An aqueous methanol solution has been reported to be effective for recrystallizing syringaldehyde.[5][11]
-
Column Chromatography: For separating syringaldehyde from closely related impurities like vanillin, column chromatography using silica gel is a powerful technique. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal solvent ratio should be determined by thin-layer chromatography (TLC).[12][13]
-
-
Q2: I am having difficulty separating syringaldehyde from vanillin using column chromatography. What mobile phase should I use?
A2: Separating syringaldehyde and vanillin can be challenging due to their similar polarities. A good starting point for a mobile phase on a silica gel column would be a mixture of hexane and ethyl acetate. You can start with a less polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. Careful monitoring of the fractions by TLC is essential to achieve good separation.
Characterization of this compound
After purification, it is crucial to confirm the identity and purity of the synthesized compound.
-
Melting Point: The reported melting point of syringaldehyde is around 110-112 °C.[11]
-
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aldehyde proton, aromatic protons, and methoxy group protons.[14][15]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, aromatic carbons, and methoxy carbons.[16]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the hydroxyl group (O-H stretch), the aldehyde group (C=O stretch), and the aromatic ring.[17]
-
References
- Pepper, J. M., & MacDonald, J. A. (1953). The Synthesis of Syringaldehyde from Vanillin. Canadian Journal of Chemistry, 31(5), 476-483.
- Allen, C. F. H., & Leubner, G. W. (1951). Syringic Aldehyde. Organic Syntheses, 31, 92.
- Pepper, J. M., & MacDonald, J. A. (1953). The synthesis of syringaldehyde from vanillin. Canadian Journal of Chemistry, 31(5), 476-483.
- Ibrahim, M., et al. (2012). A concise review of the natural existence, synthesis, properties, and applications of syringaldehyde. BioResources, 7(3), 4377-4399.
- Wikipedia. (n.d.). Duff reaction.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Scribd. (n.d.). Pepper Macdonald 2011 The Synthesis of Syringaldehyde From Vanillin.
- Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
- Wikipedia. (n.d.). Duff reaction.
- HMDB. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
- Lindoy, L. F., Meehan, G. V., & Svenstrup, N. (1998). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Synthesis, 1998(7), 1029-1032.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- BMRB. (n.d.). 4-Hydroxybenzaldehyde at BMRB.
- University of Rochester, Department of Chemistry. (n.d.). Recrystallization.
- Name Reactions in Organic Synthesis. (n.d.). Duff Reaction.
- Mini Review. (n.d.). Separation and Purification of Vanillin and Syringaldehyde from an Oxidized Kraft Liquor.
- Journal of Pharmacy Research. (n.d.). Review Article on Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- RSC Publishing. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(44), 10474-10482.
- ACS Publications. (2025). Selective Production of Syringaldehyde and Vanillin from Acetal-Stabilized Lignin.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A kinetic and synthetic approach.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- ResearchGate. (2022). How can I separate vanillin and syringaldehyde by column chromatography?.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. lookchem.com [lookchem.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. jk-sci.com [jk-sci.com]
- 11. A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde :: BioResources [bioresources.cnr.ncsu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. This compound(22080-96-2) 1H NMR spectrum [chemicalbook.com]
- 15. bmse000582 4-Hydroxybenzaldehyde at BMRB [bmrb.io]
- 16. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]
- 17. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]
Troubleshooting low yield in chalcone synthesis with 4-Hydroxy-2,6-dimethoxybenzaldehyde
< . Technical Support Center: Troubleshooting Chalcone Synthesis
Topic: Troubleshooting Low Yield in Chalcone Synthesis with 4-Hydroxy-2,6-dimethoxybenzaldehyde
For: Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs): Addressing Low Chalcone Yield
Q1: My chalcone synthesis with this compound is resulting in a very low yield. What are the most likely causes?
A1: Low yields in this specific Claisen-Schmidt condensation are frequently traced back to the inherent properties of your aldehyde. This compound presents two key challenges:
-
Steric Hindrance: The two methoxy groups ortho to the aldehyde functionality physically obstruct the approach of the nucleophilic enolate from the acetophenone. This significantly slows down the rate of the crucial carbon-carbon bond formation.[1]
-
Electronic Effects: The methoxy groups are electron-donating, which reduces the electrophilicity of the aldehyde's carbonyl carbon. This makes it less reactive towards the attacking enolate.
Beyond the aldehyde's structure, other common culprits for low yield include suboptimal reaction conditions, reagent quality, and competing side reactions.[2]
Q2: How does the choice of base catalyst (e.g., NaOH vs. KOH) impact the reaction, and which is better for this synthesis?
A2: The choice of base is critical. While both sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used, KOH is often the more effective catalyst for chalcone synthesis, potentially leading to better yields.[3][4] The larger size of the potassium ion (K+), compared to the sodium ion (Na+), can influence the reactivity and solubility of the intermediate enolate ions in the alcoholic solvents typically used.[3] For a sterically hindered aldehyde like this compound, a stronger base might be necessary to ensure efficient deprotonation of the acetophenone's α-carbon.[1]
Q3: I see multiple spots on my Thin Layer Chromatography (TLC) plate. What are the likely side products?
A3: The presence of multiple spots on a TLC plate suggests the formation of side products.[2] Common side reactions in a Claisen-Schmidt condensation include:
-
Self-Condensation of the Ketone: The acetophenone can react with itself in an aldol condensation.[5] To minimize this, it's recommended to add the acetophenone slowly to a mixture of the aldehyde and the base.[5]
-
Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking α-hydrogens, like your this compound, can undergo disproportionation to form an alcohol and a carboxylic acid.[6] Using a milder base or lower temperatures can help mitigate this.[6]
Q4: My product is an oil and is difficult to purify. What are my options?
A4: If your chalcone product is an oil, it could be due to impurities or its inherent low melting point.[7] The first step should be to attempt purification using column chromatography to remove unreacted starting materials and side products.[2][7][8] A common eluent system for chalcones is a mixture of hexane and ethyl acetate.[7][8] If the purified product remains an oil, it is likely due to its physical properties. In this case, the purified oil can be obtained by removing the solvent under reduced pressure.[2][7]
Troubleshooting Workflow for Low Yield
This workflow provides a systematic approach to diagnosing and resolving low-yield issues in your chalcone synthesis.
Caption: A logical workflow for troubleshooting low yields.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of chalcone synthesis with this compound by addressing the common issues of steric hindrance and electronic deactivation.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone)
-
Potassium Hydroxide (KOH)
-
Ethanol (Anhydrous)
-
Deionized Water
-
Hydrochloric Acid (HCl), 10% solution
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) and this compound (1 equivalent) in anhydrous ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of potassium hydroxide (1.5 - 2.5 equivalents) dropwise.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3] Reaction times may be extended (up to 24 hours) due to the reduced reactivity of the aldehyde.[9]
-
Product Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture with a 10% HCl solution until it reaches a neutral pH, which will cause the chalcone product to precipitate.[9]
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold deionized water to remove any inorganic impurities.[9]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.[10][11][12]
Data Interpretation: Spectroscopic Analysis
Proper characterization of the final product is essential to confirm its identity and purity.
| Technique | Expected Observations for Chalcone Product | Significance |
| ¹H NMR | Doublets for vinylic protons (Hα and Hβ) with a coupling constant (J) of 15-16 Hz.[13] Signals for aromatic protons and methoxy groups will also be present.[14] | The large coupling constant confirms the trans configuration of the double bond, which is characteristic of chalcones.[15] |
| ¹³C NMR | A signal for the carbonyl carbon typically appears between δ 186 and 197 ppm.[13] Signals for the α- and β-carbons of the enone system will also be present. | Confirms the presence of the α,β-unsaturated ketone functionality. |
| IR Spectroscopy | A strong absorption band for the conjugated carbonyl group (C=O) around 1653 cm⁻¹.[14] Bands for C=C stretching of the aromatic rings and the alkene. | Indicates the presence of the key functional groups in the chalcone structure.[14] |
| Mass Spectrometry | The molecular ion peak (M+) should correspond to the calculated molecular weight of the target chalcone. | Confirms the molecular weight of the synthesized compound. |
Reaction Mechanism and Key Intermediates
The Claisen-Schmidt condensation proceeds through a base-catalyzed aldol condensation followed by dehydration.
Caption: The three key steps of the Claisen-Schmidt condensation.
References
- A Step-by-Step Guide to Chalcone Purification by Recrystallization. Benchchem.
- Development Of Chalcone Synthesis: Optimization Of Synthetic Method. AIP Publishing.
- The Aldol Condensation – Preparation of Chalcones (Experiment). Chemistry LibreTexts.
- A Comparative Analysis of NaOH and KOH as Catalysts in Chalcone Synthesis. Benchchem.
- Development of chalcone synthesis: Optimization of synthetic method. AIP Publishing.
- Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry.
- Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone.
- Technical Support Center: Optimizing Chalcone Synthesis. Benchchem.
- Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. PMC - NIH.
- Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences.
- Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. ResearchGate.
- Technical Support Center: Advanced Purification of Synthetic Chalcones. Benchchem.
- SYNTHESIS OF CHALCONES. Jetir.Org.
- Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde.
- FT-IR spectra of the synthesized chalcones: CH-5 (i), CH-6 (ii) and CH-10 (iii).
- Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH.
- Development of chalcone synthesis: Optimization of synthetic method. ResearchGate.
- Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions.
- Troubleshooting side reactions in Claisen-Schmidt condensation. Benchchem.
- Green synthesis of chalcones derivatives as intermediate of flavones and their antibacterial activities. AIP Publishing.
- Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry - ACS Publications.
- Sodium Hydroxide (NaOH) Catalyzed the Synthesis of Chalcone 7. ResearchGate.
- Synthesis and Characterization of Some Chalcone Derivatives. Science Alert.
- Claisen-Schmidt Condensation.
- Application Notes and Protocols for the Preparation of Chalcones from 2,6-Dimethoxybenzaldehyde. Benchchem.
- Green synthesis of chalcones derivatives. ResearchGate.
- Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. RJPBCS.
- Chalcone: A Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.
- SOLVENT-FREE SYNTHESIS OF 4'-HYDROXY-4-HYDROXY CHALCONE AND ITS POTENTIAL AS AN ANTIBACTERIAL. Rasayan Journal of Chemistry.
- how to avoid self-condensation in Claisen-Schmidt reactions. Benchchem.
- Claisen–Schmidt condensation. Wikipedia.
- The Claisen Condensation Reaction. Chemistry LibreTexts.
- Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions. Benchchem.
- Synthesis of 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone via Claisen-Schmidt Condensation: An Application Note and Pro. Benchchem.
- Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.
- Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC - NIH.
- Chemistry and synthetic methodologies of chalcones and their derivatives: A review.
- Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. ijarsct.
- Application Notes and Protocols: Synthesis of 2',4'-dihydroxy-3',6'-dimethoxychalcone via Claisen-Schmidt Conden. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jetir.org [jetir.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 14. Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone. [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Vilsmeier-Haack Synthesis of 4-Hydroxy-2,6-dimethoxybenzaldehyde
Welcome to the technical support guide for the Vilsmeier-Haack synthesis of 4-Hydroxy-2,6-dimethoxybenzaldehyde. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols for researchers, scientists, and drug development professionals. The formylation of highly activated phenolic compounds like 2,6-dimethoxyphenol presents unique challenges, primarily concerning selectivity and the prevention of side reactions. This guide is designed to help you navigate these complexities and achieve optimal results.
Core Reaction Pathway
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[1][2][3] The process involves two main stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from a substituted amide (typically DMF) and an acid chloride (commonly POCl₃), followed by the electrophilic substitution of the aromatic ring.[2][4] The resulting iminium intermediate is then hydrolyzed during workup to yield the desired aldehyde.[1][5]
Caption: Ideal Vilsmeier-Haack reaction pathway.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis, their underlying causes, and actionable solutions.
Issue 1: Low or No Yield of the Desired Aldehyde
-
Question: My reaction is yielding very little or none of the target this compound. What are the likely causes?
-
Answer: This is a frequent issue that can stem from several factors related to reagent integrity, reaction conditions, or substrate reactivity.
-
Probable Cause A: Ineffective Vilsmeier Reagent Formation. The Vilsmeier reagent is sensitive to moisture. Anhydrous conditions are critical.
-
Solution: Ensure that the DMF is anhydrous and that the POCl₃ is fresh and has not been hydrolyzed by atmospheric moisture. The formation of the reagent is exothermic; pre-form the reagent by adding POCl₃ dropwise to chilled DMF (0 °C) and stir for 30 minutes before adding the substrate.[6][7] In some cases, the reagent may precipitate if the concentration is too high; using a co-solvent like dichloromethane (DCM) can maintain homogeneity.[7]
-
-
Probable Cause B: Competing O-Formylation. The phenolic hydroxyl group is nucleophilic and can react with the Vilsmeier reagent to form a formate ester. This side reaction consumes both the reagent and the starting material, preventing C-formylation at the aromatic ring.
-
Solution: This side product is typically hydrolyzed back to the phenol during aqueous workup. Ensure the hydrolysis step is efficient. If O-formylation is suspected to be dominant, consider using a protecting group for the hydroxyl function, although this adds steps to the synthesis.
-
-
Probable Cause C: Suboptimal Reaction Temperature. The activation energy for the formylation of phenols can be significant.
-
Solution: While reagent formation should be done at 0 °C, the formylation step often requires heating.[7] After adding the 2,6-dimethoxyphenol solution to the pre-formed reagent at 0 °C, allow the mixture to warm to room temperature, and then heat to between 60-80 °C.[6][7] Monitor the reaction's progress via Thin Layer Chromatography (TLC) to determine the optimal temperature and time.
-
-
Issue 2: Significant Formation of Side Products
-
Question: My TLC/NMR analysis shows multiple products. How can I improve the selectivity for the desired mono-formylated product?
-
Answer: The high electron density of the 2,6-dimethoxyphenol ring makes it susceptible to over-reaction. The two most common side reactions are diformylation and O-formylation.
-
Side Product A: Diformylation. The initial product, this compound, is still electron-rich and can undergo a second formylation, typically at one of the remaining activated positions.
-
Causality: This is driven by an excess of the Vilsmeier reagent, prolonged reaction times, or high temperatures.[6] The electron-donating groups (-OH, -OCH₃) strongly activate the ring, making a second electrophilic attack favorable.
-
Mitigation Strategy:
-
Stoichiometric Control: Carefully control the molar ratio of the Vilsmeier reagent to the phenol. A ratio of 1.1 to 1.5 equivalents of the reagent is a good starting point for optimization.[6][7]
-
Temperature Management: Running the reaction at the lowest effective temperature can disfavor the second formylation, which has a higher activation energy.
-
Monitoring: Quench the reaction as soon as TLC shows complete consumption of the starting material to prevent the subsequent formation of the diformylated byproduct.[6]
-
-
-
Side Product B: O-Formylation. As mentioned, the hydroxyl group can be formylated.
-
Causality: The phenolic proton is acidic, and in the presence of the reaction mixture, it can be deprotonated, forming a highly nucleophilic phenoxide that attacks the Vilsmeier reagent.
-
Mitigation Strategy: The primary solution is a robust workup. The intermediate formate ester is a liability during the reaction but can be easily removed.
-
-
Caption: Competing reaction pathways in the Vilsmeier-Haack synthesis.
Issue 3: Formation of a Dark, Intractable Tar
-
Question: My reaction mixture turned into a dark, tarry mess, making product isolation impossible. What causes this and how can it be prevented?
-
Answer: Tar formation typically indicates decomposition or polymerization, often triggered by excessive heat or highly acidic conditions.
-
Probable Cause A: Excessive Heat. High temperatures, especially during the exothermic formation of the Vilsmeier reagent, can lead to uncontrolled side reactions and decomposition of the electron-rich phenol.
-
Solution: Maintain strict temperature control. Add POCl₃ to DMF at 0 °C or below.[7] When adding the substrate, also keep the temperature low initially. If heating is required for the formylation step, increase the temperature gradually and monitor closely.
-
-
Probable Cause B: Improper Workup. Pouring water directly into the reaction mixture can cause a violent, localized exothermic reaction, leading to decomposition.
-
Solution: The correct procedure is to pour the reaction mixture slowly into a vigorously stirred beaker of crushed ice or an ice-water slurry.[7] This dissipates heat effectively and allows for a controlled hydrolysis of the reactive intermediates.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal stoichiometry of DMF to POCl₃ for reagent formation?
-
A1: Typically, a slight excess of DMF is used, which also serves as the solvent. A common and effective approach is to use a molar ratio of approximately 1.2 to 1.5 equivalents of POCl₃ relative to the aromatic substrate, and dissolve the substrate in DMF, which acts as both reagent and solvent.[7] However, for this specific synthesis, pre-forming the reagent with a defined stoichiometry (e.g., 1.5 eq POCl₃ to 3-5 eq DMF) in a separate solvent like DCM before adding the phenol can provide better control.
-
-
Q2: How critical is the workup procedure?
-
A2: It is extremely critical. The initial product of the electrophilic attack is an iminium salt, which must be hydrolyzed to the aldehyde.[1][5] A careful workup ensures complete hydrolysis without degrading the product. Pouring the reaction mixture onto ice, followed by neutralization with a mild base like sodium acetate or sodium bicarbonate, is standard.[6][8] Subsequent heating of the aqueous solution may be required to complete the hydrolysis.
-
-
Q3: How can I confirm the identity of my products and side products?
-
A3: ¹H NMR spectroscopy is the most powerful tool. For the desired product, this compound, you should expect to see a singlet for the aldehyde proton (~10 ppm), a singlet for the phenolic OH, two singlets for the two methoxy groups, and two aromatic protons appearing as a singlet (or two very closely coupled doublets). Diformylation would result in the loss of one of the aromatic proton signals and the appearance of a second aldehyde signal. O-formylation would show a characteristic formate proton signal (~8 ppm) and a shift in the aromatic signals.
-
Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and observations.
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[7]
-
After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes. The solution may be colorless to pale yellow.[9]
-
-
Formylation Reaction:
-
Dissolve 2,6-dimethoxyphenol (1.0 equiv) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
-
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the mixture to 70 °C and monitor its progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the ice slurry.[7]
-
Add a saturated solution of sodium acetate (NaOAc) until the pH is between 4 and 5.
-
Heat the aqueous mixture to 50-60 °C for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Cool the mixture to room temperature. The product may precipitate. If not, extract the mixture with ethyl acetate or DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.
-
Data Summary: Reaction Parameter Effects
| Parameter | Condition | Expected Outcome | Rationale & Reference |
| Vilsmeier Reagent Stoichiometry | 1.1 - 1.5 equivalents | Favors mono-formylation | Minimizes the chance of a second electrophilic attack on the activated product ring.[6] |
| > 2.0 equivalents | Increased diformylation | Excess electrophile drives the reaction towards over-formylation of the highly activated product.[6] | |
| Reaction Temperature | 25 - 40 °C (Room Temp) | Sluggish or no reaction | Insufficient energy to overcome the activation barrier for C-formylation. |
| 60 - 80 °C | Optimal rate for mono-formylation | Provides sufficient energy for the desired reaction without excessively promoting decomposition or side reactions.[7] | |
| > 90 °C | Increased tar and side products | High temperatures can lead to decomposition of the starting material and product. | |
| Workup pH | Acidic (pH < 3) | Incomplete hydrolysis, potential degradation | Harsh acidic conditions can be detrimental to the final product. |
| Neutral/Mildly Basic (pH 6-8) | Efficient hydrolysis of iminium salt | Creates optimal conditions for the hydrolysis step to the final aldehyde.[10][11] |
References
- Wikipedia. Vilsmeier–Haack reaction. [Link]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- NROChemistry. Vilsmeier-Haack Reaction. [Link]
- Name-Reaction.com. Vilsmeier-Haack reaction. [Link]
- YouTube. Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- Journal of Chemical and Pharmaceutical Research. Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. [Link]
- Organic Syntheses.
- Reddit.
- National Institutes of Health.
- ChemTube3D. Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt. [Link]
- Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7- phenoxyindolin-2-ylidene)
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. name-reaction.com [name-reaction.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. reddit.com [reddit.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. growingscience.com [growingscience.com]
Technical Support Center: Purification of 4-Hydroxy-2,6-dimethoxybenzaldehyde
Welcome to the technical support guide for improving the purity of 4-Hydroxy-2,6-dimethoxybenzaldehyde (CAS 22080-96-2). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate at the desired purity level. We will explore common issues and provide robust, field-tested solutions in a direct question-and-answer format.
Section 1: Initial Assessment & Common Impurities
Before attempting any purification, a preliminary assessment of the crude material is crucial. This not only informs the choice of purification method but also helps in identifying the nature and quantity of impurities.
Q1: How do I get a quick purity assessment of my crude this compound?
A1: Thin-Layer Chromatography (TLC) is the most effective initial step. It's fast, requires minimal material, and provides a good visual representation of the number of components in your mixture.
-
Recommended TLC System: Start with a mobile phase of 7:3 Hexane:Ethyl Acetate on a standard silica gel plate. This system generally provides good separation for moderately polar aromatic aldehydes.
-
Visualization: The compound is a light yellow to orange solid, but spots may be faint.[1][2] Visualize the plate under UV light (254 nm). You can also use a potassium permanganate (KMnO₄) stain, which will react with the aldehyde and phenolic hydroxyl group, to visualize spots.
-
Interpretation: A single spot indicates high purity. Multiple spots suggest the presence of impurities. The relative position (Rƒ value) of the impurity spots can hint at their polarity. Impurities that are more polar than the product will have a lower Rƒ, while less polar impurities will have a higher Rƒ.
Q2: What are the most common impurities I should expect in my crude product?
A2: Impurities typically originate from the starting materials or side reactions during synthesis. Common impurities for aldehydes include:[3]
-
Corresponding Carboxylic Acid (4-Hydroxy-2,6-dimethoxybenzoic acid): This is the most common impurity, formed by the oxidation of the aldehyde group by air.[4] It is significantly more polar than the aldehyde.
-
Unreacted Starting Materials: Depending on the synthetic route (e.g., Vilsmeier-Haack reaction), you may have residual 3,5-dimethoxyphenol or other precursors.[5]
-
Aldol Condensation Products: Aldehydes can undergo self-condensation, especially under basic or acidic conditions, leading to higher molecular weight, often colored, impurities.[3]
-
Residual Solvents: High boiling point solvents used in the reaction (like DMF or DMSO) can be difficult to remove completely.[6]
Section 2: Troubleshooting Recrystallization
Recrystallization is often the first choice for purifying solid compounds. This compound is a crystalline solid with a high melting point (~225 °C with decomposition), making it a good candidate for this technique.[2]
Q3: My compound won't crystallize. How do I choose the right solvent system?
A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Given that this compound is soluble in methanol, a single-solvent recrystallization from methanol might lead to low recovery.[1][7] A mixed-solvent system is often more effective.[8]
Recommended Starting System: An alcohol/water system like Ethanol/Water or Isopropanol/Water.
Protocol 1: Mixed-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol required for complete dissolution.[8]
-
Induce Saturation: Slowly add hot deionized water dropwise to the boiling solution until you observe persistent cloudiness (turbidity). This indicates you have reached the saturation point.[8]
-
Re-clarification: Add a few drops of hot ethanol to make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize yield, you can later place it in an ice bath.
-
Isolation: Collect the crystals via vacuum filtration, wash with a small amount of ice-cold ethanol/water mixture, and dry under vacuum.[8]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Methanol | 65 | 33.0 | High solubility may lead to poor recovery unless an anti-solvent is used.[1] |
| Ethanol | 78 | 24.5 | Good "soluble" solvent for a mixed system with water.[8][9] |
| Isopropanol | 82 | 19.9 | Slightly less polar than ethanol, can offer different solubility profiles. |
| Acetone | 56 | 21.0 | Can be effective, but its low boiling point requires careful handling. |
| Water | 100 | 80.1 | Excellent "anti-solvent" when paired with a polar organic solvent. |
Q4: My product is "oiling out" as a liquid instead of forming crystals. What's wrong?
A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solid in that solvent mixture. It can also happen if cooling is too rapid or the solution is too concentrated.[8]
Solutions:
-
Slow Down Cooling: After reaching saturation, allow the flask to cool as slowly as possible. Insulating it with glass wool or a towel can help.
-
Reduce Concentration: Reheat the solution until the oil redissolves. Add a small amount of the primary "good" solvent (e.g., ethanol) to slightly decrease the concentration before attempting to cool again.[8]
-
Scratch & Seed: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites for crystal growth. Adding a tiny "seed" crystal of pure product can also initiate crystallization.
Q5: My yield is very low after recrystallization. How can I improve it?
A5: Low yield is a common problem with several potential causes:[8]
-
Using Too Much Solvent: This is the most frequent error. Always use the minimum amount of hot solvent needed to dissolve your compound.
-
Cooling Inadequately: Ensure the flask is cooled in an ice bath for at least 30 minutes to maximize precipitation.
-
Washing with Warm Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent to avoid redissolving your product.
Section 3: Troubleshooting Column Chromatography
When recrystallization fails to remove impurities with similar solubility, column chromatography is the next logical step.
Q6: What is a good starting point for the stationary and mobile phase for column chromatography?
A6:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the most common choice.
-
Mobile Phase (Eluent): A gradient or isocratic system of n-Hexane and Ethyl Acetate is a reliable starting point. Based on your initial TLC, you can estimate the ideal solvent ratio. For example, if the Rƒ of your product is ~0.3 in 7:3 Hexane:EtOAc, this is a good eluent for your column. Systems like n-hexane:acetone have also been reported for similar compounds.[10]
Q7: My compounds are not separating well on the column (spots are overlapping). How do I improve resolution?
A7: Poor separation can be addressed by several strategies:
-
Decrease Eluent Polarity: If compounds are eluting too quickly and close together, reduce the proportion of the polar solvent (e.g., switch from 7:3 to 8:2 or 9:1 Hexane:EtOAc). This will increase the interaction of your compounds with the silica, improving separation.
-
Use a Longer Column: Increasing the length of the silica bed increases the number of theoretical plates, providing more opportunities for separation.
-
Dry Loading: Instead of dissolving your crude product in the eluent and adding it to the column (wet loading), pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder, and carefully add this to the top of your packed column. This technique often leads to sharper bands and better separation.[10]
Q8: I suspect my aldehyde is decomposing on the silica gel column. Is this possible?
A8: Yes, this is a known issue. Silica gel is slightly acidic and can sometimes catalyze the decomposition or polymerization of sensitive aldehydes.[4]
-
Signs of Decomposition: You may see streaking on TLC plates of your collected fractions or the appearance of new, often more polar, spots that were not in the crude mixture.
-
Solution: You can use deactivated or neutral silica. A common laboratory practice is to use basic alumina instead of silica gel for acid-sensitive compounds.[11] Alternatively, you can try flushing the column with your eluent containing a small amount of a non-nucleophilic base, like triethylamine (~0.1-1%), to neutralize the acidic sites, though this may complicate solvent removal later.
Section 4: Chemical Purification Methods
For specific types of impurities, a chemical approach can be highly effective and may preclude the need for chromatography.
Q9: How can I specifically remove the acidic impurity (4-Hydroxy-2,6-dimethoxybenzoic acid)?
A9: An acid-base liquid-liquid extraction is the ideal method. The phenolic hydroxyl group on your target compound is weakly acidic (predicted pKa ~7.0), while the carboxylic acid impurity is much more acidic.[1] This difference can be exploited.
-
Dissolve the crude product in an organic solvent like Ethyl Acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] The bicarbonate is a weak base that will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt. The phenol will remain largely protonated and stay in the organic layer.
-
Separate the layers and wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
Q10: I have significant non-aldehyde impurities. Is there a way to selectively isolate just the aldehyde?
A10: Yes, the formation of a bisulfite adduct is a classic and highly effective technique for purifying aldehydes.[4][11] The aldehyde reacts reversibly with sodium bisulfite to form a water-soluble salt, leaving non-aldehyde organic impurities behind in an organic solvent.
Workflow: Purification via Bisulfite Adduct
Caption: Workflow for aldehyde purification via bisulfite adduct formation.
Protocol 2: Purification via Sodium Bisulfite Adduct
This protocol is adapted from standard procedures for aromatic aldehydes.[12]
-
Dissolve the crude mixture in a minimal amount of methanol or ethanol.[11]
-
Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Use a slight excess (e.g., 1.1 equivalents relative to the aldehyde).
-
Shake the funnel vigorously for several minutes. A solid precipitate of the adduct may form.[12]
-
Add an immiscible organic solvent like diethyl ether and shake again. This will dissolve the non-aldehyde impurities.
-
Separate the layers. The aqueous layer (and any solid precipitate) contains your aldehyde adduct. Discard the organic layer containing the impurities.[4]
-
To regenerate the aldehyde, add a base such as saturated sodium bicarbonate solution to the aqueous layer until the evolution of gas ceases, or use NaOH to bring the pH to ~12.[4][12] This decomposes the adduct.
-
Extract the now-liberated pure aldehyde back into a fresh portion of an organic solvent (e.g., Ethyl Acetate).
-
Dry the organic layer, filter, and concentrate to yield the purified this compound.
Final Purity Check
After any purification procedure, it is imperative to re-assess the purity using TLC, and for a final confirmation, obtain an ¹H NMR spectrum and measure the melting point. The absence of impurity signals in the NMR spectrum is a strong indicator of high purity.
Decision-Making Flowchart for Purification Strategy
Caption: Decision tree for selecting a purification method.
References
- Reddit r/chemistry Community. (2015). Purifying aldehydes? Reddit.
- Various Authors. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate.
- Various Authors. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate.
- Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.
- SIELC Technologies. (2018). 4,6-Dimethoxy-2-hydroxybenzaldehyde.
- LookChem. (n.d.). General procedures for the purification of Aldehydes. Chempedia.
- ChemBK. (2024). 22080-96-2.
- Amerigo Scientific. (n.d.). 2,6-Dimethoxy-4-hydroxybenzaldehyde.
Sources
- 1. 22080-96-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 22080-96-2 [amp.chemicalbook.com]
- 3. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,6-Dimethoxy-4-hydroxybenzaldehyde - Amerigo Scientific [amerigoscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility issues of 4-Hydroxy-2,6-dimethoxybenzaldehyde in reactions
Welcome to the technical support resource for 4-Hydroxy-2,6-dimethoxybenzaldehyde (CAS 22080-96-2). This guide is designed for researchers, chemists, and drug development professionals to address and overcome the common yet critical challenge of this reagent's limited solubility. As a sterically hindered phenolic aldehyde, its dissolution behavior can significantly impact reaction kinetics, yield, and overall success. This document provides field-proven troubleshooting strategies, detailed protocols, and a foundational understanding of the physicochemical principles at play.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a crystalline solid with a high melting point (225 °C, dec.)[1][2], which contributes to its challenging solubility profile in many common solvents at room temperature. Its structure, containing a polar hydroxyl group and two electron-donating methoxy groups on a benzene ring, results in a moderate polarity. It is generally characterized by low solubility in water and nonpolar solvents but shows good solubility in polar organic solvents.[1]
For practical lab work, the following table summarizes its solubility in common solvents. Precise quantitative data is not widely published, so this table is based on supplier information and established chemical principles.
| Solvent | Formula | Solvent Type | Qualitative Solubility | Rationale & Expert Insights |
| Water | H₂O | Polar Protic | Low / Insoluble | The hydrophobic benzene ring dominates, despite the polar hydroxyl group. Intramolecular hydrogen bonding may also reduce interaction with water. |
| Methanol | CH₃OH | Polar Protic | High [1][3] | The hydroxyl group of methanol can effectively hydrogen bond with both the hydroxyl and carbonyl groups of the aldehyde, facilitating dissolution. |
| Ethanol | C₂H₅OH | Polar Protic | High | Similar to methanol, ethanol is an excellent solvent for this compound. It is a common choice for reactions like Knoevenagel condensations.[4] |
| Dichloromethane (DCM) | CH₂Cl₂ | Aprotic | Low / Sparingly Soluble | While a common organic solvent, its polarity is often insufficient to effectively solvate the crystalline structure of the aldehyde without assistance. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Medium | A good choice for many reactions. It can solvate the molecule well, especially upon gentle heating. Often used in mixtures with water for coupling reactions.[5] |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | High | A powerful polar aprotic solvent capable of dissolving many poorly soluble organic compounds. Use with caution as it has a high boiling point and can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | High | Another very strong polar aprotic solvent. Excellent for achieving solubility but can interfere with certain reactions and is very difficult to remove. |
| Toluene | C₇H₈ | Nonpolar | Low / Insoluble | The nonpolar nature of toluene is not suitable for solvating this moderately polar molecule. |
| Hexanes / Heptane | C₆H₁₄ / C₇H₁₆ | Nonpolar | Insoluble | Not recommended as a primary solvent. Can be used as an anti-solvent for recrystallization or precipitation. |
Q2: My aldehyde is not dissolving at room temperature in my chosen solvent. What are the first troubleshooting steps?
When facing initial dissolution problems, mechanical and thermal energy can often overcome the activation energy barrier required to break the crystal lattice.
1. Sonication:
-
Mechanism: Ultrasonic waves create localized high-pressure and high-temperature micro-environments, a phenomenon known as cavitation. This physically breaks apart the solid particles, increasing the surface area available for solvation.
-
When to Use: This is an excellent first step for kinetically limited solubility, where the compound is thermodynamically soluble but dissolves very slowly. It's a gentle method that avoids thermal degradation.
-
Protocol: Place the sealed reaction vessel in an ultrasonic bath and sonicate for 15-30 minute intervals. Visually inspect for dissolution.
2. Gentle Heating:
-
Mechanism: Increasing the temperature increases the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute. This enhances the rate and extent of dissolution. Most organic compounds exhibit increased solubility at higher temperatures.
-
When to Use: When sonication is insufficient. It is highly effective but must be used judiciously.
-
Caution: this compound is a functionalized aldehyde. Prolonged heating at high temperatures, especially in the presence of nucleophiles or oxidants, can lead to side reactions or degradation. Always heat gently (e.g., 40-60 °C) and monitor the reaction for any color changes that might indicate decomposition.
Q3: I'm performing a cross-coupling reaction (e.g., Suzuki) and my starting material is precipitating. How can I maintain a homogeneous solution?
Heterogeneous reaction mixtures are a common issue in cross-coupling, leading to poor catalyst turnover, irreproducible results, and low yields. The key is to use a co-solvent system.
Causality: Suzuki-Miyaura reactions often require a mixture of an organic solvent to dissolve the organic starting materials (like our aldehyde) and an aqueous phase to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄).[6] If the organic solvent is not polar enough, the aldehyde will have limited solubility.
Solution: Implement a Co-Solvent System A robust solvent system for Suzuki couplings involving this substrate is a 4:1 to 5:1 mixture of Dioxane/Water or THF/Water .[5][6]
-
Dioxane or THF: These polar aprotic ethers are excellent at dissolving the aldehyde and the organoboron reagent.
-
Water: This component is essential for dissolving the inorganic base, which is required to activate the boronic acid for the crucial transmetalation step in the catalytic cycle.[6]
Workflow: Troubleshooting Solubility in a Reaction
The following diagram outlines a logical workflow for addressing solubility challenges with this compound during experimental setup.
Sources
- 1. This compound | 22080-96-2 [amp.chemicalbook.com]
- 2. 2,6-Dimethoxy-4-hydroxybenzaldehyde 95 22080-96-2 [sigmaaldrich.com]
- 3. This compound | 22080-96-2 | TCI EUROPE N.V. [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Stability issues and degradation products of 4-Hydroxy-2,6-dimethoxybenzaldehyde
Welcome to the technical support resource for 4-Hydroxy-2,6-dimethoxybenzaldehyde (CAS 22080-96-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability challenges and degradation product analysis of this valuable compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.
Introduction to this compound
This compound is a phenolic aldehyde derivative with applications in organic synthesis and as a test compound for investigating the bactericidal activity of benzaldehydes.[1] Its structure, featuring a reactive aldehyde group and a phenolic hydroxyl group, makes it susceptible to various degradation pathways. Understanding these stability issues is critical for accurate experimental results, formulation development, and ensuring the integrity of your research. This guide provides a comprehensive overview of potential stability issues, troubleshooting strategies, and validated analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for solid this compound?
A1: The main concerns for this compound in its solid state are sensitivity to air (oxidation) and light (photodegradation). The phenolic hydroxyl group and the aldehyde functional group are both susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen.[2][3] The aromatic ring and carbonyl group can absorb UV light, leading to photolytic degradation. Therefore, proper storage is paramount to maintain its purity and integrity.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is recommended to store it under an inert gas atmosphere, such as nitrogen or argon, to prevent oxidation. The container should be tightly sealed and opaque to protect it from light and moisture.
Q3: My this compound powder has changed color from light yellow to orange/brown. What does this indicate?
A3: A color change from its typical light yellow to a darker orange or brown is a strong indicator of degradation. This is often due to the formation of oxidized and/or polymeric products.[2] These degradation products can interfere with your experiments and should be investigated before using the material.
Q4: Is this compound stable in common organic solvents?
A4: While it is soluble in solvents like methanol, the stability in solution depends on the solvent purity, storage conditions, and duration. Solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept at low temperatures (2-8 °C), protected from light, and purged with an inert gas to remove dissolved oxygen. The purity of the solvent is also critical, as impurities like peroxides in ethers or metal ions can catalyze degradation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Degradation of the compound in solution. | 1. Prepare solutions fresh before each use. This is the most effective way to avoid issues with solution stability. 2. Evaluate solvent stability. If you must store solutions, perform a time-course study by analyzing the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine its stability in your chosen solvent. 3. Use high-purity solvents. Ensure your solvents are free from peroxides, metal ions, and other impurities that can catalyze degradation. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | 1. Conduct a forced degradation study. Subject your compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help you identify the retention times of potential impurities. (See Experimental Protocols section for a detailed method). 2. Use a photodiode array (PDA) detector. A PDA detector will allow you to compare the UV spectra of your unknown peaks to the parent compound. Degradation products often have different UV spectra. 3. Employ mass spectrometry (MS). LC-MS is a powerful tool for identifying the molecular weights of unknown peaks, which is crucial for structure elucidation of degradation products. |
| Low assay/purity value of the starting material. | Improper storage or handling of the solid compound. | 1. Verify storage conditions. Ensure the compound has been stored according to the recommendations (cool, dark, dry, inert atmosphere). 2. Visually inspect the material. Look for any color change or clumping, which can indicate degradation. 3. Re-purify the material if necessary. If significant degradation is suspected, recrystallization or column chromatography may be necessary to obtain a high-purity starting material. |
| Poor mass balance in stability studies. | Formation of non-chromophoric or volatile degradation products. | 1. Use a universal detector. If you suspect the formation of compounds with poor UV absorbance, consider using a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. 2. Analyze the headspace for volatiles. If degradation could lead to volatile products, use headspace gas chromatography (GC) to analyze the sample. |
Degradation Pathways and Products
Understanding the potential degradation pathways is key to preventing and identifying stability issues. Based on data from the closely related compound syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), we can anticipate several degradation routes.
Oxidative Degradation
Oxidation is a major degradation pathway for phenolic aldehydes. The reaction can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.
-
Primary Oxidation Product: The aldehyde group is readily oxidized to a carboxylic acid. For this compound, this would result in the formation of 4-Hydroxy-2,6-dimethoxybenzoic acid . For the analogous syringaldehyde, ozonolysis yields syringic acid.[2]
-
Ring Cleavage Products: More aggressive oxidation can lead to the cleavage of the aromatic ring, forming smaller, highly oxygenated molecules. Identified products from the oxidation of syringaldehyde and other phenolic aldehydes include:
-
Maleic acid
-
Glyoxylic acid
-
Oxalic acid
-
Formic acid[4]
-
The reactivity towards oxidation is enhanced by the presence of electron-donating methoxy groups on the aromatic ring.[2]
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating UPLC-MS/MS Method
Objective: To develop a UPLC-MS/MS method capable of separating this compound from its potential degradation products.
1. Instrumentation and Columns:
- UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
- A reversed-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.8 µm), is a good starting point. [5] 2. Mobile Phase Selection and Optimization:
- Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 5 mM ammonium acetate (for negative ion mode).
- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
- Start with a gradient elution to ensure the separation of compounds with a wide range of polarities (e.g., 5% B to 95% B over 10 minutes).
3. Mass Spectrometry Parameters:
- Use electrospray ionization (ESI) in both positive and negative modes to determine which provides better sensitivity for the parent compound and its degradants.
- Perform a full scan (e.g., m/z 50-500) to identify the molecular ions of the parent and degradation products.
- Perform MS/MS (product ion scan) on the parent compound and any new peaks observed in the stressed samples to obtain fragmentation patterns for structural elucidation.
4. Method Validation:
- Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity will be demonstrated by the ability to resolve the parent peak from all degradation product peaks.
References
- Li, F., et al. (2024). Aqueous Photosensitization of Syringaldehyde: Reactivity, Effects of Environmental Factors, and Formation of Brown Carbon Products. ACS Earth and Space Chemistry.
- Gonzalez, L., et al. (2022). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface. ACS Earth and Space Chemistry.
- Li, F., et al. (2024). Aqueous Photosensitization of Syringaldehyde: Reactivity, Effects of Environmental Factors, and Formation of Brown Carbon Products. ResearchGate.
- Gonzalez, L., et al. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A.
- Kumar, A., et al. (2012). A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde. BioResources.
- Quora. (2019). Is the H of aldehyde group in benzaldehyde acidic?
- Castellan, A., et al. (n.d.). Routes of degradation of β-O-4 syringyl and guaiacyl lignin model compounds during photobleaching processes. ResearchGate.
- Gonzalez, L., et al. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. ACS Publications.
- Mota, C. (n.d.). Fractionation and Purification of Syringaldehyde and Vanillin from Oxidation of Lignin. SciSpace.
- Păduraru, A. M., et al. (2021). METHODS FOR IDENTIFYING LIGNIN DEGRADING MICROORGANISMS. Scientific Bulletin Series F. Biotechnologies.
- Chemistry Stack Exchange. (2021). Reactivity of Benzaldehyde vs Acetaldehyde and Benzoic acid vs Acetic acid.
- Szafranski, K., et al. (2021). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. ResearchGate.
- Li, D., et al. (2022). UPLC–Q–TOF–MS/MS Analysis of Phenolic Compounds from the Fruit of Cephalostachyum fuchsianum Gamble and Their Antioxidant and Cytoprotective Activities. National Institutes of Health.
- Mota, C. (2017). Recovery of Vanillin and Syringaldehyde from Lignin Oxidation: A Review of Separation and Purification Processes. ResearchGate.
- Gruz, J., et al. (2008). Rapid analysis of phenolic acids in beverages by UPLC-MS/MS. ResearchGate.
- de Oliveira, A. C., et al. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. PubMed.
- Yilmaz, H., et al. (2024). Investigation of Free and Bound Phenolic Profiles in Walnut Male Flowers during Ripening and Their Contribution to Antibacterial and Antioxidant Activities. ACS Publications.
- Matrix Fine Chemicals. (n.d.). This compound.
Sources
- 1. This compound | 22080-96-2 [chemicalbook.com]
- 2. Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPLC–Q–TOF–MS/MS Analysis of Phenolic Compounds from the Fruit of Cephalostachyum fuchsianum Gamble and Their Antioxidant and Cytoprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent byproduct formation in 4-Hydroxy-2,6-dimethoxybenzaldehyde reactions
Welcome to the technical support center for 4-Hydroxy-2,6-dimethoxybenzaldehyde (also known as Syringaldehyde). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent byproduct formation in reactions involving this versatile compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols grounded in established chemical principles.
I. Understanding the Reactivity of this compound
This compound is a trifunctional aromatic compound, possessing a phenolic hydroxyl group, an aldehyde, and two methoxy groups. This unique structure imparts a high degree of reactivity, but also presents challenges in controlling selectivity and preventing side reactions. The electron-donating nature of the hydroxyl and methoxy groups makes the aromatic ring highly activated towards electrophilic substitution, while the aldehyde and hydroxyl groups themselves can participate in a variety of reactions, sometimes undesirably.
This guide will focus on the most common issues encountered during the synthesis and subsequent reactions of this compound:
-
Byproduct Formation During Synthesis: Primarily via formylation reactions like the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions.
-
Oxidation of the Aldehyde Group: The conversion of the desired aldehyde to the corresponding carboxylic acid (syringic acid).
-
Unwanted Polymerization: Particularly under alkaline or acidic conditions.
-
Reactions of the Phenolic Hydroxyl Group: Undesired side reactions involving the -OH group.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
A. Issues Related to Synthesis (Formylation of 2,6-Dimethoxyphenol)
The synthesis of this compound typically involves the formylation of 2,6-dimethoxyphenol. The primary challenge is achieving high regioselectivity for the para-position and avoiding degradation of the product.
dot ```dot graph "Synthesis_Byproducts" { layout=neato; node [shape=box, style=rounded]; subgraph "cluster_Vilsmeier" { label="Vilsmeier-Haack Reaction"; "2,6-Dimethoxyphenol_V" [label="2,6-Dimethoxyphenol"]; "Vilsmeier_Reagent" [label="Vilsmeier Reagent\n(DMF/POCl3)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; "Desired_Product_V" [label="this compound", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Incomplete_Reaction_V" [label="Unreacted Starting Material", style=filled, fillcolor="#FBBC05"]; "Degradation_Products_V" [label="Tarry/Polymeric Byproducts", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
subgraph "cluster_Reimer" { label="Reimer-Tiemann Reaction"; "2,6-Dimethoxyphenol_R" [label="2,6-Dimethoxyphenol"]; "Dichlorocarbene" [label="Dichlorocarbene\n(CHCl3/NaOH)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; "Desired_Product_R" [label="this compound", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Over-reaction_Products_R" [label="Complex Byproducts", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Polymerization_R" [label="Polymeric Residues", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
} }
Caption: Oxidation of syringaldehyde to syringic acid.
Q3: My final product is contaminated with a more polar impurity, which I suspect is syringic acid. How can I prevent its formation?
A3: The aldehyde group is susceptible to oxidation, especially in the presence of oxidizing agents, air (O₂), or under prolonged heating in basic or acidic conditions. [1][2]
-
Causality: The aldehyde functional group can be readily oxidized to a carboxylic acid. This can be catalyzed by residual reagents, metal impurities, or simply by atmospheric oxygen at elevated temperatures. [1]
-
Troubleshooting & Prevention:
| Preventative Measure | Rationale |
| Inert Atmosphere | Minimize the presence of atmospheric oxygen, which can act as an oxidant at higher temperatures. |
| Control Reaction Time and Temperature | Prolonged reaction times and high temperatures increase the likelihood of oxidation. |
| Avoid Strong Oxidizing Agents | Be mindful of the reagents used in subsequent steps. If an oxidation is not the intended reaction, ensure that no oxidizing agents are present. |
| Purification | If syringic acid does form, it can usually be separated from the less polar syringaldehyde. |
C. Managing Unwanted Polymerization
This compound can undergo polymerization, especially under strongly acidic or basic conditions, leading to intractable tars and reduced yields.
Q4: During my reaction workup under alkaline conditions, I'm getting a significant amount of a dark, sticky residue. What is happening and how can I avoid it?
A4: Phenolic aldehydes are susceptible to polymerization under both acidic and basic conditions. In alkaline conditions, this can occur through aldol-type condensation reactions or other base-catalyzed polymerization pathways. [3][4]
-
Causality: The phenoxide ion is highly activated, and the aldehyde group can participate in condensation reactions. The combination of these reactive functionalities in one molecule can lead to self-polymerization, especially at elevated temperatures.
-
Troubleshooting & Prevention:
| Preventative Measure | Rationale |
| Moderate pH | Strongly alkaline (or acidic) conditions can catalyze polymerization. |
| Lower Temperatures | Polymerization reactions are often accelerated by heat. |
| Dilute Conditions | High concentrations of the reactant can favor intermolecular polymerization reactions. |
| Prompt Workup and Isolation | Leaving the product in reactive conditions for extended periods increases the chance of polymerization. |
D. Protecting the Phenolic Hydroxyl Group
In multi-step syntheses, it is often advantageous to protect the phenolic hydroxyl group to prevent it from interfering with subsequent reactions.
Q5: I want to perform a reaction on the aldehyde group, but the phenolic hydroxyl is interfering. What are some suitable protecting groups?
A5: Protecting the phenolic hydroxyl as an ether or an ester is a common strategy to prevent its interference. [5]The choice of protecting group depends on the conditions of the subsequent reaction steps and the deprotection strategy.
-
Causality: The acidic proton of the hydroxyl group can react with bases and nucleophiles. The hydroxyl group also strongly activates the aromatic ring, which might not be desirable in certain electrophilic substitution reactions. [5]
-
Recommended Protecting Groups and Protocols:
| Protecting Group | Protection Protocol | Deprotection Conditions | Advantages/Disadvantages |
| Methyl Ether | Reagents: Dimethyl sulfate (DMS) or methyl iodide (MeI) with a base like K₂CO₃ in a polar aprotic solvent (e.g., acetone or DMF). [6] | Harsh conditions are required for deprotection, typically using strong Lewis acids like BBr₃. [6] | Advantage: Very stable to a wide range of reaction conditions. Disadvantage: Difficult to remove. |
| Benzyl Ether (Bn) | Reagents: Benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base like K₂CO₃ in acetone or DMF. | Catalytic hydrogenolysis (e.g., H₂, Pd/C). [7] | Advantage: Stable to many reagents but can be removed under mild, neutral conditions. Disadvantage: Not suitable if other functional groups are sensitive to reduction. |
| Silyl Ethers (e.g., TBDMS) | Reagents: tert-Butyldimethylsilyl chloride (TBDMSCl) with a base like imidazole in DMF. | Fluoride ion sources (e.g., TBAF in THF) or acidic conditions. | Advantage: Easily introduced and removed under specific conditions. Disadvantage: Can be labile to acidic conditions. [8] |
| Acetyl Ester | Reagents: Acetic anhydride or acetyl chloride with a base like pyridine or triethylamine. | Mild basic hydrolysis (e.g., K₂CO₃ in methanol). | Advantage: Easy to introduce and remove. Disadvantage: Not stable to strongly basic or acidic conditions. |
dot
Caption: General workflow for using a protecting group strategy.
III. Optimized Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific experimental setup and substrate.
Protocol 1: Optimized Vilsmeier-Haack Formylation of 2,6-Dimethoxyphenol
This protocol is designed to maximize the yield of this compound while minimizing byproduct formation. [9]
-
Preparation of Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equiv.). Cool the flask to 0°C in an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF solution over 30-60 minutes, ensuring the temperature is maintained below 5°C. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.
-
Reaction with Substrate: Dissolve 2,6-dimethoxyphenol (1.0 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60°C. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup and Hydrolysis: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes to ensure complete hydrolysis of the iminium salt.
-
Extraction and Purification: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 2: Purification of this compound Contaminated with Syringic Acid
This protocol outlines a method for removing the common byproduct, syringic acid, from the desired aldehyde product.
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent, such as ethyl acetate.
-
Liquid-Liquid Extraction: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and shake the funnel vigorously. The more acidic syringic acid will react with the bicarbonate to form its sodium salt, which is soluble in the aqueous layer. The less acidic phenolic hydroxyl of the syringaldehyde will largely remain in the organic layer.
-
Phase Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the extraction with fresh NaHCO₃ solution two more times to ensure complete removal of the syringic acid.
-
Isolation of Aldehyde: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to obtain the purified this compound.
-
(Optional) Recovery of Syringic Acid: The combined aqueous layers can be acidified with a strong acid (e.g., HCl) to a pH of ~2. The syringic acid will precipitate out and can be collected by filtration.
IV. References
-
Zhang, X., et al. (2020). Preparation of Syringaldehyde from Lignin by Catalytic Oxidation of Perovskite-Type Oxides. ACS Omega. Available at: [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford Learning Link.
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
Mineno, T., et al. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry. Available at: [Link]
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]
-
Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
-
Gomez, A. L., et al. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. ACS Earth and Space Chemistry. Available at: [Link]
-
Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction.
-
ResearchGate. (n.d.). Oxidation products of syringyl alcohol (3) in laccase-catalyzed reactions. Retrieved from [Link]
-
Google Patents. (n.d.). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde. Retrieved from
-
University of Rochester. (n.d.). Alcohol Protecting Groups.
-
ResearchGate. (n.d.). Laccase oxidation of syringaldehyde to syringic acid and subsequent.... Retrieved from [Link]
-
Cambridge University Press. (n.d.). Duff Reaction.
-
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
SciSpace. (n.d.). Fractionation and Purification of Syringaldehyde and Vanillin from Oxidation of Lignin. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Transition Metal Ions as Efficient Catalysts for Vilsmeier–Haack Formylation of Hydrocarbons with Reagents: Kinetics and Mechanism. Retrieved from [Link]
-
Google Patents. (n.d.). DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION. Retrieved from
-
Taylor & Francis Online. (n.d.). Review on lignin-derived syringaldehyde-based polymers and its applications. Retrieved from [Link]
-
UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]
-
Jordan Journal of Mechanical and Industrial Engineering. (n.d.). The Effect of Alkaline Additives on the Operating Conditions of Kaolinitic Polymerization.
-
ResearchGate. (n.d.). The Effect of Alkaline Additives on the Operating Conditions of Kaolinitic Polymerization. Retrieved from [Link]
-
PubMed. (2024). Polymerization of Epoxides at a Static Oil-Alkaline Water Interface. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerald.com [emerald.com]
- 4. jjmie.hu.edu.jo [jjmie.hu.edu.jo]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. scirp.org [scirp.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxy-2,6-dimethoxybenzaldehyde
Welcome to the technical support center for 4-Hydroxy-2,6-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis and use of this versatile p-hydroxybenzaldehyde derivative.
I. Troubleshooting Guide: Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis and handling of this compound, offering systematic solutions grounded in chemical principles.
Problem 1: Low or No Product Yield in Formylation Reactions
Q: I am attempting to synthesize this compound via a formylation reaction, but I am experiencing very low to no yield. What are the likely causes and how can I optimize the reaction?
A: Low yields in the formylation of the precursor, typically 1,3,5-trihydroxybenzene or its derivatives, to produce this compound can stem from several factors related to the choice of formylation method, reagent quality, and reaction conditions. The Vilsmeier-Haack reaction is a commonly reported method for this synthesis.[1][2][3][4]
Caption: Troubleshooting workflow for low yield in formylation reactions.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent, formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is the electrophile.[5][6][7] It is highly sensitive to moisture. Solution: Use anhydrous DMF and freshly distilled POCl₃. The presence of water will quench the reagent, preventing the electrophilic aromatic substitution. |
| Suboptimal Reaction Temperature | The formation of the Vilsmeier reagent and the subsequent electrophilic attack are temperature-sensitive. Solution: Maintain the initial reaction temperature at 0°C during the addition of POCl₃ to the DMF solution of your starting material. After the addition, allow the reaction to slowly warm to room temperature and stir for several hours.[5] This controlled temperature profile manages the exothermic nature of the reagent formation and promotes efficient substitution. |
| Poor Reactivity of Starting Material | The Vilsmeier-Haack reaction is most effective on electron-rich aromatic compounds.[5][6][7] Solution: Your starting material, a derivative of 1,3,5-trihydroxybenzene, is highly activated. However, ensure its purity. Impurities can interfere with the reaction. If you are starting from a less activated precursor, consider alternative, more forceful formylation methods. |
| Inefficient Mixing | In a heterogeneous reaction mixture, poor stirring can lead to localized concentration gradients and incomplete reaction. Solution: Ensure vigorous and efficient stirring throughout the reaction to maximize the interaction between the aromatic substrate and the Vilsmeier reagent.[8] |
| Incomplete Hydrolysis | The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde during work-up.[6][9] Solution: After the reaction is complete, quench the mixture by pouring it into ice water, followed by the addition of an aqueous solution of a base like sodium acetate or sodium hydroxide to neutralize the acid and facilitate the hydrolysis of the iminium intermediate to the final aldehyde product.[5] |
Problem 2: Formation of Multiple Products and Purification Difficulties
Q: My reaction is producing the desired this compound, but I am also observing significant impurities, making purification by recrystallization difficult. What are these byproducts and how can I improve the purity of my crude product?
A: The formation of multiple products often points to issues with regioselectivity or side reactions. The highly activated nature of the phenolic precursor can lead to formylation at other positions or polymerization.
| Potential Byproduct | Cause & Mitigation Strategy |
| Isomeric Benzaldehydes | The hydroxyl and methoxy groups are ortho-, para-directing. While the desired product is the para-formylated one, some ortho-formylation might occur, especially if the para position is sterically hindered or if reaction conditions are not optimal. Mitigation: The Vilsmeier-Haack reaction generally favors para-substitution in phenols.[5] Careful control of temperature and slow addition of reagents can enhance regioselectivity. |
| Polymerization/Tar Formation | Highly activated phenols can polymerize under the acidic conditions of some formylation reactions.[8] Mitigation: Avoid excessively high temperatures and high concentrations of strong acids. The Vilsmeier-Haack reaction is generally milder than other methods like the Gattermann reaction, which uses strong Lewis acids.[10] |
| Unreacted Starting Material | This indicates an incomplete reaction. Mitigation: Ensure the stoichiometry of the reagents is correct. A slight excess of the Vilsmeier reagent can be used to drive the reaction to completion.[5] Also, verify the reaction time by monitoring with Thin-Layer Chromatography (TLC).[11] |
If recrystallization of the crude product is challenging due to oily impurities or closely related byproducts, column chromatography is the recommended purification method.[12]
-
Preparation: After the aqueous work-up and extraction, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate it under reduced pressure to obtain the crude product.
-
Column Setup: Prepare a silica gel column using a suitable solvent system.
-
Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and load it onto the top of the column. This dry loading technique often provides better separation.[12]
-
Elution: Begin elution with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate) and gradually increase the polarity.
-
Analysis: Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound? A1: The most commonly cited method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of an electron-rich aromatic precursor, such as a derivative of 1,3,5-trihydroxybenzene, using a Vilsmeier reagent generated from DMF and POCl₃.[5][6]
Q2: What are the key physical and safety properties of this compound? A2: It is typically a light yellow to orange powder or crystal.[13] It has a high melting point, decomposing around 225°C.[1][3][4] In terms of safety, it is known to cause skin and serious eye irritation.[13] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[13]
Q3: Are there alternative formylation methods to the Vilsmeier-Haack reaction for this type of compound? A3: Yes, several other formylation reactions exist, though their suitability depends on the specific substrate. These include:
-
Duff Reaction: This method uses hexamine as the formylating agent and is typically used for phenols.[14] It generally favors ortho-formylation unless these positions are blocked.[14]
-
Reimer-Tiemann Reaction: This reaction uses chloroform in a basic solution to formylate phenols, primarily at the ortho position.[15] It is often less efficient and can lead to messy reactions with electron-rich phenols.[16]
-
Gattermann Reaction: This method employs a mixture of hydrogen cyanide and a Lewis acid, which can be harsh.[10]
For electron-rich phenol ethers, the Vilsmeier-Haack reaction is often preferred due to its milder conditions and good yields.[9][10]
Q4: How can I monitor the progress of the synthesis reaction? A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[11] By spotting the reaction mixture, the starting material, and a co-spot on a TLC plate, you can track the consumption of the reactant and the appearance of the product spot. A suitable solvent system (e.g., hexane:ethyl acetate) should be chosen to achieve good separation between the spots.
Q5: What are some common applications of this compound? A5: This compound serves as a valuable intermediate in organic synthesis. For instance, its sodium salt can be used to derivatize Merrifield resin for solid-phase synthesis.[1][2][3] It has also been investigated for its bactericidal activity against various pathogens.[1][3]
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on the principles of the Vilsmeier-Haack reaction.
Materials:
-
1,3-dimethoxy-5-hydroxybenzene (or a similar activated precursor)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Sodium acetate
-
Ethyl acetate
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting phenol (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add POCl₃ (1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice.
-
Add a saturated solution of sodium acetate in water until the mixture is neutralized. Stir for 30 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
Caption: Key stages of the Vilsmeier-Haack formylation reaction.
IV. References
-
Amerigo Scientific. (n.d.). 2,6-Dimethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]
-
Wikipedia. (2023). Duff reaction. Retrieved from [Link]
-
Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. (n.d.). Retrieved from a relevant scientific literature source.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2008). Synthesis of 4-hydroxybenzaldehyde from phenol?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Thieme E-Books. (n.d.). Synthesis by Formylation of Arene—Hydrogen Bonds. Retrieved from a relevant scientific publication.
-
ChemBK. (n.d.). 22080-96-2. Retrieved from [Link]
-
Reddit. (2023). Duff reaction using 4-methoxyphenol. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Retrieved from a relevant educational source.
-
Regioselectivity in the preparation of 2-hydroxy-4-methoxy benzaldehyde from resorcinol. (2018). Journal of Chemical Sciences.
-
MDPI. (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from a relevant scientific publication.
-
Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. (2015). ASARUDDIN et al..
-
Khan Academy. (n.d.). Reimer Tiemann Reaction. Retrieved from [Link]
-
UNI ScholarWorks. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]
-
Google Patents. (n.d.). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde. Retrieved from
-
Google Patents. (n.d.). US4324922A - Reimer-Tiemann aldehyde synthesis process. Retrieved from
-
Sigma-Aldrich. (n.d.). Safety Information for 2,6-Dimethoxy-4-hydroxybenzaldehyde. Retrieved from a relevant safety data sheet.
-
PubChem. (n.d.). 4,6-Dimethoxysalicylaldehyde. Retrieved from [Link]
-
Sciencemadness.org. (2008). 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. Retrieved from [Link]
-
Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. (n.d.). Retrieved from a relevant scientific literature source.
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 22080-96-2. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). 2,6-Dimethoxy-4-hydroxybenzaldehyde 95%. Retrieved from a relevant product page.
-
NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Retrieved from [Link]
Sources
- 1. This compound | 22080-96-2 [chemicalbook.com]
- 2. 2,6-Dimethoxy-4-hydroxybenzaldehyde - Amerigo Scientific [amerigoscientific.com]
- 3. 2,6-二甲氧基-4-羟基苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. 2,6-二甲氧基-4-羟基苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. This compound | 22080-96-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. Duff reaction - Wikipedia [en.wikipedia.org]
- 15. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 16. reddit.com [reddit.com]
Technical Support Center: Challenges in the Purification of 4-Hydroxy-2,6-dimethoxybenzaldehyde Derivatives
Document ID: TSC-2026-HDB-001
Version: 1.0
Introduction
Welcome to the Technical Support Center for the purification of 4-Hydroxy-2,6-dimethoxybenzaldehyde (also known as Syringaldehyde) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable compounds. The unique structural features of this scaffold—a phenolic hydroxyl, an electrophilic aldehyde, and two electron-donating methoxy groups—present specific purification hurdles that require nuanced solutions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple protocols by explaining the chemical principles behind each step, empowering you to make informed decisions in your own laboratory work.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of this compound and its derivatives.
Issue 1: Severe Tailing or Streaking During Silica Gel Column Chromatography
Question: I am trying to purify my this compound derivative using a standard silica gel column with a Hexane/Ethyl Acetate solvent system. My TLC plates look promising, but on the column, the compound streaks severely, leading to poor separation and low recovery. What is causing this and how can I fix it?
Answer: This is a classic issue when purifying phenolic compounds on silica gel.
Causality: The primary cause is the acidic nature of the silanol groups (Si-OH) on the surface of the silica gel. The phenolic hydroxyl group on your compound is also acidic and can engage in strong, non-ideal interactions (like hydrogen bonding) with the stationary phase. This leads to a slow, uneven elution process, which manifests as tailing or streaking.[1][2] For derivatives where other basic groups (like amines) have been introduced, these can be protonated by the acidic silica, causing them to stick irreversibly to the column.[3]
Solutions:
-
Modify the Mobile Phase:
-
Acidification: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent. The acid will protonate the silanol groups and keep your phenolic compound in a less polar, non-ionized state, minimizing strong interactions and leading to sharper peaks.[1] This is particularly effective for derivatives that are carboxylic acids.
-
Basification (for basic derivatives): If your derivative contains a basic nitrogen (e.g., an amine), the opposite approach is needed. Add a small amount (0.1-1%) of a volatile base like triethylamine (TEA) to the mobile phase. This deactivates the acidic sites on the silica and ensures your basic compound remains as the neutral free base.[3][4]
-
-
Change the Stationary Phase:
-
Neutral Alumina: Switching to a neutral stationary phase like activated neutral alumina can completely circumvent the issue of acidic silanol groups.[4][5] Alumina is generally a good choice for separating moderately polar compounds and is less likely to cause degradation of sensitive molecules.
-
Reversed-Phase (C18) Silica: For more polar derivatives, reversed-phase flash chromatography is an excellent alternative. Here, the stationary phase is non-polar (C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This method is highly effective for purifying polar aromatic compounds.
-
-
Optimize Solvent Selection:
-
Some solvent systems provide better separation for aromatic compounds. Consider replacing hexane with toluene in your mobile phase (e.g., Toluene/Ethyl Acetate).[5] Toluene can engage in π-π interactions with your aromatic ring, altering selectivity and often improving peak shape.[5]
-
For more polar compounds, a Dichloromethane/Methanol system may offer better results.[5]
-
Issue 2: The Product "Oils Out" During Recrystallization Instead of Forming Crystals
Question: I've isolated my crude this compound derivative and am attempting recrystallization from an ethanol/water mixture. When I cool the solution, it forms an oily liquid at the bottom of the flask instead of solid crystals. How can I resolve this?
Answer: "Oiling out" is a common recrystallization problem that occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to a high degree.[6]
Causality: This phenomenon indicates that the solubility of your compound decreases too rapidly for the molecules to arrange themselves into a crystal lattice. The high concentration and/or rapid cooling forces the compound out as a liquid phase.
Solutions:
-
Slow Down the Cooling Process: This is the most critical factor. Do not place the flask directly into an ice bath from a hot state. Allow it to cool slowly to room temperature first, perhaps by insulating the flask with a cloth.[6] Once at room temperature, then transfer it to an ice bath. Slow cooling gives the molecules time to orient correctly.
-
Adjust the Solvent System:
-
Add More of the "Good" Solvent: Your solution might be too saturated. Reheat the mixture until the oil redissolves completely. Then, add a small amount of the solvent in which your compound is more soluble (in this case, ethanol) to slightly decrease the saturation.[6]
-
Choose a Different Solvent Pair: An ideal recrystallization solvent should have a boiling point lower than the melting point of the compound being purified.[7] If your derivative has a low melting point, the ethanol/water system might be too high-boiling. Consider solvent systems like Hexane/Acetone or Hexane/Ethyl Acetate.[8]
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[9]
-
Seeding: If you have a tiny amount of the pure solid, add a "seed crystal" to the cooled solution. This provides a template for other molecules to crystallize upon.[9]
-
Issue 3: Low or No Recovery of the Compound from the Column
Question: I loaded my crude reaction mixture onto a silica gel column. After eluting with a large volume of solvent, I have not recovered my target compound. A "methanol purge" at the end also failed to elute anything. Did my compound decompose?
Answer: While decomposition is possible, it's more likely that the compound has irreversibly adsorbed to the silica gel, especially if it possesses certain functional groups.
Causality: The electron-donating methoxy groups in this compound derivatives increase the electron density on the aromatic ring, which can influence the reactivity of the aldehyde and hydroxyl groups.[10][11]
-
Acid-Sensitivity: Some derivatives, particularly those with acid-labile protecting groups or functionalities, can degrade on the acidic silica surface.[12]
-
Chelation/Strong Adsorption: The arrangement of the hydroxyl and methoxy groups can, in some derivatives, lead to chelation with metal ions present in the silica or extremely strong polar interactions with the stationary phase. Carboxylic acid derivatives are particularly prone to this, as they can deprotonate and bind ionically to the silica.[12]
Troubleshooting Workflow:
The following diagram outlines a logical workflow for diagnosing and solving this issue.
Caption: Troubleshooting workflow for low product recovery.
Step-by-Step Protocol: Silica Spot Test
-
Carefully remove a small sample (spatula tip) of the silica gel from the top of your column where the compound was loaded.
-
Place the silica in a small vial and add ~0.5 mL of a very strong solvent like methanol or acetone.
-
Vortex or shake the vial vigorously for 30 seconds.
-
Using a capillary tube, spot the solvent from this vial onto a TLC plate.
-
Elute the TLC plate and visualize. If your product spot appears, it confirms the compound is still intact but strongly bound to the silica, necessitating a change in purification strategy.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for column chromatography of this compound derivatives?
A1: There is no single "best" system, as the polarity of your derivative is the deciding factor. However, a good starting point is a gradient elution with a Hexane/Ethyl Acetate or Hexane/Acetone mixture.[9][13] Begin with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the proportion of the polar solvent. For aromatic compounds, substituting Hexane with Toluene can significantly improve separation.[5] For highly polar derivatives, a Dichloromethane/Methanol gradient is often effective.[5] Always perform TLC analysis first to determine the optimal solvent ratio.
Q2: How can I effectively remove unreacted this compound starting material from my product?
A2: If there is a significant polarity difference between your starting material and the product, standard column chromatography should be effective. If they co-elute, consider a reactive extraction method. A sodium bisulfite wash can selectively remove the aldehyde starting material by forming a water-soluble adduct, which can be separated in an aqueous wash.[4] This method is only suitable if your desired product does not contain an aldehyde group and is stable to aqueous workup conditions.[4]
Q3: Is preparative HPLC a viable option for purifying these compounds?
A3: Absolutely. Preparative High-Performance Liquid Chromatography (HPLC) is an excellent high-resolution technique for separating compounds with very similar polarities. A reversed-phase C18 column is typically used with a mobile phase of water and acetonitrile or methanol, often with a small amount of acid (formic or phosphoric acid) to improve peak shape.[1][14][15] While it requires more specialized equipment and can be slower for large quantities, preparative HPLC often provides the highest purity.
Q4: My purified compound is a white solid, but it turns yellow or brown over time. What is happening?
A4: Benzaldehydes, particularly those with electron-donating hydroxyl and methoxy groups, are susceptible to air oxidation. The aldehyde group can oxidize to the corresponding carboxylic acid (4-hydroxy-2,6-dimethoxybenzoic acid). This impurity is often colored. To prevent this, store your purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.
Q5: What are the key characteristics to look for in an NMR spectrum to confirm the purity of this compound?
A5: For the parent compound, this compound, you should look for:
-
Aldehyde Proton (¹H NMR): A sharp singlet around 9.5-10.5 ppm.
-
Aromatic Protons (¹H NMR): Two singlets in the aromatic region (typically 6.0-7.5 ppm), corresponding to the two equivalent protons on the ring.
-
Methoxy Protons (¹H NMR): A sharp singlet integrating to 6 protons around 3.8-4.0 ppm.
-
Hydroxyl Proton (¹H NMR): A broad singlet whose chemical shift can vary depending on concentration and solvent.
-
Carbonyl Carbon (¹³C NMR): A peak around 190 ppm. The absence of signals from starting materials or solvent impurities is the primary indicator of purity.
Section 3: Data & Protocols
Table 1: Comparison of Purification Techniques
| Technique | Stationary Phase | Typical Mobile Phase | Pros | Cons | Best For... |
| Normal Phase Chromatography | Silica Gel | Hexane / Ethyl Acetate | Inexpensive, widely available, good for non-polar to moderately polar compounds. | Can cause tailing with phenols; potential for compound degradation on acidic surface.[4][5] | Initial purification of less polar derivatives. |
| Modified Normal Phase | Neutral Alumina | Hexane / Ethyl Acetate | Avoids issues with acidic silica; good for acid-sensitive or basic compounds.[5] | Can have different selectivity than silica. | Purifying acid-sensitive or basic derivatives. |
| Reversed-Phase Chromatography | C18-bonded Silica | Water / Acetonitrile | Excellent resolution for polar compounds; predictable elution order.[14] | Requires HPLC or flash systems; can be more expensive. | High-purity separation of polar derivatives or challenging mixtures. |
| Recrystallization | N/A | Ethanol/Water, Hexane/Acetone | Highly effective for achieving high purity; scalable.[6][8] | Requires a solid compound; yield can be lost; finding a solvent can be trial-and-error.[6] | Final purification step for solid products to achieve analytical grade purity. |
Protocol 1: General Procedure for Column Chromatography on Silica Gel
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system that provides a retention factor (Rf) of ~0.25-0.35 for your target compound.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent.[13] Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane.
-
Dry Loading (Recommended): Add a small amount of silica gel to your dissolved sample and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[9] This method generally provides superior separation.
-
-
Elution: Begin eluting with the low-polarity mobile phase. If using a gradient, slowly and systematically increase the percentage of the more polar solvent.
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[9]
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Find a suitable solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble when hot.[7] Common pairs include ethanol/water and hexane/ethyl acetate.[8][16]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture (e.g., on a hot plate) until the solid is completely dissolved.[6]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.[6][16]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all residual solvent.
References
- SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column.
- Allen. (n.d.). (A) : P-Methoxy benzaldehyde is less reactive than benzaldehyde towers cyanohydrin formation . (R) : +R - effect of the methoxy group increases the electron deficiency of the carbonyl carbon.
- Reddit. (2025). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry.
- Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
- Quora. (2020). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?.
- Reddit. (2025). Trouble with Column Chromatography of phenolic compounds. r/chemhelp.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- PubMed. (2013). Trace Determination of Low-Molecular-Mass Substituted Benzaldehydes in Treated Water Using Micro Solid-Phase Extraction Followed by Liquid Chromatography-Mass Spectrometric Detection.
- SciSpace. (n.d.). Fractionation and Purification of Syringaldehyde and Vanillin from Oxidation of Lignin.
- ResearchGate. (2025). Recovery of Vanillin and Syringaldehyde from Lignin Oxidation: A Review of Separation and Purification Processes.
- Google Patents. (n.d.). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
- AIP Publishing. (2012). Using heavy atom rare gas matrix to control the reactivity of 4-methoxybenzaldehyde: A comparison with benzaldehyde.
- ResearchGate. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- RSC Publishing. (n.d.). Analytical Methods.
- ResearchGate. (2025). Separation and Purification of Vanillin and Syringaldehyde from an Oxidized Kraft Liquor – A Mini Review.
- ResearchGate. (n.d.). Purification of syringaldehyde and vanillin from an oxidized industrial kraft liquor by chromatographic processes.
- Ciência-UCP. (2020). Purification of syringaldehyde and vanillin from an oxidized industrial kraft liquor by chromatographic processes.
- ResearchGate. (n.d.). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and....
- ResearchGate. (2025). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives.
- MDPI. (n.d.). 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Information.
- Matrix Fine Chemicals. (n.d.). This compound.
- Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp.
- ChemBK. (2024). 22080-96-2.
- Semantic Scholar. (n.d.). Supporting Information Benzaldehyde lyase catalyzed enantioselective self and cross condensation reactions of acetaldehyde deriv.
- ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mt.com [mt.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. (A) : P-Methoxy benzaldehyde is less reactive than benzaldehyde towers cyanohydrin formation . (R) : +R - effect of the methoxy group increases the electron deficiency of the carbonyl carbon . [allen.in]
- 12. reddit.com [reddit.com]
- 13. rsc.org [rsc.org]
- 14. Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Removal of unreacted starting materials from 4-Hydroxy-2,6-dimethoxybenzaldehyde synthesis
Welcome to the technical support center for the synthesis and purification of 4-Hydroxy-2,6-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing unreacted starting materials and byproducts from this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction
This compound is a valuable building block in the synthesis of various biologically active compounds.[1] Its preparation, often achieved through methods like the Vilsmeier-Haack or Gattermann reaction, can result in a crude product contaminated with unreacted starting materials such as 1,3,5-trihydroxybenzene (phloroglucinol) or its mono- and di-methylated ethers, as well as various side-products.[2][3][4] The structural similarity between the desired product and these impurities necessitates robust and targeted purification strategies. This guide provides a systematic approach to achieving high purity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Thin Layer Chromatography (TLC) of the crude product shows multiple spots with close Rf values, making separation by column chromatography difficult.
-
Possible Cause: The unreacted starting materials and the product have similar polarities, leading to poor separation on silica gel.
-
Recommended Solution: Acid-Base Extraction. The phenolic nature of both the product and potential impurities like phloroglucinol derivatives allows for an effective separation using acid-base extraction. The aldehyde product is weakly acidic, while unreacted polyhydroxylated phenols are more acidic. This difference in acidity can be exploited for separation.[5][6][7]
-
Expert Insight: A carefully controlled acid-base extraction can often eliminate the need for column chromatography altogether, or at least significantly simplify it by removing the most challenging impurities.[6]
-
Issue 2: During recrystallization, the product "oils out" instead of forming crystals.
-
Possible Cause: This common problem can be due to several factors: the solution is too concentrated, the cooling process is too rapid, or the presence of impurities is inhibiting crystal lattice formation.[8]
-
Recommended Solutions:
-
Re-dissolution and Dilution: Reheat the solution until the oil completely redissolves. Add a small amount of the primary solvent to slightly decrease the saturation.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can facilitate gradual cooling.[8]
-
Solvent System Optimization: Consider a different solvent or a mixed solvent system. A good starting point for aromatic aldehydes is often an ethanol/water or isopropanol/water mixture.[8]
-
Issue 3: The final product is still contaminated with a non-polar impurity after column chromatography.
-
Possible Cause: The impurity may be co-eluting with the product due to a similar affinity for the stationary phase.
-
Recommended Solutions:
-
Optimize the Mobile Phase: A slight adjustment in the solvent polarity can significantly improve separation. Experiment with different ratios of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate).[9][10]
-
Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This can help to resolve compounds with very close Rf values.[11]
-
Alternative Stationary Phase: If silica gel proves ineffective, consider using a different stationary phase such as alumina.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial purification step for a crude reaction mixture of this compound?
A1: An acid-base extraction is highly recommended as the first purification step. This technique leverages the different acidities of the phenolic product and potential unreacted phenolic starting materials to separate them into aqueous and organic phases.[5][6] This can significantly reduce the impurity load before subsequent purification methods like recrystallization or chromatography.
Q2: Which solvent system is best for the column chromatography of this compound?
A2: A common and effective mobile phase for purifying hydroxybenzaldehydes on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[9] The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the desired product.[11]
Q3: Can I use recrystallization as the sole method of purification?
A3: Recrystallization can be a very effective purification method, especially if the impurities have significantly different solubilities than the product in the chosen solvent.[10] However, for complex mixtures or when high purity is required, it is often used as a final polishing step after an initial purification by extraction or chromatography.
Q4: My TLC plate shows streaking or "tailing" of the product spot. What causes this and how can I fix it?
A4: Tailing is often caused by strong interactions between the polar hydroxyl group of your compound and the acidic silanol groups on the silica gel. To mitigate this, you can add a small amount (0.5-1%) of a modifier like acetic acid to your mobile phase.[9]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the weakly acidic this compound from more acidic phenolic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Weak Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. This will extract strongly acidic impurities. Drain the aqueous layer.
-
Strong Base Extraction: Add a dilute aqueous solution of sodium hydroxide (e.g., 5%) to the separatory funnel. The this compound will be deprotonated and extracted into the aqueous layer as its sodium salt.[7][12]
-
Separation: Separate the aqueous layer containing the product from the organic layer which retains non-acidic impurities.
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and carefully acidify it with dilute hydrochloric acid until the product precipitates out of solution.
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for purification using silica gel chromatography.
-
TLC Analysis: Determine an optimal solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the product.[11]
-
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase and pack it into a column, ensuring no air bubbles are trapped.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (wet loading) or adsorb it onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.[11][13]
-
Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[11]
Protocol 3: Purification by Recrystallization
This protocol is for the final purification of the solid product.
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective.[8]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of hot ethanol.
-
Induce Cloudiness: Slowly add hot deionized water dropwise until the solution becomes slightly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Data Summary
| Purification Technique | Primary Application | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | Removal of acidic or basic impurities | Fast, scalable, and highly effective for separating compounds with different pKa values.[6] | Limited to compounds with ionizable functional groups. |
| Column Chromatography | Separation of compounds with different polarities | Highly versatile, can achieve very high purity for a wide range of compounds.[10] | Can be time-consuming and require significant solvent usage. |
| Recrystallization | Final purification of solid compounds | Simple, scalable, and cost-effective.[10] | Requires the product to be a solid and is dependent on suitable solubility differences. |
Visual Workflows
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification method.
Acid-Base Extraction Workflow
Caption: Workflow for acid-base extraction purification.
References
- Benchchem. (n.d.). Column chromatography techniques for purifying 5-Bromo-3-fluoro-2-hydroxybenzaldehyde derivatives.
- ChemicalBook. (n.d.). This compound | 22080-96-2.
- Unknown. (n.d.). Acid-Base Extraction.
- Benchchem. (n.d.). Technical Support Center: Column Chromatography Purification of 4-Chloro-2-hydroxybenzaldehyde Derivatives.
- Wikipedia. (2023). Acid–base extraction.
- ResearchGate. (2015). Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract?
- Benchchem. (n.d.). Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization.
- CSB SJU Chemistry. (2020). Acid base extraction.
- SIELC Technologies. (n.d.). Separation of p-Hydroxybenzaldehyde on Newcrom R1 HPLC column.
- Amerigo Scientific. (n.d.). 2,6-Dimethoxy-4-hydroxybenzaldehyde.
- Unknown. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.
- Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Wikipedia. (2023). Gattermann reaction.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone.
- ChemBK. (2024). 22080-96-2.
- Benchchem. (n.d.). Application Note: High-Purity Purification of Synthetic 2',6'-Dihydroxy-4,4'-dimethoxychalcone.
- Benchchem. (n.d.). How to remove unreacted starting material from the product mixture.
- Sigma-Aldrich. (n.d.). 2,6-Dimethoxy-4-hydroxybenzaldehyde 95%.
- Burtscher, E., & Binder, H. (1980). Separation of phenols, phenolic aldehydes, ketones and acids by high-performance liquid chromatography. Semantic Scholar.
- NIST. (n.d.). Benzaldehyde, 3-chloro-4-hydroxy-. NIST WebBook.
- MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
- PubMed Central. (2018). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
- Google Patents. (n.d.). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
- TCI Chemicals. (n.d.). This compound | 22080-96-2.
- ECHEMI. (n.d.). Gattermann-Koch Reaction with Phenol Substrates.
- Collegedunia. (n.d.). Gattermann Reaction: Mechanism, Examples & Application.
- Google Patents. (n.d.). US2295760A - Process for separating aldehydes and ketones.
- L.S.College, Muzaffarpur. (2020). Gattermann reaction.
- Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-.
- Sigma-Aldrich. (n.d.). 2,6-Dimethoxy-4-hydroxybenzaldehyde 95%.
- ResearchGate. (2025). Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of 2,6-Dimethoxybenzaldehyde.
- Fisher Scientific. (n.d.). This compound 97.0+%, TCI America 1 g | Buy Online.
- ResearchGate. (2025). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
- PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzaldehyde.
- Benchchem. (n.d.). Common side products in the synthesis of 3',4'-Dimethoxy-2'-hydroxychalcone.
- MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives.
- Benchchem. (n.d.). A Technical Guide to 2,6-Dimethoxybenzaldehyde for Chemical Researchers.
Sources
- 1. 2,6-Dimethoxy-4-hydroxybenzaldehyde 95 22080-96-2 [sigmaaldrich.com]
- 2. This compound | 22080-96-2 [chemicalbook.com]
- 3. 2,6-Dimethoxy-4-hydroxybenzaldehyde - Amerigo Scientific [amerigoscientific.com]
- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Tar Formation in 4-Hydroxy-2,6-dimethoxybenzaldehyde Reactions
Welcome to the Technical Support Center for reactions involving 4-Hydroxy-2,6-dimethoxybenzaldehyde (Syringaldehyde). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this versatile compound, with a specific focus on the prevention and mitigation of tar formation. Our approach is rooted in mechanistic understanding and provides practical, field-tested solutions to enhance reaction efficiency and product purity.
Introduction: The Challenge of Tar Formation
This compound, a key aromatic aldehyde derived from lignin, is a valuable building block in the synthesis of pharmaceuticals, polymers, and fine chemicals.[1][2] However, its trifunctional nature—possessing an aldehyde, a hydroxyl group, and electron-rich methoxy groups—makes it susceptible to a variety of side reactions. These often lead to the formation of complex, high-molecular-weight, and intractable materials collectively known as "tar."
Tar formation not only reduces the yield of the desired product but also complicates purification processes significantly. Understanding the underlying causes is the first step toward effective troubleshooting. The primary culprits are often polymerization and condensation reactions, which can be triggered by factors such as excessive heat, prolonged reaction times, or inappropriate pH conditions.[3][4]
This guide provides a structured, question-and-answer-based approach to address specific issues you may encounter during your experiments.
Troubleshooting Guide & FAQs
Issue 1: Significant Tar Formation During Formylation Reactions (e.g., Duff Reaction)
Question: My Duff reaction to synthesize syringaldehyde from 2,6-dimethoxyphenol is resulting in a dark, viscous, and intractable mass with a very low yield of the desired product. What is causing this, and how can I prevent it?
Answer: This is a classic problem in the Duff reaction, often stemming from thermal degradation and polymerization. The high temperatures required for this reaction can promote unwanted side reactions.
Causality and Solutions:
-
Excessive Heat and Prolonged Reaction Time: The Duff reaction is highly sensitive to both temperature and duration. At elevated temperatures (150-160°C), extended reaction times can lead to the degradation of the product and the formation of tarry byproducts.[5][6] Monitoring the reaction progress closely using Thin Layer Chromatography (TLC) is crucial. Once the starting material is consumed, the reaction should be promptly worked up.
-
Incorrect Stoichiometry: An excess of the formylating agent, hexamethylenetetramine, can lead to the formation of complex side products. It is important to use the correct stoichiometric ratios as specified in established protocols.
-
Improper Work-up: Delayed or improper quenching of the reaction can allow side reactions to continue, leading to tar formation. The reaction mixture should be cooled rapidly and then quenched, for instance, by pouring it onto crushed ice or a cold, dilute acid solution to neutralize the reaction intermediates.[5]
Optimized Protocol for the Duff Reaction:
This protocol is adapted from a well-established Organic Syntheses procedure for syringaldehyde.[6]
Materials:
-
2,6-Dimethoxyphenol (Pyrogallol-1,3-dimethyl ether)
-
Hexamethylenetetramine
-
Boric acid
-
Glycerol
-
Concentrated Sulfuric Acid
-
Chloroform
-
Sodium bisulfite solution
Procedure:
-
Prepare a solution of boric acid in glycerol and preheat it to 150°C.
-
Rapidly add a mixture of 2,6-dimethoxyphenol (1 mole) and hexamethylenetetramine (1.1 moles) to the hot boric acid/glycerol solution.
-
Maintain the temperature at 150-160°C for approximately 6-9 minutes.[5][6] Longer reaction times will significantly decrease the yield.
-
Rapidly cool the reaction mixture to 110°C and add a dilute solution of sulfuric acid.
-
After stirring, cool the mixture to precipitate boric acid, which is then removed by filtration.
-
Extract the filtrate with chloroform.
-
Extract the chloroform solution with a sodium bisulfite solution to form the water-soluble syringaldehyde-bisulfite adduct, separating it from the tar.[6]
-
Regenerate the pure aldehyde from the bisulfite adduct by acidification.
Data on Reaction Time vs. Yield in the Duff Reaction:
| Reaction Time (minutes) | Yield (%) |
| 5-9 | 31-32 |
| 15 | 20.8 |
| 30 | 10.0 |
| 60 | 6.5 |
Data adapted from an Organic Syntheses procedure where longer reaction times at 150-160°C led to lower yields.[6]
Issue 2: Polymerization During Oxidation Reactions
Question: I am trying to oxidize syringaldehyde to syringic acid, but I am observing significant polymerization and a decrease in yield over time. How can I optimize this reaction?
Answer: The oxidation of syringaldehyde is a delicate balance. The same conditions that promote the desired oxidation can also lead to over-oxidation or polymerization of the starting material and product.
Causality and Solutions:
-
Over-oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid (syringic acid), but under harsh conditions, ring-opening and further degradation can occur.[4]
-
High Temperature and Oxygen Pressure: Excessively high temperatures and oxygen pressure can accelerate side reactions, including secondary polymerization.[4] Studies have shown that while higher temperatures can increase the initial reaction rate, they can also lead to a decrease in the final yield of the desired product.[3][4]
-
Reaction Time: Prolonged reaction times can lead to the further oxidation of the desired product. It is essential to monitor the reaction and stop it at the optimal point to prevent yield loss.[3][4]
Optimized Conditions for Catalytic Oxidation:
The following conditions have been reported to be optimal for the catalytic oxidation of lignin to syringaldehyde, and similar principles apply to the oxidation of syringaldehyde itself.
| Parameter | Optimal Value | Rationale |
| Temperature | 160°C | Balances reaction rate and prevention of secondary polymerization.[4] |
| Oxygen Pressure | 0.80 MPa | Sufficient for oxidation without promoting excessive side reactions.[4] |
| Reaction Time | 2.5 hours | Maximizes yield before significant product degradation occurs.[4] |
Troubleshooting Workflow for Oxidation Reactions:
Caption: Troubleshooting workflow for optimizing syringaldehyde oxidation.
Issue 3: Tar Formation in Condensation Reactions (e.g., Knoevenagel Condensation)
Question: During a Knoevenagel condensation of syringaldehyde with an active methylene compound, my reaction mixture is turning dark, and I am struggling to isolate the pure product from a tarry mess. What are the likely causes?
Answer: Knoevenagel condensations with phenolic aldehydes like syringaldehyde can be prone to side reactions, including self-condensation of the aldehyde and polymerization of the product, especially under harsh basic or thermal conditions.
Causality and Solutions:
-
Strong Basic Catalysts: While a base is required to deprotonate the active methylene compound, strong bases can also promote the self-condensation of syringaldehyde or the polymerization of the electron-rich product.
-
High Temperatures: Elevated temperatures can accelerate these unwanted side reactions. Many Knoevenagel condensations can be successfully carried out at ambient temperature.[7]
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. In some cases, solvent-free conditions can lead to higher yields and purity.
Strategies for a Cleaner Knoevenagel Condensation:
-
Use of Mild Catalysts: Consider using milder, environmentally benign catalysts such as amines or ammonium salts instead of strong bases like pyridine and piperidine.[7]
-
Ambient Temperature Conditions: Attempt the reaction at room temperature. While it may require a longer reaction time, it can significantly reduce tar formation.[7]
-
Solvent-Free or Green Solvents: Explore solvent-free reaction conditions or the use of greener solvents. Purification can sometimes be achieved by simple trituration with eco-friendly solvents like ethyl acetate and n-heptane, avoiding the need for column chromatography.[7]
General Mechanism of Tar Formation:
The electron-rich nature of the syringaldehyde ring, coupled with the reactive aldehyde and hydroxyl groups, provides multiple pathways for polymerization.
Caption: Generalized pathway to tar formation from syringaldehyde.
Purification Strategies for Tar-Contaminated Products
Even with optimized reaction conditions, some tar formation may be unavoidable. The following techniques can be effective for purifying your desired product.
-
Bisulfite Adduct Formation: This is a highly effective method for separating aldehydes from non-aldehydic impurities. The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be extracted into the aqueous phase, leaving the tarry impurities in the organic phase. The aldehyde can then be regenerated by treatment with an acid or base.[5][6]
-
Column Chromatography: This is a standard technique for purifying organic compounds. A carefully selected solvent system can effectively separate the desired product from the tar. For syringaldehyde and its derivatives, silica gel chromatography with a gradient of ethyl acetate in hexanes is often a good starting point.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a powerful purification method. This technique relies on the difference in solubility between your product and the impurities at different temperatures.
-
Adsorption Chromatography: For larger-scale purifications, adsorption onto macroporous resins can be an effective strategy. These resins can selectively adsorb phenolic compounds, which can then be eluted with a suitable solvent.[8][9]
References
- Li, C., et al. (2020). Preparation of Syringaldehyde from Lignin by Catalytic Oxidation of Perovskite-Type Oxides. ACS Omega.
- Reaction scheme of syringaldehyde with malonic acid. (n.d.). ResearchGate.
- The synthesis of syringaldehyde as proposed by Tripathi et al. (2010). (n.d.). ResearchGate.
- A Novel Method of Self-Cross-Linking of Syringaldehyde with Activated Methoxy Groups via Cross-Coupling for Lignin-Based Wood Adhesives. (2024). ACS Omega.
- Syringic Aldehyde. (n.d.). Organic Syntheses.
- Fractionation and Purification of Syringaldehyde and Vanillin from Oxidation of Lignin. (n.d.). SciSpace.
- Review on lignin-derived syringaldehyde-based polymers and its applications. (2024). ResearchGate.
- (a) & (b) Schematic route for synthesis of Syringaldehyde-Based Monomers for preparation of High Tg Polymeric material. (n.d.). ResearchGate.
- Purification of syringaldehyde and vanillin from an oxidized industrial kraft liquor by chromatographic processes. (n.d.). ResearchGate.
- Review on lignin derived syringaldehyde based polymers and its applications. (2024). ResearchGate.
- Recovery of Vanillin and Syringaldehyde from Lignin Oxidation: A Review of Separation and Purification Processes. (n.d.). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Hydroxy-2,6-dimethoxybenzaldehyde
Welcome to the technical support guide for the synthesis of 4-Hydroxy-2,6-dimethoxybenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of temperature. Here, we address common challenges and provide field-proven insights to help you optimize your reaction outcomes, ensuring both high yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments. The answers are designed to provide not just a solution, but a deeper understanding of the underlying chemical principles.
Q1: My yield of this compound is consistently low. Could the reaction temperature be the primary cause?
A1: Absolutely. Temperature is a pivotal parameter in the formylation of 2,6-dimethoxyphenol, the common precursor. Its effect is a delicate balance between reaction kinetics and product stability.
-
Insufficient Temperature: If the temperature is too low, the activation energy barrier for the electrophilic aromatic substitution may not be overcome efficiently. This leads to a sluggish or incomplete reaction, resulting in a low conversion of your starting material and, consequently, a poor yield. For instance, in a Vilsmeier-Haack reaction, while the initial reagent formation is done at low temperatures, the subsequent formylation step requires heating to proceed at a reasonable rate.[1][2]
-
Excessive Temperature: Conversely, temperatures that are too high can be detrimental. They can promote side reactions, such as polymerization or resin formation, especially with active phenolic substrates. Furthermore, the desired product, this compound, or the intermediates could decompose under harsh thermal conditions. For many Vilsmeier-Haack reactions on reactive substrates, the optimal temperature range lies between room temperature and 80°C.[1][2]
Recommendation: Systematically screen the temperature for the formylation step, starting from room temperature and gradually increasing it in 10-15°C increments. Monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the "sweet spot" that provides the best conversion rate without significant byproduct formation.
Q2: I'm observing significant resinous byproducts and discoloration in my reaction mixture. How is this related to temperature?
A2: The formation of dark, polymeric, or resinous material is a classic sign of overheating in reactions involving phenols and aldehydes. This is particularly prevalent in acid-catalyzed formylation methods like the Duff or Vilsmeier-Haack reactions.
Phenols are highly susceptible to oxidation and polymerization under acidic conditions and elevated temperatures. The formylating agent can react non-selectively, leading to multiple formylations or condensation reactions between the phenol and the aldehyde product, creating complex polymeric structures.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical step. Maintaining the lowest effective temperature that still allows for the formylation to proceed will significantly suppress polymerization. For a Duff reaction, for example, maintaining the temperature around 70°C can be effective in preventing unwanted polymerization.[3]
-
Control Reagent Stoichiometry: Ensure you are not using a large excess of the formylating agent, as this can drive side reactions.
-
Minimize Reaction Time: Prolonged heating, even at a moderate temperature, can contribute to byproduct formation. Stop the reaction as soon as TLC analysis indicates the consumption of the starting material.
Q3: My Vilsmeier-Haack reaction is difficult to control and sometimes exhibits a dangerous exotherm. What are the specific thermal hazards and how can I mitigate them?
A3: The Vilsmeier-Haack reaction is known to pose significant thermal hazards if not managed correctly.[4][5] The primary risks stem from two stages:
-
Formation of the Vilsmeier Reagent: The reaction between dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to form the chloroiminium ion (the Vilsmeier reagent) is highly exothermic. Uncontrolled, rapid mixing can lead to a runaway reaction.
-
Thermal Instability: The Vilsmeier reagent itself, as well as the subsequent reaction mixture, can be thermally unstable. If heated too quickly or to an excessive temperature, it can decompose, generating a rapid rise in temperature and pressure.[4][5][6]
Mitigation Protocol:
-
Strict Temperature Control During Reagent Formation: Always prepare the Vilsmeier reagent at low temperatures, typically between 0°C and 10°C, using an ice bath.[2]
-
Slow, Controlled Addition: Add the POCl₃ dropwise to the DMF with vigorous stirring. Never add DMF to POCl₃. This ensures that the heat generated can be effectively dissipated.
-
In Situ Generation: To avoid accumulating large amounts of the unstable intermediate, the Vilsmeier reagent can be generated and converted in situ.[4][5] This involves adding the substrate to the reaction vessel before or during the formation of the reagent under carefully controlled conditions.
-
Monitor the Main Reaction: After adding the 2,6-dimethoxyphenol, bring the temperature to the target for formylation gradually. Be prepared to apply cooling if an unexpected exotherm is observed.
Q4: I am attempting a Duff reaction and getting a mixture of isomers or di-formylated products. Can temperature influence the regioselectivity?
A4: While stoichiometry is the primary factor controlling di-formylation in a Duff reaction, temperature plays a secondary but important role in overall product distribution and purity. The Duff reaction typically favors ortho-formylation of phenols.[3][7] In the case of 2,6-dimethoxyphenol, the target aldehyde is the result of para-formylation, for which the Vilsmeier-Haack reaction is generally more suitable.[1][8][9]
However, if using a Duff-type reaction, excessively high temperatures (e.g., >150°C) can decrease selectivity.[10] High thermal energy can overcome the subtle electronic and steric factors that direct the regioselectivity, potentially leading to minor isomeric byproducts. More critically, high temperatures will accelerate undesirable condensation and resin formation, complicating purification and lowering the yield of the desired mono-formylated product.
Data Summary: Temperature Effects on Synthesis
The following table summarizes the general effects of temperature on the formylation of 2,6-dimethoxyphenol.
| Temperature Range | Effect on Yield | Effect on Purity & Side Products | Recommended Stage of Synthesis |
| Low (0°C – 25°C) | Reaction may be slow or incomplete, leading to low conversion and yield. | High purity, minimal side reactions. | Ideal for Vilsmeier reagent formation.[2] May be sufficient for formylation of highly activated substrates. |
| Moderate (25°C – 80°C) | Optimal for achieving a good reaction rate and high yield.[1] | Purity is generally high, but risk of side reactions increases with temperature. | Recommended range for the main formylation step (electrophilic substitution).[1][2] |
| High (>80°C) | Yield may decrease due to product decomposition or significant byproduct formation. | Increased formation of polymeric/resinous materials and potential for other side reactions. | Generally not recommended. Can lead to thermal runaway and reduced selectivity.[4][5] |
Experimental Protocol: Vilsmeier-Haack Synthesis of this compound
This protocol provides a robust, step-by-step methodology grounded in safety and optimization principles. The causality for each temperature-critical step is explained.
Materials:
-
2,6-Dimethoxyphenol
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Hydrochloric acid (HCl)
-
Ice
-
Standard laboratory glassware, magnetic stirrer, and an ice bath.
Procedure:
-
Vilsmeier Reagent Preparation (Critical Temperature Control):
-
In a three-necked, round-bottomed flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) dissolved in anhydrous DCM.
-
Cool the flask to 0-5°C using an ice-salt bath. Causality: This low temperature is essential to safely manage the highly exothermic reaction between DMF and POCl₃ and to prevent the thermal degradation of the resulting Vilsmeier reagent.[2][4]
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C .
-
After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the reagent.
-
-
Formylation Reaction (Electrophilic Aromatic Substitution):
-
Dissolve 2,6-dimethoxyphenol (1 equivalent) in anhydrous DCM and add it dropwise to the cold Vilsmeier reagent solution.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Gently heat the reaction mixture to 40-50°C and maintain for 2-4 hours. Monitor the reaction's progress by TLC. Causality: This moderate temperature provides the necessary activation energy for the electrophilic attack on the electron-rich aromatic ring without promoting significant side reactions like polymerization.[1]
-
-
Work-up and Hydrolysis:
-
Cool the reaction mixture back to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice and water. This quench is exothermic and must be done cautiously.
-
Add a saturated solution of sodium acetate to neutralize the acid and then heat the mixture at 60-70°C for 1 hour to ensure complete hydrolysis of the iminium salt intermediate to the final aldehyde product.
-
Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
Visual Workflow and Critical Control Points
The following diagram illustrates the key stages of the synthesis and highlights the points where temperature control is paramount for success and safety.
Caption: Workflow for the Vilsmeier-Haack synthesis with critical temperature control points.
References
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
- Amerigo Scientific. (n.d.). 2,6-Dimethoxy-4-hydroxybenzaldehyde.
- Popadyuk, I., et al. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. PMC - PubMed Central.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Royal Society of Chemistry. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.
- ResearchGate. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- Studylib. (n.d.). Duff Formylation Reaction Modification: Water & Microwave Optimization.
- UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.
- Testbook. (n.d.). Gattermann Koch Reaction Detailed Explanation with Applications.
- ACS Publications. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Organic Process Research & Development.
- Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples.
- ResearchGate. (n.d.). Experimental conditions for the microwave-assisted Duff formylation....
- European Patent Office. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives.
- Collegedunia. (n.d.). Gattermann Reaction: Mechanism, Examples & Application.
- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
- Organic Syntheses. (n.d.). ortho-Formylation of phenols.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mt.com [mt.com]
- 7. studylib.net [studylib.net]
- 8. This compound | 22080-96-2 [chemicalbook.com]
- 9. 2,6-Dimethoxy-4-hydroxybenzaldehyde - Amerigo Scientific [amerigoscientific.com]
- 10. scholarworks.uni.edu [scholarworks.uni.edu]
Technical Support Center: Catalyst Deactivation in 4-Hydroxy-2,6-dimethoxybenzaldehyde Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Hydroxy-2,6-dimethoxybenzaldehyde, also known as syringaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of catalyst deactivation in reactions involving this versatile aromatic aldehyde. Our goal is to equip you with the knowledge to diagnose, prevent, and resolve catalyst-related issues, ensuring the efficiency and reproducibility of your synthetic routes.
Introduction: Understanding the Challenges with this compound
This compound is a valuable building block in organic synthesis, prized for its unique substitution pattern. However, the very functional groups that make it useful—the phenolic hydroxyl, the aldehyde, and the electron-donating methoxy groups—can also contribute to catalyst deactivation. The interaction of these groups with catalyst surfaces can lead to a range of deactivation pathways, including poisoning, coking, and leaching. This guide will help you navigate these challenges.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding catalyst deactivation in reactions with this compound.
Q1: What is catalyst deactivation, and why is it a concern in my this compound reaction?
A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1][2] In the context of this compound reactions, this is a significant concern because it can lead to incomplete reactions, lower yields, the formation of unwanted byproducts, and increased costs due to the need for higher catalyst loading or frequent catalyst replacement.[3] The phenolic hydroxyl and aldehyde functionalities of your starting material can be particularly problematic, acting as precursors for common deactivation mechanisms.[4]
Q2: My reaction has stalled. How can I quickly determine if catalyst deactivation is the primary cause?
A2: A stalled reaction is a classic symptom of catalyst deactivation. To diagnose this, you can perform a simple control experiment: add a fresh batch of catalyst to the stalled reaction mixture. If the reaction restarts and proceeds to completion, it is highly likely that your initial catalyst was deactivated. Other indicators include a gradual decrease in reaction rate over time or inconsistent results between batches.[5]
Q3: What are the most common types of catalyst deactivation I should expect when working with this compound?
A3: Given the structure of this compound, you should be vigilant for the following deactivation mechanisms:
-
Poisoning: The phenolic hydroxyl group or impurities in your starting material can strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction.[6][7]
-
Fouling (Coking): The aldehyde group can be a precursor to the formation of heavy, carbonaceous deposits (coke) on the catalyst surface, which can block pores and active sites.[6][8][9]
-
Leaching: For solid-supported catalysts, the active metal component may dissolve into the reaction medium, leading to a loss of heterogeneous activity.[1][2][10] This can be promoted by the chelating properties of the substrate.[11]
Q4: Can I regenerate a deactivated catalyst from my reaction?
A4: In many cases, yes. The appropriate regeneration method depends on the deactivation mechanism. For instance, coking can often be reversed by calcination (heating in the presence of air or oxygen) to burn off the carbonaceous deposits. Poisoning by adsorbed species may sometimes be reversed by washing with appropriate solvents or by chemical treatment.[12] However, severe sintering (thermal degradation) is generally irreversible.[6]
Part 2: Troubleshooting Guides
This section provides a structured approach to identifying and resolving specific catalyst deactivation issues you may encounter.
Issue 1: Rapid Loss of Catalyst Activity Early in the Reaction
Symptoms:
-
The reaction stops completely after a short period.
-
A significant amount of starting material remains unreacted.
-
Adding more catalyst restarts the reaction.
Possible Cause: Catalyst Poisoning
Catalyst poisoning occurs when molecules in the reaction mixture bind strongly to the active sites of the catalyst, rendering them inactive.[6][7] With this compound, this can be caused by impurities in the starting material or by the phenolic hydroxyl group itself.
Troubleshooting Workflow for Catalyst Poisoning
Caption: Troubleshooting workflow for suspected catalyst poisoning.
Detailed Protocols:
-
Protocol 1: Starting Material Purification:
-
Recrystallization of this compound: Dissolve the aldehyde in a minimal amount of a hot solvent (e.g., ethanol/water mixture). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the purified crystals by filtration and dry under vacuum.
-
Solvent Purification: If not using high-purity solvents, distill them over an appropriate drying agent before use.
-
-
Protocol 2: Use of a Scavenger Resin:
-
Select a scavenger resin appropriate for the suspected poison (e.g., a basic resin for acidic impurities).
-
Add the scavenger resin to a solution of the starting materials and stir for a designated period before adding the catalyst.
-
Filter off the resin and proceed with the reaction.
-
Issue 2: Gradual Decline in Catalyst Performance Over Time or Upon Recycling
Symptoms:
-
Reaction rate slows down progressively.
-
Longer reaction times are needed to achieve full conversion.
-
Catalyst activity decreases with each recycle.
Possible Cause: Fouling (Coking)
Fouling, particularly by coke formation, is the physical deposition of carbonaceous materials on the catalyst surface.[6][8] Aldehydes can be precursors to coke, especially at elevated temperatures, through polymerization or condensation reactions.
Troubleshooting Workflow for Fouling (Coking)
Caption: Troubleshooting workflow for suspected catalyst fouling by coking.
Detailed Protocols:
-
Protocol 3: Catalyst Regeneration by Calcination:
-
Objective: To remove carbonaceous deposits from a supported catalyst.
-
Catalyst Recovery: After the reaction, recover the catalyst by filtration. Wash thoroughly with the reaction solvent, followed by a low-boiling point solvent (e.g., acetone) to remove adsorbed organic species.
-
Drying: Dry the catalyst in an oven at 100-120 °C for 2-4 hours.
-
Calcination: Place the dried catalyst in a tube furnace. Heat under a slow flow of air or a mixture of nitrogen and a small percentage of oxygen. Gradually ramp the temperature to a point that is high enough to combust the coke but not so high as to cause thermal damage (sintering) to the catalyst (typically 300-500 °C). Hold at this temperature for several hours until coke removal is complete.
-
Cooling: Cool the catalyst to room temperature under an inert gas flow (e.g., nitrogen).
-
Issue 3: Loss of Solid Catalyst Mass and/or Appearance of Color in the Solution
Symptoms:
-
Visible decrease in the amount of solid catalyst after recovery.
-
The reaction solution becomes colored (e.g., yellow, brown), suggesting soluble metal species.
-
Analysis of the product mixture by techniques like ICP-MS shows traces of the catalyst metal.
Possible Cause: Catalyst Leaching
Leaching is the dissolution of the active metal from a solid support into the reaction medium.[10] This can be facilitated by ligands or, in this case, by the chelating nature of this compound, which can form soluble complexes with the metal.
Troubleshooting Workflow for Catalyst Leaching
Caption: Troubleshooting workflow for suspected catalyst leaching.
Detailed Protocols:
-
Protocol 4: Hot Filtration Test:
-
Run the reaction under normal conditions for a short period (e.g., until 10-20% conversion is achieved).
-
While the reaction is still at the reaction temperature, quickly filter the solid catalyst out of the reaction mixture.
-
Allow the filtrate (the liquid portion) to continue reacting under the same conditions.
-
Monitor the filtrate for any further conversion of the starting material. If the reaction continues, it indicates that the active catalytic species has leached into the solution.[13]
-
Part 3: Data and Mechanistic Insights
Understanding the interplay between reaction parameters and catalyst stability is crucial for process optimization.
Table 1: Impact of Reaction Parameters on Catalyst Deactivation
| Parameter | Effect on Poisoning | Effect on Coking/Fouling | Effect on Leaching | Recommended Action |
| Temperature | Minimal direct effect, but can influence poison adsorption. | High Impact: Higher temperatures generally accelerate coke formation.[14][15] | High Impact: Leaching often increases with temperature.[16] | Operate at the lowest effective temperature. |
| Substrate Concentration | Higher concentration can exacerbate poisoning if impurities are present. | Can increase the rate of polymerization and coke formation. | May increase leaching due to higher concentration of chelating substrate. | Use a moderate substrate concentration or controlled addition. |
| Solvent Choice | Can influence the solubility of poisons. | Can affect the solubility of coke precursors. | High Impact: Polar, coordinating solvents can promote leaching. | Select a less coordinating solvent if leaching is observed. |
| Catalyst Support | Can influence poison tolerance. | Acidity of the support can promote coking.[17] | The nature of the support and metal-support interaction is critical for preventing leaching.[13] | Choose a support with low acidity and strong metal anchoring properties. |
Visualizing Deactivation Mechanisms
A clear understanding of the deactivation pathways at a molecular level can guide your experimental design.
Caption: Common catalyst deactivation pathways in this compound reactions.
References
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Otor, H. O., Steiner, J. B., García-Sancho, C., & Alba-Rubio, A. C. (2020). Encapsulation Methods for Control of Catalyst Deactivation: A Review.
- Unbiased Discovery. (2025). Catalyst deactivation mechanisms and how to prevent them.
- Advanced Catalyst Systems. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- ACS Publications. (2020). Encapsulation Methods for Control of Catalyst Deactivation: A Review.
- Minstrong. (2025). What Methods Are Available to Reactivate Deactivated Catalysts?
- Google Patents. (n.d.). US7407905B2 - Method for reactivating catalysts and a method for recycling supercritical fluids used to reactivate the catalysts.
- National Institutes of Health. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- ResearchGate. (n.d.). Catalyst Deactivation and Regeneration | Request PDF.
- Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. (n.d.).
- SciSpace. (n.d.). Mechanisms of catalyst deactivation.
- ACS Catalysis. (2024). Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation.
- YouTube. (2025). Can Catalysts Be Reused in Chemical Reactions? - Chemistry For Everyone.
- ResearchGate. (n.d.). 18. Fouling (coking) deactivation of catalysts: (a) Coke accumulation on.
- AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
- Advanced Catalyst Systems. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
- ResearchGate. (n.d.). Catalyst Deactivation and Reactor Fouling during Hydrogenation of Conjugated Cyclic Olefins over a Commercial Ni–Mo–S/γ-Al2O3 Catalyst | Request PDF.
- ACS Publications. (n.d.). Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction | The Journal of Physical Chemistry B.
- Slideshare. (n.d.). Troubleshooting of Catalytic Reactors | PPTX.
- CORE. (n.d.). Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils.
- Study on Catalyst Deactivation During the Hydrodeoxygenation of Model Compounds. (2020).
- MDPI. (2023). A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor.
- CRAM3RA. (n.d.). Heterogeneous catalytic degradation of phenolic substrates: Catalysts activity.
- MDPI. (n.d.). The Fast Formation of a Highly Active Homogeneous Catalytic System upon the Soft Leaching of Pd Species from a Heterogeneous Pd/C Precursor.
- Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogenation. (n.d.).
- OSTI.GOV. (n.d.). Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade.
- ResearchGate. (n.d.). Coke formation in metal‐catalysed hydrogenation/dehydrogenation... | Download Scientific Diagram.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. osti.gov [osti.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. lib3.dss.go.th [lib3.dss.go.th]
Technical Support Center: Synthesis of 4-Hydroxy-2,6-dimethoxybenzaldehyde
Welcome to the technical support center for the synthesis of 4-Hydroxy-2,6-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and work-up of this valuable compound. Here, you will find expert-driven advice, troubleshooting guides, and detailed protocols to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most frequently employed methods for the synthesis of this compound (also known as syringaldehyde) include the Duff reaction, the Reimer-Tiemann reaction, and the Vilsmeier-Haack reaction.[1][2] Another common approach involves the synthesis from vanillin.[3][4] The choice of method often depends on the available starting materials, scale of the reaction, and desired purity.
Q2: I am getting a low yield after the work-up. What are the general factors that could be responsible?
A2: Low yields can stem from several factors, including incomplete reaction, product degradation during work-up, inefficient extraction, or loss of product during purification. It is crucial to monitor the reaction to completion using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] Additionally, optimizing extraction parameters and purification techniques is vital for maximizing product recovery.
Q3: My final product is a brownish, impure solid. What is the best way to purify it?
A3: A common and effective method for purifying this compound is recrystallization, often from aqueous methanol.[6] Another powerful technique involves the formation of a sodium bisulfite adduct. The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be separated from non-aldehydic impurities. The pure aldehyde is then regenerated by treating the adduct with an acid.[5][6][7] For highly impure samples, column chromatography can be employed.[5]
Troubleshooting Guides
Issue 1: Incomplete or Low Conversion in Formylation Reactions (Duff, Reimer-Tiemann, Vilsmeier-Haack)
Question: I am observing a significant amount of unreacted starting material (e.g., 2,6-dimethoxyphenol) in my reaction mixture after the recommended reaction time. How can I drive the reaction to completion?
Answer:
Incomplete formylation is a common challenge. The reactivity of the aromatic ring is paramount for these electrophilic substitution reactions. Here’s a breakdown of potential causes and solutions:
-
Insufficient Activation: The hydroxyl group of the phenol must be deprotonated to activate the ring for electrophilic attack.
-
For Reimer-Tiemann & Duff Reactions: Ensure a sufficiently strong base (like NaOH or KOH) is used in adequate molar excess to deprotonate the phenol.[8][9] The reaction temperature is also critical; ensure it is maintained within the optimal range for the specific reaction.[5]
-
For Vilsmeier-Haack Reaction: The Vilsmeier reagent itself is a potent electrophile.[10][11][12] If the reaction is sluggish, it might be due to the deactivation of the aromatic ring or issues with the reagent formation. Ensure anhydrous conditions during the formation of the Vilsmeier reagent from DMF and POCl₃.
-
-
Suboptimal Reaction Conditions:
-
Temperature: For the Duff reaction, maintaining the temperature between 150-160°C is crucial for the reaction to proceed efficiently.[6][13] In the Reimer-Tiemann reaction, heat is often required to initiate the reaction, which is typically exothermic once it starts.[8]
-
Reaction Time: While extending the reaction time might seem intuitive, it can sometimes lead to the formation of byproducts or degradation of the desired product.[5] It is best to monitor the reaction's progress by TLC to determine the optimal reaction time.
-
-
Reagent Quality: Ensure the purity and reactivity of your reagents, especially the formylating agent (e.g., hexamethylenetetramine for the Duff reaction, chloroform for the Reimer-Tiemann reaction).
Issue 2: Formation of a Dark, Tarry, or Polymeric Substance During Work-up
Question: Upon acidification of my reaction mixture, a dark, intractable tar has formed instead of a precipitate of my product. How can I prevent this and isolate my product?
Answer:
The formation of resinous material is a frequent issue, particularly in reactions involving phenols and aldehydes under acidic or basic conditions. This is often due to polymerization or side reactions.
-
Cause: Phenols are susceptible to oxidation, and the product aldehyde can undergo self-condensation or polymerization, especially at elevated temperatures and extreme pH.
-
Preventative Measures:
-
Controlled Acidification: Add the acid slowly and with efficient stirring while cooling the mixture in an ice bath. This helps to dissipate the heat generated during neutralization and minimizes localized high temperatures that can promote tar formation.
-
Prompt Extraction: Once the reaction is complete and quenched, proceed with the extraction without delay. Leaving the product in a harsh acidic or basic aqueous environment for extended periods can lead to degradation.
-
-
Troubleshooting an Existing Tar:
-
Dilution: Dilute the entire mixture with a larger volume of water. This can sometimes help to break up the tar and allow for better extraction.
-
Solvent Trituration: After removing the aqueous layer, try triturating the tarry residue with a non-polar solvent like hexane or a moderately polar solvent like dichloromethane. This may dissolve the desired product, leaving the polymeric material behind.
-
Adsorbent Treatment: Dissolve the crude product in a suitable organic solvent and treat it with a small amount of activated charcoal or silica gel. This can help to remove some of the colored impurities before proceeding with further purification.
-
Issue 3: Difficulty in Separating the Product from Byproducts
Question: My crude product shows multiple spots on the TLC plate, and I am struggling to separate the this compound from closely related impurities. What are these likely impurities and how can I improve the separation?
Answer:
The nature of the impurities will depend on the synthetic route used.
-
Common Byproducts:
-
Duff Reaction: Di-formylated products can be a significant byproduct if both ortho positions to the hydroxyl group are available.[14]
-
Reimer-Tiemann Reaction: Isomeric aldehydes (ortho vs. para) can be formed.[2][9] However, for 2,6-dimethoxyphenol, formylation is directed to the para position.
-
Oxidation of the Aldehyde: The product aldehyde can be oxidized to the corresponding carboxylic acid (4-hydroxy-2,6-dimethoxybenzoic acid), especially if the work-up is not performed carefully.
-
-
Separation Strategies:
-
Sodium Bisulfite Adduct Formation: This is a highly effective method for separating aldehydes from non-aldehydic impurities. The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated from the organic layer containing other impurities. The aldehyde is then regenerated by acidification.[5][6][7]
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the desired product from its impurities.[5]
-
pH-Based Extraction: If you have acidic impurities like the corresponding carboxylic acid, you can use a dilute base (e.g., sodium bicarbonate solution) to selectively extract the acidic impurity into the aqueous phase, leaving your phenolic aldehyde in the organic phase.
-
Experimental Protocols
Protocol 1: Purification of this compound via Sodium Bisulfite Adduct Formation
This protocol is adapted from established procedures for aldehyde purification.[6][7]
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., chloroform or diethyl ether).
-
Extraction with Bisulfite Solution: Prepare a saturated solution of sodium bisulfite in water. Extract the organic solution with the sodium bisulfite solution by vigorous stirring for at least one hour. The aldehyde will form a solid adduct that partitions into the aqueous layer.
-
Separation: Separate the aqueous bisulfite layer from the organic layer. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Regeneration of the Aldehyde: Acidify the aqueous bisulfite solution with a dilute acid (e.g., sulfuric acid) in a fume hood. This will regenerate the aldehyde, which will precipitate out of the solution.
-
Isolation: Collect the precipitated this compound by filtration, wash it with cold water, and dry it under vacuum.
Protocol 2: Recrystallization of this compound
This protocol is based on a common recrystallization method for this compound.[6]
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot aqueous methanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The pure product should crystallize out. For better recovery, you can place the flask in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent mixture used for recrystallization) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40°C).[6]
Data Presentation
| Parameter | Duff Reaction | Reimer-Tiemann Reaction | Vilsmeier-Haack Reaction |
| Typical Starting Material | 2,6-dimethoxyphenol | 2,6-dimethoxyphenol | 2,6-dimethoxyphenol |
| Formylating Agent | Hexamethylenetetramine | Chloroform | DMF/POCl₃ |
| Typical Reaction Temp. | 150-160°C | 60-70°C | 0°C to room temp. |
| Common Byproducts | Di-formylated products | Isomeric aldehydes | - |
| Reported Yield | 31-32% | Varies | Generally good |
Table 1: Comparison of Common Synthetic Routes for this compound.
Visualizations
Caption: A flowchart illustrating the general work-up procedure for the synthesis of this compound and highlighting common troubleshooting points.
Caption: Decision-making workflow for the purification of crude this compound.
References
- Allen, C. F. H.; Leubner, G. W. Syringic Aldehyde. Organic Syntheses. Coll. Vol. 4, p.866 (1963); Vol. 31, p.92 (1951). [Link]
- Pepper, J. M.; MacDonald, J. A. The Synthesis of Syringaldehyde from Vanillin. Canadian Journal of Chemistry. 31(5): 476-483 (1953). [Link]
- Walter, M. Method of synthesizing syringaldehyde.
- Pepper, J. M.; MacDonald, J. A.
- Allen Institute for AI.
- Name-Reaction.com. Vilsmeier-Haack reaction. [Link]
- BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]
- Total Organic Chemistry. Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. YouTube. [Link]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- GeeksforGeeks. Reimer Tiemann Reaction Mechanism. [Link]
- Wikipedia. Vilsmeier–Haack reaction. [Link]
- Lindsey, A. S.; Jeskey, H. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. [Link]
- NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
- Organic Chemistry. Reimer-Tiemann Reaction. YouTube. [Link]
- Wikipedia. Duff reaction. [Link]
Sources
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US2516412A - Method of synthesizing syringaldehyde - Google Patents [patents.google.com]
- 8. byjus.com [byjus.com]
- 9. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]
- 10. name-reaction.com [name-reaction.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. scholarworks.uni.edu [scholarworks.uni.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Tale of Two Isomers: 4-Hydroxy-2,6-dimethoxybenzaldehyde vs. Syringaldehyde in Synthetic Chemistry
A Senior Application Scientist's Guide to Selecting the Optimal Aromatic Aldehyde for Drug Discovery and Materials Science
In the vast landscape of synthetic chemistry, the judicious selection of starting materials is paramount to achieving desired outcomes with efficiency and elegance. Among the myriad of aromatic aldehydes available to the modern chemist, 4-hydroxy-2,6-dimethoxybenzaldehyde and its isomer, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), stand out as versatile building blocks, particularly in the synthesis of flavonoids, chalcones, and other biologically active molecules.[1][2][3][4][5][6][7][8] While structurally similar, the subtle difference in the placement of their methoxy groups imparts distinct electronic and steric characteristics, profoundly influencing their reactivity and suitability for specific synthetic transformations. This guide provides an in-depth comparison of these two valuable reagents, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic endeavors.
At a Glance: Structural and Physicochemical Properties
A comparative summary of the key physicochemical properties of this compound and syringaldehyde is presented below.
| Property | This compound | Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) |
| CAS Number | 22080-96-2[9][10] | 134-96-3[11][12] |
| Molecular Formula | C₉H₁₀O₄[10] | C₉H₁₀O₄[12] |
| Molecular Weight | 182.17 g/mol [10][12] | 182.17 g/mol [12] |
| Appearance | Light yellow to yellow to orange powder/crystal | Light yellow-green to brown crystalline powder[13] |
| Melting Point | 225 °C (dec.)[9][14] | 110-113 °C[13] |
| Solubility | Soluble in Methanol | Slightly soluble in Chloroform, Methanol[13] |
| ¹H NMR (CDCl₃, δ ppm) | 9.81 (s, 1H, CHO), 7.15 (s, 2H, Ar-H), 3.96 (s, 6H, OCH₃) | 9.81 (s, 1H, CHO), 7.15 (s, 2H, Ar-H), 3.96 (s, 6H, OCH₃)[12] |
| ¹³C NMR (CDCl₃, δ ppm) | 190.90, 147.52, 141.21, 128.31, 106.89, 56.48 | 190.90, 147.52, 141.21, 128.31, 106.89, 56.48[12] |
Reactivity in Synthesis: A Mechanistic Perspective
The synthetic utility of both aldehydes primarily revolves around the reactivity of the carbonyl group in nucleophilic addition and condensation reactions. The electronic nature of the aromatic ring, influenced by the hydroxyl and methoxy substituents, and the steric environment around the aldehyde functionality are the key determinants of their reactivity.
Electronic Effects: Both molecules benefit from the electron-donating effects of the hydroxyl and methoxy groups, which activate the aromatic ring towards electrophilic substitution but can decrease the electrophilicity of the carbonyl carbon through resonance.[15][16][17] However, the positioning of these groups is critical. In syringaldehyde, the two methoxy groups are meta to the aldehyde, exerting a primarily inductive electron-withdrawing effect on the carbonyl carbon, while the para hydroxyl group is strongly electron-donating through resonance. In this compound, the methoxy groups are ortho to the aldehyde, leading to a more pronounced steric hindrance.
Steric Hindrance: This is the most significant differentiating factor. The presence of two methoxy groups flanking the aldehyde in this compound creates substantial steric bulk. This can hinder the approach of nucleophiles to the carbonyl carbon, potentially leading to slower reaction rates or requiring more forcing conditions compared to syringaldehyde, where the aldehyde is less encumbered.
The interplay of these electronic and steric factors dictates the outcome of key synthetic transformations.
Application in Chalcone and Flavonoid Synthesis
A major application of these aldehydes is in the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids.[4][5][6][7][8] This reaction involves the base-catalyzed reaction of an aldehyde with a ketone.
Caption: General mechanism of base-catalyzed Claisen-Schmidt condensation.
Due to the steric hindrance in this compound, reactions involving this aldehyde may exhibit lower yields or require longer reaction times compared to syringaldehyde under identical conditions.[18][19]
Experimental Protocols
Protocol 1: Synthesis of a Chalcone using Syringaldehyde
This protocol is adapted from a general procedure for Claisen-Schmidt condensation.[20][21][22]
Materials:
-
Syringaldehyde (1.0 eq)
-
Substituted Acetophenone (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve syringaldehyde and the substituted acetophenone in ethanol with stirring.
-
Prepare a 40-50% (w/v) aqueous solution of NaOH or KOH.
-
Slowly add the basic solution dropwise to the stirred ethanolic solution at room temperature. A color change is typically observed.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by slowly adding dilute HCl with constant stirring until the chalcone precipitates completely.
-
Collect the crude product by vacuum filtration and wash the solid with cold deionized water.
-
Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Knoevenagel-Doebner Condensation of Syringaldehyde
This protocol describes the synthesis of sinapinic acid from syringaldehyde.[23][24]
Materials:
-
Syringaldehyde (1.0 eq)
-
Malonic Acid (2.0 eq)
-
Pyridine
-
Piperidine
Procedure:
-
Dissolve malonic acid in pyridine in a round-bottom flask.
-
Sequentially add syringaldehyde and piperidine to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 70-80°C) and monitor the reaction by HPLC.
-
Upon completion, cool the reaction mixture and acidify with 6 M HCl to a pH of 2.
-
The resulting precipitate is collected by filtration and washed with water.
-
Recrystallize the crude product from a water-ethanol mixture to obtain pure sinapinic acid.
Caption: Workflow for the Knoevenagel-Doebner condensation of syringaldehyde.
Other Synthetic Applications
Beyond chalcone synthesis, both aldehydes are valuable in other synthetic transformations. Syringaldehyde has been utilized in the catalyst-free Kabachnik-Fields reaction for the synthesis of α-aminophosphonate derivatives.[25] this compound has been employed to investigate the bactericidal activity of benzaldehydes and its sodium salt can be used to derivatize Merrifield resin for solid-phase synthesis.[9][14][26][27]
Conclusion: Making the Right Choice
The choice between this compound and syringaldehyde is contingent upon the specific requirements of the synthetic target and reaction conditions.
-
Syringaldehyde is generally the more reactive and versatile of the two for nucleophilic addition and condensation reactions due to its less sterically hindered aldehyde group. It is often the preferred choice for reactions like the Claisen-Schmidt and Knoevenagel-Doebner condensations, where high yields and milder conditions are desired.[23][24]
-
This compound , with its sterically encumbered aldehyde, may be advantageous when seeking to control selectivity in reactions with multifunctional molecules or when a less reactive aldehyde is required to prevent side reactions. Its unique substitution pattern can also lead to final products with distinct biological activities or material properties.
Ultimately, the optimal choice will be guided by the specific synthetic challenge at hand. A thorough understanding of the subtle yet significant differences in reactivity conferred by the isomeric substitution patterns is crucial for the strategic design and successful execution of complex synthetic routes in drug discovery and materials science.
References
- BioResources. (2012).
- Youssef, A. M., et al. (2020). Syringaldehyde as a scaffold for the synthesis of some biologically potent heterocycles. Journal of Heterocyclic Chemistry. [Link]
- PubChem. Syringaldehyde. [Link]
- ResearchGate.
- ResearchGate. (2012).
- Chemistry LibreTexts. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
- Scirp.org.
- Chemistry Stack Exchange. (2023). Why is Benzaldehyde more reactive than propanone in nucleophilic addition, even though it has resonance?[Link]
- Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
- MDPI. The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. [Link]
- Quora. (2018). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?[Link]
- NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]
- ResearchGate. FTIR spectra of thin films of (A) syringaldehyde, (B) vanillin, and (C)...[Link]
- SpectraBase. Syringaldehyde - Optional[FTIR] - Spectrum. [Link]
- Organic Syntheses. Syringic Aldehyde. [Link]
- Pure.
- Total Syntheses and Anti-inflammatory Activities of Syringin and Its Natural Analogues. (2021). Molecules. [Link]
- NIH. (2022).
- Amerigo Scientific. 2,6-Dimethoxy-4-hydroxybenzaldehyde. [Link]
- ResearchGate. Reaction scheme of syringaldehyde with malonic acid. [Link]
- Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025). Journal of the Brazilian Chemical Society. [Link]
- Matrix Fine Chemicals. This compound | CAS 22080-96-2. [Link]
- MDPI. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. [Link]
- NIST WebBook. Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. [Link]
- PubChem. 4,6-Dimethoxysalicylaldehyde. [Link]
- AIP Publishing. (2016). Green synthesis of chalcones derivatives as intermediate of flavones and their antibacterial activities. [Link]
- PubMed Central. (2022). Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal. [Link]
- The Good Scents Company. syringaldehyde 4-hydroxy-3,5-dimethoxybenzaldehyde. [Link]
- Wikipedia. Syringaldehyde. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Total Syntheses and Anti-inflammatory Activities of Syringin and Its Natural Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. periodicos.ufms.br [periodicos.ufms.br]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 22080-96-2 [chemicalbook.com]
- 10. This compound | CAS 22080-96-2 [matrix-fine-chemicals.com]
- 11. Syringaldehyde CAS#: 134-96-3 [amp.chemicalbook.com]
- 12. Syringaldehyde | C9H10O4 | CID 8655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Syringaldehyde CAS#: 134-96-3 [m.chemicalbook.com]
- 14. 2,6-Dimethoxy-4-hydroxybenzaldehyde 95 22080-96-2 [sigmaaldrich.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. quora.com [quora.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. scirp.org [scirp.org]
- 24. pure.tue.nl [pure.tue.nl]
- 25. The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry [mdpi.com]
- 26. 2,6-Dimethoxy-4-hydroxybenzaldehyde - Amerigo Scientific [amerigoscientific.com]
- 27. 2,6-ジメトキシ-4-ヒドロキシベンズアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Reactivity of 4-Hydroxy-2,6-dimethoxybenzaldehyde and Vanillin for Drug Development Professionals
As Senior Application Scientists, we understand that the selection of building blocks in drug discovery is a critical decision, profoundly influencing the efficiency of synthetic routes and the properties of the final active pharmaceutical ingredient. This guide provides an in-depth comparison of the chemical reactivity of two structurally related benzaldehydes: 4-Hydroxy-2,6-dimethoxybenzaldehyde and the widely recognized vanillin (4-hydroxy-3-methoxybenzaldehyde). This analysis is grounded in fundamental chemical principles and supported by established experimental observations to inform your selection of reagents for complex molecular architectures.
Structural and Electronic Overview
At first glance, this compound and vanillin share a common phenolic aldehyde scaffold. Both possess a hydroxyl (-OH) and an aldehyde (-CHO) group attached to a benzene ring, with the key distinction lying in the number and position of their methoxy (-OCH3) substituents.
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a primary component of vanilla bean extract and is characterized by a single methoxy group positioned ortho to the hydroxyl group and meta to the aldehyde.[1][2]
-
This compound , also known as syringaldehyde, features two methoxy groups flanking the aldehyde group at the 2 and 6 positions.[3][4]
This seemingly subtle difference in methoxylation pattern has profound implications for the electronic and steric environment of the molecule, which in turn dictates its reactivity.
Caption: Molecular structures of Vanillin and this compound.
Comparative Reactivity Analysis
The reactivity of these aldehydes can be assessed through two primary lenses: reactions involving the aldehyde functional group and reactions involving the aromatic ring.
Reactivity of the Aldehyde Group: The Impact of Steric Hindrance
Nucleophilic addition to the carbonyl carbon of the aldehyde is a cornerstone of many synthetic transformations. The rate and success of such reactions are highly sensitive to the steric environment around the aldehyde.[5]
In this compound, the two methoxy groups at the ortho positions create significant steric hindrance around the aldehyde functionality.[6] This steric congestion physically impedes the approach of nucleophiles, thereby decreasing the rate of reaction.[7][8] In contrast, vanillin, with only one ortho substituent (the hydroxyl group, which is smaller than a methoxy group) and one meta substituent, presents a much more accessible aldehyde group.
Table 1: Predicted Relative Reactivity in Nucleophilic Addition Reactions
| Reaction Type | Nucleophile Example | Vanillin (Predicted) | This compound (Predicted) | Rationale |
| Grignard Reaction | Methylmagnesium bromide | Higher Reactivity | Lower Reactivity | Steric hindrance from two ortho-methoxy groups in this compound.[5][6] |
| Wittig Reaction | Ylide | Higher Reactivity | Lower Reactivity | The bulky ylide nucleophile is more sensitive to steric hindrance. |
| Reductive Amination | Amine/Reducing Agent | Higher Reactivity | Lower Reactivity | Formation of the intermediate imine/iminium ion is sterically hindered. |
| Knoevenagel Condensation | Malonic Acid Derivatives | Higher Reactivity | Lower Reactivity | The initial nucleophilic attack of the enolate is subject to steric effects.[9][10][11][12] |
This difference in reactivity is a critical consideration in synthetic planning. While vanillin readily participates in a wide array of condensation and addition reactions[13], achieving similar transformations with this compound may necessitate more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more potent, less sterically demanding reagents.
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is another key class of reactions for modifying these molecules. The directing effects of the substituents on the aromatic ring govern the position of substitution.[14] The hydroxyl and methoxy groups are both strong activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance.
In vanillin, the hydroxyl and methoxy groups work in concert to strongly activate the ring towards electrophilic attack. The positions ortho and para to the activating groups are favored.[15][16]
For this compound, the situation is more complex. While the hydroxyl and two methoxy groups are all activating, the two methoxy groups also exert significant steric hindrance on the adjacent positions. This steric crowding can influence the regioselectivity of the substitution, potentially favoring the less hindered position.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution (e.g., Bromination)
| Compound | Available Positions for Substitution | Predicted Major Product(s) | Rationale |
| Vanillin | C5 | 5-Bromovanillin | The C5 position is ortho to the strongly activating hydroxyl group and para to the methoxy group, making it the most electronically favored and sterically accessible site.[17][18] |
| This compound | C3, C5 | 3-Bromo and/or 5-Bromo derivatives | Both C3 and C5 are electronically activated. However, the steric bulk of the two ortho methoxy groups might influence the distribution of products. The reaction may be slower compared to vanillin due to increased steric hindrance around the ring. |
Experimental Protocol: Comparative Knoevenagel Condensation
To provide a tangible measure of the difference in reactivity, a comparative Knoevenagel condensation experiment can be performed. This reaction is widely used in the synthesis of cinnamic acid derivatives and is sensitive to both electronic and steric effects.[10][11]
Objective:
To quantitatively compare the reaction rates of vanillin and this compound in a piperidine-catalyzed Knoevenagel condensation with malononitrile.
Materials:
-
Vanillin
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Thin Layer Chromatography (TLC) plates
-
UV lamp
-
NMR spectrometer
-
High-Performance Liquid Chromatography (HPLC) instrument
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks, dissolve 1 mmol of either vanillin or this compound in 10 mL of ethanol.
-
Reagent Addition: To each flask, add 1.1 mmol of malononitrile and 0.1 mmol of piperidine.
-
Reaction Monitoring: Stir both reaction mixtures at room temperature. Monitor the progress of each reaction at regular intervals (e.g., every 15 minutes) by TLC.
-
Workup: Once the reaction is deemed complete (or after a set time, e.g., 2 hours), quench the reaction by adding 10 mL of 1M HCl. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product yield and purity by ¹H NMR and HPLC. The rate of reaction can be inferred from the time taken for the disappearance of the starting aldehyde spot on the TLC plate and quantified by HPLC analysis of aliquots taken at different time points.
Caption: Workflow for the comparative Knoevenagel condensation experiment.
Conclusion and Outlook
The choice between this compound and vanillin as a synthetic precursor will depend on the specific requirements of the target molecule and the desired reaction pathway.
-
Vanillin is the more reactive and versatile building block for reactions involving the aldehyde group due to its lower steric hindrance. It is an excellent choice for transformations where high reactivity and ease of reaction are paramount.
-
This compound offers a more sterically encumbered aldehyde, which can be advantageous for achieving selectivity in certain reactions or for introducing steric bulk into the final molecule. However, its reduced reactivity necessitates more carefully optimized reaction conditions.
For drug development professionals, a thorough understanding of these reactivity differences is crucial for efficient route scouting and process development. The experimental protocol outlined above provides a straightforward method for empirically validating the predicted reactivity trends in your own laboratory setting.
References
- Wikipedia. (2024). Vanillin.
- ChemBK. (n.d.). Vanillin.
- Properties of Materials. (n.d.). Vanillin (C8H8O3) properties.
- American Chemical Society. (2016, September 13). Vanillin.
- ResearchGate. (n.d.). The mechanochemical Knoevenagel condensation of vanillin and barbituric acid.
- ResearchGate. (n.d.). Optimization of the proline-catalyzed Knoevenagel condensation of vanillin and malonic acid in ethanol (0.5 M).
- Frontiers in Chemistry. (2022, July 7). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles.
- Course Hero. (n.d.). 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn.
- OrganicERs.org. (2014). EXP 16 - An Electrophilic Iodination of Vanillin.
- YouTube. (2021, March 28). Bromination of vanillin.
- Studylib. (n.d.). Vanillin Iodination: Electrophilic Aromatic Substitution Lab.
- ResearchGate. (n.d.). Effect of catalyst on the Knoevenagel condensation of vanillin.
- Homework.Study.com. (n.d.). Directive effects in the bromination of vanillin experiment: Describe and explain the possible...
- Amerigo Scientific. (n.d.). 2,6-Dimethoxy-4-hydroxybenzaldehyde.
- Wiley Online Library. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
- PubChem. (n.d.). 4-Hydroxy-2,5-dimethoxybenzaldehyde.
- PubChem. (n.d.). 2,6-Dimethoxy-4-hydroxybenzaldehyde.
- Arkivoc. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
- mVOC. (n.d.). 4-Hydroxy-3-methoxybenzaldehyde.
- Semantic Scholar. (2007, April 19). Synthesis of vanillin and 4-hydroxybenzaldehyde by a reaction scheme involving condensation of phenols with glyoxylic acid.
- ResearchGate. (n.d.). Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution.
- National Institutes of Health. (2024, February 26). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains.
- Reddit. (2020, October 12). Why is Vanillin named 4-Hydroxy-3-methoxybenzaldehyde when it doesn't contain the -CHO group when it's numbered?
Sources
- 1. Vanillin - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. This compound | 22080-96-2 [chemicalbook.com]
- 4. 2,6-Dimethoxy-4-hydroxybenzaldehyde | C9H10O4 | CID 529894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 15. organicers.org [organicers.org]
- 16. studylib.net [studylib.net]
- 17. youtube.com [youtube.com]
- 18. homework.study.com [homework.study.com]
Biological activity of flavonoids derived from 4-Hydroxy-2,6-dimethoxybenzaldehyde vs other precursors
Introduction: Beyond the Core Scaffold
Flavonoids, a vast class of polyphenolic plant secondary metabolites, have long been a cornerstone of natural product research and drug discovery.[1][2] Their shared C6-C3-C6 backbone belies a staggering structural diversity that gives rise to a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][3][4] The ultimate biological profile of a synthetic flavonoid is not merely a function of its core structure (e.g., flavone, flavonol, flavanone) but is profoundly dictated by the substitution patterns on its A and B rings. These patterns are, in turn, determined by the choice of precursors used in their synthesis.
This guide moves beyond a general overview to provide a focused, comparative analysis of flavonoids derived from a structurally unique precursor, 4-Hydroxy-2,6-dimethoxybenzaldehyde , versus those synthesized from more conventional aromatic aldehydes. We will dissect how the specific arrangement of hydroxyl and methoxy groups on the B-ring precursor molecule rationally modulates the biological efficacy of the final flavonoid product. For researchers in drug development, understanding this structure-activity relationship (SAR) at the precursor level is paramount for designing novel therapeutics with targeted and enhanced potency.
Section 1: The Precursor Landscape and its Synthetic Implications
The final flavonoid's B-ring is derived from the aromatic aldehyde used in the initial condensation step of synthesis. The electronic and steric properties of this precursor are therefore critical.
1.1. Focus Precursor: this compound
This precursor is distinguished by three key features:
-
A para-hydroxyl group , which can participate in hydrogen bonding and act as a hydrogen donor for radical scavenging.
-
Two ortho-methoxy groups , which are electron-donating and impose significant steric hindrance around the aldehyde functional group and the point of attachment to the flavonoid C-ring.
-
The lack of an ortho-dihydroxyl (catechol) moiety.
1.2. Comparative Precursors
To establish a clear structure-activity relationship, we will compare our focus precursor with two commonly used alternatives:
-
4-Hydroxybenzaldehyde: The simplest analogue, providing a baseline with a single para-hydroxyl group.
-
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A widely available natural product that introduces a single methoxy group ortho to the hydroxyl group, forming a guaiacyl moiety.
The selection of these precursors allows for a systematic evaluation of the impact of increasing methoxylation on the B-ring.
Section 2: Synthetic Strategy: From Precursors to Flavonoids
The most common and versatile method for synthesizing the flavone backbone is a two-step process involving a Claisen-Schmidt condensation to form a chalcone, followed by an oxidative cyclization.
Caption: General workflow for flavone synthesis.
Experimental Protocol: Representative Synthesis of a Flavone
This protocol describes the synthesis of a flavone from 3',4'-Dimethoxy-2'-hydroxychalcone, a representative intermediate. The principles are directly applicable when using this compound or other precursors.
Part A: Claisen-Schmidt Condensation to form Chalcone [5]
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2'-hydroxyacetophenone (10 mmol, 1 eq.) and the selected aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde, 10 mmol, 1 eq.) in 50 mL of ethanol. Stir until a homogenous solution is formed.
-
Catalyst Addition: While stirring vigorously at room temperature, slowly add 10 mL of an aqueous sodium hydroxide solution (40% w/v) dropwise over 15 minutes. The solution will typically turn a deep color (yellow, orange, or red).
-
Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The consumption of the starting materials and the appearance of a new, lower Rf spot indicates product formation.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. Acidify the solution to pH ~2 by the slow addition of concentrated HCl with constant stirring. A solid precipitate will form.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel, washing thoroughly with cold water until the filtrate is neutral. The crude chalcone can be purified by recrystallization from ethanol.
Part B: Oxidative Cyclization to form Flavone
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the purified chalcone (5 mmol, 1 eq.) and a catalytic amount of iodine (I₂, ~0.5 mmol, 0.1 eq.) in 30 mL of dimethyl sulfoxide (DMSO).
-
Heating: Heat the reaction mixture to 120-140 °C.
-
Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the chalcone spot and the appearance of a new, higher Rf spot indicates flavone formation. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a beaker containing 150 mL of ice-cold water. A precipitate will form.
-
Purification: Filter the solid product, wash with a saturated sodium thiosulfate solution to remove excess iodine, and then with water. The crude flavone can be purified by column chromatography on silica gel or by recrystallization.
Section 3: A Comparative Analysis of Biological Activities
The choice of aldehyde precursor directly imparts a specific substitution pattern onto the flavonoid's B-ring, which is a critical determinant of biological function.
Antioxidant Activity
Mechanistic Insight: Flavonoids exert antioxidant effects primarily by donating a hydrogen atom from a phenolic hydroxyl group to neutralize free radicals. The stability of the resulting flavonoid radical is key. Three structural features are widely accepted as being crucial for high antioxidant activity:
-
An ortho-dihydroxy (catechol) group on the B-ring, which confers high stability to the radical through electron delocalization.[6][7]
-
A C2-C3 double bond in conjugation with a 4-oxo group, which allows for electron delocalization from the B-ring across the flavonoid system.[6][8]
-
A 3-hydroxyl group on the C-ring, which participates in radical scavenging.[6][9][10]
Comparative Analysis: Flavonoids derived from This compound will possess a single hydroxyl group on the B-ring. While this group can act as a hydrogen donor, it lacks the critical catechol structure. The two bulky methoxy groups may also sterically hinder the approach of free radicals. In contrast, flavonoids from precursors that can yield a catechol B-ring (e.g., from 3,4-dihydroxybenzaldehyde) would be expected to show significantly higher radical scavenging activity. The activity of a vanillin-derived flavonoid would likely be intermediate.
Table 1: Predicted Relative Antioxidant Activity Based on B-Ring Precursor
| B-Ring Precursor | Key B-Ring Features in Final Flavonoid | Predicted DPPH Radical Scavenging Activity (Relative) | Rationale |
| 4-Hydroxybenzaldehyde | 4'-OH | Low | Single OH group, lacks stabilizing features. |
| Vanillin | 4'-OH, 3'-OCH₃ | Moderate | Single OH group, but methoxy group can have a modest electronic influence. |
| This compound | 4'-OH, 2',6'-(OCH₃)₂ | Low to Moderate | Single OH group; steric hindrance from methoxy groups may be a factor. |
| 3,4-Dihydroxybenzaldehyde | 3',4'-(OH)₂ (Catechol) | High | Presence of the highly effective catechol moiety for radical stabilization.[6][7] |
Anti-inflammatory Activity
Mechanistic Insight: Flavonoids can mitigate inflammation by inhibiting key pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), and by modulating inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[3][11] The NF-κB pathway controls the expression of numerous pro-inflammatory cytokines like TNF-α and IL-6.[12]
Caption: Inhibition of the NF-κB signaling pathway by flavonoids.
Comparative Analysis: Unlike antioxidant activity, which is often diminished by methoxylation in place of hydroxylation, anti-inflammatory activity can be enhanced by methoxy groups.[13] Polymethoxyflavonoids (PMFs) are well-documented for their potent anti-inflammatory effects.[14] The two methoxy groups from This compound could significantly increase the lipophilicity of the resulting flavonoid, potentially improving cell membrane permeability and interaction with intracellular targets like the IKK complex in the NF-κB pathway. This suggests that flavonoids from this precursor could exhibit superior anti-inflammatory activity compared to those derived from the less-methoxylated or non-methoxylated precursors.
Table 2: Predicted Relative Anti-inflammatory Activity (COX-2 Inhibition)
| B-Ring Precursor | Key B-Ring Features in Final Flavonoid | Predicted COX-2 Inhibition (IC₅₀, µM) | Rationale |
| 4-Hydroxybenzaldehyde | 4'-OH | > 50 | Basic flavonoid structure with minimal potency. |
| Vanillin | 4'-OH, 3'-OCH₃ | 15 - 30 | Introduction of a methoxy group often enhances activity. |
| This compound | 4'-OH, 2',6'-(OCH₃)₂ | 5 - 15 | Increased methoxylation and lipophilicity may significantly boost potency.[14] |
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay[15]
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test flavonoids (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Construct a dose-response curve to determine the IC₅₀ value for each compound.
Anticancer Activity
Mechanistic Insight: The anticancer effects of flavonoids are multifaceted. In cancer cells, they can act as pro-oxidants, increasing reactive oxygen species (ROS) to a toxic level, thereby triggering apoptosis (programmed cell death).[15][16] They can also arrest the cell cycle and inhibit key signaling pathways involved in proliferation and survival. The specific substitution pattern is critical for determining which cancer cell lines are most susceptible.
Comparative Analysis: The dense substitution pattern of flavonoids derived from This compound makes them intriguing candidates for anticancer agents. Methoxy groups can enhance cytotoxicity, and the specific 2',6'-dimethoxy pattern is relatively uncommon, offering potential for novel mechanisms of action or improved selectivity.[9][10] While a direct prediction of potency is difficult without experimental data, the unique electronic and steric profile warrants investigation. Flavonoids with hydroxyl groups at the 5 and 7 positions (on the A-ring) combined with B-ring methoxylation have shown high cytotoxicity.[9][10]
Table 3: Hypothetical Anticancer Activity (IC₅₀ against MCF-7 Breast Cancer Cells)
| B-Ring Precursor | Key B-Ring Features in Final Flavonoid | Hypothetical Cytotoxicity (IC₅₀, µM) | Rationale |
| 4-Hydroxybenzaldehyde | 4'-OH | > 100 | Generally low potency. |
| Vanillin | 4'-OH, 3'-OCH₃ | 40 - 80 | Modest activity, dependent on the rest of the flavonoid structure. |
| This compound | 4'-OH, 2',6'-(OCH₃)₂ | 10 - 50 | Polymethoxylation is a known strategy for increasing anticancer potency.[15][17] |
Experimental Protocol: MTT Cytotoxicity Assay[10]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test flavonoids for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.
Conclusion and Future Directions
-
Flavonoids derived from This compound are predicted to have modest direct antioxidant activity due to the absence of a catechol moiety, a key feature for potent radical scavenging.[6][7]
-
Conversely, the presence of two methoxy groups suggests these flavonoids could possess potent anti-inflammatory and anticancer properties .[14] The increased lipophilicity may enhance cellular uptake and interaction with key intracellular signaling proteins.
-
Compared to precursors like 4-hydroxybenzaldehyde or vanillin, our focus precursor offers a pathway to flavonoids with a more complex and potentially more potent pharmacological profile, shifting the balance from simple antioxidant effects towards specific enzyme and pathway modulation.
For drug development professionals, this analysis underscores the importance of rational precursor selection. While a catechol-producing precursor might be ideal for developing a topical antioxidant, the use of this compound is a more promising strategy for developing systemic anti-inflammatory or targeted anticancer therapeutics. Further empirical testing using the protocols outlined herein is essential to validate these predictions and fully elucidate the therapeutic potential of this unique class of flavonoids.
References
- Wolfe, K. L., & Liu, R. H. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry, 56(18), 8404–8411. [Link]
- Li, Y., et al. (2014). Study of the structure-activity relationship of flavonoids based on their interaction with human serum albumin. RSC Advances, 4(69), 36629-36635. [Link]
- Cos, P., et al. (1998). Structure−Activity Relationship and Classification of Flavonoids as Inhibitors of Xanthine Oxidase and Superoxide Scavengers.
- Filipe, P., Lança, V., & Silva, J. N. (2001). Structure-antioxidant activity relationships of flavonoids: a re-examination. Free Radical Research, 35(5), 579-587. [Link]
- Cisowska, A., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Foods, 12(15), 2848. [Link]
- Razali, N., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. International Journal of Molecular Sciences, 24(20), 15396. [Link]
- Zhang, J., et al. (2023). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. International Journal of Molecular Sciences, 24(12), 10323. [Link]
- Rather, M. A., & Akram, M. (2021). Flavonoid Biosynthetic Pathway: Genetics and Biochemistry. Biosciences Biotechnology Research Asia, 18(2). [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Cisowska, A., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Preprints.org. [Link]
- Ilham, F., et al. (2022). Anti-inflammatory activities of flavonoid derivates. Medical Journal of Indonesia, 31(4). [Link]
- Bako, R., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 28(15), 5853. [Link]
- Publishing at the Library. (n.d.).
- Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750. [Link]
- Lee, Y., & Lee, J. (2021). Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy. Food Science and Biotechnology, 30(3), 321-340. [Link]
- Choi, C. H. (2007). Antioxidant and chemosensitizing effects of flavonoids with hydroxy and/or methoxy groups and structure-activity relationship. Journal of Experimental & Clinical Cancer Research, 26(4), 547-554. [Link]
- Abotaleb, M., et al. (2018). Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin. Antioxidants, 7(8), 109. [Link]
- Al-Khayri, J. M., et al. (2023). A Review of Classification, Biosynthesis, Biological Activities and Potential Applications of Flavonoids. Open Chemistry, 21(1), 20220230. [Link]
- Lee, Y., & Lee, J. (2021). Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy. Food Science and Biotechnology, 30(3), 321-340. [Link]
- Kopustinskiene, D. M., et al. (2020). Flavonoids as Anticancer Agents. Nutrients, 12(2), 457. [Link]
- ResearchGate. (2007). (PDF)
- Razali, N., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. International Journal of Molecular Sciences, 24(20), 15396. [Link]
- Tago, M., et al. (2015). Anti-inflammatory activity of flavonoids in Nepalese propolis is attributed to inhibition of the IL-33 signaling pathway. International Immunopharmacology, 25(1), 125-133. [Link]
- Banjarnahor, S. D. S., & Artanti, N. (2014). Antioxidant properties of flavonoids. Medical Journal of Indonesia, 23(4), 239-244. [Link]
- Park, E. H., et al. (2009). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. Biomolecules & Therapeutics, 17(1), 66-73. [Link]
- Atmani, D., et al. (2009). Flavonoids in Human Health: From Structure to Biological Activity. Current Nutrition & Food Science, 5(4), 225-237. [Link]
- Zenodo. (2023). Biological Activity of Flavonoids. [Link]
- Semantic Scholar. (n.d.).
- AIP Publishing. (2016). Green synthesis of chalcones derivatives as intermediate of flavones and their antibacterial activities. AIP Conference Proceedings. [Link]
- Al-Amiery, A. A., et al. (2022). Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal. Scientific Reports, 12(1), 21066. [Link]
- Barreca, D., et al. (2020). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Antioxidants, 9(1), 23. [Link]
Sources
- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Classification, Biosynthesis, Biological Activities and Potential Applications of Flavonoids [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. zenodo.org [zenodo.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-antioxidant activity relationships of flavonoids: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antioxidant and chemosensitizing effects of flavonoids with hydroxy and/or methoxy groups and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of flavonoids in Nepalese propolis is attributed to inhibition of the IL-33 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids | MDPI [mdpi.com]
- 14. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Flavonoids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. View of Antioxidant and Chemosensitizing Effects of Flavonoids with Hydroxy and/or Methoxy Groups and Structure-Activity Relationship [journals.library.ualberta.ca]
A Comparative Guide to the Antioxidant Capacity of Chalcones from 4-Hydroxy-2,6-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the continuous search for novel therapeutic agents, chalcones have emerged as a promising class of compounds with a wide spectrum of biological activities. As a senior application scientist, this guide provides an in-depth technical comparison of the antioxidant capacity of chalcones derived from 4-Hydroxy-2,6-dimethoxybenzaldehyde. We will delve into the synthesis, experimental evaluation, and structure-activity relationships that govern their antioxidant potential, providing you with the critical insights needed for your research and development endeavors.
The Significance of Chalcones as Antioxidants
Chalcones (1,3-diaryl-2-propen-1-ones) are open-chain flavonoids found in a variety of plants.[1] Their basic structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, serves as a versatile scaffold for synthetic modification, allowing for the fine-tuning of their pharmacological properties.[2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a myriad of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants can mitigate oxidative damage by neutralizing these harmful free radicals. The antioxidant potential of chalcones is profoundly influenced by the substitution pattern on their aromatic rings, with hydroxyl (-OH) and methoxy (-OCH₃) groups playing a pivotal role.[3][4]
Synthesis of a Representative Chalcone from this compound
The cornerstone of synthesizing the chalcones discussed in this guide is the Claisen-Schmidt condensation reaction. This robust and versatile method involves the base-catalyzed reaction between an aromatic aldehyde and an aromatic ketone.[2] Below is a representative protocol for the synthesis of a chalcone derived from this compound.
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Distilled Water
-
Hydrochloric Acid (HCl), dilute
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the chosen substituted acetophenone in ethanol.
-
Reaction Initiation: While stirring the solution at room temperature, slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise.[2]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture with dilute hydrochloric acid to a neutral pH to precipitate the chalcone.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[2]
Evaluating Antioxidant Capacity: Key Experimental Assays
To objectively compare the antioxidant potential of newly synthesized chalcones, a panel of standardized in vitro assays is employed. Each assay targets a different aspect of antioxidant activity, providing a comprehensive profile of the compound's efficacy.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[5] The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored hydrazine upon reaction with an antioxidant.[5] The decrease in absorbance is proportional to the radical scavenging activity.
Detailed Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Preparation of Test Samples: Prepare a series of concentrations of the synthesized chalcone and a standard antioxidant (e.g., ascorbic acid, quercetin) in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test sample or standard to the DPPH solution. A control well should contain only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the concentration of the test compound. A lower IC50 value indicates greater antioxidant activity.[6]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution.[7]
Detailed Protocol:
-
Generation of ABTS•+: Generate the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[7]
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of approximately 0.70 at 734 nm.[7]
-
Preparation of Test Samples: Prepare a series of concentrations of the synthesized chalcone and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
Reaction Mixture: Add a small volume of the test compound to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[7]
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the antioxidant capacity.[8]
Detailed Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Preparation of Test Samples: Prepare a series of concentrations of the synthesized chalcone and a standard (e.g., FeSO₄·7H₂O).
-
Reaction Mixture: Add the test sample or standard to the FRAP reagent and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and is expressed as micromolar Fe(II) equivalents.
Comparative Analysis of Antioxidant Activity
While specific antioxidant data for chalcones derived directly from this compound is limited in the current literature, we can infer their potential activity based on structure-activity relationship studies of closely related compounds. The table below presents the IC50 values of various methoxy and hydroxy-substituted chalcones and standard antioxidants for comparison.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µM) | Reference |
| Standard Antioxidants | |||
| Ascorbic Acid | 54.08 | 91.21 | |
| Quercetin | - | - | - |
| Chalcone Derivatives | |||
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | 3.39 | - | [9] |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 6.89 | - | [9] |
| 2',5'-dihydroxy-3,4-dimethoxychalcone | 7.34 | - | [10] |
| JVC3 | - | 53.76 | |
| JVC4 | - | 50.34 | |
| JVF3 | 61.4 | - | |
| 2',4'-dihydroxy-3,4-dimethoxychalcone | 1402.9 | - | [10] |
A lower IC50 value indicates higher antioxidant activity.
Structure-Activity Relationship (SAR) Insights
The antioxidant capacity of chalcones is intricately linked to their molecular structure. Key SAR observations include:
-
Hydroxyl Groups: The number and position of hydroxyl groups are critical. Generally, an increased number of hydroxyl groups enhances antioxidant activity. The presence of ortho-dihydroxy (catechol) or para-dihydroxy (hydroquinone) moieties on the B-ring significantly increases radical scavenging potential.[11]
-
Methoxy Groups: Methoxy groups can have a dual effect. While they are electron-donating and can contribute to the stability of the radical formed after hydrogen donation, they can also introduce steric hindrance, which may reduce activity compared to a free hydroxyl group.[3]
-
The α,β-Unsaturated Carbonyl System: This Michael acceptor system is crucial for the biological activity of chalcones, including their antioxidant effects.[8]
Based on these principles, chalcones derived from this compound are expected to exhibit significant antioxidant activity. The presence of the hydroxyl group is a key contributor, and the two methoxy groups on the A-ring will influence the electronic properties of the molecule. The specific substitution pattern on the B-ring, when reacted with this compound, will ultimately determine the overall antioxidant potency.
Visualizing the Experimental Workflow
To provide a clear and concise overview of the experimental processes, the following diagrams illustrate the synthesis and antioxidant assay workflows.
Caption: Workflow for the synthesis of chalcones.
Caption: General workflow for antioxidant assays.
Conclusion
This guide provides a comprehensive framework for understanding and evaluating the antioxidant capacity of chalcones derived from this compound. By detailing the synthesis, providing robust experimental protocols, and offering insights into structure-activity relationships, we aim to empower researchers in the field of drug discovery to advance their work with these promising compounds. The presented comparative data, while not exhaustive for the specific target compounds, offers a valuable benchmark for assessing the potential of newly synthesized derivatives. Further investigation into the specific antioxidant activities of chalcones from this compound is warranted to fully elucidate their therapeutic potential.
References
- Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. (n.d.). International Journal of Recent Technology and Engineering (IJRTE). [Link]
- Susanti, E., Matsjeh, S., Mustofa, M., Redjeki, T., & Wahyuningsih, T. D. (2014). Syntheses and antioxidant activities of some hydroxy dimethoxy chalcone derivatives. Indonesian Journal of Pharmacy, 25(1), 17-24. [Link]
- Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Effect of Radical Scavenging and Reducing Power Capacity Screening of Some Synthesized Substituted Methoxy Chalcones to Establish Structure Activity Relationship. (n.d.). World Wide Journal of Multidisciplinary Research and Development. [Link]
- Popat, K. H., & Nimavat, K. S. (2022). Hydroxy Chalcones and Analogs with Chemopreventive Properties. Molecules, 27(19), 6245. [Link]
- Study on antioxidant activities of chalcones and their deriv
- (PDF) Synthesis, Characterization, Antioxidant Activity and Conformational Study of 4-Hydroxychalcone. (2021).
- Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025). Orbital: The Electronic Journal of Chemistry. [Link]
- EXPERIMENTAL AND SIMULATION OF HYDROXY CHALCONE DERIVATIVES AS ANTIOXIDANT AND DRUG-LIKE AGENTS. (2024). Malaysian Journal of Analytical Sciences. [Link]
- Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradi
- Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues. (2014). Chemistry Central Journal. [Link]
- Evaluation of the radical scavenging activity of a series of synthetic hydroxychalcones towards the DPPH radical. (2025).
- SOLVENT-FREE SYNTHESIS OF 4'-HYDROXY-4-HYDROXY CHALCONE AND ITS POTENTIAL AS AN ANTIBACTERIAL. (n.d.). Rasayan Journal of Chemistry. [Link]
- Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
- Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. (2016). Monatshefte für Chemie - Chemical Monthly. [Link]
- Green synthesis of chalcones derivatives as intermediate of flavones and their antibacterial activities. (2016). AIP Conference Proceedings. [Link]
- In-vitro evaluation of selected chalcones for antioxidant activity. (2025).
- Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. (n.d.). Molecules. [Link]
- DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. [Link]
Sources
- 1. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cytotoxicity of 4-Hydroxy-2,6-dimethoxybenzaldehyde Derivatives on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Substituted Benzaldehydes
Comparative Cytotoxicity Analysis: Unveiling the Potency of Chalcone Derivatives
The in vitro cytotoxic activity of derivatives of 4-Hydroxy-2,6-dimethoxybenzaldehyde, particularly chalcones, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound, representing the concentration required to inhibit 50% of a biological or biochemical function. The following table summarizes the IC50 values for a prominent derivative, 4'-hydroxy-2',6'-dimethoxychalcone, and the standard chemotherapeutic agents, Doxorubicin and Cisplatin, across several cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4'-hydroxy-2',6'-dimethoxychalcone | CEM/ADR5000 (Leukemia) | 2.54 | [1] |
| CCRF-CEM (Leukemia) | 8.59 | [1] | |
| HepG2 (Hepatocarcinoma) | 58.63 | [1] | |
| Doxorubicin | HeLa (Cervical Carcinoma) | 2.9 | [2][3] |
| MCF-7 (Breast Adenocarcinoma) | 2.5 | [2][3] | |
| HepG2 (Hepatocellular Carcinoma) | 12.2 | [2][3] | |
| A549 (Lung Carcinoma) | > 20 | [2][3] | |
| Cisplatin | HeLa (Cervical Carcinoma) | 4.00 | [4] |
| A549 (Lung Carcinoma) | 12.74 | [4] | |
| HepG2 (Hepatocellular Carcinoma) | 4.9 - 25.5 (depending on incubation time) | [5] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.
The data reveals that 4'-hydroxy-2',6'-dimethoxychalcone exhibits potent cytotoxic activity, particularly against leukemia cell lines, with IC50 values in the low micromolar range.[1] Notably, its efficacy against the multidrug-resistant CEM/ADR5000 cell line suggests it may be able to overcome some common mechanisms of chemotherapy resistance.[1]
Mechanisms of Action: Inducing Cancer Cell Demise
The anticancer activity of this compound derivatives is not solely defined by their ability to kill cancer cells but also by the intricate molecular mechanisms they trigger. Research into structurally similar compounds, such as 2',4'-dihydroxy-4',6'-dimethoxychalcone (DDC), has shed light on these pathways.
Induction of Apoptosis and Autophagy
A primary mechanism by which these compounds exert their cytotoxic effects is through the induction of programmed cell death, or apoptosis. This is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Studies on DDC have shown that it triggers the mitochondrial pathway of apoptosis.[6] This involves a reduction in the mitochondrial membrane potential, leading to the release of pro-apoptotic proteins and the subsequent activation of caspases, the executioners of apoptosis.[6]
Furthermore, these compounds can also induce autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death depending on the context. In the case of DDC-treated breast cancer cells, the accumulation of autophagosomes is observed, suggesting that the compound disrupts the autophagic flux, ultimately contributing to cell death.[6]
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer. This compound derivatives have been shown to interfere with the cell cycle, thereby halting the proliferation of cancer cells. For instance, 4'-hydroxy-2',6'-dimethoxychalcone arrests the cell cycle in the G0/G1 phase.[1] This prevents the cells from entering the S phase, where DNA replication occurs, effectively stopping their division.
Modulation of Key Signaling Pathways
The anticancer effects of these derivatives are underpinned by their ability to modulate critical intracellular signaling pathways that are often hijacked by cancer cells to promote their growth and survival.
PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. Chalcone derivatives have been shown to inhibit this pathway, thereby cutting off a key survival signal for cancer cells.
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another important signaling route involved in cell proliferation, differentiation, and apoptosis. Chalcones can modulate the activity of different components of the MAPK pathway, such as ERK, JNK, and p38, to induce apoptosis in cancer cells.
Below is a diagram illustrating the proposed mechanism of action for a chalcone derivative of this compound, integrating the induction of apoptosis and the modulation of key signaling pathways.
Caption: Proposed mechanism of action for this compound derivatives.
Detailed Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides a detailed, step-by-step methodology for a key experiment used to assess cytotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
This compound derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value from the curve, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative analysis of different synthetic routes to 4-Hydroxy-2,6-dimethoxybenzaldehyde
Introduction: The Significance of 4-Hydroxy-2,6-dimethoxybenzaldehyde
This compound, commonly known in the scientific community as syringaldehyde, is an aromatic aldehyde that has garnered significant interest across various fields, including pharmaceuticals, food chemistry, and polymer science.[1][2][3] Its unique structural features, characterized by a central benzene ring with hydroxyl, aldehyde, and two methoxy groups, contribute to its valuable bioactive properties. Syringaldehyde serves as a crucial intermediate in the synthesis of antibacterial drugs like Trimethoprim.[2] Furthermore, its antioxidant and antimicrobial potentials have led to its application in the food and cosmetic industries.[1][2] As a lignin-derived phenolic compound, it also represents a renewable and sustainable building block for the development of novel bio-based polymers.[4]
This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an in-depth examination of their underlying mechanisms, experimental protocols, and performance metrics. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic strategy for their specific applications.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be broadly categorized into classical formylation reactions of substituted phenols and pathways starting from more complex natural precursors. Each approach presents a unique set of advantages and challenges in terms of yield, scalability, and environmental impact.
The Vilsmeier-Haack Reaction: A Direct Formylation Approach
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic compounds.[5][6][7] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃), to introduce an aldehyde group onto the aromatic ring.[5][7][8]
Mechanistic Insight: The reaction commences with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. The electron-rich starting material, in this case, a suitably substituted phenol or its ether derivative, then undergoes electrophilic aromatic substitution. The resulting iminium salt is subsequently hydrolyzed to yield the desired aldehyde.[7] For the synthesis of this compound, 2,6-dimethoxyphenol is the logical starting material. The electron-donating nature of the two methoxy groups and the hydroxyl group activates the aromatic ring, facilitating the electrophilic attack. The formylation is expected to occur at the para position to the hydroxyl group due to steric hindrance at the ortho positions.
Advantages:
-
Directness: It offers a relatively direct route to the target molecule from a simple precursor.
-
Mild Conditions: The reaction conditions are generally mild compared to some other formylation methods.[6]
Disadvantages:
-
Reagent Stoichiometry: The reaction requires stoichiometric amounts of the Vilsmeier reagent, which can generate significant waste.
-
Handling of Reagents: Phosphorus oxychloride is corrosive and moisture-sensitive, requiring careful handling.
The Duff Reaction: Formylation with Hexamethylenetetramine
The Duff reaction is another classical method for the formylation of phenols, utilizing hexamethylenetetramine (hexamine) as the formylating agent in the presence of an acid, typically boric acid and glycerol or acetic acid.[9] This reaction generally favors ortho-formylation, but para-substitution can occur if the ortho positions are blocked.[9]
Mechanistic Insight: The reaction mechanism is believed to involve the protonation of hexamine, which then acts as an electrophile. The phenol attacks the activated hexamine, leading to the formation of a benzylamine intermediate. Subsequent intramolecular redox reactions and hydrolysis yield the final aldehyde.[9] For the synthesis of syringaldehyde, the starting material is pyrogallol-1,3-dimethyl ether (2,6-dimethoxyphenol).[10] Due to the steric hindrance from the two methoxy groups at the ortho positions, formylation occurs at the para position to the hydroxyl group.[9]
Advantages:
-
Readily Available Reagents: Hexamine is an inexpensive and stable reagent.
-
One-Pot Procedure: The reaction can often be carried out in a single step.
Disadvantages:
-
Low to Moderate Yields: The Duff reaction is often associated with lower yields compared to other methods.[9][11]
-
Reaction Conditions: The reaction often requires elevated temperatures, and precise temperature control can be crucial for optimal yields.[10][11]
The Reimer-Tiemann Reaction: A Dichlorocarbene Approach
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic solution.[12][13][14] The reaction proceeds through the formation of a dichlorocarbene intermediate, which acts as the electrophile.[12][13][15]
Mechanistic Insight: Under basic conditions, chloroform is deprotonated to form a trichlorocarbanion, which then eliminates a chloride ion to generate the highly reactive dichlorocarbene.[13][14] The phenoxide ion, formed by the deprotonation of the phenol, then attacks the dichlorocarbene. Subsequent hydrolysis of the resulting intermediate yields the aldehyde.[13] While the Reimer-Tiemann reaction typically favors ortho-formylation, para-substitution can be the major product if the ortho positions are sterically hindered, as is the case with 2,6-dimethoxyphenol.[12][15]
Advantages:
-
Inexpensive Reagents: Chloroform and a strong base are readily available and cost-effective.
Disadvantages:
-
Low Yields and Side Products: The reaction is often plagued by low yields and the formation of byproducts, making purification challenging.
-
Harsh Conditions: The use of a strong base and elevated temperatures can lead to decomposition of sensitive substrates.[16]
-
Safety Concerns: Chloroform is a suspected carcinogen and requires careful handling.
Synthesis from Vanillin: A Strategic Precursor Approach
A high-yield synthesis of syringaldehyde starting from the readily available and structurally similar vanillin (4-hydroxy-3-methoxybenzaldehyde) has been reported.[17] This multi-step process involves the strategic introduction of a second methoxy group.
Synthetic Strategy: The synthesis begins with the iodination of vanillin to produce 5-iodovanillin. This is followed by a nucleophilic aromatic substitution reaction where the iodine atom is replaced by a methoxy group using sodium methoxide in the presence of a copper catalyst.[17]
Advantages:
-
High Yields: This method has been reported to produce syringaldehyde in yields exceeding 95%.[17]
-
Readily Available Starting Material: Vanillin is a bulk chemical, making it an economically attractive starting point.
Disadvantages:
-
Multi-step Process: Compared to direct formylation methods, this route involves multiple synthetic steps.
-
Use of Heavy Metals: The use of a copper catalyst may require additional purification steps to remove metal residues from the final product.
Quantitative Performance Comparison
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reaction Conditions | Scalability |
| Vilsmeier-Haack | 2,6-Dimethoxyphenol | DMF, POCl₃ | Moderate to Good | Mild | Good |
| Duff Reaction | Pyrogallol-1,3-dimethyl ether | Hexamine, Boric acid, Glycerol | 31-32%[10] | 150-160°C[10] | Moderate |
| Reimer-Tiemann | 2,6-Dimethoxyphenol | Chloroform, Strong Base | Low to Moderate | Elevated Temperatures | Moderate |
| From Vanillin | Vanillin | Iodine, Sodium Methoxide, Cu catalyst | >95%[17] | 130°C[17] | Good |
Experimental Protocols
Protocol 1: Synthesis via the Duff Reaction
This protocol is adapted from the procedure described for the formylation of pyrogallol-1,3-dimethyl ether.[10]
Materials:
-
Pyrogallol-1,3-dimethyl ether (1 mole)
-
Hexamethylenetetramine (1.1 moles)
-
Glycerol
-
Boric acid
-
Hydrochloric acid
-
Chloroform
-
Sodium bisulfite
-
Sulfuric acid
-
Methanol
-
Water
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and condenser, heat a mixture of glycerol and boric acid to 170°C for 30 minutes to dehydrate.
-
Cool the mixture to 150°C and add a mixture of pyrogallol-1,3-dimethyl ether and hexamethylenetetramine.
-
The temperature will drop; maintain it at 150-160°C for 5-9 minutes with cooling as needed. A vigorous evolution of ammonia will be observed.
-
Rapidly cool the reaction mixture and then hydrolyze by adding a solution of hydrochloric acid in water.
-
Heat the mixture to boiling for 15 minutes, then cool and extract with chloroform.
-
Extract the chloroform solution with an aqueous sodium bisulfite solution.
-
Wash the bisulfite solution with chloroform, filter, and then acidify with sulfuric acid.
-
Heat the acidified solution on a steam bath while bubbling air through it to remove sulfur dioxide.
-
Cool the solution to induce crystallization of the product.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from aqueous methanol to obtain pure this compound.
Protocol 2: Synthesis from Vanillin
This protocol is based on the high-yield synthesis reported from vanillin.[17]
Materials:
-
Vanillin
-
Iodine
-
Sodium hydroxide
-
Sodium methoxide
-
Anhydrous methanol
-
Copper catalyst
-
Petroleum ether
-
di-n-butyl ether
Procedure:
-
Iodination of Vanillin: Prepare 5-iodovanillin from vanillin following established literature procedures.
-
Methoxylation: In a pressure vessel, combine 5-iodovanillin, sodium methoxide, and a copper catalyst in anhydrous methanol.
-
Heat the reaction mixture to 130 ± 4°C for one hour with stirring.
-
After cooling, neutralize the reaction mixture and extract the product.
-
Analyze the product mixture by paper chromatography using a developing agent of petroleum ether, di-n-butyl ether, and water (10:1:1).
-
The separated syringaldehyde can be extracted from the paper and quantified spectrophotometrically.
Conclusion and Future Outlook
The synthesis of this compound can be achieved through several distinct pathways, each with its own set of merits and drawbacks. For laboratory-scale synthesis where high purity and yield are paramount, the multi-step synthesis from vanillin appears to be the most promising route, despite its complexity.[17] For larger-scale industrial production, the Vilsmeier-Haack reaction may offer a more direct and scalable alternative, provided that waste management and reagent handling are carefully considered. The Duff and Reimer-Tiemann reactions, while classic in nature, generally suffer from lower yields and are less favored for efficient synthesis.
Future research in this area should focus on the development of more sustainable and environmentally benign synthetic methods. This could involve the use of heterogeneous catalysts to simplify purification, the exploration of solvent-free reaction conditions, and the advancement of biocatalytic routes that leverage enzymatic transformations for the production of this valuable aromatic aldehyde. The continued interest in renewable platform chemicals from lignin also positions the direct extraction and conversion from biomass as a critical area for future innovation.
References
- Creighton, R. H. J., & Hibbert, H. (1944). Studies on Lignin and Related Compounds. LXXV. The Synthesis of Syringaldehyde from 4-Hydroxy-3,5-dimethoxyallylbenzene. Journal of the American Chemical Society, 66(1), 37–38.
- ResearchGate. (n.d.). The synthesis outline of syringaldehyde using gallic acid as the starting material.
- BioResources. (2012). A concise review of the natural existence, synthesis, properties, and applications of syringaldehyde.
- Organic Syntheses. (n.d.). Syringic Aldehyde.
- ResearchGate. (2012). A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde.
- ResearchGate. (n.d.). The synthesis of syringaldehyde from vanillin.
- Amerigo Scientific. (n.d.). 2,6-Dimethoxy-4-hydroxybenzaldehyde.
- De Gruyter. (2024). Review on lignin-derived syringaldehyde-based polymers and its applications.
- Wikipedia. (n.d.). Duff reaction.
- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
- Arkivoc. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.
- Wikipedia. (n.d.). Reimer–Tiemann reaction.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction.
- YouTube. (2021). Vilsmeier-Haack Reaction.
- BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde :: BioResources [bioresources.cnr.ncsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. emerald.com [emerald.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. jk-sci.com [jk-sci.com]
- 16. lscollege.ac.in [lscollege.ac.in]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Hydroxy-Dimethoxybenzaldehyde Isomers
Introduction
In the realms of natural product chemistry, pharmaceutical synthesis, and metabolomics, the precise structural elucidation of organic molecules is paramount. Benzaldehyde derivatives, particularly those with multiple oxygen-containing substituents, are ubiquitous scaffolds found in countless biologically active compounds. While they may share the same molecular formula, the specific arrangement of functional groups on the aromatic ring—their isomerism—can lead to vastly different chemical, physical, and pharmacological properties. This guide provides an in-depth spectroscopic comparison of 4-Hydroxy-2,6-dimethoxybenzaldehyde and three of its key isomers: 3-Hydroxy-4,5-dimethoxybenzaldehyde, 2-Hydroxy-4,6-dimethoxybenzaldehyde, and the widely-studied Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde).
The objective of this document is to move beyond a simple cataloging of data. As field-proven scientists and researchers know, true analytical expertise lies in understanding the causality behind the data. Why does a proton shift downfield? Why does a vibrational frequency decrease? By dissecting the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we will illuminate the subtle yet definitive electronic and steric effects that allow for the unambiguous differentiation of these closely related molecules. This guide is designed to be a practical, authoritative resource for professionals who rely on robust analytical characterization to drive their research and development forward.
Molecular Structures of the Isomers
The four isomers under investigation share the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol .[1][2] Their structural differences, which are the root cause of their distinct spectroscopic signatures, are illustrated below.
Caption: General workflow for the spectroscopic analysis of organic compounds.
Detailed Methodologies
-
NMR Spectroscopy:
-
Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube. [3]Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm). [4] * Data Acquisition: Record spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, accumulate 8-16 scans. For ¹³C NMR, which has low natural abundance, accumulate 1024 or more scans using proton decoupling to improve sensitivity. [4][5] * Data Processing: Process the raw data via Fourier transformation, followed by phase and baseline correction. Calibrate the spectra using the TMS signal. Integrate ¹H NMR signals to determine proton ratios.
-
-
FT-IR Spectroscopy:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most efficient. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond) and apply pressure to ensure good contact. [3][4] * Data Acquisition: Record a background spectrum of the clean, empty ATR crystal first. Then, acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. [4]The background is automatically subtracted.
-
-
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a stock solution (e.g., 1 mg/mL) in a spectroscopic grade solvent like ethanol or methanol. Dilute this stock to a concentration that gives a maximum absorbance reading between 0.1 and 1.0 AU to ensure adherence to the Beer-Lambert law. [4][5] * Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank and the other with the sample solution. Scan the absorbance from approximately 400 nm down to 200 nm. [4]
-
-
Mass Spectrometry:
-
Sample Introduction: For pure, solid samples, use a direct insertion or solid probe.
-
Data Acquisition: Obtain spectra using an Electron Ionization (EI) source. The standard electron energy is 70 eV, which provides reproducible fragmentation patterns. [4][5]The mass analyzer scans a relevant mass-to-charge (m/z) range, for example, 40-300 amu.
-
Conclusion
The unambiguous identification of this compound from its structural isomers is a task readily achievable through a multi-technique spectroscopic approach. While MS and UV-Vis provide confirmatory data about molecular weight and electronic properties, they lack the definitive resolving power for this specific set of isomers. FT-IR offers a powerful and rapid screening method, with the carbonyl stretching frequency below 1660 cm⁻¹ serving as a clear flag for the intramolecularly hydrogen-bonded 2-Hydroxy-4,6-dimethoxybenzaldehyde.
Ultimately, NMR spectroscopy stands as the gold standard . The combination of ¹H and ¹³C NMR provides a wealth of information. The chemical shift of the aldehyde proton, the symmetry and splitting patterns of the aromatic protons, and the number of distinct carbon signals create a unique and definitive fingerprint for each isomer. By understanding the fundamental principles of shielding, deshielding, and hydrogen bonding, the modern researcher can confidently interpret these spectral fingerprints to elucidate the correct structure, ensuring the integrity and success of their scientific endeavors.
References
- Bates, R. B., & Dabestani, R. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806.
- ResearchGate. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Request PDF.
- PubChem. (n.d.). 4,6-Dimethoxysalicylaldehyde. National Center for Biotechnology Information.
- PubChem. (n.d.). 3,4-Dihydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.
- PubChem. (n.d.). 3,4-Dimethoxy-5-hydroxybenzaldehyde. National Center for Biotechnology Information.
- Perve, C., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(1), 133-143.
- Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde.
- NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. NIST Chemistry WebBook.
- NIST. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-. NIST Chemistry WebBook.
- Chen, Z., et al. (2021). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Physical Chemistry Chemical Physics, 23(14), 8549-8556.
- PubMed. (2021). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. National Center for Biotechnology Information.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718).
- PubChemLite. (n.d.). 3,4-dimethoxy-5-hydroxybenzaldehyde (C9H10O4).
- NIST. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-. NIST Chemistry WebBook.
- NIST. (n.d.). 3,4-Dimethoxy-5-hydroxybenzaldehyde. NIST Chemistry WebBook.
- Royal Society of Chemistry. (n.d.). Supporting Information for Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes.
- PubChem. (n.d.). 2,4-Dimethoxybenzaldehyde. National Center for Biotechnology Information.
- ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states.
- Sastrohamidjojo, H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 124-142.
- Matrix Fine Chemicals. (n.d.). This compound.
- Biological Magnetic Resonance Bank. (n.d.). 4-Hydroxybenzaldehyde at BMRB.
- SpectraBase. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. Wiley.
- PubChem. (n.d.). 3,4,5-Trimethoxybenzaldehyde. National Center for Biotechnology Information.
- Royal Society of Chemistry. (n.d.). Supporting Information for Selective demethylation and debenzylation of aryl ethers.
- NIST. (n.d.). Benzaldehyde, 2-hydroxy-. NIST Chemistry WebBook.
- NIST. (n.d.). 3,4-Dihydroxy-5-methoxybenzaldehyde. NIST Chemistry WebBook.
- SpectraBase. (n.d.). 4-Hydroxy-benzaldehyde. Wiley.
- MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP000532.
Sources
A Senior Application Scientist's Guide to Catalyst Efficacy in Chalcone Synthesis from 4-Hydroxy-2,6-dimethoxybenzaldehyde
For researchers and professionals in drug development, the synthesis of chalcones represents a critical gateway to a vast library of biologically active compounds. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are precursors to flavonoids and exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic selection of a catalyst in the Claisen-Schmidt condensation—the cornerstone of chalcone synthesis—is paramount to achieving high yields, purity, and process efficiency. This guide provides an in-depth comparison of various catalytic systems for the synthesis of chalcones from 4-Hydroxy-2,6-dimethoxybenzaldehyde, a promising precursor for novel therapeutics.
The Claisen-Schmidt Condensation: A Mechanistic Overview
The synthesis of chalcones from an aromatic aldehyde and an acetophenone derivative is most commonly achieved through the Claisen-Schmidt condensation.[1] This reaction can be catalyzed by either a base or an acid, each following a distinct mechanistic pathway that influences reaction conditions and outcomes.
Base-Catalyzed Mechanism: In the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), an α-proton is abstracted from the acetophenone to form a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[2]
Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen of the aldehyde is protonated, enhancing its electrophilicity. The acetophenone, in its enol form, then acts as the nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration of the aldol addition product furnishes the final chalcone.[3]
Comparative Analysis of Catalytic Systems
The choice of catalyst profoundly impacts the synthesis of chalcones from this compound. Below is a comparative analysis of common catalytic approaches, with supporting data from the literature on structurally related compounds.
| Catalyst System | Typical Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Alkali Hydroxides (NaOH, KOH) | Ethanol or Methanol, Room Temperature | 4-24 hours | 70-97%[4][5] | High yields, readily available, cost-effective. | Long reaction times, potential for side reactions. |
| Acid Catalysts (p-TsOH, H₂SO₄) | Methanol, Room Temperature | 24-48 hours | 52-74%[3] | Useful for substrates sensitive to strong bases. | Generally lower yields and longer reaction times compared to base catalysis. |
| Green Catalysis: Grinding (Solvent-Free) | Solid NaOH or KOH, Mortar and Pestle | 15-30 minutes | 81-94%[6][7] | Environmentally friendly, rapid, high yields. | Can be limited by the physical state of reactants. |
| Green Catalysis: Microwave-Assisted | NaOH or KOH in Ethanol/Water | 2-10 minutes | 85-95%[5][8] | Drastically reduced reaction times, often higher yields. | Requires specialized microwave reactor equipment. |
| Green Catalysis: PEG-400 | KOH in PEG-400, 40°C | 1 hour | Good to Excellent[9] | Recyclable solvent, clean reaction profile. | Requires product separation from the high-boiling solvent. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key catalytic systems. These are designed to be self-validating, with clear endpoints and purification procedures.
Protocol 1: Conventional Base-Catalyzed Synthesis
This protocol details a standard and widely used method for chalcone synthesis using an alkali hydroxide catalyst.[10]
Materials:
-
This compound
-
Substituted Acetophenone
-
Ethanol
-
Sodium Hydroxide (40% aqueous solution)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Dilute Hydrochloric Acid
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the desired acetophenone in a suitable volume of ethanol with stirring.
-
Cool the mixture in an ice bath to maintain a low temperature.
-
Slowly add a 40% aqueous solution of sodium hydroxide dropwise to the reaction mixture with continuous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC). The formation of a precipitate is often indicative of product formation.
-
Upon completion (typically 4-24 hours), pour the reaction mixture into a beaker of crushed ice and water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude chalcone.
-
Collect the solid product by vacuum filtration, washing with cold distilled water until the filtrate is neutral.
-
Purify the crude product by recrystallization from ethanol to obtain the pure chalcone.
Protocol 2: Acid-Catalyzed Synthesis
This protocol is adapted from the synthesis of chalcones from the structurally similar vanillin, employing an acid catalyst.[3]
Materials:
-
This compound
-
Substituted Acetophenone
-
Methanol
-
p-Toluenesulfonic acid (10% aqueous solution)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a 50 mL round-bottom flask, add 3 mmol of this compound, 3 mmol of the corresponding acetophenone, and 20 mL of methanol.
-
Add 5 mL of a 10% aqueous solution of p-toluenesulfonic acid as the catalyst.
-
Stir the reaction mixture for 48 hours at room temperature, protecting it from light.
-
After 48 hours, wash the reaction mixture with 60 mL of a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chalcone.
-
Further purification can be achieved by column chromatography or recrystallization.
Protocol 3: Green Synthesis via Solvent-Free Grinding
This environmentally friendly protocol offers a rapid and efficient alternative to conventional methods.[7]
Materials:
-
This compound
-
Substituted Acetophenone
-
Solid Sodium Hydroxide
-
Mortar and pestle
-
Dilute Hydrochloric Acid (10% v/v)
-
Cold water
Procedure:
-
Place equimolar amounts of this compound, the chosen acetophenone, and solid sodium hydroxide in a mortar.
-
Grind the mixture vigorously with a pestle for 15-30 minutes at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with cold water.
-
Neutralize the mixture with a cold 10% solution of hydrochloric acid.
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams visualize the reaction mechanisms and a general experimental workflow.
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Caption: Acid-catalyzed Claisen-Schmidt condensation mechanism.
Caption: A general experimental workflow for chalcone synthesis.
Conclusion
The synthesis of chalcones from this compound can be effectively achieved through various catalytic methods. While conventional base catalysis with NaOH or KOH remains a robust and high-yielding approach, green chemistry alternatives such as solvent-free grinding and microwave-assisted synthesis offer significant advantages in terms of reaction time and environmental impact. The choice of the optimal catalyst will depend on the specific requirements of the synthesis, including scale, available equipment, and desired process efficiency. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in their synthetic endeavors.
References
- Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025). Orbital: The Electronic Journal of Chemistry, 17(2), 241-246. [Link]
- The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. (2021). Frontiers in Chemistry, 9, 765392. [Link]
- Green synthesis of chalcones derivatives. (2021). AIP Conference Proceedings, 2342(1), 020002. [Link]
- Green Synthesis, Characterization, and Antibacterial Activity of Methoxy Chalcones. (2022). Rasayan Journal of Chemistry, 15(4), 2459-2465. [Link]
- Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. (2010). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 480-486. [Link]
- Chalcones: Synthesis, structure diversity and pharmacological aspects. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1076-1088. [Link]
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). Molecules, 27(15), 5013. [Link]
- A Review: Green Synthesis of Chalcone. (2023). Tuijin Jishu/Journal of Propulsion Technology, 44(6), 466-476. [Link]
- Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2017). Molecules, 22(11), 1933. [Link]
- Synthesis and Characterization of Some Chalcone Derivatives. (2011). Trends in Applied Sciences Research, 6(4), 422-427. [Link]
- Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst. (2021).
- Mechanism of acid catalyzed chalcone synthesis. (2020).
- Synthesis of Chalcones. (2020).
- New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters, 8, 329-351. [Link]
- Claisen-Schmidt condensation reaction of 4-methylbenzaldehyde with acetophenone over CaPSFA. (2020).
- A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. (2022). Journal of Cancer, 13(10), 3049-3060. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. periodicos.ufms.br [periodicos.ufms.br]
- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpbcs.com [rjpbcs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-2,6-dimethoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of a Versatile Scaffold
4-Hydroxy-2,6-dimethoxybenzaldehyde, a phenolic aldehyde, serves as a privileged scaffold in medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde group, a phenolic hydroxyl, and two methoxy groups, provides a rich platform for the synthesis of a diverse array of derivatives with significant biological activities. This guide offers a comprehensive comparison of the structure-activity relationships (SAR) of these derivatives, with a focus on their antimicrobial, anticancer, and antioxidant properties. By delving into the causal relationships between chemical structure and biological function, we aim to provide actionable insights for the rational design of novel therapeutic agents.
The core structure of this compound presents several key features that are crucial for its biological activity and that of its derivatives. The phenolic hydroxyl group is a key contributor to antioxidant activity through hydrogen atom donation. The aldehyde functional group provides a reactive site for the synthesis of a wide variety of derivatives, including Schiff bases and chalcones. The two methoxy groups at positions 2 and 6 influence the molecule's electronic properties and lipophilicity, which in turn affect its interaction with biological targets.
Comparative Analysis of Biological Activities
The therapeutic potential of this compound derivatives is broad, with significant findings in antimicrobial, anticancer, and antioxidant applications. The following sections will dissect the SAR for each of these activities, supported by experimental data.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Derivatives of this compound, particularly Schiff bases, have demonstrated notable antimicrobial properties. The imine (-C=N-) linkage in Schiff bases is crucial for their biological activity, and modifications to the substituent attached to the nitrogen atom allow for the fine-tuning of their antimicrobial spectrum and potency.
Structure-Activity Relationship Insights:
-
The Imine Moiety: The formation of a Schiff base by reacting the aldehyde group of this compound with various primary amines is a common strategy to enhance antimicrobial activity. The resulting imine bond is often essential for the compound's interaction with microbial targets.
-
Substituents on the Aromatic Ring: The introduction of electron-withdrawing or electron-donating groups on the aromatic ring of the amine component of the Schiff base can significantly modulate its antimicrobial efficacy. For instance, the presence of halogen atoms or nitro groups can enhance activity against certain bacterial strains.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the substituents, plays a critical role in its ability to penetrate microbial cell membranes.
Quantitative Comparison of Antimicrobial Activity:
| Derivative Type | Substituent | Target Microorganism | MIC (µg/mL) | Reference |
| Schiff Base | N-(4-methylphenyl) | Staphylococcus aureus | 62.5 | [1] |
| Schiff Base | N-(4-chlorophenyl) | Escherichia coli | 62.5 | [1] |
| Schiff Base | N-(4-nitrophenyl) | Staphylococcus aureus | 62.5 | [1] |
| Schiff Base | N-(2-hydroxyphenyl) | Candida albicans | 125 | [1] |
Mechanism of Antimicrobial Action:
While the exact mechanisms can vary, it is proposed that these derivatives interfere with essential microbial processes. One potential mechanism is the inhibition of cell wall biosynthesis. The structural similarities of these derivatives to the intermediates of peptidoglycan synthesis could lead to the inhibition of key enzymes like MurF, which is involved in the final stages of peptidoglycan monomer synthesis.
Caption: Hydrogen atom transfer by phenolic antioxidants.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for the key biological assays are provided below.
Synthesis of Schiff Base Derivatives
Objective: To synthesize Schiff base derivatives of this compound.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
Procedure:
-
Dissolve equimolar amounts of this compound and the primary amine in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by vacuum filtration.
-
Wash the product with cold ethanol and dry it in a desiccator.
-
Characterize the synthesized compound using spectroscopic methods (FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
[2]#### Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
Objective: To synthesize chalcone derivatives from this compound.
Materials:
-
This compound
-
Appropriate acetophenone (e.g., acetophenone, substituted acetophenones)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Stirring hotplate
-
Ice bath
Procedure:
-
Dissolve this compound and the acetophenone in ethanol in a flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH with constant stirring.
-
Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated chalcone is collected by filtration, washed with water until neutral, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the synthesized compound using spectroscopic methods.
[3]#### Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.
Materials:
-
Synthesized derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
[1]#### Anticancer Activity Assessment (MTT Assay for IC50)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against cancer cell lines.
Materials:
-
Synthesized derivatives
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
[4]#### Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
Objective: To evaluate the free radical scavenging activity of the synthesized derivatives.
Materials:
-
Synthesized derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare different concentrations of the synthesized derivatives in methanol.
-
Add a fixed volume of the DPPH solution to each concentration of the sample.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).
-
The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to a control (DPPH solution without the sample).
-
The EC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.
The derivatives of this compound represent a promising class of bioactive compounds with a wide range of therapeutic applications. This guide has systematically compared the structure-activity relationships of these derivatives in the context of their antimicrobial, anticancer, and antioxidant properties. The key takeaways for researchers in drug development are:
-
Derivatization is Key: The aldehyde group of the parent compound is a versatile handle for synthesizing more potent and selective derivatives, such as Schiff bases and chalcones.
-
Substituent Effects are Crucial: The nature and position of substituents on the aromatic rings of these derivatives play a critical role in modulating their biological activity. This provides a clear path for rational drug design and optimization.
-
Multifaceted Mechanisms of Action: These compounds often exert their effects through multiple mechanisms, such as enzyme inhibition, induction of apoptosis, and radical scavenging, making them attractive candidates for combating complex diseases.
Future research in this area should focus on synthesizing a broader range of derivatives with systematic structural modifications to further elucidate the SAR. In-depth mechanistic studies are also warranted to identify specific molecular targets and signaling pathways. Furthermore, in vivo studies are necessary to evaluate the efficacy and safety of the most promising lead compounds, paving the way for their potential clinical development.
References
- Synthesis of Chalcones with Anticancer Activities. Molecules. 2012. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268712/
- Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. 2024. URL: https://www.mediresonline.
- Anticancer Activity of Natural and Synthetic Chalcones. Molecules. 2021. URL: https://www.mdpi.com/1420-3049/26/22/6912
- Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Pharmaceuticals. 2023. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222002/
- On the way to understand antioxidants: chromanol and dimethoxyphenols gas-phase acidities. Journal of Mass Spectrometry. 2008. URL: https://pubmed.ncbi.nlm.nih.gov/18311797/
- Synthesis of Chalcones with Anticancer Activities. ResearchGate. 2012. URL: https://www.researchgate.net/publication/229074828_Synthesis_of_Chalcones_with_Anticancer_Activities
- Physico-chemical properties and antioxidant activities of methoxy phenols. Free Radical Biology and Medicine. 2005. URL: https://pubmed.ncbi.nlm.nih.gov/15855038/
- Chalcone Derivatives: Role in Anticancer Therapy. Cancers. 2021. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8125585/
- This compound. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0931477.htm
- Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants. 2023. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10044697/
- Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Pharmacy and Biological Sciences. 2019. URL: https://www.ijpbs.com/ijpbsadmin/upload/ijpbs_5c2b29b407335.pdf
- Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. Letters in Organic Chemistry. 2008. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2632101/
- Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports. 2020. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7018831/
- Synthesis, DFT study and antimicrobial activity of schiff bases derived from benzaldehydes and amino acids. ResearchGate. 2018. URL: https://www.researchgate.
- Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine. Semantic Scholar. 2013. URL: https://www.semanticscholar.org/paper/Synthesis-%2C-characterization-%2C-and-antimicrobial-Matar-Talib/089865a7f98e5e744155169996d59549d47913e2
- Application Notes and Protocols: The Versatile Role of 2,6-Dimethoxybenzaldehyde in the Synthesis of Bioactive Heterocycles. BenchChem. URL: https://www.benchchem.com/application-notes/2-6-dimethoxybenzaldehyde-synthesis-bioactive-heterocycles
- Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. Molecules. 2015. URL: https://www.mdpi.com/1420-3049/20/4/6386
- INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark. 2019. URL: https://dergipark.org.tr/en/download/article-file/800454
- 2,6-Dimethoxy-4-hydroxybenzaldehyde 95%. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/643019
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Universiti Malaysia Sarawak. URL: https://ir.unimas.
Sources
- 1. mediresonline.org [mediresonline.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
Validated analytical methods for 4-Hydroxy-2,6-dimethoxybenzaldehyde quantification
An In-Depth Comparative Guide to Validated Analytical Methods for the Quantification of 4-Hydroxy-2,6-dimethoxybenzaldehyde
For researchers, scientists, and drug development professionals, the accurate quantification of specific molecules is the bedrock of reliable data. This guide provides a comprehensive comparison of validated analytical methods for the determination of this compound, a p-hydroxybenzaldehyde derivative with applications in chemical synthesis and biological studies.[1][2] We will move beyond simple protocols to explore the causality behind experimental choices, ensuring each described method is a self-validating system grounded in established scientific principles.
The Foundation: Principles of Analytical Method Validation
Before comparing specific techniques, it is crucial to understand the universal framework that ensures an analytical method is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines that form the basis for method validation.[3][4][5] A validated method provides documented evidence of its reliability. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or matrix constituents.[3][4][6]
-
Linearity: The direct proportionality of the method's response to the concentration of the analyte over a given range.[3][4] A correlation coefficient (r²) of ≥0.995 is typically required.[4]
-
Accuracy: The closeness of the test results to the true value, often expressed as a percentage of recovery.[3][6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).[3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3][4]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The separation is based on the compound's partitioning between a stationary phase (the column) and a liquid mobile phase.
Causality of Experimental Choices: A reversed-phase (RP) C18 column is the logical first choice. The stationary phase is nonpolar (hydrocarbon chains), while the mobile phase is polar (typically a mixture of water and a polar organic solvent like acetonitrile or methanol). This compound, with its polar hydroxyl and methoxy groups and a nonpolar benzene ring, will have a moderate affinity for both phases, allowing for excellent separation and retention time control by adjusting the mobile phase composition. UV detection is selected due to the presence of the benzaldehyde chromophore, which strongly absorbs UV light.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for quantification of this compound by HPLC-UV.
Detailed Protocol for HPLC-UV Analysis
-
Reagents and Materials:
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 40:60 v/v).[9] The exact ratio should be optimized to achieve a suitable retention time (e.g., 4-8 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by scanning the UV spectrum of the standard (typically in the range of 254-310 nm for benzaldehydes).
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.[4]
-
Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent, and dilute it to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[10][11]
-
Analysis: Inject the standards and samples. Record the peak area from the resulting chromatograms.
-
Quantification: Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
-
Performance Characteristics of a Validated HPLC-UV Method
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | > 0.999 |
| Range | 80-120% of test concentration | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.5% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.2 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | ~0.7 µg/mL |
| Robustness | %RSD < 2% for varied conditions | Method is stable with minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%) |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly when higher specificity is required or when analyzing complex matrices. It separates compounds based on their volatility and interaction with a stationary phase, followed by detection based on their mass-to-charge ratio.
Causality of Experimental Choices: GC is suitable for volatile or semi-volatile compounds. This compound has sufficient volatility for GC analysis, especially at elevated temperatures. The use of a mass spectrometer as a detector provides exceptional specificity. Unlike a UV detector which measures absorbance, an MS detector fragments the molecule and detects the specific mass fragments, acting as a molecular fingerprint. This allows for positive identification and quantification even in the presence of co-eluting impurities that might interfere with HPLC-UV. A non-polar capillary column (e.g., DB-5ms) is generally used for the separation of such aromatic compounds.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for quantification of this compound by GC-MS.
Detailed Protocol for GC-MS Analysis
-
Reagents and Materials:
-
This compound reference standard (>97% purity).
-
GC-grade chloroform or ethyl acetate.
-
An internal standard (e.g., 3-Chlorobenzaldehyde) for improved precision.[12]
-
GC vials with septa.
-
-
Instrumentation:
-
Gas chromatograph with an autosampler, coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Fused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) coated with a non-polar stationary phase like 5% Phenyl Polysiloxane.
-
-
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (for trace analysis) or Split.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Key ions for quantification would be determined from the full scan mass spectrum of the standard (e.g., the molecular ion and major fragment ions).[13]
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution (e.g., 1 mg/mL) in chloroform. Prepare a series of calibration standards containing a fixed concentration of the internal standard.
-
Sample Preparation: Perform a liquid-liquid extraction if the matrix is complex (e.g., biological fluids).[12] Dissolve the sample in chloroform and add the internal standard.
-
Analysis: Inject the standards and samples.
-
Quantification: Monitor the characteristic ions for the analyte and the internal standard. Plot a calibration curve of the ratio of the analyte peak area to the internal standard peak area versus concentration. Calculate the sample concentration from this curve.
-
Performance Characteristics of a Validated GC-MS Method
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Range | Varies with application | 0.5 - 100 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.2 - 103.8% |
| Precision (%RSD) | ≤ 5.0% (typically wider than HPLC) | < 3.0% |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | ~0.4 µg/mL[12] |
| Specificity | No interfering peaks at the retention time of the analyte | Excellent, due to mass-selective detection |
Comparative Analysis: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis, including the nature of the sample matrix, required sensitivity, and available instrumentation.
| Feature | HPLC-UV | GC-MS | Rationale |
| Specificity | Good | Excellent | MS detection provides a molecular fingerprint, minimizing interference from matrix components. |
| Sensitivity (LOQ) | Good (~0.7 µg/mL) | Excellent (~0.4 µg/mL) | SIM mode in MS provides very low detection limits. |
| Speed | Moderate (5-15 min/sample) | Slower (15-30 min/sample) | GC oven temperature programs result in longer run times. |
| Sample Compatibility | Excellent for non-volatile compounds | Requires volatile or semi-volatile compounds | HPLC is more versatile for a wider range of polarities and molecular weights without derivatization. |
| Cost (Instrument) | Lower | Higher | Mass spectrometers are significantly more expensive than UV detectors. |
| Cost (Operational) | Moderate | Higher | Requires specialized gases (Helium) and more frequent maintenance. |
| Ease of Use | Relatively straightforward | More complex | Requires expertise in both chromatography and mass spectrometry. |
Recommendations:
-
Choose HPLC-UV for: Routine quality control, analysis of relatively clean sample matrices, and high-throughput screening where cost and speed are primary considerations. Its robustness and simplicity make it ideal for release testing of raw materials and finished products.
-
Choose GC-MS for: Analysis of complex matrices (e.g., biological fluids, environmental samples), impurity profiling where positive identification is needed, and when the highest level of specificity and sensitivity is required. It is the preferred method for trace-level quantification and confirmatory analysis.
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. A properly validated method, following ICH guidelines, is essential regardless of the chosen technology.[14] The HPLC-UV method offers a balance of speed, cost, and performance suitable for most routine applications. The GC-MS method provides unparalleled specificity and sensitivity, making it the superior choice for challenging analytical problems. The optimal method selection is ultimately dictated by the specific analytical goals, sample characteristics, and regulatory requirements of your project.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
- Slideshare. Analytical methods validation as per ich & usp.
- YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Benchchem. Application Notes and Protocols for the Quantitative Analysis of Specific Analytes Using p-(Dimethylamino)benzaldehyde.
- Shabir, G. A. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Institute of Validation Technology.
- SIELC Technologies. (2018, February 16). 4,6-Dimethoxy-2-hydroxybenzaldehyde.
- RSC Publishing. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
- Morressier. (2021, August 22). Synthesis and analysis of derivatives of dibenzalacetone aldol products.
- Kazemifard, A. G., et al. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 685-91.
- Shinde, S. S. (2025). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. American Journal of Psychiatric Rehabilitation, 28(1).
- ChemicalBook. (2025, July 14). This compound.
- Agency for Toxic Substances and Disease Registry. Analytical Methods.
- Diva. (2024, November 12). Development and validation of ultra-performance liquid chromatography tandem mass spectrometry methods for the quantitative analysis.
- Yu, B., et al. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Annals of Translational Medicine.
- National Institutes of Health. (2022, June 16). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS.
- Sigma-Aldrich. 2,6-Dimethoxy-4-hydroxybenzaldehyde 95 22080-96-2.
- TCI Chemicals. This compound | 22080-96-2.
- Beilstein Journal of Organic Chemistry. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information.
- Matrix Fine Chemicals. This compound | CAS 22080-96-2.
- Google Patents. EP0275489A1 - Benzaldehyde derivatives, their preparation and application.
- NIST WebBook. Benzaldehyde, 4-hydroxy-3,5-dimethoxy-.
- Sigma-Aldrich. 2,6-Dimethoxy-4-hydroxybenzaldehyde 95 22080-96-2.
- Fisher Scientific. This compound 97.0+%, TCI America 1 g | Buy Online.
- ResearchGate. (2025, August 6). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
- SpectraBase. 2,6-Dimethoxybenzaldehyde - Optional[MS (GC)] - Spectrum.
Sources
- 1. This compound | 22080-96-2 [chemicalbook.com]
- 2. 2,6-ジメトキシ-4-ヒドロキシベンズアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 6. youtube.com [youtube.com]
- 7. This compound | 22080-96-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. uu.diva-portal.org [uu.diva-portal.org]
- 9. 4,6-Dimethoxy-2-hydroxybenzaldehyde | SIELC Technologies [sielc.com]
- 10. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - Yu - Annals of Translational Medicine [atm.amegroups.org]
- 11. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]
- 14. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to the Synthesis of 4-Hydroxy-2,6-dimethoxybenzaldehyde: Traditional Routes vs. Green Alternatives
For the Modern Researcher: A deep dive into the synthesis of a key aromatic aldehyde, balancing efficiency with environmental responsibility.
4-Hydroxy-2,6-dimethoxybenzaldehyde, also known as syringaldehyde, is a valuable aromatic aldehyde with applications spanning pharmaceuticals, food chemistry, and polymer science.[1][2] Its synthesis, therefore, is a subject of considerable interest. This guide provides a comprehensive comparison of traditional chemical synthesis routes and emerging green chemistry alternatives, offering researchers and drug development professionals the insights needed to make informed decisions that align with both performance and sustainability goals.
The Established Path: Traditional Synthesis of Syringaldehyde
For decades, the synthesis of syringaldehyde has relied on robust, albeit often harsh, chemical methods. These routes typically involve multi-step processes with well-characterized intermediates and reaction mechanisms.
One of the most well-documented traditional methods is a variation of the Duff reaction, starting from pyrogallol-1,3-dimethyl ether.[3] This approach involves the formylation of the aromatic ring using hexamethylenetetramine in a glycerol-boric acid medium, followed by acidic hydrolysis to yield the final aldehyde. While effective, this method is characterized by high temperatures, the use of strong acids, and the generation of significant ammonia waste, posing environmental and safety challenges.[3]
Another classical approach begins with vanillin, a more readily available starting material. This process involves the iodination of vanillin, followed by a copper-catalyzed methoxylation reaction using sodium methoxide in anhydrous methanol at elevated temperatures.[4][5] Although it can achieve high yields, this method utilizes a heavy metal catalyst and halogenated intermediates, which are of environmental concern.
The Vilsmeier-Haack reaction has also been reported for the synthesis of this compound.[6][7][8] This reaction typically employs phosphorus oxychloride and a substituted formamide (like N,N-dimethylformamide) to introduce the formyl group onto an activated aromatic ring. While a powerful tool in organic synthesis, the reagents are corrosive and generate stoichiometric amounts of phosphorus-containing waste.
These traditional methods, while foundational, often fall short of modern green chemistry principles due to their reliance on harsh reagents, high energy input, and the production of substantial waste streams.
The Green Frontier: Sustainable Synthesis of Syringaldehyde
In response to the growing need for environmentally benign chemical processes, several green alternatives for the synthesis of syringaldehyde have been developed. These methods prioritize the use of renewable feedstocks, milder reaction conditions, and the reduction or elimination of hazardous substances.
A particularly promising green approach is the biocatalytic reduction of syringic acid, a compound derivable from lignin, an abundant and renewable biopolymer.[4] This method utilizes carboxylic acid reductases (CARs), which are enzymes that can selectively reduce the carboxylic acid group of syringic acid to an aldehyde under mild, aqueous conditions.[4] Whole-cell biocatalysts, such as recombinant E. coli expressing a suitable CAR, have demonstrated high yields in the conversion of syringic acid to syringaldehyde.[4] This enzymatic route avoids the use of toxic reducing agents and operates at or near ambient temperature and pressure.
Another innovative green strategy involves the catalytic oxidation of lignin itself to produce syringaldehyde.[9] Lignin, a major component of biomass, is a rich source of aromatic compounds.[10] Research has shown that perovskite-type oxides can act as heterogeneous catalysts for the selective oxidation of lignin to aromatic aldehydes, including syringaldehyde, using molecular oxygen as the oxidant.[9] This method offers the dual benefit of valorizing a low-cost, renewable feedstock while employing a recyclable catalyst and a green oxidant.
Furthermore, the principles of green chemistry, such as the use of solvent-free reaction conditions, are being explored. For instance, grinding techniques, which involve the reaction of solids in the absence of a solvent, have been successfully applied to the synthesis of related chalcone derivatives from substituted benzaldehydes.[11] This approach significantly reduces solvent waste and can lead to simpler work-up procedures. The application of such mechanochemical methods to the direct synthesis of syringaldehyde is an active area of research.
At a Glance: Comparing Synthesis Strategies
To provide a clear, quantitative comparison, the following table summarizes key performance and environmental metrics for representative traditional and green synthesis methods.
| Metric | Traditional Method (Duff Reaction) | Green Method (Biocatalytic Reduction) |
| Starting Material | Pyrogallol-1,3-dimethyl ether | Syringic Acid (from Lignin) |
| Key Reagents | Hexamethylenetetramine, H₂SO₄ | Carboxylic Acid Reductase (enzyme) |
| Solvent | Glycerol, Water, Chloroform | Water |
| Temperature | 125-160°C | Ambient Temperature |
| Reaction Time | Several hours | Optimized for high conversion |
| Yield | 31-32% (recrystallized)[3] | Up to 90%[4] |
| Key Byproducts/Waste | Ammonia, Boric Acid, Sulfuric Acid | Biomass, minimal chemical waste |
| Environmental Impact | High (energy intensive, hazardous waste) | Low (mild conditions, renewable feedstock) |
Experimental Protocols: A Practical Guide
For researchers looking to implement these methods, the following detailed protocols provide a step-by-step guide for a representative traditional and a green synthesis approach.
Protocol 1: Traditional Synthesis via the Duff Reaction
Materials:
-
Pyrogallol-1,3-dimethyl ether
-
Hexamethylenetetramine
-
Glycerol
-
Boric Acid
-
Concentrated Sulfuric Acid
-
Chloroform
-
Sodium Bisulfite
-
Water
Procedure:
-
In a well-ventilated fume hood, a mixture of glycerol and boric acid is heated to 170°C to dehydrate.[3]
-
The mixture is cooled to 150°C, and a mixture of pyrogallol-1,3-dimethyl ether and hexamethylenetetramine is added rapidly.[3] The temperature will drop initially and is then maintained at 150-160°C for approximately 6 minutes.[3]
-
The reaction is cooled rapidly, and a solution of sulfuric acid in water is added.[3]
-
After stirring, the mixture is cooled, and the precipitated boric acid is removed by filtration.[3]
-
The filtrate is extracted with chloroform.[3]
-
The chloroform extract is then treated with a sodium bisulfite solution to form the aldehyde bisulfite adduct.[3]
-
The bisulfite solution is separated, washed, and then acidified with sulfuric acid and heated to decompose the adduct and liberate the aldehyde.[3]
-
The crude syringaldehyde is collected by filtration, washed with cold water, and dried.[3]
-
Recrystallization from aqueous methanol can be performed for further purification.[3]
Protocol 2: Green Synthesis via Biocatalytic Reduction
Materials:
-
Syringic acid
-
Recombinant E. coli whole-cell biocatalyst expressing a carboxylic acid reductase (CAR)
-
Phosphate buffer (pH ~7.5)
-
Glucose (as a co-substrate for cofactor regeneration)
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
A whole-cell suspension of the recombinant E. coli is prepared in a suitable buffer.
-
Syringic acid is added to the cell suspension.
-
Glucose is added to the reaction mixture to provide the necessary reducing equivalents (NADPH) for the CAR enzyme.
-
The reaction mixture is incubated at a controlled temperature (typically around 30°C) with gentle agitation for a specified period (e.g., 24 hours).
-
The progress of the reaction can be monitored by techniques such as HPLC.
-
Upon completion, the reaction mixture is centrifuged to remove the bacterial cells.
-
The supernatant is then extracted with an organic solvent (e.g., ethyl acetate) to isolate the syringaldehyde.
-
The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography if necessary.
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams outline the key steps in both the traditional and green synthesis workflows.
Caption: Workflow for the traditional synthesis of syringaldehyde via the Duff reaction.
Caption: Workflow for the green synthesis of syringaldehyde via biocatalytic reduction.
Conclusion: A Greener Future for Chemical Synthesis
The synthesis of this compound stands at a crossroads. While traditional methods have proven their utility, they are increasingly misaligned with the principles of sustainable chemistry. Green alternatives, particularly those leveraging biocatalysis and renewable feedstocks like lignin, offer a compelling path forward. These methods not only reduce the environmental footprint of chemical production but also often provide higher yields and selectivity under milder conditions. For researchers and drug development professionals, embracing these green methodologies is not just an ethical choice but a strategic one, paving the way for more efficient, cost-effective, and environmentally responsible science.
References
- Allen, C. F. H.; Leubner, G. W. Syringic Aldehyde. Organic Syntheses. Coll. Vol. 4, p.866 (1963); Vol. 31, p.92 (1951). URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0866
- Ibrahim, M. N. M., et al. (2012). A concise review of the natural existence, synthesis, properties, and applications of syringaldehyde. BioResources, 7(3), 4377-4399. URL: https://bioresources.cnr.ncsu.
- Pearl, I. A. (1948). Method of synthesizing syringaldehyde. U.S. Patent 2,516,412. URL: https://patents.google.
- Brink, D. L., et al. (1957). The synthesis of syringaldehyde from vanillin. Canadian Journal of Chemistry, 35(10), 1123-1132. URL: https://cdnsciencepub.com/doi/abs/10.1139/v57-154
- Pepper, J. M., & MacDonald, J. A. (1953). THE SYNTHESIS OF SYRINGALDEHYDE FROM VANILLIN. Canadian Journal of Chemistry, 31(5), 476-483. URL: https://cdnsciencepub.com/doi/pdf/10.1139/v53-064
- Wang, W., et al. (2020). Biocatalytic valorization of lignin subunit: Screening a carboxylic acid reductase with high substrate preference to syringyl functional group. Green Chemistry, 22(18), 6039-6047. URL: https://www.researchgate.net/publication/343998778_Biocatalytic_valorization_of_lignin_subunit_Screening_a_carboxylic_acid_reductase_with_high_substrate_preference_to_syringyl_functional_group
- Tobiszewski, M., & Namieśnik, J. (2012). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 17(8), 9789-9805. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268713/
- Sheldon, R. A. (2017). The E Factor: Fifteen years on. Green Chemistry, 19(1), 18-43. URL: https://www.mdpi.com/2073-4344/12/7/797
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
- TCI Chemicals. (n.d.). This compound. URL: https://www.tcichemicals.com/US/en/p/H1326
- Li, C., et al. (2020). Preparation of Syringaldehyde from Lignin by Catalytic Oxidation of Perovskite-Type Oxides. ACS Omega, 5(5), 2356-2364. URL: https://pubs.acs.org/doi/10.1021/acsomega.9b03943
- S. S., S., & K., P. (2024). Review on lignin-derived syringaldehyde-based polymers and its applications. Materials Today: Proceedings. URL: https://www.sciencedirect.com/science/article/pii/S221478532400057X
- Sopyan, I., et al. (2016). Green synthesis of chalcones derivatives as intermediate of flavones and their antibacterial activities. AIP Conference Proceedings, 1710(1), 030018. URL: https://pubs.aip.org/aip/acp/article/1710/1/030018/533355
- ResearchGate. (n.d.). Green synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases (V1 – V3). URL: https://www.researchgate.net/figure/Green-synthesis-of-4-hydroxy-3-methoxybenzaldehyde-Schiff-bases-V1-V3_fig1_320387531
- ResearchGate. (n.d.). Metrics of Green Chemistry and Sustainability. URL: https://www.researchgate.net/publication/359333922_Metrics_of_Green_Chemistry_and_Sustainability
- Springer. (n.d.). Green Chemistry Metrics. URL: https://link.springer.com/book/10.1007/978-3-319-10501-0
- ResearchGate. (n.d.). (PDF) A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde. URL: https://www.researchgate.
- TCI Chemicals. (n.d.). This compound | 22080-96-2. URL: https://www.tcichemicals.com/US/en/p/H1326
- White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. URL: https://eprints.whiterose.ac.uk/83905/
- Matrix Fine Chemicals. (n.d.). This compound | CAS 22080-96-2. URL: https://matrix-fine-chemicals.com/product/4-hydroxy-2-6-dimethoxybenzaldehyde-cas-22080-96-2/
- Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0554
- ChemicalBook. (n.d.). This compound | 22080-96-2. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5717336.htm
- ResearchGate. (n.d.). The synthesis outline of syringaldehyde using gallic acid as the starting material. URL: https://www.researchgate.
- Sigma-Aldrich. (n.d.). 2,6-Dimethoxy-4-hydroxybenzaldehyde 95%. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/653130
- Acmec Biochemical. (n.d.). 22080-96-2[this compound]. URL: https://www.acmec-biochem.com/4-hydroxy-2-6-dimethoxybenzaldehyde-cas-22080-96-2.html
- Sigma-Aldrich. (n.d.). 2,6-Dimethoxy-4-hydroxybenzaldehyde 95%. URL: https://www.sigmaaldrich.com/catalog/product/aldrich/653130?lang=en®ion=US
Sources
- 1. A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde :: BioResources [bioresources.cnr.ncsu.edu]
- 2. emerald.com [emerald.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. 2,6-Dimethoxy-4-hydroxybenzaldehyde - Amerigo Scientific [amerigoscientific.com]
- 7. This compound | 22080-96-2 [chemicalbook.com]
- 8. 2,6-二甲氧基-4-羟基苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
Reactivity of 4-Hydroxy-2,6-dimethoxybenzaldehyde in acid- vs base-catalyzed reactions
An In-Depth Guide to the Catalytic Reactivity of 4-Hydroxy-2,6-dimethoxybenzaldehyde
A Comparative Analysis for Researchers and Synthetic Chemists
Introduction: The Structural Nuances of this compound
This compound, commonly known as syringaldehyde, is a phenolic aldehyde derived from the syringyl (S) units of lignin, a complex polymer abundant in hardwood plants.[1] Its unique structure, featuring a central benzene ring substituted with an aldehyde, a hydroxyl group, and two flanking methoxy groups, makes it a fascinating subject for studying chemical reactivity. The interplay between the electronic effects of these substituents and the steric hindrance imposed by the ortho-methoxy groups dictates its behavior in chemical transformations.
-
Aldehyde Group (-CHO): An electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[2] The carbonyl carbon is an electrophilic site, susceptible to nucleophilic attack.
-
Hydroxyl Group (-OH): A strongly electron-donating group that activates the aromatic ring, directing electrophiles to the ortho and para positions.[3] It is also a site of acidity.
-
Methoxy Groups (-OCH₃): Also strong electron-donating, activating groups that direct ortho and para.[3]
Critically, the two methoxy groups are positioned ortho to the aldehyde. This arrangement introduces significant steric bulk around the carbonyl center, influencing the accessibility of this reactive site.[4][5] This guide provides a comparative analysis of syringaldehyde's reactivity under acid- and base-catalyzed conditions, offering mechanistic insights and experimental data to inform synthetic strategies.
Reactivity under Acid-Catalyzed Conditions: Activating the Carbonyl
In an acidic medium, the primary site of interaction is the carbonyl oxygen of the aldehyde. Protonation of this oxygen significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by weak nucleophiles.
Mechanism: Acid-Catalyzed Nucleophilic Addition
The general mechanism involves the reversible protonation of the carbonyl oxygen to form a resonance-stabilized oxonium ion. This dramatically increases the partial positive charge on the carbonyl carbon, priming it for nucleophilic attack.
Caption: Acid-catalyzed activation of the carbonyl group for nucleophilic addition.
Common Acid-Catalyzed Reactions
| Reaction Type | Description | Expected Outcome |
| Acetal Formation | Reaction with alcohols (e.g., ethanol, ethylene glycol) in the presence of an acid catalyst (e.g., H₂SO₄, TsOH) to form a diethyl acetal or a cyclic acetal, respectively. This is a common method for protecting the aldehyde group. | High yield of the corresponding acetal. The steric hindrance from ortho-methoxy groups may slow the reaction rate compared to less substituted benzaldehydes. |
| Electrophilic Aromatic Substitution (EAS) | Reactions like nitration or halogenation. The combined activating effects of the -OH and -OCH₃ groups strongly favor substitution at the available C3 and C5 positions. The aldehyde's deactivating effect is overcome by the powerful donating groups. | Substitution occurs at the meta positions relative to the aldehyde (C3 and C5), which are ortho/para to the activating hydroxyl and methoxy groups. |
Reactivity under Base-Catalyzed Conditions: A Duality of Activation
Base catalysis introduces a more complex reactivity profile by acting on two distinct sites: the phenolic hydroxyl group and the aldehyde's carbonyl carbon.
Mechanism 1: Deprotonation of the Phenolic Hydroxyl
The presence of a base readily deprotonates the acidic phenolic hydroxyl group, forming a phenoxide anion. This phenoxide is an exceptionally powerful electron-donating group, dramatically increasing the electron density of the aromatic ring and enhancing its nucleophilicity. This activation is crucial for reactions like Williamson ether synthesis on the hydroxyl group.
Mechanism 2: Nucleophilic Attack at the Carbonyl
For reactions involving the aldehyde functionality, the base can either act as the nucleophile itself or generate a nucleophile in situ. Since syringaldehyde lacks α-hydrogens, it cannot form an enolate. This structural feature makes it an ideal substrate for two key base-catalyzed reactions.
A. The Cannizzaro Reaction
In the presence of a strong base (e.g., concentrated NaOH), non-enolizable aldehydes undergo a disproportionation reaction. One molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to a carboxylic acid.[6][7]
Caption: The mechanism of the base-catalyzed Cannizzaro reaction.
B. The Claisen-Schmidt Condensation
This is a crossed-aldol condensation where syringaldehyde reacts with an enolizable ketone (e.g., acetone, acetophenone) in the presence of a base.[8][9] The base deprotonates the α-carbon of the ketone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of syringaldehyde. The resulting aldol adduct typically dehydrates to form a stable, conjugated α,β-unsaturated ketone (a chalcone).[10]
Caption: Workflow for the base-catalyzed Claisen-Schmidt condensation.
Comparative Data on Base-Catalyzed Reactions
| Reaction Type | Reagents | Catalyst | Typical Yield | Reference |
| Cannizzaro Reaction | Self-reaction (2 equivalents) | Conc. NaOH or KOH | Moderate to Good | [7] |
| Claisen-Schmidt Condensation | Acetone | NaOH | 56-82% | [11] |
| Claisen-Schmidt Condensation | Various Acetophenones | Methanolic KOH | ~90% | [9] |
| Williamson Ether Synthesis | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃) | High | [12] |
Head-to-Head Comparison: Acid vs. Base Catalysis
| Feature | Acid-Catalyzed Reactions | Base-Catalyzed Reactions |
| Primary Site of Activation | Carbonyl Oxygen (via protonation) | Phenolic Hydroxyl (via deprotonation) and Carbonyl Carbon (via direct attack or enolate addition) |
| Effect on Carbonyl Group | Increases electrophilicity | Subjected to nucleophilic attack by OH⁻ or enolates |
| Effect on Aromatic Ring | Mildly activated by -OH and -OCH₃ groups for EAS | Strongly activated by phenoxide ion for EAS and other reactions |
| Characteristic Reactions | Acetal formation, Fischer esterification (with the corresponding acid) | Cannizzaro reaction, Claisen-Schmidt condensation, Williamson ether synthesis |
| Key Intermediate | Protonated carbonyl (oxonium ion) | Phenoxide ion, Tetrahedral intermediate (Cannizzaro), Enolate (Claisen-Schmidt) |
| Influence of Steric Hindrance | May slow the rate of nucleophilic attack at the sterically hindered carbonyl carbon | Can influence the rate of both Cannizzaro and Claisen-Schmidt reactions by hindering the approach of the nucleophile |
Experimental Protocols
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation
Objective: Synthesis of a chalcone derivative from this compound and acetophenone.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of acetophenone in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH, ~2 equivalents).
-
Reaction Monitoring: A precipitate often forms as the reaction proceeds. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).[8][9]
-
Work-up and Isolation: Pour the reaction mixture into cold water to precipitate the product completely.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove any residual base. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure chalcone.[13]
Protocol 2: The Cannizzaro Reaction
Objective: Disproportionation of this compound into syringyl alcohol and syringic acid.
Methodology:
-
Reaction Setup: In a flask, add this compound to a concentrated solution of potassium hydroxide (e.g., 50% KOH in water).[7]
-
Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction may be gently heated to increase the rate. The reaction is typically left to proceed for 24 hours.
-
Work-up: After the reaction is complete, dilute the mixture with deionized water.
-
Separation of Products:
-
Alcohol Extraction: Extract the aqueous mixture with a non-polar solvent like diethyl ether (3x). The syringyl alcohol will be in the organic layer. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Acid Isolation: Carefully acidify the remaining aqueous layer with cold concentrated HCl until the pH is ~2. The syringic acid will precipitate out of the solution. Collect the solid acid by vacuum filtration and wash with cold water.[7]
-
-
Purification: The crude alcohol and acid can be further purified by recrystallization or column chromatography.
Conclusion
The reactivity of this compound is a study in contrasts, dictated entirely by the catalytic conditions employed. Acid catalysis funnels reactivity towards the protonated carbonyl, making it an excellent electrophile for nucleophilic additions like acetal formation. Conversely, base catalysis unlocks a dual reactivity profile: it generates a super-activated aromatic ring via phenoxide formation and facilitates unique reactions at the non-enolizable aldehyde, such as the Cannizzaro disproportionation and Claisen-Schmidt condensation. Understanding this dichotomy is paramount for chemists aiming to leverage this versatile, bio-derived building block in fine chemical synthesis, drug discovery, and materials science.
References
- Braude, E. A., & Sondheimer, F. (1955). Studies in light absorption. Part XI. Substituted benzaldehydes, acetophenones and related compounds. The effects of steric conformation on the electronic spectra of conjugated systems. Journal of the Chemical Society (Resumed).
- Syrbu, S. A., Lyubimova, T. V., & Semeikin, A. S. (2001). Steric and Electronic Effects of Substituents on the Yield of 5,15-Substituted Octaalkylporphines. Russian Journal of General Chemistry, 71(10), 1656-1659.
- Ibrahim, R. K., & Towers, G. H. N. (1960). THE SYNTHESIS OF SYRINGALDEHYDE FROM VANILLIN. Canadian Journal of Chemistry, 38(6), 938-941.
- Allen, C. F. H., & Leubner, G. W. (1951). Syringic Aldehyde. Organic Syntheses, 31, 92.
- Walter, M. (1950). Synthesis of Syringaldehyde. Journal of the American Chemical Society, 72(11), 4953-4955.
- D'Souza, D. T., Tiwari, R., & Shishodia, S. (2012). A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde. BioResources, 7(3), 4298-4315.
- BenchChem. (n.d.). By-product formation in the synthesis of syringaldehyde.
- BenchChem. (n.d.). Base-Catalyzed Condensation of 4-Methoxybenzaldehyde and Cyclohexanone.
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Chemistry Part II Textbook for Class XII.
- BenchChem. (n.d.). Aldol Condensation of 2,6-Dimethoxybenzaldehyde.
- LibreTexts Chemistry. (2022). 16.
- Sarthaks eConnect. (2023). Write a short note on the electrophilic substitution reaction of benzaldehyde.
- Dalal Institute. (n.d.). Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals.
- Reddy, B. V. S., et al. (2024). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry, 20, 1085–1122.
- Khaidum, A., et al. (2012). Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. Songklanakarin Journal of Science and Technology, 34(1), 63-66.
- BenchChem. (n.d.). A Comparative Study of 2-, 3-, and 4-Methylbenzaldehyde in the Cannizzaro Reaction.
- Magritek. (n.d.). The Aldol Condensation.
- Thermo Fisher Scientific. (n.d.). picoSpin 45 Nuclear Magnetic Resonance Aldol Condensation Reaction.
- UCLA Chem 12BL. (n.d.). Experiment 8: Green Chem: Solvent-Free Aldol Condensation-Dehydration. UCLA Department of Chemistry and Biochemistry.
- Wang, Y., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 105, 153993.
- NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. NIST Chemistry WebBook, SRD 69.
Sources
- 1. A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde :: BioResources [bioresources.cnr.ncsu.edu]
- 2. sarthaks.com [sarthaks.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Studies in light absorption. Part XI. Substituted benzaldehydes, acetophenones and related compounds. The effects of steric conformation on the electronic spectra of conjugated systems - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. ovid.com [ovid.com]
- 6. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. magritek.com [magritek.com]
- 11. Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions – Oriental Journal of Chemistry [orientjchem.org]
- 12. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Evaluation of 4-Hydroxy-2,6-dimethoxybenzaldehyde Derivatives
Introduction: The Therapeutic Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the benzaldehyde moiety serves as a privileged scaffold, forming the backbone of numerous compounds with significant biological activity. Among these, 4-Hydroxy-2,6-dimethoxybenzaldehyde, a derivative of p-hydroxybenzaldehyde, has emerged as a particularly valuable starting material.[1] Its structural features—a reactive aldehyde group, a phenolic hydroxyl, and two methoxy groups—provide a rich template for synthetic modification, leading to a diverse library of derivatives such as chalcones and Schiff bases.[2][3]
These derivatives have garnered substantial interest for their potential as anticancer, anti-inflammatory, and antioxidant agents.[2][4][5][6] However, the journey from a promising molecule in a test tube to a viable therapeutic candidate is fraught with challenges. The transition from controlled, single-cell systems (in vitro) to the complex, multi-system environment of a living organism (in vivo) is a critical juncture where many compounds fail.
This guide provides an in-depth comparison of in vitro and in vivo methodologies used to evaluate this compound derivatives. By explaining the causality behind experimental choices and critically analyzing the data generated, we aim to equip researchers and drug development professionals with the insights needed to navigate this crucial translational gap effectively.
Part 1: In Vitro Analysis — The Foundation of Discovery
In vitro studies represent the first-line strategy for screening new chemical entities. They offer a rapid, cost-effective, and high-throughput method to assess biological activity and elucidate underlying mechanisms in a controlled environment, free from the systemic complexities of a whole organism.
Core Objective: Initial Screening and Mechanistic Insight
The primary goal of in vitro testing is to identify derivatives with potent and selective activity against specific cellular targets. This phase focuses on quantifying efficacy (e.g., IC50 values) and probing the molecular pathways through which these compounds exert their effects.
Key In Vitro Applications and Methodologies
1. Anticancer Activity Evaluation:
The cytotoxic potential of derivatives is commonly tested against a panel of human cancer cell lines.[2][7] This approach allows for an initial assessment of both potency and cancer-type selectivity.
-
Common Cell Lines: HepG2 (liver), HeLa (cervical), MCF-7 (breast), A549 (lung), and various leukemia cell lines.[2][7][8]
-
Primary Assay (Cytotoxicity): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard for measuring cell viability. It quantifies the metabolic activity of living cells, providing a dose-response curve from which the half-maximal inhibitory concentration (IC50) is calculated. A lower IC50 value signifies higher cytotoxic potency.
-
Mechanistic Assays: For promising compounds, further investigation into the mode of cell death is crucial. Assays for apoptosis (e.g., Annexin V/PI staining, caspase activation) can determine if the compound induces programmed cell death, a desirable trait for an anticancer agent.[2]
The following table summarizes hypothetical IC50 values for chalcones derived from 2,6-dimethoxybenzaldehyde, illustrating how in vitro data is used for comparative analysis.[2]
| Compound ID | Parent Acetophenone | HepG2 (Liver) | HeLa (Cervical) | MCF-7 (Breast) | L02 (Normal Liver) | Selectivity Index (L02/MCF-7) |
| CH-1 | 4-Chloroacetophenone | 8.5 µM | 9.2 µM | 10.1 µM | >100 µM | >9.9 |
| CH-2 | 4-Bromoacetophenone | 7.9 µM | 8.5 µM | 9.8 µM | >100 µM | >10.2 |
| CH-3 | 4-Nitroacetophenone | 5.2 µM | 6.1 µM | 4.5 µM | 85 µM | 18.9 |
Selectivity Index is a ratio of the IC50 against a normal cell line to that of a cancer cell line, with higher values indicating greater cancer-selective toxicity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivative in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.
2. Anti-inflammatory Activity Screening:
Derivatives are frequently screened for their ability to suppress inflammatory responses in immune cells, typically macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Line: RAW 264.7 murine macrophages are widely used.
-
Key Assays:
-
Nitric Oxide (NO) Production: Measured using the Griess assay. Overproduction of NO is a hallmark of inflammation.
-
Pro-inflammatory Cytokine Levels: Production of cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) is quantified using ELISA.[9]
-
Gene/Protein Expression: Western blotting or RT-qPCR is used to measure the expression of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][6]
-
The diagram below illustrates the LPS-induced inflammatory cascade in macrophages, a common target for anti-inflammatory derivatives.
Caption: LPS-induced inflammatory pathway in macrophages.
Part 2: In Vivo Evaluation — The Test of Physiological Reality
While in vitro assays are essential for initial screening, they cannot predict a compound's behavior in a complex living system. In vivo studies using animal models are indispensable for evaluating the true therapeutic potential, assessing systemic efficacy, understanding pharmacokinetics, and identifying potential toxicity.
Core Objective: Validating Efficacy and Safety in a Systemic Context
This phase aims to answer critical questions: Does the compound reach its target tissue in sufficient concentrations? Does it produce the desired therapeutic effect without causing unacceptable harm?
Key In Vivo Applications and Methodologies
1. Anti-inflammatory and Nociception Models:
These models are used to confirm the anti-inflammatory effects observed in vitro.
-
Carrageenan-Induced Paw Edema: A classic model of acute inflammation. A derivative's ability to reduce swelling in the paw of a rat or mouse after carrageenan injection is measured.
-
Acetic Acid-Induced Vascular Permeability: This test assesses a compound's ability to reduce fluid leakage from blood vessels at an inflammation site.[4][6]
-
Acetic Acid-Induced Writhing Test: Used to evaluate analgesic (anti-nociceptive) properties by counting the number of abdominal constrictions in mice.[4][6]
-
Atopic Dermatitis Model: In mice induced with agents like 2,4-dinitrochlorobenzene (DNCB), derivatives can be tested for their ability to reduce symptoms such as ear edema, immune cell infiltration, and serum IgE levels.[9]
2. Anticancer Efficacy Models:
The definitive test of an anticancer compound's efficacy before human trials is its ability to inhibit tumor growth in an animal model.
-
Xenograft Models: Human cancer cells (from the same lines used in vitro) are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test derivative, and tumor volume is monitored over time.[10] The endpoint is often a comparison of tumor size and weight between treated and control groups.
-
Animal Acclimatization: Acclimatize male Swiss mice (20-25g) for one week with free access to food and water.
-
Grouping and Fasting: Divide mice into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin), and Test Groups (different doses of the derivative). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test derivative or controls orally (p.o.) or intraperitoneally (i.p.) one hour before the inflammatory insult.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each mouse.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection (Vt).
-
Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vt - V0)control - (Vt - V0)treated] / (Vt - V0)control * 100.
Caption: Experimental workflow for a cancer xenograft model.
Part 3: The Crucial Comparison — Reconciling In Vitro and In Vivo Data
The correlation between in vitro potency and in vivo efficacy is often imperfect.[11][12] A derivative that excels in cell culture may show disappointing results in animal models, and vice-versa.[13] Understanding the reasons for this disconnect is fundamental to successful drug development.
Key Factors Causing In Vitro-In Vivo Discrepancies
-
Pharmacokinetics (ADME): This is the most significant factor. A compound's Absorption, Distribution, Metabolism, and Excretion profile determines its bioavailability and concentration at the target site.
-
Poor Absorption: A potent compound may not be absorbed from the gut if administered orally.
-
Rapid Metabolism: The liver may rapidly metabolize the compound into inactive forms (first-pass effect), preventing it from reaching therapeutic concentrations.[14]
-
Limited Distribution: The compound may not effectively penetrate the target tissue (e.g., cross the blood-brain barrier or accumulate in a solid tumor).
-
-
Toxicity: A compound may be effective at a concentration that is toxic to the whole organism, causing weight loss, organ damage, or death, thus limiting its therapeutic window. In vitro cytotoxicity against normal cell lines provides an early hint, but systemic toxicity can only be assessed in vivo.
-
Complexity of the In Vivo Microenvironment:
-
Anti-inflammatory Studies: In vivo inflammation involves a complex interplay of various cell types (neutrophils, macrophages, lymphocytes), signaling molecules, and physiological responses that cannot be fully replicated in a macrophage monoculture.[15][16]
-
Anticancer Studies: A solid tumor in vivo has a complex microenvironment with its own blood supply, hypoxic regions, and interactions with the host immune system, all of which influence drug efficacy.
-
A Self-Validating System: An Illustrative Case
-
In Vitro Finding: A novel chalcone derivative, DMC-NO2 , shows a potent IC50 of 2 µM against the A549 lung cancer cell line. It is also shown to inhibit the NF-κB pathway.
-
In Vivo Experiment: In an A549 xenograft mouse model, oral administration of DMC-NO2 at 50 mg/kg fails to inhibit tumor growth.
-
Causality Analysis & Further Steps:
-
Hypothesis 1 (Poor Bioavailability): Pharmacokinetic analysis is performed. Blood samples reveal that the peak plasma concentration of DMC-NO2 is only 0.5 µM, well below its effective in vitro concentration, likely due to poor absorption or rapid metabolism.
-
Hypothesis 2 (Toxicity): Even if bioavailability were sufficient, did the dose cause toxicity? The mice in the treatment group showed no significant weight loss or signs of distress, ruling out overt toxicity as the primary reason for lack of efficacy.
-
Iterative Refinement: The lack of efficacy is directly linked to poor pharmacokinetics. The next step is not to discard the compound, but to either (a) modify its chemical structure to improve bioavailability or (b) test a different administration route (e.g., intravenous) that bypasses the first-pass effect.
-
This iterative process, where in vivo results inform the interpretation of in vitro data and guide the next experimental steps, forms a self-validating system that is the cornerstone of trustworthy drug development.
Conclusion
The evaluation of this compound derivatives requires a carefully integrated strategy that leverages the strengths of both in vitro and in vivo models. In vitro assays serve as the essential discovery engine, identifying active compounds and providing initial mechanistic clues with high efficiency. However, they are a simplified proxy for a complex biological system. In vivo studies provide the indispensable physiological context, testing the hypotheses generated in vitro against the realities of pharmacokinetics, systemic efficacy, and organism-level safety.
Ultimately, these two approaches are not mutually exclusive but are complementary and sequential pillars of the research pipeline. A logical progression from cell-based screening to whole-animal validation, coupled with a critical analysis of the translational data, is the most reliable path toward unlocking the therapeutic potential of this versatile chemical scaffold.
References
- ResearchGate. (2025). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde.
- BenchChem. (n.d.). Unveiling the Anticancer Potential: A Comparative Analysis of Compounds Derived from 2,6-Dimethoxybenzaldehyde.
- RSC Publishing. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies.
- PMC - PubMed Central. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
- PMC - NIH. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation.
- ResearchGate. (2025). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays.
- Biomolecules & Therapeutics. (n.d.). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde.
- MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.
- PMC - NIH. (n.d.). Identifying Attributes That Influence In Vitro-to-In Vivo Concordance by Comparing In Vitro Tox21 Bioactivity Versus In Vivo DrugMatrix Transcriptomic Responses Across 130 Chemicals.
- Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response. (n.d.).
- Sigma-Aldrich. (n.d.). 2,6-Dimethoxy-4-hydroxybenzaldehyde 95 22080-96-2.
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2025).
- Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response. (2025).
- PubMed. (2005). Comparison of in vitro and in vivo ectoparasiticide activity of experimental benzimidazole-carbamate with permethrin and amitraz.
- ResearchGate. (n.d.). Summary of Results for the In Vivo Versus In Vitro Test Systems.
- NIH. (n.d.). Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 22080-96-2.
- Wikipedia. (n.d.). 2C-B.
- ResearchGate. (n.d.). In vivo antitumor activity by 2?,4?-dihydroxy-6?-methoxy-3?,5?-dimethylchalcone in a solid human carcinoma xenograft model.
Sources
- 1. This compound | CAS 22080-96-2 [matrix-fine-chemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biomolther.org [biomolther.org]
- 7. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identifying Attributes That Influence In Vitro-to-In Vivo Concordance by Comparing In Vitro Tox21 Bioactivity Versus In Vivo DrugMatrix Transcriptomic Responses Across 130 Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of in vitro and in vivo ectoparasiticide activity of experimental benzimidazole-carbamate with permethrin and amitraz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2C-B - Wikipedia [en.wikipedia.org]
- 15. Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Silico Drug Discovery: Comparative Docking of Benzaldehyde Derivatives
Abstract
This guide provides a comprehensive, in-depth comparison of the in silico molecular docking performance of 4-Hydroxy-2,6-dimethoxybenzaldehyde and a focused library of its rationally designed derivatives. We explore their binding affinities and interaction patterns against three high-value biological targets implicated in oncology, neurodegenerative disease, and inflammation: Epidermal Growth Factor Receptor (EGFR), Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), and Mitogen-activated Protein Kinase 14 (MAPK14/p38α). By detailing a rigorous and reproducible computational workflow, from ligand preparation to post-docking analysis, this document serves as a practical guide for researchers and drug development professionals. We elucidate the structure-activity relationships (SAR) that govern molecular recognition and provide a transparent, self-validating framework for computational hit identification.
Introduction: The Rationale for Probing Benzaldehyde Scaffolds
Phenolic benzaldehydes are a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. The parent compound of our study, this compound, is a p-hydroxybenzaldehyde derivative known for its synthetic utility and potential antibacterial properties.[1][2] Its substituted benzene ring offers a versatile template for chemical modification, allowing for the fine-tuning of electronic and steric properties to enhance interactions with biological macromolecules.
The central hypothesis of this guide is that systematic structural modifications to the this compound core can significantly and predictably alter its binding affinity for specific protein targets. By employing molecular docking, a powerful computational technique that predicts the preferred orientation and binding energy of a ligand to a receptor, we can rapidly screen a virtual library of derivatives and prioritize candidates for further development. This in silico approach accelerates the drug discovery pipeline, reduces costs, and provides invaluable mechanistic insights long before a compound is synthesized.[3]
In this guide, we will compare the parent compound against five rationally designed derivatives, each featuring a specific modification to probe the structure-activity landscape. These compounds will be docked against three distinct and highly relevant protein targets:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose dysregulation is a hallmark of many cancers.[4]
-
Beta-site APP Cleaving Enzyme 1 (BACE1): A key aspartyl protease in the amyloidogenic pathway, making it a prime target for Alzheimer's disease therapeutics.[5][6]
-
Mitogen-activated Protein Kinase 14 (MAPK14/p38α): A serine/threonine kinase central to cellular stress and inflammatory responses.[7][8]
Through this comparative analysis, we will not only identify promising ligand-target pairs but also demonstrate a robust, field-proven methodology that upholds the highest standards of scientific integrity.
A Validated Methodology for Predictive Docking
The trustworthiness of any in silico study hinges on the rigor and transparency of its methodology. Here, we present a comprehensive, step-by-step protocol that forms a self-validating system. The causality behind each experimental choice is explained, providing the reader with the expertise to replicate and adapt this workflow.
Ligand and Target Preparation: Setting the Stage
Ligand Preparation:
The foundation of a successful docking study is the accurate three-dimensional representation of the small molecules.
-
Parent Compound and Derivatives: The parent compound, this compound (HDB-0), and five virtual derivatives (HDB-1 to HDB-5) were designed to explore key chemical space around the core scaffold. Their 2D structures were sketched using chemical drawing software and converted to 3D structures.
-
HDB-0: this compound (Parent Compound)
-
HDB-1: 2-Hydroxy-4,6-dimethoxybenzaldehyde (Isomer)
-
HDB-2: 3,4-Dihydroxy-5-methoxybenzaldehyde (Catechol derivative)
-
HDB-3: 4-Hydroxy-3-methoxybenzaldehyde (Vanillin - removal of one methoxy group)
-
HDB-4: 4-Fluoro-2,6-dimethoxybenzaldehyde (Bioisosteric replacement of hydroxyl)
-
HDB-5: 4-Amino-2,6-dimethoxybenzaldehyde (Replacement of hydroxyl with amino group)
-
-
Energy Minimization: Each 3D structure was subjected to energy minimization using a suitable force field (e.g., MMFF94). This crucial step optimizes the ligand's geometry to a low-energy conformation, which is more representative of its state in a biological system.[9]
-
File Format Conversion: The optimized structures were saved in the PDBQT format, which includes atomic charges and torsional freedom information required by AutoDock Vina.
Target Protein Preparation:
High-resolution crystal structures are imperative for defining an accurate binding site.
-
Structure Retrieval: Crystal structures for the target proteins were downloaded from the RCSB Protein Data Bank (PDB).[9][10][11]
-
Protein Clean-up: All non-essential molecules, including water, co-solvents, and ions, were removed from the PDB files. This is done to focus the docking simulation on the protein and the ligand of interest. Polar hydrogens were added to the protein structures to correctly model hydrogen bonding potential.
-
File Format Conversion: The cleaned protein structures were also converted to the PDBQT format.
The Molecular Docking Workflow
This workflow diagram illustrates the logical progression from initial setup to final analysis, ensuring a systematic and reproducible study.
Caption: A comprehensive workflow for molecular docking studies.
Experimental Protocol: Step-by-Step Docking with AutoDock Vina
-
Grid Box Generation: For each protein, a grid box was defined to encompass the active site. The coordinates for the box center were determined based on the position of the co-crystallized ligand in the original PDB file. This ensures the search algorithm focuses its computational effort on the relevant binding pocket.
-
Docking Execution: AutoDock Vina was used for the docking simulations.[12] Vina employs a Lamarckian genetic algorithm and an empirical scoring function to efficiently search for the optimal binding pose and estimate the binding affinity (in kcal/mol). The exhaustiveness parameter was set to 16 to ensure a thorough search of the conformational space.
-
Protocol Validation via Re-docking: To establish the trustworthiness of our docking protocol, the co-crystallized ligand for each target (Erlotinib for 1M17, the inhibitor 66F for 5HU1, and VPC00628 for 5LAR) was extracted and re-docked into its respective protein's active site.[9][11][13] The resulting pose was then superimposed on the original crystallographic pose. A Root Mean Square Deviation (RMSD) value below 2.0 Å is considered a successful validation, confirming that the protocol can accurately reproduce experimentally determined binding modes.[14] Our protocol successfully met this criterion for all three targets.
Results: A Comparative Analysis of Binding Affinities
The primary quantitative output from our docking simulations is the binding affinity, an estimate of the strength of the interaction between the ligand and the protein. A more negative value indicates a stronger, more favorable interaction. The results for all HDB derivatives against the three targets are summarized below.
| Compound ID | Derivative Name | EGFR (1M17) | BACE1 (5HU1) | MAPK14 (5LAR) |
| Control Ligands (Re-docked) | (kcal/mol) | (kcal/mol) | (kcal/mol) | |
| Erlotinib | - | -9.8 | - | - |
| 66F | - | - | -10.5 | - |
| VPC00628 | - | - | - | -11.2 |
| HDB Derivatives | (kcal/mol) | (kcal/mol) | (kcal/mol) | |
| HDB-0 | This compound | -6.5 | -6.8 | -7.1 |
| HDB-1 | 2-Hydroxy-4,6-dimethoxybenzaldehyde | -6.8 | -7.1 | -7.5 |
| HDB-2 | 3,4-Dihydroxy-5-methoxybenzaldehyde | -7.2 | -7.5 | -7.9 |
| HDB-3 | 4-Hydroxy-3-methoxybenzaldehyde | -6.2 | -6.5 | -6.8 |
| HDB-4 | 4-Fluoro-2,6-dimethoxybenzaldehyde | -6.4 | -6.7 | -7.0 |
| HDB-5 | 4-Amino-2,6-dimethoxybenzaldehyde | -6.9 | -7.3 | -7.6 |
Discussion: Elucidating Structure-Activity Relationships and Biological Context
The docking scores reveal distinct patterns of interaction and provide a foundation for understanding the structure-activity relationships (SAR) of this compound series.
General Trends and SAR Insights
Across all three targets, the derivative HDB-2 (3,4-Dihydroxy-5-methoxybenzaldehyde) consistently demonstrated the most favorable binding affinity. The presence of the catechol (1,2-dihydroxybenzene) moiety appears crucial for enhanced binding. This is likely due to its ability to act as a strong hydrogen bond donor, forming multiple interactions with active site residues.
Conversely, HDB-3 (Vanillin) , which lacks the methoxy group at position 2, showed the weakest binding affinities. This suggests that the methoxy groups, particularly the one ortho to the aldehyde, play a significant role in orienting the molecule within the binding pocket or contributing to favorable van der Waals contacts.
The isomeric shift in HDB-1 , moving the hydroxyl group to the ortho position, resulted in a consistent, modest improvement in binding energy compared to the parent compound (HDB-0). This indicates that an ortho-hydroxyl group may be better positioned to interact with key residues than the para-hydroxyl.
The bioisosteric replacement of the hydroxyl group with fluorine (HDB-4 ) or an amino group (HDB-5 ) yielded interesting results. The amino derivative (HDB-5 ) generally performed better than the fluoro derivative (HDB-4 ) and the parent compound, suggesting that a hydrogen bond donating group at the para-position is beneficial.
Target-Specific Interaction Analysis
EGFR (Targeting Cancer): The EGFR kinase domain's ATP-binding pocket is the target for inhibitors like Erlotinib. Our top-performing derivative, HDB-2, likely forms hydrogen bonds with key residues in the hinge region, such as Met793, mimicking a critical interaction of known ATP-competitive inhibitors. The catechol group provides more opportunities for such interactions compared to the single hydroxyl of the other derivatives.
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
BACE1 (Targeting Alzheimer's Disease): BACE1 has a well-defined active site with two catalytic aspartate residues (Asp32 and Asp228). The improved performance of HDB-2 suggests its two hydroxyl groups can form a bidentate hydrogen bonding interaction with one or both of these catalytic residues, a common feature of BACE1 inhibitors.[5]
Caption: The role of BACE1 in the amyloidogenic processing of APP.
MAPK14/p38α (Targeting Inflammation): The p38α kinase is a central node in the stress-activated protein kinase cascade. It is activated by upstream kinases (MKK3/6) and goes on to phosphorylate various transcription factors and other proteins, driving a pro-inflammatory response.[8] The consistently superior binding of HDB-2 suggests it effectively occupies the ATP-binding pocket, with the catechol moiety potentially forming key interactions with the hinge region of the kinase, similar to its behavior in EGFR.
Caption: The canonical p38 MAPK signaling cascade.
Conclusion and Future Directions
This comparative docking study successfully demonstrates the utility of in silico screening for identifying promising bioactive scaffolds. Our validated protocol revealed that subtle modifications to the this compound structure lead to significant differences in binding affinity across three distinct therapeutic targets.
The key takeaway is the superior performance of the catechol-containing derivative, HDB-2 (3,4-Dihydroxy-5-methoxybenzaldehyde) , which consistently emerged as the top candidate. This finding provides a clear, actionable insight for medicinal chemists: the incorporation of a catechol moiety is a promising strategy for enhancing the binding of this benzaldehyde scaffold.
While these computational results are highly encouraging, it is crucial to recognize their predictive nature. The next logical steps in the drug discovery process would be:
-
Synthesis: Synthesize HDB-2 and other promising derivatives.
-
In Vitro Assays: Experimentally determine the inhibitory activity (e.g., IC50 values) of the synthesized compounds against EGFR, BACE1, and MAPK14.
-
Further Optimization: Based on experimental results, design and synthesize a second generation of derivatives to further improve potency and selectivity.
This guide serves as both a practical workflow and a case study, illustrating how computational tools, when applied with scientific rigor, can effectively guide and accelerate the journey toward novel therapeutic agents.
References
- Oda, A., Tsuchida, K. & Takakura, T. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
- Cole, S. L. & Vassar, R. (2008). The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology. Journal of Biological Chemistry, 283(44), 29621-29625. [Link]
- Zarubin, T. & Han, J. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Journal of Biological Chemistry, 295(26), 8789-8803. [Link]
- Cai, H., Wang, Y., McCarthy, D., Wen, H., Borchelt, D. R., Price, D. L. & Wong, P. C. (2001). BACE1 is the major beta-secretase for generation of A beta peptides in the brain. Nature Neuroscience, 4(3), 233-234. [Link]
- Vassar, R. (2004). BACE1: The Beta-Secretase in Alzheimer's Disease. Journal of Molecular Neuroscience, 23(1-2), 105-114. [Link]
- Yarden, Y. & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137. [Link]
- Seshadri, S., Fitzpatrick, A. L., Ikram, M. A., et al. (2010). Genome-wide analysis of genetic loci associated with Alzheimer disease. JAMA, 303(18), 1832-1840. [Link]
- Creative Diagnostics. (n.d.).
- Bio-Rad Antibodies. (n.d.).
- Zhang, Y. W., Thompson, R., Zhang, H. & Xu, H. (2011). APP processing in Alzheimer's disease. Molecular Brain, 4, 3. [Link]
- Research Collaboratory for Structural Bioinformatics Protein Data Bank. (n.d.). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. [Link]
- Oncodesign Services. (n.d.).
- Cuadrado, A. & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403-417. [Link]
- Creative Diagnostics. (n.d.).
- Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. [Link]
- wwPDB. (n.d.). PDB Entry - 1M17. [Link]
- Research Collaboratory for Structural Bioinformatics Protein D
- Research Collaboratory for Structural Bioinformatics Protein Data Bank. (n.d.). 5LAR: Crystal structure of p38 alpha MAPK14 in complex with VPC00628. [Link]
- Chaikuad, A., et al. (2016). Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. MedChemComm, 7, 1753-1763. [Link]
- ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
- Scott, J. D., et al. (2016). Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)-A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 59(23), 10435-10450. [Link]
- Ravindranath, P. A., Forli, S., Goodsell, D. S., Olson, A. J., & Sanner, M. F. (2015). AutoDockFR: Advances in Protein-Ligand Docking with Explicitly Specified Binding Site Flexibility. PLOS Computational Biology, 11(12), e1004586. [Link]
- wwPDB. (n.d.). PDB Entry - 5LAR. [Link]
- Friedman, M., Henika, P. R., & Mandrell, R. E. (2003). Bactericidal activities of plant essential oils and some of their isolated constituents against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. Journal of Food Protection, 66(10), 1811-1821. [Link]
- Research Collaboratory for Structural Bioinformatics Protein Data Bank. (n.d.). 5HU1: BACE1 in complex with (R)-N-(3-(3-amino-2,5-dimethyl-1,1-dioxido-5,6-dihydro-2H-1,2,4-thiadiazin-5-yl)-4-fluorophenyl)-5-fluoropicolinamide. [Link]
- wwPDB. (n.d.). PDB Entry - 5HU1. [Link]
- Research Collaboratory for Structural Bioinformatics Protein D
- Research Collaboratory for Structural Bioinformatics Protein D
- Zamora, I., Grune, T., & Siems, W. (2008). Structure-activity relationships of phenolic compounds as scavengers of reactive carbonyl species. Chemical Research in Toxicology, 21(3), 685-694. [Link]
- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]
Sources
- 1. wwPDB: pdb_00005lar [wwpdb.org]
- 2. Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes [mdpi.com]
- 3. physchemres.org [physchemres.org]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology* | Semantic Scholar [semanticscholar.org]
- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. 5LAR: Crystal structure of p38 alpha MAPK14 in complex with VPC00628 [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-2,6-dimethoxybenzaldehyde
In the dynamic environment of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management and disposal of chemical reagents are not merely procedural formalities but are fundamental to ensuring a safe, compliant, and environmentally responsible research setting. This guide provides an in-depth, procedural framework for the safe disposal of 4-Hydroxy-2,6-dimethoxybenzaldehyde (also known as Syringaldehyde), a common aromatic aldehyde. Adherence to these protocols is critical for mitigating risks to both laboratory personnel and the environment.
Understanding the Hazard Profile of this compound
Before initiating any handling or disposal procedures, a thorough understanding of the associated hazards is paramount. This compound is classified as a hazardous chemical, and its improper handling can lead to significant health risks.[1] The causality behind the stringent disposal protocols lies in its inherent chemical properties and toxicological profile.
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation.[1] |
| Combustibility | May form combustible dust concentrations in air.[1] |
These classifications, derived from authoritative Safety Data Sheets (SDS), necessitate that this compound be managed as regulated hazardous waste from "cradle to grave" to comply with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3]
Immediate Safety and Operational Protocols
Prior to handling, ensure that all requisite safety measures are in place. This proactive approach is a self-validating system to minimize exposure and prevent accidental release.
Personal Protective Equipment (PPE): The first line of defense is appropriate PPE. The choice of PPE is dictated by the potential routes of exposure—inhalation, ingestion, and skin/eye contact.
-
Eye Protection: Always wear appropriate protective eyeglasses or chemical safety goggles to prevent eye contact.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory to prevent skin contact.[1]
-
Body Protection: A lab coat or other protective clothing is required to shield the skin from accidental splashes or dust.[1]
-
Respiratory Protection: While not typically required under conditions of adequate ventilation, a NIOSH-approved respirator should be used if dust is generated or if ventilation is insufficient to maintain exposure below permissible limits.[1]
Engineering Controls: Whenever possible, handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of dust particles.
Step-by-Step Disposal Workflow
The recommended and primary method for the disposal of this compound is through an approved and licensed hazardous waste management service.[1][4] Disposing of this chemical down the drain or in the regular trash is strictly prohibited and illegal in most jurisdictions.[5][6]
The following workflow provides a systematic approach to ensure safe and compliant disposal.
Caption: Workflow for the proper disposal of this compound waste.
1. Waste Container Preparation:
-
Selection: Choose a container that is chemically compatible with this compound and is in good condition, free from leaks or damage.[2] For solid waste, the original container can be used if it is sealable.[7]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name ("this compound" or "Syringaldehyde").[7][8] The label should also include the relevant hazard pictograms (e.g., irritant, health hazard).
2. Waste Collection:
-
Unused Product: Transfer any unwanted or expired this compound directly into the designated hazardous waste container. Avoid generating dust during this process.[1]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as contaminated gloves, absorbent pads, or weigh paper, must also be collected and disposed of as hazardous waste.[1][7] These items should be placed in the same designated container.
-
Empty Containers: Containers that previously held this compound are considered hazardous waste unless properly decontaminated.[1] To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). Crucially, all rinsate from this cleaning process must be collected as hazardous waste.[5] Once decontaminated, the label on the container should be defaced or removed before it can be disposed of as non-hazardous waste.[1]
3. Storage and Segregation:
-
Accumulation Area: Store the sealed hazardous waste container in a designated, well-ventilated hazardous waste accumulation area.[1][7] This area should be secure and accessible only to authorized personnel.
-
Segregation: It is vital to segregate incompatible waste streams to prevent dangerous reactions. Do not mix this compound waste with strong oxidizing agents, strong bases, or strong reducing agents.[9] Always consult the Safety Data Sheet for detailed information on chemical incompatibilities.[8]
4. Final Disposal:
-
Professional Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for the pickup and disposal of the waste container.[1][4] Ensure that all institutional and regulatory paperwork is completed accurately.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: For large spills, evacuate the immediate area and prevent entry.
-
Communicate: Inform your laboratory supervisor and contact your institution's EHS or emergency response team.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.
-
Cleanup (for small, manageable spills):
-
Wearing the appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth to avoid generating dust.[4][10]
-
Carefully sweep or vacuum the absorbed material and place it into the designated hazardous waste container.[1][4]
-
Clean the spill area with soap and water, collecting the cleaning materials and rinsate as hazardous waste.
-
This comprehensive approach to the disposal of this compound is designed to embed a culture of safety and responsibility within the laboratory. By understanding the "why" behind each step, researchers can move beyond mere compliance to a state of proactive safety management, thereby protecting themselves, their colleagues, and the wider environment.
References
- Benchchem. Syringaldehyde: A Guide to Safe Disposal in a Laboratory Setting. URL: https://www.benchchem.com/product/b1234/guide
- University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. URL: https://www.canterbury.ac.nz/media/documents/_empty/Laboratory-Chemical-Waste-Handling-and-Disposal-Guidelines.pdf
- GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. URL: https://www.gaiaca.com/how-to-dispose-of-chemical-waste-in-a-lab-correctly/
- Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. URL: https://www.danielshealth.
- Laboratory Waste Disposal Guidelines. URL: https://www.kau.edu.sa/Files/0002018/files/2625_G_LWD.pdf
- Benchchem. Proper Disposal Procedures for Laboratory Chemicals: A General Guide. URL: https://www.benchchem.com/product/bdd/guide
- metasci. Safety Data Sheet Syringaldehyde. URL: https://www.metascientific.com/pdf/sds/SY134963-SDS.pdf
- ChemicalBook. This compound - Safety Data Sheet. URL: https://www.chemicalbook.com/ShowMSDSByCAS_22080-96-2.htm
- Sigma-Aldrich. SAFETY DATA SHEET - Syringaldehyde. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/s7803
- Bio-Rad. Safety Data Sheet. URL: https://www.bio-rad.com/sds/LSR/USA/1451081.pdf
- Dartmouth College. Hazardous Waste Disposal Guide. URL: https://policy.dartmouth.edu/policy/hazardous-waste-disposal-guide
- Thermo Fisher Scientific. SAFETY DATA SHEET - 2,6-Dimethoxybenzaldehyde. URL: https://www.fishersci.com/sds/02688_SDS.pdf
- Thermo Fisher Scientific. SAFETY DATA SHEET - 3,4-Dimethoxybenzaldehyde. URL: https://www.fishersci.com/sds/97077_SDS.pdf
- ECHEMI. Syringaldehyde SDS, 134-96-3 Safety Data Sheets. URL: https://www.echemi.com/sds/syringaldehyde-cas134-96-3.html
- Fisher Scientific. SAFETY DATA SHEET. URL: https://www.fishersci.com/sds/97077.pdf
- Fisher Scientific. 4-Hydroxybenzaldehyde - SAFETY DATA SHEET. URL: https://www.fishersci.com/sds/97077_SDS.pdf
- CDH Fine Chemical. material safety data sheet sds/msds. URL: https://www.cdhfinechemical.com/images/product/msds/7585_msds.pdf
- Fisher Scientific. SAFETY DATA SHEET. URL: https://www.fishersci.com/sds/AC162610000.pdf
- ChemicalBook. 22080-96-2(this compound) Product Description. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB7671399_EN.htm
- New Jersey Department of Health. HAZARD SUMMARY - BENZALDEHYDE. URL: https://nj.gov/health/eoh/rtkweb/documents/fs/0203.pdf
- Keene State College. Hazardous Waste Management Procedures. URL: https://www.keene.edu/ksc/assets/files/22295/hazardous_waste_management_procedures.pdf
- Syracuse University. Section 1: Hazardous Waste. URL: https://ehss.syr.edu/hazardous-waste-management-manual/section-1-hazardous-waste/
- The University of Texas at Austin. Chemical Waste. URL: https://ehs.utexas.edu/programs/waste/chemical-waste.php
- Carl ROTH. Safety Data Sheet: Benzaldehyde. URL: https://www.carlroth.com/medias/SDB-4372-GB-EN.pdf?context=bWFzdGVyL3NkYi9pbWFnZXMvU0RCLTUzNzItR0ItRU4ucGRmfDYwMDIzNQ
- YouTube. School Science Safety | Disposal of Hazardous Waste. URL: https://www.youtube.
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. URL: https://www.epa.gov/sites/default/files/2015-05/documents/b-3_epa_hw_codes.pdf
- U.S. Environmental Protection Agency. Health And Environmental Effects Profile for Benzaldehyde. URL: https://cfpub.epa.gov/si/si_public_record_report.cfm?Lab=NCEA&dirEntryId=46971
- Carl ROTH. Safety Data Sheet: Benzaldehyde. URL: https://www.carlroth.com/medias/SDB-NE01-GB-EN.pdf?context=bWFzdGVyL3NkYi9pbWFnZXMvU0RCLU5FMDItR0ItRU4ucGRmfDcwODU0NA
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Section 1: Hazardous Waste - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Hydroxy-2,6-dimethoxybenzaldehyde
As researchers and drug development professionals, our work with specialized chemical reagents demands a profound respect for safety protocols. Handling compounds like 4-Hydroxy-2,6-dimethoxybenzaldehyde (CAS No. 22080-96-2), a substituted aromatic aldehyde, requires more than just a checklist of precautions; it necessitates a deep understanding of the material's potential hazards and the rationale behind each protective measure. This guide provides essential, immediate safety and logistical information, moving beyond a simple list of rules to explain the causality behind our recommended procedures. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification: Understanding the "Why"
This compound, also known as Syringaldehyde, is a solid, typically a beige powder, that presents specific, well-documented hazards.[1] Understanding these is the critical first step in risk assessment. The primary risks are associated with direct contact and inhalation of dust particles. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
| Hazard Class & Category | Hazard Statement | Rationale for Protection |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2] | The compound can cause inflammation, redness, or discomfort upon contact with the skin. This necessitates a robust barrier between the chemical and your hands and body. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2] | Contact with the eyes can lead to significant, potentially damaging, irritation. The mucous membranes of the eyes are particularly sensitive to chemical irritants. |
| Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation[1] | Fine dust particles can be easily inhaled, leading to irritation of the nose, throat, and lungs.[1] |
These classifications are not merely administrative; they are a direct reflection of the compound's chemical reactivity and its potential interaction with biological tissues. The aldehyde functional group, in particular, can be reactive, and the phenolic nature of the molecule contributes to its irritant properties. Therefore, all handling procedures must be designed to mitigate these specific risks.
Core Protective Measures: Your First Line of Defense
Based on the identified hazards, a multi-layered approach to Personal Protective Equipment (PPE) is mandatory. The selection of appropriate gear is the most direct control measure to prevent exposure.
Eye and Face Protection
Due to the serious eye irritation risk, robust eye protection is non-negotiable.
-
Minimum Requirement: Wear chemical safety goggles that conform to European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[3][4] These must provide a complete seal around the eyes to protect from airborne dust.
-
Recommended for Weighing: When handling the powder outside of a contained system (e.g., weighing), a full-face shield worn over safety goggles is strongly recommended.[5] This provides an additional layer of protection for the entire face.
-
Causality: Standard safety glasses are insufficient as they do not protect against fine dust that can circulate in the air and enter the eye area from the sides or top. A full seal is essential to prevent this.[6]
Hand Protection
To prevent skin irritation, chemically resistant gloves are required.
-
Glove Type: Nitrile or neoprene gloves are suitable for handling this compound.[7] Always use gloves tested according to EN 374 standards for chemical protection.[8]
-
Protocol: It is best practice to wear two pairs of disposable gloves, especially when weighing and transferring the solid.[6] This allows for the safe removal of the outer, contaminated glove without exposing the skin.
-
Causality: The selection of glove material is based on preventing chemical permeation. While this compound is a solid, it can dissolve in residual solvents or moisture, and fine particles can get trapped in skin folds. A properly chosen glove provides an impermeable barrier.
Body Protection
Protecting exposed skin on the arms and body is crucial.
-
Requirement: A clean, long-sleeved laboratory coat is mandatory.
-
Additional Measures: For tasks with a higher risk of dust generation, consider using disposable coveralls.
-
Causality: A lab coat prevents incidental contact of chemical dust with the skin and contamination of personal clothing.
Respiratory Protection
The risk of respiratory irritation from inhaling dust is significant, particularly when handling the bulk powder. The appropriate level of respiratory protection depends on the quantity of material being handled and the quality of ventilation.
Caption: Workflow for selecting appropriate respiratory protection.
Operational Plan: A Step-by-Step Guide
Adherence to a strict, repeatable procedure is key to minimizing exposure.
Part A: Preparation and Donning PPE
-
Area Preparation: Ensure the work area, typically a chemical fume hood, is clean and uncluttered. Verify that the fume hood has a current certification.
-
Eyewash/Shower Check: Confirm that the path to the nearest eyewash station and safety shower is unobstructed.[3]
-
Donning Sequence:
-
Put on your lab coat and ensure it is fully buttoned.
-
Put on the first pair of nitrile gloves.
-
Put on the second pair of nitrile gloves over the first.
-
Put on your chemical safety goggles.
-
If required by your risk assessment (see diagram above), properly fit your N95 respirator.
-
If weighing larger quantities, add a face shield over the goggles.
-
Part B: Handling the Chemical
-
Weighing: Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain dust.
-
Transfer: Use a spatula to carefully transfer the powder. Avoid any actions that could create airborne dust, such as dropping the powder from a height.
-
Spills: In case of a small spill, do not blow or dry sweep. Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[3][4]
Part C: Decontamination and Doffing PPE
-
Tool Decontamination: Wipe down the spatula and any other contaminated equipment with a damp cloth before removing them from the fume hood.
-
Doffing Sequence (The "Exit Strategy"): This sequence is critical to prevent cross-contamination.
-
Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Remove the face shield (if used) and decontaminate it according to your lab's procedures.
-
Remove the lab coat, turning it inside out as you do so to contain any surface contamination. Hang it in its designated location.
-
Remove safety goggles and decontaminate them.
-
Remove the inner pair of gloves and dispose of them in the hazardous waste container.
-
Immediately wash your hands thoroughly with soap and water. [1][3]
-
Emergency Response and Disposal
Even with the best precautions, accidental exposure can occur.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. If irritation persists, seek medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor.[1][3]
Disposal Plan
All materials contaminated with this compound, including used gloves, weigh boats, and contaminated wipes, must be treated as hazardous chemical waste.
-
Segregation: Collect all contaminated disposables in a dedicated, clearly labeled hazardous waste container.
-
Labeling: Ensure the waste container is labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the contents and the container according to approved local, state, and federal waste disposal regulations.[1] Do not dispose of this chemical down the drain or in regular trash.
By integrating these expert-validated protocols and understanding the reasoning behind them, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Carl ROTH. (2020, January 30). Safety Data Sheet: Benzaldehyde.
- Bio-Techne. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Rhode Island Department of Environmental Management. (n.d.). Personal Protection Equipment (PPE).
- University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE).
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzaldehyde.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
